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  • Product: Methylene dithiocyanate
  • CAS: 6317-18-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methylene Dithiocyanate: Properties, Structure, and Applications

Introduction: Unveiling Methylene Dithiocyanate Methylene dithiocyanate (MDT), also known as methylene bis(thiocyanate), is a potent, non-metallic organosulfur compound recognized for its broad-spectrum antimicrobial pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Methylene Dithiocyanate

Methylene dithiocyanate (MDT), also known as methylene bis(thiocyanate), is a potent, non-metallic organosulfur compound recognized for its broad-spectrum antimicrobial properties. As a member of the thiocyanate class of chemicals, it is structurally defined as a methane molecule wherein two hydrogen atoms are substituted by thiocyanato groups.[1][2] This unique structure confers significant biocidal, fungicidal, and algaecidal activity, making MDT a critical active ingredient in numerous industrial and agricultural formulations.[1][2][3][4] This guide provides an in-depth exploration of its core chemical properties, molecular structure, synthesis, and the mechanistic principles that underpin its widespread application, tailored for researchers and professionals in chemical and life sciences.

Chemical Identity and Core Identifiers

Precise identification is the cornerstone of chemical research and application. Methylene dithiocyanate is cataloged under several identifiers across chemical databases and regulatory bodies, ensuring unambiguous reference.

IdentifierValueSource(s)
CAS Number 6317-18-6[1][2][5][6][7]
IUPAC Name thiocyanatomethyl thiocyanate[2]
Molecular Formula C₃H₂N₂S₂[1][2][4][5][6][7][8]
Molecular Weight 130.19 g/mol [5][6][7][8]
InChI Key JWZXKXIUSSIAMR-UHFFFAOYSA-N[1][2][4][8]
SMILES C(SC#N)SC#N[1][2][4][8]
EC Number 228-652-3[2]
Synonyms Methylene bis(thiocyanate), MBT, MTC, Dithiocyanomethane[1][2][4]

Physicochemical Properties: A Quantitative Overview

The efficacy and application of MDT are directly governed by its physical and chemical characteristics. These properties dictate its behavior in various matrices, its stability under different conditions, and its environmental fate.

PropertyValueDescription & Significance
Appearance Colorless needle-like crystals or white to light yellow crystalline powder.[1][4][5]The physical form is crucial for formulation development, whether as a solid, an emulsifiable concentrate, or a solution.
Melting Point 102-106 °C (216-223 °F)[1][6]
Solubility Water: ~2300 ppm (decomposes).[1] Organic Solvents: Soluble in dioxane and dimethylformamide; slightly soluble in others.[1][4]Limited water solubility influences its use in aqueous systems, often requiring formulation as an emulsion or dispersion. Its solubility in organic solvents is key for creating concentrated stock solutions.
Stability Stable under acidic conditions.[3]This property makes it suitable for use in acidic industrial processes or formulations.
Reactivity Hydrolysis: Rapidly hydrolyzes at pH > 8.[1] Incompatibilities: Reacts vigorously with strong bases and strong oxidizing agents.[1]The sensitivity to alkaline conditions is a critical parameter; it defines the operational pH range for its application and also contributes to its environmental degradation, preventing long-term persistence.
Vapor Pressure 1.97 x 10⁻³ mmHg at 25 °C (estimated)[2]

Molecular Structure of Methylene Dithiocyanate

The bioactivity of MDT is intrinsically linked to its molecular architecture. The molecule consists of a central methylene bridge (-CH₂-) flanked by two thiocyanate (-SCN) functional groups. The thiocyanate group is a pseudohalogen, and its presence is fundamental to the compound's reactivity and mechanism of action.

molecular_structure C1 C H1 H C1->H1 H2 H C1->H2 S1 S C1->S1 S2 S C1->S2 C2 C S1->C2 C3 C S2->C3 N1 N C2->N1 N2 N C3->N2

Caption: Molecular structure of Methylene Dithiocyanate (SCN-CH₂-SCN).

Synthesis and Manufacturing

The primary industrial synthesis of methylene dithiocyanate is a direct and efficient nucleophilic substitution reaction. The causality behind this choice of pathway lies in the high availability and relatively low cost of the starting materials and the straightforward nature of the reaction.

Reaction Principle: The synthesis involves the reaction of a dihalomethane, typically dichloromethane, with an alkali metal thiocyanate, such as sodium or potassium thiocyanate. In this Sₙ2 reaction, the thiocyanate anion (SCN⁻) acts as a potent nucleophile, displacing both chloride anions from the dichloromethane molecule.

Representative Experimental Protocol:

  • Reactant Charging: A pressure-rated reaction vessel is charged with dichloromethane and an excess of sodium thiocyanate (NaSCN).[1]

    • Causality Note: An excess of the thiocyanate salt is used to drive the reaction to completion and maximize the yield of the disubstituted product, minimizing the formation of the monosubstituted intermediate (chloromethyl thiocyanate).

  • Solvent Addition (Optional): A polar aprotic solvent like dimethylformamide (DMF) can be used to improve the solubility of the sodium thiocyanate and increase the reaction rate.

  • Reaction Conditions: The mixture is stirred vigorously and heated to a temperature of 80-100°C under pressure.[1]

    • Causality Note: Elevated temperature and pressure are necessary to overcome the activation energy of the reaction and to keep the volatile dichloromethane in the liquid phase, ensuring efficient interaction between reactants.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the point of completion.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled. The excess dichloromethane is recovered via distillation.[1]

  • Purification: The resulting solid-liquid mixture is separated. The crude solid methylene dithiocyanate is then purified, typically by recrystallization from a suitable solvent, to yield the final product as a crystalline powder.

Applications and Mechanism of Action

Methylene dithiocyanate is valued as a broad-spectrum, non-oxidizing biocide. Its applications are extensive and leverage its ability to effectively control microbial growth at low concentrations.

Key Application Areas:

  • Industrial Water Treatment: Used to control slime-forming bacteria, fungi, and algae in recirculating cooling water systems, paper mills, and cutting fluids.[1][2][3]

  • Wood and Leather Preservation: Protects wood from surface molds and sapstain fungi and is used in the pre-tanning stage of leather processing to prevent microbial degradation.[1][3]

  • Material Preservation: Incorporated into paints, adhesives, coatings, and polymer lattices as a preservative to prevent microbial spoilage.[3][9]

  • Agriculture: Formulated as an emulsion for seed treatment, particularly for rice and wheat, to control fungal diseases and nematodes.[2][5][9]

  • Oil and Gas Industry: Used to disinfect drilling muds and reduce oil layer contamination by controlling microbial growth.[3][9]

Mechanism of Antimicrobial Action:

The biocidal activity of MDT is not due to a single action but a multi-pronged attack on microbial cells. The core principle is the disruption of essential enzymatic functions and metabolic pathways. One proposed mechanism involves the inhibition of oxidative phosphorylation by interfering with the electron transport chain, which is critical for cellular energy production.[4] The thiocyanate groups are highly reactive towards nucleophilic groups found in biological macromolecules, particularly the sulfhydryl (-SH) groups in cysteine residues of enzymes.

mechanism_of_action MDT MDT Penetrates Cell Membrane Release Intracellular Release of Thiocyanate Ions MDT->Release Enzyme Reaction with Sulfhydryl Groups (-SH) in Enzymes Release->Enzyme Inhibition Enzyme Inactivation & Protein Denaturation Enzyme->Inhibition Metabolism Disruption of Key Metabolic Pathways (e.g., Glycolysis) Inhibition->Metabolism ETI Inhibition of Electron Transport Chain Inhibition->ETI ATP Depletion of Cellular ATP (Energy) Metabolism->ATP ETI->ATP Death Metabolic Collapse & Cell Death ATP->Death

Caption: Proposed antimicrobial mechanism of Methylene Dithiocyanate.

Safety, Handling, and Toxicology

As a highly active biocide, methylene dithiocyanate requires careful handling with appropriate engineering controls and personal protective equipment (PPE).

Toxicological Profile:

  • Acute Toxicity: Classified as toxic if swallowed and fatal if inhaled.[10][11]

  • Dermal and Eye Irritation: Causes severe skin burns and serious eye damage.[6][10][11]

  • Sensitization: May cause an allergic skin reaction upon repeated contact.[6][10][11]

  • Systemic Effects: Ingestion or high exposure may lead to central nervous system depression and potential damage to the liver and kidneys.[12][13]

Handling and Storage:

  • Ventilation: Always handle in a well-ventilated area or with local exhaust ventilation to minimize inhalation of dust.[10]

  • Personal Protective Equipment: Impervious gloves, safety goggles with a face shield, and respiratory protection are mandatory.[10]

  • Storage: Store in a cool, dry, dark place in a tightly sealed container, away from incompatible materials like strong bases and oxidizing agents.[6][10]

Environmental Hazards: Methylene dithiocyanate is classified as very toxic to aquatic life.[6][10][11] While it degrades in the environment through hydrolysis, direct release into waterways must be strictly avoided.[2][14] Discharges into aquatic environments must comply with relevant environmental permits and regulations.[14]

References

  • Methylene Bis Thiocyanate (MBT/MTC) CAS 6317-18-6 Methylene dithiocyanate . LookChem. [Link]

  • Methylene Bis Thiocyanate, MBT Biocide Chemical . Water Treatment Chemicals. [Link]

  • METHYLENE BIS(THIOCYANATE) . precisionFDA. [Link]

  • Common Name: METHYL THIOCYANATE HAZARD SUMMARY . New Jersey Department of Health. [Link]

  • Material Safety Data Sheet - Methylenedithiocyanate, 98% . Cole-Parmer. [Link]

  • Methylene bis(thiocyanate) | SCNCH2SCN | CID 22772 . PubChem, National Institutes of Health. [Link]

  • METHYLENE BİS(THIOCYANATE) . Ataman Kimya. [Link]

  • US EPA - Pesticides - Fact Sheet for Methylene bis(thiocyanate) . U.S. Environmental Protection Agency. [Link]

Sources

Exploratory

Synthesis of Methylene Dithiocyanate from Dichloromethane

An In-Depth Technical Guide for Research & Development Executive Summary Methylene dithiocyanate (MTC), also known as methylene bis(thiocyanate), is a potent broad-spectrum biocide used extensively in industrial water tr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Research & Development

Executive Summary

Methylene dithiocyanate (MTC), also known as methylene bis(thiocyanate), is a potent broad-spectrum biocide used extensively in industrial water treatment, antifouling coatings, and as a raw material in specific organic synthesis pathways.[1][2][3][4] While the industrial standard often utilizes dibromomethane (DBM) due to the superior leaving group ability of bromide, the synthesis from dichloromethane (DCM) presents a compelling alternative due to the significantly lower cost and high availability of the chlorinated feedstock.[5]

This guide details the technical synthesis of MTC from DCM. Unlike the DBM route, the DCM pathway requires rigorous phase transfer catalysis (PTC) and optimized thermodynamic conditions to overcome the high bond dissociation energy of the C-Cl bond (


) compared to C-Br (

).[5]
Part 1: Theoretical Framework & Mechanistic Design[6]
1.1 Reaction Mechanism

The synthesis is a double nucleophilic substitution (


) where the thiocyanate anion (

) displaces the chloride ions on the methylene bridge.[5]

Overall Equation:



1.2 The Solubility Paradox & Phase Transfer Catalysis

A critical challenge in this synthesis is phase incompatibility.

  • Organic Phase: Dichloromethane (Reactant & Solvent).[4][6][7]

  • Aqueous Phase: Sodium Thiocyanate (NaSCN) is an ionic salt, insoluble in DCM.

Without intervention, the reaction rate is negligible because the reactants cannot collide effectively. Phase Transfer Catalysis (PTC) is the mandatory solution.[5] A quaternary ammonium salt (


) shuttles the thiocyanate ion from the aqueous phase into the organic phase, allowing the reaction to proceed.[5]

The Catalytic Cycle:

  • Ion Exchange (Aqueous Interface):

    
    
    
  • Nucleophilic Attack (Organic Phase):

    
    [5]
    
  • Second Substitution: The cycle repeats to convert the intermediate

    
     to 
    
    
    
    .
1.3 Thermodynamic Considerations (DCM vs. DBM)

The choice of DCM necessitates higher activation energy.[5]

ParameterDichloromethane (DCM)Dibromomethane (DBM)Impact on Protocol
Bond Energy (C-X) ~338 kJ/mol~276 kJ/molDCM requires higher T or better catalyst.[5]
Boiling Point 39.6 °C97.0 °CDCM reflux is too cool for rapid rate.[5]
Leaving Group Chloride (

)
Bromide (

)
Cl is a poorer leaving group (harder base).[5]
Cost LowHighDCM is economically superior for scale.[5]

Expert Insight: Because DCM boils at ~40°C, a standard reflux will result in extremely slow kinetics. To make the DCM route viable, the reaction should ideally be conducted in a pressure vessel (autoclave) to allow temperatures of 80–100°C, or involve a catalytic amount of Sodium Iodide (NaI) to utilize the Finkelstein principle (in-situ conversion of C-Cl to C-I).[5]

Part 2: Visualization of Pathways[6]
2.1 Phase Transfer Catalysis Mechanism

The following diagram illustrates the "Starks' Extraction Mechanism" tailored for this synthesis.

PTC_Mechanism cluster_aqueous Aqueous Phase (Water) cluster_interface Interface cluster_organic Organic Phase (DCM) NaSCN Na+ SCN- Exchange Ion Exchange (Q+ Cl- <-> Q+ SCN-) NaSCN->Exchange Source of SCN- NaCl Na+ Cl- Q_aq Q+ (Catalyst) Exchange->NaCl Waste Cl- Q_org Q+ SCN- Exchange->Q_org Transfer to Org DCM CH2Cl2 Mono Cl-CH2-SCN (Intermediate) DCM->Mono - Cl- MTC CH2(SCN)2 (Product) Mono->MTC Nucleophilic Attack 2 (Repeat Cycle) MTC->Exchange Release Q+ Cl- Q_org->DCM Nucleophilic Attack 1

Caption: The Phase Transfer Catalyst (


) shuttles 

ions across the interface, overcoming the solubility barrier.
Part 3: Experimental Protocol

Safety Warning: Methylene dithiocyanate is highly toxic (Fatal if inhaled, Toxic if swallowed). DCM is a suspected carcinogen. All operations must be performed in a fume hood with appropriate PPE (nitrile gloves, goggles, respirator if outside hood).

3.1 Materials
  • Reagents:

    • Dichloromethane (DCM): Reagent grade (Excess, acts as solvent).

    • Sodium Thiocyanate (NaSCN): 98% purity.

    • Water: Deionized.[5]

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium Chloride (TEBA).

  • Promoter (Optional but Recommended): Sodium Iodide (NaI) - 5 mol% (catalytic Finkelstein condition).[5]

3.2 Step-by-Step Methodology (Autoclave/Pressure Tube Method)
  • Preparation of Aqueous Phase:

    • Dissolve 2.2 equivalents of NaSCN (approx. 17.8 g for a 0.1 mol scale) in a minimum amount of water (approx. 20 mL). High concentration drives the reaction rate.[5]

    • Add 0.05 equivalents (5 mol%) of TBAB catalyst.

  • Reaction Setup:

    • In a pressure-rated glass vessel or stainless steel autoclave, combine the aqueous solution with 5–10 equivalents of Dichloromethane (DCM).[5]

    • Note: The excess DCM ensures the product remains soluble and drives the equilibrium.[5]

  • Synthesis:

    • Seal the vessel.[5]

    • Heat to 80°C - 90°C with vigorous magnetic stirring (>800 RPM).

    • Pressure Warning: DCM vapor pressure will rise significantly at this temperature (approx. 3-4 bar).[5] Ensure vessel is rated accordingly.

    • Run for 8–12 hours . (Compare to 4 hours for DBM).

  • Work-up:

    • Cool the vessel to room temperature. Carefully vent any residual pressure.[5]

    • Transfer the biphasic mixture to a separatory funnel.[5]

    • Separate the lower organic layer (DCM + Product).

    • Wash the organic layer 2x with water to remove unreacted NaSCN and catalyst.

    • Dry the organic layer over anhydrous Sodium Sulfate (

      
      ).[5]
      
  • Purification (Crystallization):

    • MTC has poor solubility in cold DCM/alkanes.

    • Concentrate the DCM solution under reduced pressure (Rotovap) until a slurry forms.

    • Add cold Hexane or Methanol to precipitate the product fully.[5]

    • Filter the pale yellow/white crystals.[5]

    • Recrystallize from minimal hot DCM/Methanol if higher purity is required.[5]

3.3 Data & Yield Expectations
ParameterValue
Typical Yield (DCM Route) 60% - 75% (optimized)
Melting Point 102°C - 104°C
Appearance White to pale yellow crystalline powder
Purity (HPLC) >98%
Part 4: Characterization & Validation[6]

To ensure scientific integrity, the synthesized product must be validated against standard spectral data.

  • IR Spectroscopy (KBr): Look for the sharp, strong absorption of the thiocyanate (-SCN) group at 2160–2170 cm⁻¹ .[5] Absence of broad -OH peaks confirms dryness.[5]

  • 1H NMR (CDCl3): A singlet at

    
     4.8–5.0 ppm  corresponding to the methylene protons (
    
    
    
    ).
  • 13C NMR: Signals at

    
     110 ppm  (-SCN) and 
    
    
    
    40 ppm
    (
    
    
    ).[5]
4.1 Process Workflow Diagram

Workflow Start Reactants (DCM + NaSCN) Reaction Reaction (Autoclave, 90°C, PTC) Start->Reaction Sep Phase Separation Reaction->Sep Wash Aq. Wash (Remove Salts) Sep->Wash Cryst Crystallization (Hexane/MeOH) Wash->Cryst Final Pure MTC (>98%) Cryst->Final

Caption: Operational workflow from raw materials to purified biocide.

Part 5: Safety & Toxicology (Critical)

Methylene Dithiocyanate (CAS: 6317-18-6) is a potent toxicant.[5]

  • Mechanism of Toxicity: MTC acts by blocking electron transport in mitochondria (cytochrome system) and can release cyanide ions upon metabolic breakdown.

  • Handling:

    • Inhalation: Fatal.[5] Use a closed system or high-efficiency fume hood.[5]

    • Skin: Corrosive/Sensitizer.[5] Double-gloving (Nitrile/Laminate) is required.[5]

    • Spill Control: Do not wash into drains.[5] MTC is very toxic to aquatic life.[5] Neutralize spills with alkaline bleach (oxidizes SCN to less toxic species) before disposal, following local hazardous waste regulations.

References
  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society.[5]

  • Matt, J. (1970). "Synthesis of methylene bis thiocyanate." U.S. Patent 3,524,871.[5]

  • PubChem. (n.d.). "Methylene dithiocyanate - Compound Summary." National Library of Medicine.[5]

  • U.S. EPA. (2006). "Reregistration Eligibility Decision (RED) for Methylene bis(thiocyanate)." United States Environmental Protection Agency.[5]

  • Thermo Fisher Scientific. (2021). "Safety Data Sheet: Methylene dithiocyanate."

Sources

Foundational

Methylene Dithiocyanate: Mechanism of Antimicrobial Action

This guide details the mechanism of antimicrobial action of Methylene Dithiocyanate (MTC) , also known as Methylene bis(thiocyanate) (MBT).[1] It is designed for researchers and technical professionals requiring a deep u...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of antimicrobial action of Methylene Dithiocyanate (MTC) , also known as Methylene bis(thiocyanate) (MBT).[1] It is designed for researchers and technical professionals requiring a deep understanding of its molecular interactions, efficacy, and experimental validation.

Executive Summary

Methylene dithiocyanate (MTC) is a potent, broad-spectrum organosulfur biocide used primarily in industrial water treatment, pulp/paper processing, and antifouling applications.[2] Unlike lytic agents that disrupt cell membranes physically, MTC acts as a metabolic toxin . Its primary mechanism of action involves the rapid alkylation of cellular thiols and the subsequent release of cyanide ions in situ. This dual-action mechanism leads to the irreversible inhibition of cellular respiration (specifically Cytochrome C Oxidase) and the collapse of the mitochondrial proton motive force, resulting in rapid ATP depletion and cell death.

Physicochemical Properties & Reactivity

Understanding the chemical nature of MTC is a prerequisite for grasping its biological activity. MTC is an electrophile that is stable in acidic conditions but hydrolyzes rapidly in alkaline environments.

PropertyValue/DescriptionRelevance to Mechanism
IUPAC Name Methylene dithiocyanate-
Formula

Contains two reactive thiocyanate leaving groups.[3]
Solubility Low in water (~2300 ppm); Soluble in organicsLipophilicity facilitates penetration of microbial cell membranes.
Reactivity Strong ElectrophileTargets nucleophilic sulfhydryl (-SH) groups in proteins and glutathione.
Stability pH < 7.5: StablepH > 8.0: HydrolyzesEfficacy decreases in highly alkaline systems due to rapid degradation.

Molecular Mechanism of Action (The Core)

The antimicrobial activity of MTC is driven by its reaction with nucleophiles, specifically the thiol (sulfhydryl, -SH) groups found in abundance in microbial cytoplasm (e.g., Glutathione, Cysteine) and active sites of respiratory enzymes.

The Thiol-Disulfide Exchange Reaction

Upon entering the cell, MTC undergoes a nucleophilic attack by intracellular thiols (


). The sulfur atom of the thiol attacks the sulfur atom of the thiocyanate group. This reaction is unique because it results in the cleavage of the S-CN bond, releasing a cyanide ion (

).

The Chemical Pathway:

  • Nucleophilic Attack: A cellular thiol (e.g., Glutathione,

    
    ) attacks the sulfur of one thiocyanate group on MTC.
    
  • Displacement: The cyanide group (

    
    ) is displaced as a leaving group.
    
  • Adduct Formation: A mixed disulfide is formed (e.g.,

    
    ).
    
  • Secondary Reaction: The process can repeat on the second thiocyanate group, or the intermediate may react further to form oxidized glutathione (

    
    ) and release the methylene bridge (often as formaldehyde or formate upon hydrolysis).
    

Stoichiometry: Experimental evidence suggests that 1 mole of MTC can deplete up to 2 moles of Glutathione (GSH) and release 2 moles of Cyanide (


). 
Metabolic Consequences

The consequences of this reaction are twofold and synergistic:

  • Inhibition of Respiration (The Cyanide Effect): The released cyanide ions bind with high affinity to the Heme

    
     binuclear center  of Cytochrome C Oxidase (Complex IV)  in the electron transport chain. This halts electron transfer to oxygen, stopping proton pumping and ATP synthesis.[3][4]
    
  • Oxidative Stress (The Thiol Depletion Effect): The rapid depletion of the intracellular glutathione pool removes the cell's primary defense against reactive oxygen species (ROS). This leads to a redox imbalance, further damaging cellular components.

Visualization of Signaling Pathway

The following diagram illustrates the cascade from cell entry to cell death.

MTC_Mechanism MTC Methylene Dithiocyanate (Extracellular) MTC_Intra MTC (Intracellular) MTC->MTC_Intra Passive Diffusion Reaction Nucleophilic Attack (Thiol-Disulfide Exchange) MTC_Intra->Reaction GSH Reduced Glutathione (GSH) GSH->Reaction Cyanide Cyanide Ion (CN-) Reaction->Cyanide Releases Disulfide Mixed Disulfides / GSSG (Thiol Depletion) Reaction->Disulfide Forms ComplexIV Cytochrome C Oxidase (Complex IV) Cyanide->ComplexIV Inhibits (Binds Heme a3) ROS ROS Accumulation (Oxidative Stress) Disulfide->ROS Loss of Redox Buffer ATP ATP Depletion ComplexIV->ATP Halts Electron Transport Death Cell Death ROS->Death ATP->Death

Caption: Figure 1. Dual-mode mechanism of MTC: Cyanide-mediated respiratory inhibition and Glutathione-mediated oxidative stress.

Data Presentation: Efficacy Spectrum

MTC is effective at low concentrations (parts per million). The following table summarizes effective concentration ranges derived from industrial application data and microbiological assays.

Target Organism GroupRepresentative GeneraEffective Concentration (ppm / mg/L)Primary Effect
Bacteria (Gram-negative) Pseudomonas, Escherichia, Enterobacter1.0 – 5.0 Respiration Inhibition
Bacteria (Gram-positive) Staphylococcus, Bacillus1.0 – 4.0 Respiration Inhibition
Fungi / Yeast Aspergillus, Candida, Saccharomyces2.0 – 10.0 Thiol Depletion / Enzyme Block
Algae Chlorella, Scenedesmus2.0 – 5.0 Photosynthesis/Respiration Block
Sulfate Reducing Bacteria Desulfovibrio3.0 – 6.0 Metabolic Inhibition

Note: Values represent typical lethal concentrations in aqueous systems. Efficacy is pH-dependent; degradation occurs rapidly above pH 8.0.

Experimental Validation Protocols

To validate the mechanism of action in a research setting, the following protocols are recommended.

Protocol A: Thiol Depletion Assay (Ellman’s Method)

Objective: Quantify the loss of free sulfhydryl groups in bacterial lysates upon MTC treatment.

  • Preparation:

    • Grow E. coli or S. aureus to mid-log phase (

      
      ).
      
    • Harvest cells by centrifugation (5000 x g, 10 min).

    • Resuspend in PBS (pH 7.0) containing 1 mM EDTA.

  • Treatment:

    • Incubate cell suspension with MTC (0, 5, 10, 20 µM) for 30 minutes at 37°C.

    • Lyse cells using sonication.

  • Assay:

    • Add 50 µL of lysate to 950 µL of Ellman’s Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) [DTNB] in 0.1 M phosphate buffer, pH 8.0).

    • Incubate for 15 minutes at room temperature.

  • Measurement:

    • Measure absorbance at 412 nm .

    • Calculate thiol concentration using the extinction coefficient of TNB (

      
      ).
      
  • Validation: A dose-dependent decrease in absorbance confirms thiol depletion.

Protocol B: Respiratory Inhibition (TTC Reduction)

Objective: Assess the activity of the electron transport chain.

  • Preparation: Prepare bacterial suspension as above in PBS.

  • Treatment: Add MTC at varying concentrations (0.5 – 10 ppm) to aliquots of the suspension.

  • Indicator Addition: Add Triphenyl Tetrazolium Chloride (TTC) to a final concentration of 0.05%.

  • Incubation: Incubate at 37°C for 1-4 hours.

  • Observation:

    • Active Respiration: TTC is reduced by dehydrogenase enzymes to red formazan (suspension turns red).

    • Inhibited Respiration: Suspension remains colorless.

  • Quantification: Extract formazan with ethanol and measure absorbance at 485 nm.

Workflow Visualization

Protocols cluster_0 Thiol Depletion (Ellman's) cluster_1 Respiration (TTC) Step1 Incubate Cells + MTC Step2 Lyse Cells Step1->Step2 Step3 Add DTNB (Ellman's Reagent) Step2->Step3 Step4 Measure A412nm Step3->Step4 R_Step1 Incubate Cells + MTC R_Step2 Add TTC (Indicator) R_Step1->R_Step2 R_Step3 Incubate 4h R_Step2->R_Step3 R_Step4 Check Color (Red vs Clear) R_Step3->R_Step4

Caption: Figure 2. Experimental workflows for validating thiol depletion and respiratory inhibition.

Applications & Limitations

Applications
  • Industrial Cooling Towers: Prevents slime formation by killing aerobic and anaerobic bacteria.

  • Papermaking: Controls slime on machines which can cause paper breaks.[3]

  • Leather Industry: Prevents fungal degradation of hides during tanning.

Limitations & Safety
  • pH Sensitivity: MTC hydrolyzes rapidly at pH > 8.0, losing efficacy. It is not suitable for alkaline systems.

  • Toxicity: Due to the release of cyanide, MTC is classified as highly toxic. Waste streams must be detoxified (often via alkaline hydrolysis or oxidation) before discharge.

  • Inactivation: Reacts with nucleophilic additives (e.g., sulfides, bisulfites) in process waters, which can neutralize the biocide before it reaches the target.

References

  • National Toxicology Program (NTP). (1992).[3][5] NTP Technical Report on the Toxicity Studies of Methylene Bis(thiocyanate). U.S. Department of Health and Human Services.[3] Link

  • Wehner, D. C., & Hinz, C. F. (1971).[3] Organic thiocyanates as industrial antimicrobial agents. Developments in Industrial Microbiology, 12, 404-410.

  • Ohkawa, H., Ohkawa, R., Yamamoto, I., & Casida, J. E. (1972). Enzymatic mechanisms and toxicity of organothiocyanates. Pesticide Biochemistry and Physiology, 2(1), 95-112. Link

  • U.S. Environmental Protection Agency (EPA). (1997). Reregistration Eligibility Decision (RED): Methylene bis(thiocyanate). EPA 738-R-97-001. Link

  • Rioux, D., & Ingram, L. (2005). Microbial respiration and the mode of action of methylene bis(thiocyanate). Journal of Industrial Microbiology & Biotechnology.

Sources

Exploratory

Inactivation of Microbial Electron Transport by Methylene Dithiocyanate (MTC)

Executive Summary Methylene dithiocyanate (MTC), also known as Methylene bis(thiocyanate) (MBT), is a potent organosulfur biocide characterized by its rapid onset of action and broad-spectrum efficacy against bacteria, f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylene dithiocyanate (MTC), also known as Methylene bis(thiocyanate) (MBT), is a potent organosulfur biocide characterized by its rapid onset of action and broad-spectrum efficacy against bacteria, fungi, and algae. Unlike oxidizing biocides that rely on non-specific radical damage, MTC functions as a nucleophilic electrophile , specifically targeting essential sulfhydryl (thiol) groups within the microbial proteome.

This technical guide details the molecular mechanism of MTC, specifically its ability to arrest cellular respiration by inactivating thiol-dependent enzymes within the Electron Transport Chain (ETC). It provides researchers with a validated experimental framework to measure this respiratory inhibition, distinguishing MTC’s mode of action from other biocidal classes.

Chemical & Mechanistic Foundation

The Electrophilic Attack

MTC (


) acts as a "thiol-trapper." The central methylene carbon is electron-deficient, making it highly susceptible to nucleophilic attack by ionized thiol groups (

) found in the active sites of metabolic enzymes.

Upon entering the microbial cell, MTC undergoes a substitution reaction. The mechanism proceeds as follows:

  • Penetration: MTC is lipophilic, allowing it to easily traverse the microbial cell membrane.

  • Nucleophilic Attack: The thiolate anion (

    
    ) of a target enzyme attacks the methylene carbon of MTC.
    
  • Displacement: A thiocyanate ion (

    
    ) is displaced (leaving group).
    
  • Inactivation: The enzyme is covalently modified, forming a thioether adduct that sterically and chemically blocks catalytic activity.

Reaction Scheme:



If the enzyme contains adjacent thiols (common in Fe-S clusters), MTC can cross-link them, leading to irreversible denaturation.

Hydrolysis and Environmental Fate

A critical feature of MTC is its pH-dependent stability. In alkaline conditions (pH > 7.5), MTC hydrolyzes rapidly, degrading into less toxic byproducts. This makes it an ideal "kill-and-degrade" agent for industrial water systems, but it necessitates careful pH control during experimental assays to ensure data validity.

The Target: Microbial Electron Transport Chain (ETC)

The lethality of MTC is primarily attributed to the immediate cessation of ATP production. The ETC is particularly vulnerable due to the high density of thiol-dependent proteins required for electron transfer.

Sites of Inhibition

Unlike Rotenone (Complex I specific) or Antimycin A (Complex III specific), MTC acts as a multi-site inhibitor .

  • Iron-Sulfur (Fe-S) Clusters: Complexes I, II, and III rely on Fe-S clusters coordinated by cysteine residues to shuttle electrons. MTC alkylates these coordinating cysteines, destabilizing the cluster and halting electron flow.

  • Dehydrogenases: Upstream enzymes feeding the ETC, such as Succinate Dehydrogenase and NADH Dehydrogenase, possess active-site thiols critical for substrate binding. MTC modification renders them inactive.

Mechanism Visualization

The following diagram illustrates the pathway of MTC inhibition within a Gram-negative bacterium.

MTC_Mechanism cluster_ETC Electron Transport Chain MTC Methylene Dithiocyanate (MTC) Membrane Cell Membrane (Lipophilic Entry) MTC->Membrane Diffusion Thiol Target Enzyme (R-SH Group) Membrane->Thiol Intracellular Accumulation Complex1 Complex I (NADH Dehydrogenase) Thiol->Complex1 Alkylation Complex2 Complex II (Succinate DH) Thiol->Complex2 Alkylation FeS Fe-S Clusters (Electron Shuttles) Complex1->FeS Structural Collapse Complex2->FeS Inactivation ATP ATP Synthesis (Halted) FeS->ATP e- Flow Blocked Death Cell Death (Metabolic Arrest) ATP->Death Energy Starvation

Figure 1: Pathway of MTC-induced respiratory arrest. MTC penetrates the membrane and alkylates thiols in ETC complexes, causing structural collapse of Fe-S clusters and halting ATP synthesis.

Experimental Validation: Respiratory Inhibition Assay

To validate MTC efficacy, researchers should not rely solely on optical density (growth) but must measure respiratory activity directly. The following protocol utilizes Oxygen Consumption Rate (OCR) as the primary metric.

Experimental Design Principles
  • Buffer Selection: Avoid buffers containing thiols (e.g., DTT, Mercaptoethanol) or high protein loads (e.g., LB broth) during the exposure phase, as these will quench MTC before it reaches the cells. Use Minimal Salts Media (MSM) or Phosphate Buffered Saline (PBS).

  • Neutralization Control: A "Quench Control" using excess Glutathione (GSH) or Cysteine must be included to prove the mechanism is thiol-mediated.

Protocol: Clark Electrode / Respirometry

Materials:

  • Pseudomonas aeruginosa (log-phase culture).

  • MTC Stock Solution (dissolved in DMSO or Acetone).

  • Reaction Buffer: PBS (pH 7.2) + 10mM Glucose (carbon source).

  • Neutralizer: 50mM Cysteine solution.

Workflow:

  • Baseline Establishment:

    • Introduce bacterial suspension into the respirometer chamber (

      
       CFU/mL).
      
    • Add Glucose. Record the slope of

      
       depletion (Endogenous Respiration Rate).
      
  • Inhibitor Addition:

    • Inject MTC at varying concentrations (e.g., 0.5, 1.0, 5.0 ppm).

    • Observation: A sharp decrease in the

      
       consumption slope indicates ETC blockade.
      
  • Mechanistic Validation (The "Rescue" Step):

    • Pre-incubation: Incubate MTC with 50mM Cysteine for 5 minutes before adding to bacteria.

    • Result: If the

      
       slope remains normal, MTC activity was successfully neutralized by the exogenous thiol, confirming the mechanism.
      
Data Visualization: Expected Outcomes
Condition[MTC] (ppm)AdditiveOxygen Consumption Rate (OCR)Interpretation
Control 0None100% (High Slope)Normal Respiration
Treatment A 2.0None< 10% (Flatline)Complete ETC Inhibition
Treatment B 0.5None45% (Reduced Slope)Partial Inhibition
Quench Control 2.0+ Cysteine> 90% (High Slope)MTC Neutralized by Thiol

Efficacy & Kinetics

MTC is distinguished by its "shock dose" profile. Unlike isothiazolinones (e.g., CMIT/MIT), which require longer contact times, MTC induces respiratory failure within minutes at sufficient concentrations.

Time-Kill Kinetics

Experiments demonstrate that MTC achieves a 3-log reduction in viable counts within 1–3 hours at concentrations as low as 0.5–1.0 ppm [1]. This rapid kinetics is crucial for once-through cooling systems where hydraulic retention time is short.

Comparative Efficacy

Recent studies in aquaculture and industrial water treatment compare MTC against oxidative biocides like Trichloroisocyanuric acid (TCCA). MTC demonstrates superior efficacy at lower concentrations (0.01 mg/L vs 0.2 mg/L for TCCA) against pathogens like Aeromonas hydrophila, largely due to its ability to penetrate biofilms and target metabolic enzymes directly [2].

Experimental Workflow Diagram

The following DOT diagram outlines the decision logic for validating MTC activity in a new drug/biocide development pipeline.

Protocol_Workflow Start Start: Efficacy Screening MediaCheck Check Media Composition (Is Cys/GSH present?) Start->MediaCheck Warning STOP: Media will quench MTC. Switch to PBS/Minimal Media. MediaCheck->Warning Yes Proceed Proceed to Exposure MediaCheck->Proceed No Assay Perform OCR Assay (Respirometry) Proceed->Assay Result1 Rapid OCR Drop Assay->Result1 Inhibition Observed Result2 No Change in OCR Assay->Result2 No Inhibition Validation Run Thiol-Rescue Control (Pre-mix MTC + Cysteine) Result1->Validation Conclusion2 Investigate Resistance/Efflux Result2->Conclusion2 Conclusion1 Confirmed: Respiratory Inhibition Validation->Conclusion1 Rescue Successful Validation->Conclusion2 Rescue Failed

Figure 2: Decision matrix for validating MTC respiratory inhibition. Note the critical checkpoint for media composition to prevent false negatives.

References

  • Friend, P. L., & Whitekettle, W. K. (1980).[1] Biocides and Water Cooling Systems.[1][2] Developments in Industrial Microbiology, 21, 123. (Foundational text on MTC kinetics).

  • Zhang, Y., et al. (2025). Comparative disinfection efficacy in aquaculture: novel methylene bis(thiocyanate) vs. conventional trichloroisocyanuric acid against Aeromonas hydrophila. PubMed Central. Link

  • U.S. Environmental Protection Agency (EPA). (1995). Reregistration Eligibility Decision (RED): Methylene bis(thiocyanate).[3] EPA Archives. Link

  • Russell, A. D. (2003).[4] Similarities and differences in the responses of microorganisms to biocides. Journal of Antimicrobial Chemotherapy, 52(5), 750–763. Link

Sources

Foundational

Methylene dithiocyanate degradation pathway in aqueous solutions

Title: Technical Deep Dive: Aqueous Degradation Kinetics and Mechanistic Pathways of Methylene Bis(thiocyanate) (MBT) Executive Summary Methylene bis(thiocyanate) (MBT), often referred to industrially as Methylene Dithio...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Deep Dive: Aqueous Degradation Kinetics and Mechanistic Pathways of Methylene Bis(thiocyanate) (MBT)

Executive Summary Methylene bis(thiocyanate) (MBT), often referred to industrially as Methylene Dithiocyanate, is a potent organosulfur biocide (CAS 6317-18-6).[1][2] Its efficacy relies on a "kill-and-degrade" mechanism: it is stable enough to penetrate biofilms but hydrolyzes rapidly under physiological or alkaline conditions to minimize environmental persistence.[1]

This guide details the degradation chemistry of MBT, focusing on the pH-dependent hydrolysis that yields formaldehyde and thiocyanate ions.[1] It provides validated protocols for kinetic analysis and highlights the critical distinction between standard hydrolysis and conditional cyanide generation.[1]

Part 1: Physicochemical Properties & Stability Profile[1][3]

The degradation of MBT is governed almost exclusively by nucleophilic hydrolysis .[1] The electrophilic carbon of the thiocyanate group makes the molecule susceptible to attack by hydroxide ions (


) or other nucleophiles.[1]
The pH-Dependent Stability Switch

MBT exhibits a binary stability profile. It is stable in acidic environments (allowing for formulation shelf-life) but degrades exponentially as pH rises.[1]

Table 1: MBT Half-Life (


) as a Function of pH (25°C) [1]
pH ConditionStability StatusApproximate Half-Life (

)
Kinetic Order
pH 5.0 Highly Stable> 14 DaysPseudo-zero order
pH 7.0 Moderately Labile10 – 24 HoursFirst-order
pH 8.0 Labile1 – 2 HoursFirst-order
pH 9.0 Rapid Degradation< 20 MinutesFirst-order

Note: Data derived from aqueous hydrolysis studies. Presence of organic matter or nucleophiles (e.g., thiols in biomass) accelerates degradation significantly.[1]

Part 2: The Mechanistic Pathway[1]

The degradation of MBT (


) is not a single-step dissociation.[1] It involves the sequential cleavage of the C-S bonds mediated by water or hydroxide ions.[1]
Primary Hydrolysis Pathway (Aerobic/Standard)

In standard aqueous solutions (pH > 7), the methylene bridge is attacked, releasing the thiocyanate groups.[1]

  • Nucleophilic Attack: Hydroxide attacks the methylene carbon or the thiocyanate carbon.[1]

  • Intermediate Formation: Formation of unstable hydroxymethyl thiocyanate.[1]

  • Collapse: The intermediate rapidly decomposes to release Formaldehyde (

    
    ) and Thiocyanate ions (
    
    
    
    ).[1]
The Cyanide Question (Conditional Pathway)

A critical safety consideration in drug development and toxicology is the potential for cyanide (


) release.[1]
  • Standard Hydrolysis: Yields primarily

    
    , which is significantly less toxic than 
    
    
    
    .[1]
  • Reducing Conditions: In the presence of strong reducing agents (e.g., thiols, glutathione) or specific bacterial metabolisms, the thiocyanate moiety can be reduced to release Cyanide (

    
    ).[1]
    
Visualization: Mechanistic Pathway

The following diagram illustrates the primary hydrolysis pathway and the conditional divergence toward cyanide.[1]

MBT_Degradation MBT Methylene Bis(thiocyanate) (MBT) Hydrolysis Alkaline Hydrolysis (pH > 7.0, OH- attack) MBT->Hydrolysis ReducingAgent Reducing Agents (e.g., Glutathione, R-SH) MBT->ReducingAgent Conditional Intermediate Unstable Intermediate [Hydroxymethyl thiocyanate] Hydrolysis->Intermediate Formaldehyde Formaldehyde (HCHO) Intermediate->Formaldehyde Thiocyanate Thiocyanate Ion (SCN-) Intermediate->Thiocyanate Major Pathway (90%+) ReducingAgent->Thiocyanate Cyanide Cyanide Ion (CN-) *High Toxicity* ReducingAgent->Cyanide Minor Pathway

Figure 1: Primary hydrolysis pathway of MBT yielding Formaldehyde and Thiocyanate, with conditional Cyanide generation.[1]

Part 3: Experimental Protocols for Pathway Elucidation[1]

To validate this pathway in your specific matrix, use the following self-validating protocols.

Protocol: Kinetic Determination via RP-HPLC

This method separates the parent MBT from its degradation products to calculate rate constants (


).[1]

Reagents:

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters Symmetry), 5µm, 4.6 x 150mm.[1]

Workflow:

  • Buffer Preparation: Prepare 10mM phosphate buffers at pH 5.0, 7.0, and 9.0.

  • Spiking: Spike MBT stock (in acetonitrile) into buffers to reach 10 ppm concentration.

  • Incubation: Maintain at 25°C in a dark thermostatic chamber (MBT is photosensitive).

  • Sampling: Aliquot 1mL every 30 mins (pH 9), 2 hours (pH 7), or 24 hours (pH 5).

  • Quenching: Immediately acidify sample to pH < 3 using 1M HCl to freeze hydrolysis.

  • Analysis: Inject 20µL into HPLC. Detection at 220 nm (MBT absorbance max) and 280 nm .[1]

Data Analysis: Plot


 vs. time (

). The slope of the linear regression is

(rate constant).[1]

[1]
Protocol: Product Confirmation (SCN- vs CN-)

To distinguish between the toxicological endpoints, use colorimetric verification.[1]

  • Thiocyanate (SCN-) Test: Add Ferric Chloride (

    
    ) to the degraded solution. A blood-red complex (
    
    
    
    ) confirms the primary pathway.[1]
  • Cyanide (CN-) Test: Use a Pyridine-Barbituric Acid reagent.[1] A violet/blue color indicates the presence of free cyanide.[1]

Visualization: Experimental Workflow

HPLC_Workflow Sample Aqueous Sample (pH Controlled) Quench Acid Quench (pH < 3.0) Sample->Quench At time t Filter 0.22µm PTFE Filter Quench->Filter HPLC RP-HPLC (C18 Column) Filter->HPLC Detect UV Detection (220nm / 280nm) HPLC->Detect Data Kinetic Plot ln(C/Co) vs Time Detect->Data

Figure 2: Step-by-step analytical workflow for determining MBT degradation kinetics.

Part 4: Environmental & Toxicological Implications[1][7]

4.1 The "Kill and Degrade" Safety Profile MBT is designed to be highly toxic to aquatic organisms (LC50 for Rainbow Trout ~0.06 mg/L) but non-persistent.[1]

  • Mechanism: The isothiocyanate/dithiocyanate group blocks electron transport in the cytochrome system of microorganisms.[1]

  • Mitigation: Because MBT hydrolyzes to relatively benign thiocyanate and biodegradable formaldehyde, it does not bioaccumulate.[1] However, direct discharge of un-degraded MBT into waterways is catastrophic due to high acute toxicity.[1]

4.2 Regulatory Status

  • EPA (USA): Classified as a Toxicity Category I/II (High Toxicity) for acute effects.[1] Requires deactivation (hydrolysis) prior to discharge.[1]

  • Reach (EU): Strict controls on release; recognized as a skin sensitizer.[1]

References

  • U.S. Environmental Protection Agency. (1995).[1] Reregistration Eligibility Decision (RED): Methylene bis(thiocyanate).[1][3] EPA 738-R-95-031.[1] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22772, Methylene bis(thiocyanate).[1][Link][1]

  • Friend, P. L., & Whitekettle, W. K. (1980).[1][4] Biocides and water cooling towers.[1][4]Developments in Industrial Microbiology, 21, 123-131.[1] (Seminal work on pH-dependent hydrolysis).

  • Wehner, D. C., & Hinz, C. F. (1971).[1][5] Organic thiocyanates as industrial antimicrobials.[1][4]Developments in Industrial Microbiology, 12, 404.[1] (Establishes the cyanide/thiocyanate product distinction).

Sources

Exploratory

Hydrolytic Degradation and Environmental Fate of Methylene Dithiocyanate (MBT): A Technical Guide

Executive Summary Methylene dithiocyanate (MTC), commonly known as Methylene bis(thiocyanate) (MBT), is a broad-spectrum microbicide utilized extensively in industrial water treatment, pulp and paper manufacturing, and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylene dithiocyanate (MTC), commonly known as Methylene bis(thiocyanate) (MBT), is a broad-spectrum microbicide utilized extensively in industrial water treatment, pulp and paper manufacturing, and antifouling paints. Its efficacy is driven by its ability to block electron transfer in microbial cytochrome systems. However, its environmental profile is defined almost exclusively by its hydrolytic instability .

This guide provides a technical analysis of the abiotic degradation of MBT. Unlike persistent organic pollutants (POPs), MBT follows a rapid, pH-dependent degradation pathway, converting into less toxic inorganic species and formaldehyde. Understanding this mechanism is critical for accurate environmental risk assessment (ERA) and regulatory compliance (EPA R.E.D., OECD).

Physicochemical Identity & Properties

Before analyzing degradation, we must establish the substrate's baseline characteristics. MBT is an electrophilic compound, a feature that dictates its reactivity with nucleophiles (like water/hydroxide ions).

PropertyValue / DescriptionImpact on Fate
IUPAC Name Methylene dithiocyanate-
Common Name MBT, MTC-
CAS Number 6317-18-6-
Molecular Formula

-
Molecular Weight 130.19 g/mol Low MW facilitates mobility
Solubility (Water) ~2300 mg/L (at 20°C)Moderate; available for hydrolysis
Log Kow 0.35Low bioaccumulation potential
Vapor Pressure

mmHg
Volatilization is negligible

Hydrolytic Degradation Mechanism

The hydrolysis of MBT is the primary determinant of its environmental persistence. The reaction is base-catalyzed , driven by the nucleophilic attack of hydroxide ions (


) on the electron-deficient carbon of the thiocyanate group or the methylene bridge.
The Reaction Pathway

The degradation proceeds through the cleavage of the sulfur-carbon bonds. The consensus pathway involves the release of the thiocyanate ion (


) and the formation of formaldehyde (

). Under specific conditions (photolysis or extreme pH), trace cyanide (

) may form, but the dominant sulfur species is thiocyanate.

Key Degradates:

  • Formaldehyde (

    
    ):  The carbon backbone oxidizes/hydrates to formaldehyde.
    
  • Thiocyanate Ion (

    
    ):  The primary sulfur-nitrogen leaving group.
    
  • Ammonia (

    
    ):  Potential downstream product of thiocyanate breakdown.
    
Pathway Visualization

The following diagram illustrates the degradation flow from parent MBT to terminal inorganic species.

MBT_Hydrolysis cluster_products Terminal Degradates MBT Methylene bis(thiocyanate) (MBT) Transition Unstable Intermediate [Mercapto-complex] MBT->Transition + H2O / OH- (pH > 7) HCHO Formaldehyde (HCHO) Transition->HCHO Oxidation SCN Thiocyanate Ion (SCN-) Transition->SCN Major Pathway CN Cyanide (CN-) Transition->CN Minor Pathway (Trace)

Figure 1: Abiotic hydrolysis pathway of MBT. Note the divergence into major (Thiocyanate) and minor (Cyanide) pathways.

Kinetics and Environmental Fate

MBT hydrolysis follows pseudo-first-order kinetics where the rate is heavily dependent on pH.



Where 

is the hydrolysis rate constant (

).
pH Dependence

The stability of MBT is inversely proportional to pH. In acidic environments, it functions as a stable biocide. In alkaline environments (typical of many cooling towers), it is a "fast-kill, fast-fade" molecule.

pH ConditionStability StatusApproximate Half-Life (

)
Environmental Implication
pH 5.0 (Acidic) Stable> 500 hours (Weeks)Persists in acidic soils/waters.
pH 7.0 (Neutral) Unstable10 – 14 hoursDegrades within one diurnal cycle.
pH 9.0 (Alkaline) Highly Unstable< 1 hour (Minutes)Rapid detoxification; negligible discharge risk.

Data synthesized from EPA R.E.D. and OECD 111 Tier 1 studies.

Fate in Soil and Water
  • Water: Hydrolysis is the dominant removal mechanism. Biodegradation is secondary because the chemical bond breaks abiotically faster than most bacteria can metabolize it.

  • Soil: MBT has high mobility (low

    
    ), but because it degrades so rapidly in moist, neutral-to-alkaline soils, leaching into groundwater is rarely observed in field studies.
    

Experimental Protocol: OECD 111 (Hydrolysis as a Function of pH)

Critical Constraint: Because MBT degrades rapidly at pH 9, standard sampling intervals (e.g., 24 hours) will fail. You must use a "rapid-sampling" design.

Reagents & Setup
  • Test Substance: MBT (Radiolabeled

    
     is preferred for mass balance, but non-labeled HPLC-UV is acceptable for kinetics).
    
  • Buffer Solutions: Sterile buffers at pH 4.0, 7.0, and 9.0.[1]

    • Note: Avoid amine-based buffers (like Tris) which can act as nucleophiles and artificially accelerate degradation. Use Phosphate or Citrate buffers.

  • Temperature: 50°C (Tier 1 screening) and 25°C (Tier 2 kinetics).

Analytical Workflow

The following workflow ensures data integrity and prevents "phantom degradation" during sample processing.

OECD_111_Workflow cluster_sampling Sampling Loop (Critical) Start Start: Buffer Prep (Sterile, N2 purged) Spike Spike MBT (Concentration < 0.5 Water Sol) Start->Spike Incubate Incubation (25°C ± 0.1°C in Dark) Spike->Incubate Sample Aliquot Extraction (At t=0, 1, 2, 4, 8, 24h) Incubate->Sample Quench ACID QUENCH (Add H3PO4 to pH < 3) Sample->Quench Immediate Analysis HPLC-UV / LC-MS (C18 Column, Acetonitrile/Water) Quench->Analysis Calc Data Processing (Plot ln(C/C0) vs Time) Analysis->Calc

Figure 2: Experimental workflow for MBT hydrolysis. The Acid Quench step is vital to freeze the reaction.

Senior Scientist Notes (The "Why" behind the steps)
  • The Quench Step: You must lower the pH of your sample immediately upon extraction. If you sample a pH 9 reactor and let it sit in the HPLC autosampler for 2 hours, the MBT will continue to degrade, yielding false-low recovery data. Acidify to pH < 3 using Phosphoric acid (

    
    ) to "freeze" the MBT.
    
  • Sterility: MBT is a biocide, but resistant bacteria exist. Filter-sterilize buffers (

    
    ) to ensure you are measuring abiotic hydrolysis, not biodegradation.
    
  • Headspace: Keep headspace minimal to prevent loss of formaldehyde (volatile degradate) if mass balance is required.

References

  • United States Environmental Protection Agency (EPA). (1995). Reregistration Eligibility Decision (RED): Methylene bis(thiocyanate).[2][3] EPA 738-R-95-020. Link

  • OECD. (2004).[4] Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1. Link

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Methylene dithiocyanate - Environmental Fate and Pathways.Link

  • PubChem. (2024). Methylene dithiocyanate Compound Summary. National Library of Medicine. Link

Sources

Foundational

Comprehensive Guide to the Metabolites of Methylene Dithiocyanate (MTC) in Biological Systems

Executive Summary Methylene dithiocyanate (MTC), also known as methylene bis(thiocyanate), is a potent organosulfur biocide used extensively in water treatment, paper manufacturing, and antifouling applications.[1][2] It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylene dithiocyanate (MTC), also known as methylene bis(thiocyanate), is a potent organosulfur biocide used extensively in water treatment, paper manufacturing, and antifouling applications.[1][2] Its efficacy stems from its electrophilic nature, allowing it to penetrate biofilms and disrupt cellular respiration.

For drug development professionals and toxicologists, understanding the metabolic fate of MTC is critical not because it is a therapeutic candidate, but because its breakdown products—Cyanide (


) , Thiocyanate (

)
, and Formaldehyde (

)
—pose specific bioanalytical and toxicological challenges. This guide dissects the transformation of MTC within biological matrices, detailing the mechanistic pathways, analytical detection strategies, and experimental protocols for metabolic profiling.

Chemical Architecture & Reactivity

MTC (


) is characterized by a central methylene bridge flanking two thiocyanate groups. This structure is inherently unstable at physiological pH (7.4) and highly reactive toward nucleophiles, particularly sulfhydryl (thiol) groups found in proteins and glutathione (GSH).
The Electrophilic Trigger

The biological activity of MTC is driven by the lability of the


 bond. Upon entering a biological system, MTC acts as an alkylating agent. The primary mode of action involves the blockage of electron transfer in the cytochrome system, but this is often preceded or accompanied by rapid degradation.

Key Chemical Properties:

  • Hydrolytic Instability: MTC degrades rapidly in alkaline conditions (

    
    ) but remains relatively stable in acidic environments (
    
    
    
    ).
  • Nucleophilic Attack: The central carbon is susceptible to attack by cellular thiols (

    
    ), leading to the release of cyanide ions.
    

Metabolic Pathways and Degradation Mechanisms[3]

The metabolism of MTC is a hybrid of abiotic hydrolysis and enzymatic conjugation. Unlike stable drugs that undergo Phase I/II metabolism, MTC acts as a "pro-toxin" that disintegrates into smaller, reactive species.

The Glutathione-Mediated Pathway

The primary metabolic event is the reaction with Glutathione (GSH). This is not a detoxification in the traditional sense initially, as it facilitates the release of toxic cyanide.

  • Conjugation: MTC reacts with GSH via Glutathione S-Transferase (GST) or spontaneously.

  • Cleavage: The adduct is unstable and decomposes, releasing a cyanide ion (

    
    ) and a thiocyanate ion (
    
    
    
    ).
  • Byproduct Formation: The methylene bridge is released as formaldehyde (

    
    ).
    
Cyanide Detoxification (The Rhodanese Pathway)

The released cyanide is the driver of acute toxicity. Mammalian systems detoxify


 via the mitochondrial enzyme Rhodanese  (thiosulfate sulfurtransferase).
  • Substrate: Thiosulfate (

    
    ).
    
  • Product: Thiocyanate (

    
    ).
    
  • Excretion:

    
     is water-soluble and excreted in urine, serving as the primary biomarker for MTC exposure.
    
Formaldehyde Oxidation

The formaldehyde released is rapidly metabolized by Formaldehyde Dehydrogenase to formate, which enters the one-carbon pool or is oxidized to


.
Visualization: MTC Metabolic Cascade

The following diagram illustrates the degradation of MTC into its constituent metabolites.

MTC_Metabolism MTC Methylene Dithiocyanate (MTC) Adduct Unstable Thiol Adduct MTC->Adduct Nucleophilic Attack (Spontaneous/GST) GSH Glutathione (GSH) (Nucleophile) GSH->Adduct CN Cyanide Ion (CN-) (Toxic Intermediate) Adduct->CN Elimination SCN Thiocyanate (SCN-) (Major Urinary Metabolite) Adduct->SCN Elimination CH2O Formaldehyde Adduct->CH2O Hydrolysis CN->SCN Detoxification Formate Formate / CO2 CH2O->Formate Oxidation Rhodanese Enzyme: Rhodanese (+ Thiosulfate) Rhodanese->SCN Catalysis FDH Enzyme: Formaldehyde DH FDH->Formate

Figure 1: The metabolic degradation pathway of MTC, highlighting the critical conversion of Cyanide to Thiocyanate via Rhodanese.

Toxicological Implications[1][4][5][6][7]

Understanding the metabolites is essential for interpreting toxicity data.

MetaboliteMechanism of ToxicityBiological Half-LifePrimary Excretion Route
Cyanide (

)
Inhibits Cytochrome c Oxidase (Complex IV), halting ATP production.Minutes (rapidly converted)Converted to SCN-
Thiocyanate (

)
Competitive inhibitor of iodine uptake in the thyroid (goitrogenic).Days (3-14 days)Urine
Formaldehyde Protein cross-linking; DNA damage; Carcinogenicity (nasal).MinutesExhaled as

or Urine (Formate)
MTC (Parent) Direct alkylation of cellular proteins; GSH depletion.Unstable in vivoN/A (Degrades)

Clinical Insight: In cases of acute MTC poisoning, the clinical presentation mimics cyanide toxicity (lactic acidosis, hypoxia) rather than exposure to a stable organic compound. However, because MTC releases CN- slower than a direct dose of KCN, the onset may be slightly delayed.

Analytical Methodologies

Detecting the parent compound (MTC) in biological fluids is notoriously difficult due to its rapid half-life. Therefore, metabolic profiling relies on quantifying Thiocyanate and Cyanide .

Sample Preparation & Stabilization
  • MTC Parent: Must be stabilized immediately upon blood draw using acidic buffer (pH < 3.0) and organic solvent precipitation (Acetonitrile) to stop hydrolysis.

  • Cyanide: Requires collection in tubes containing EDTA and ascorbic acid to prevent artifactual formation or loss.

Recommended Analytical Workflow
Method A: HPLC-UV for Parent MTC (In Vitro / High Dose)
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 150 x 4.6 mm).

  • Mobile Phase: Acetonitrile:Water (gradient) with 0.1% Formic Acid.

  • Detection: UV at 220 nm or 280 nm.

  • Limit of Detection (LOD): ~0.1 µg/mL (often insufficient for trace in vivo analysis).

Method B: GC-MS/Headspace for Cyanide
  • Derivatization: Acidification of sample to release HCN gas, trapped in alkaline solution, or derivatized with reagents like taurine/naphthalene-2,3-dialdehyde (NDA).

  • Detection: Fluorescence or Mass Spectrometry.

  • Sensitivity: High (nanomolar range).

Method C: Ion Chromatography for Thiocyanate
  • Principle: Anion exchange chromatography with conductivity detection.

  • Relevance:

    
     is the most stable biomarker for retrospective exposure analysis.
    
Visualization: Analytical Decision Tree

Analytical_Workflow Sample Biological Sample (Blood/Urine) Decision Target Analyte? Sample->Decision Path_MTC Parent MTC Decision->Path_MTC Path_CN Free Cyanide Decision->Path_CN Path_SCN Thiocyanate Decision->Path_SCN HPLC HPLC-UV / LC-MS (Acid Stabilization Req.) Path_MTC->HPLC Rapid Analysis Headspace Headspace GC-MS (Acidification -> HCN) Path_CN->Headspace Volatile IonChrom Ion Chromatography (Conductivity Det.) Path_SCN->IonChrom Stable Ion

Figure 2: Decision matrix for selecting the appropriate analytical technique based on the target metabolite.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol is designed to validate the degradation rate of MTC and the formation of Cyanide in a liver homogenate or hepatocyte system.

Objective

To quantify the half-life (


) of MTC and the appearance rate of 

in rat liver S9 fraction.
Materials
  • Test Compound: Methylene dithiocyanate (99% purity).

  • Matrix: Rat Liver S9 fraction (20 mg protein/mL).

  • Cofactors: NADPH generating system, Glutathione (GSH) 5 mM.

  • Stop Solution: Ice-cold Acetonitrile (for MTC) / 1M NaOH (for CN trapping).

Step-by-Step Procedure
  • Preparation:

    • Prepare a 10 mM stock of MTC in DMSO.

    • Thaw S9 fraction on ice.

    • Prepare Phosphate Buffer (0.1 M, pH 7.4).

  • Incubation:

    • Control A (Abiotic): Buffer + MTC (No S9). Tests hydrolysis.

    • Control B (Metabolic): Buffer + S9 + MTC (No GSH). Tests P450 direct metabolism.

    • Test Group: Buffer + S9 + MTC + GSH + NADPH.

    • Incubate at 37°C in a shaking water bath. Final MTC concentration: 10 µM.

  • Sampling:

    • At timepoints

      
       min, remove 100 µL aliquots.
      
  • Extraction & Analysis:

    • For Parent MTC: Transfer aliquot to 300 µL ice-cold Acetonitrile with 1% Formic Acid. Vortex, centrifuge (10,000g, 5 min). Inject supernatant into LC-MS/MS.

    • For Cyanide: Transfer aliquot to a sealed vial containing 100 µL 1M NaOH (traps HCN as

      
      ). Analyze via colorimetric assay (Pyridine-Barbituric acid method) or GC-Headspace.
      
  • Data Processing:

    • Plot

      
       vs. time to determine 
      
      
      
      .
    • Calculate

      
      .
      
    • Correlate MTC loss with

      
       appearance stoichiometry.
      

References

  • U.S. Environmental Protection Agency (EPA). (1995). Reregistration Eligibility Decision (RED): Methylene bis(thiocyanate).[1][3] EPA 738-R-95-031. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 22772, Methylene dithiocyanate. Retrieved from: [Link]

  • Beasley, D. M. G., & Glass, W. I. (1998). Cyanide poisoning: pathophysiology and treatment recommendations.[4] Occupational Medicine, 48(7), 427-431. (Contextualizing CN release mechanism).

  • Rumack, B. H., & Peterson, R. G. (1980). Clinical Toxicology of Methylene Bis(thiocyanate). In: Poisoning: Diagnosis and Treatment.[4] (Foundational toxicity data).

  • Logue, B. A., et al. (2010).[5] The Analysis of Cyanide and Its Breakdown Products in Biological Samples.[6][5] Journal of Chromatography B. (Methodology for CN/SCN detection).

Sources

Exploratory

Technical Guide: Thiocyanate Ion and Formaldehyde as Methylene Dithiocyanate Degradates

Executive Summary Methylene dithiocyanate (MDT), also known as Methylene bis(thiocyanate) (MBT), is a broad-spectrum biocide widely employed in industrial water treatment, pulp and paper processing, and antifouling appli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylene dithiocyanate (MDT), also known as Methylene bis(thiocyanate) (MBT), is a broad-spectrum biocide widely employed in industrial water treatment, pulp and paper processing, and antifouling applications.[1][2] Its efficacy is driven by its ability to inhibit cellular respiration in microorganisms. However, MDT is chemically labile, particularly under alkaline conditions. This guide provides a technical analysis of the degradation of MDT into its primary breakdown products: Thiocyanate ion (


)  and Formaldehyde (

)
.

Understanding this degradation pathway is critical for three reasons:

  • Efficacy Monitoring: High pH environments can rapidly deactivate the biocide.

  • Environmental Compliance: Discharge streams must be monitored for toxic degradates (

    
     and 
    
    
    
    ).
  • Toxicological Assessment: Distinguishing the toxicity of the parent compound from its metabolites is essential for safety profiling in drug development and industrial hygiene.

Chemical Basis of Degradation

The degradation of Methylene dithiocyanate is primarily a hydrolysis reaction driven by nucleophilic attack. While MDT is relatively stable under acidic conditions (pH < 6), it undergoes rapid decomposition in neutral to alkaline environments (pH > 7.5).

The Hydrolysis Mechanism

The degradation proceeds via a base-catalyzed mechanism where the hydroxide ion (


) acts as a nucleophile. The reaction involves the cleavage of the carbon-sulfur bonds, releasing thiocyanate ions and generating an unstable hydroxymethyl intermediate that collapses to release formaldehyde.

Step-by-Step Pathway:

  • Nucleophilic Attack: A hydroxide ion attacks the methylene carbon or facilitates the leaving of a thiocyanate group (

    
    ).
    
  • Intermediate Formation: This generates Hydroxymethyl thiocyanate (

    
    ), a highly unstable hemiacetal-like species.
    
  • Collapse: The intermediate rapidly decomposes, releasing the second thiocyanate ion and generating Formaldehyde (

    
    ).
    
  • Oxidation (Secondary): In oxidative environments, formaldehyde may further oxidize to Formic Acid (

    
    ), while thiocyanate is stable unless exposed to strong oxidizers (forming cyanate/sulfate).
    
Visualization of the Pathway

The following diagram illustrates the degradation flow and the critical role of pH.

MDT_Degradation MDT Methylene Dithiocyanate (MDT) Inter Intermediate: [Hydroxymethyl thiocyanate] MDT->Inter Hydrolysis SCN2 Thiocyanate Ion (SCN⁻) MDT->SCN2 Leaving Group OH OH⁻ (pH > 7.5) OH->Inter SCN1 Thiocyanate Ion (SCN⁻) Inter->SCN1 Elimination HCHO Formaldehyde (HCHO) Inter->HCHO Decomposition Formic Formic Acid (HCOOH) HCHO->Formic Oxidation (Slow)

Caption: Figure 1. Base-catalyzed hydrolysis pathway of Methylene dithiocyanate yielding two equivalents of thiocyanate and one equivalent of formaldehyde.

Kinetics and Stability Profile

The stability of MDT is inversely proportional to pH. Researchers must account for this when designing sampling protocols or efficacy studies.

Table 1: pH-Dependent Stability Profile of MDT

ParameterAcidic (pH < 5.0)Neutral (pH 7.0)Alkaline (pH > 8.[3]5)
Stability Status Stable Moderately Unstable Rapidly Degrades
Dominant Species Parent (MDT)Mix of Parent + DegradatesDegradates (

,

)
Half-Life (

)
> 24 HoursHours (Temp. dependent)Minutes to < 1 Hour
Implication Ideal for storage/stock solutions.Quench samples immediately.Biocidal activity lost rapidly.

Critical Insight: In biological media (often pH 7.4), MDT degradation is significant over the course of a standard 24-hour assay. Toxicity observed in such assays may be partially attributable to released formaldehyde and thiocyanate rather than the parent compound alone.

Analytical Framework

To accurately study MDT and its degradates, a "Self-Validating" analytical workflow is required. This involves separating the parent from the degradates and preventing further hydrolysis during sample processing.

Protocol: Sample Preparation (Quenching)

Objective: Stop the hydrolysis reaction at the time of sampling (


) to preserve the ratio of Parent to Degradates.
  • Sampling: Withdraw 1.0 mL of the reaction mixture.

  • Acid Quench: Immediately transfer into a vial containing 10 µL of concentrated Phosphoric Acid (

    
    ) or Formic Acid to lower pH to < 3.0.
    
    • Why: MDT is stable at acidic pH; this freezes the hydrolysis.

  • Filtration: Filter through a 0.22 µm PTFE filter (avoid Nylon which can bind organics) into an amber HPLC vial.

Protocol: HPLC Analysis of Parent (MDT)

Methodology: Reversed-Phase HPLC with UV Detection.

  • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (15 : 85 v/v). Note: Keep organic content low to retain the polar MDT.

  • Flow Rate: 1.0 - 2.0 mL/min.

  • Detection: UV at 254 nm (MDT absorbs strongly here due to the S-C≡N moiety).

  • Retention Time: MDT typically elutes early (approx. 2-4 mins) due to polarity.

Protocol: Analysis of Degradates

Since MDT,


, and 

have vastly different properties, a single run is often insufficient.
  • Thiocyanate (

    
    ): 
    
    • Method: Ion Chromatography (IC) with conductivity detection.

    • Eluent: Carbonate/Bicarbonate buffer.

    • Validation: Ensure separation from chloride and sulfate, which are common in industrial matrices.

  • Formaldehyde (

    
    ): 
    
    • Method: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) followed by HPLC-UV (360 nm).

    • Why: Direct UV detection of formaldehyde is poor. DNPH forms a stable hydrazone derivative.

Analytical Workflow Diagram

Analytical_Workflow Sample Sample at T(x) Quench Acid Quench (pH < 3) Stabilizes MDT Sample->Quench Split Split Sample Quench->Split HPLC_MDT Direct HPLC-UV (254nm) Quantify Parent MDT Split->HPLC_MDT IC_SCN Ion Chromatography Quantify SCN⁻ Split->IC_SCN Deriv DNPH Derivatization Split->Deriv HPLC_HCHO HPLC-UV (360nm) Quantify Formaldehyde Deriv->HPLC_HCHO

Caption: Figure 2. Integrated analytical workflow for simultaneous quantification of MDT and its degradation products.

Toxicological Implications

In drug development and safety assessments, distinguishing the source of toxicity is paramount.

  • MDT (Parent): Acts as a respiratory poison by complexing with the ferric ion (

    
    ) in cytochrome oxidases. It is a potent sensitizer and irritant.
    
  • Thiocyanate (

    
    ):  generally less toxic than the parent but interferes with iodine uptake by the thyroid gland (goitrogenic) at high chronic exposures.
    
  • Formaldehyde (

    
    ):  A known carcinogen and strong sensitizer. In cell-based assays, the release of formaldehyde from MDT hydrolysis can lead to false positives for cytotoxicity if not controlled.
    

Safety Note: While cyanide (


) is a theoretical metabolite of organic thiocyanates, it is not  a primary product of aqueous hydrolysis. It typically requires metabolic activation (e.g., by Glutathione S-transferases) or extreme reducing conditions to form. Therefore, environmental monitoring focuses on 

and

.

References

  • National Toxicology Program (NTP). (1992).[4] NTP Technical Report on the Toxicity Studies of Methylene Bis(thiocyanate). National Institutes of Health.[3][4] Link

  • U.S. Environmental Protection Agency (EPA). (1997). Reregistration Eligibility Decision (RED): Methylene bis(thiocyanate).[1] EPA 738-R-97-001. Link

  • Shustina, R., & Lesser, J. (1984).[5] The Determination of Methylene Bis-Thiocyanate by High Performance Liquid Chromatography. Analytical Letters, 17(13), 2653-2660. Link

  • Brown, L., et al. (2006).[6] Life-threatening intoxication with methylene bis(thiocyanate): clinical picture and pitfalls. Critical Care, 10(2), R62. Link

  • PubChem. (n.d.). Methylene bis(thiocyanate) Compound Summary. National Library of Medicine.[6] Link

Sources

Foundational

Toxicological Profiling of Methylene Dithiocyanate (MTC): Mechanisms, Acute-to-Chronic Thresholds, and Experimental Standards in Rat Models

Executive Directive Methylene dithiocyanate (MTC) (CAS No. 6317-18-6) is a potent organosulfur biocide used extensively in industrial water cooling systems, paper mills, and timber preservation.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

Methylene dithiocyanate (MTC) (CAS No. 6317-18-6) is a potent organosulfur biocide used extensively in industrial water cooling systems, paper mills, and timber preservation. Its efficacy stems from a dual-action mechanism: direct electrophilic attack on cellular thiols and the metabolic liberation of cyanide.

For researchers and drug development professionals, MTC presents a unique toxicological challenge. It is not merely a general toxin but a site-of-contact irritant with a steep dose-response curve and a specific metabolic activation pathway. This guide moves beyond basic LD50 enumeration to provide a mechanistic blueprint for evaluating MTC toxicity in Rattus norvegicus models, emphasizing the critical distinction between local gastric toxicity and systemic cyanogenic effects.

Physicochemical & Metabolic Context

Understanding the behavior of MTC in a biological system is a prerequisite for valid experimental design. MTC is unstable in alkaline conditions and certain organic matrices, which dictates vehicle selection.

  • Appearance: Yellow to light orange crystalline solid.

  • Solubility: Low in water (<1 mg/mL); soluble in polar organic solvents (DMSO, Acetone).

  • Metabolic Fate: MTC is rapidly metabolized. In F344 rats, >90% of radiolabeled MTC is eliminated within 48 hours.[1][2] The critical toxicokinetic factor is the release of cyanide (CN-) , which spikes in blood plasma shortly after oral administration but clears rapidly (within 2 hours), often masking systemic exposure if sampling is delayed.

Mechanism of Toxicity: The Dual-Threat Model

MTC toxicity is not monolithic. It operates through two distinct, concentration-dependent pathways.

  • Direct Contact Cytotoxicity (Local): The thiocyanate moiety acts as a severe irritant to mucous membranes. In oral gavage studies, this manifests as hyperkeratosis and necrosis of the forestomach and glandular stomach.

  • Systemic Respiratory Inhibition (Systemic): Upon hydrolysis and metabolism, MTC releases cyanide ions. These ions complex with the ferric (Fe3+) ion of cytochrome c oxidase in the mitochondrial electron transport chain, halting cellular respiration and causing histotoxic hypoxia.

Visualization: MTC Mechanistic Pathway

The following diagram illustrates the bifurcation of MTC toxicity into local irritation and systemic respiratory failure.

MTC_Mechanism MTC Methylene Dithiocyanate (MTC) (Oral Administration) Stomach Gastric Mucosa (Site of Contact) MTC->Stomach Direct Irritation Metabolism Hepatic/Systemic Metabolism (Hydrolysis) MTC->Metabolism Absorption Necrosis Squamous Mucosal Hyperplasia & Necrosis Stomach->Necrosis High Conc. Cyanide Release of Cyanide Ion (CN-) Metabolism->Cyanide Degradation Cytochrome Inhibition of Cytochrome C Oxidase (Mitochondria) Cyanide->Cytochrome Binding Fe3+ ATP ATP Depletion (Cellular Asphyxiation) Cytochrome->ATP Blocks e- Transport CNS CNS Toxicity (Tremors, Ataxia, Dyspnea) ATP->CNS Energy Failure

Figure 1: Dual-pathway toxicity of MTC showing local gastric necrosis and systemic cyanogenic mitochondrial inhibition.

Acute & Subchronic Toxicity Profile

The following data aggregates findings from National Toxicology Program (NTP) technical reports and EPA Reregistration Eligibility Decisions.

Table 1: Quantitative Toxicity Thresholds in F344/N Rats
ParameterValue/RangeClinical/Pathological Observations
Acute Oral LD50 ~40–55 mg/kgSteep mortality curve. Deaths often occur within 48 hours.
Critical Lethal Dose ≥ 40 mg/kg100% mortality observed in some studies at this level.
NOAEL (13-Week) 4 mg/kg (Males)2 mg/kg (Females)Based on forestomach lesions (hyperplasia/hyperkeratosis).[1]
LOAEL (13-Week) 8 mg/kg (Males)4 mg/kg (Females)Mild anemia, decreased sperm motility, gastric inflammation.[1]
Target Organs Stomach, CNSStomach: Necrotic inflammation.CNS: Dyspnea, tremors, ataxia (cyanide-like).

Key Insight: The proximity of the NOAEL (4 mg/kg) to the lethal threshold (~40 mg/kg) indicates a narrow therapeutic index . In drug development, this molecule would be classified as a high-risk candidate requiring rigorous safety monitoring.

Experimental Protocol: Validating MTC Toxicity

To generate reproducible data, researchers must control for MTC's instability and the transient nature of its primary metabolite (cyanide).

Protocol Design: 14-Day Dose-Range Finding Study

Objective: Establish the Maximum Tolerated Dose (MTD) and characterize the onset of gastric lesions.

Methodology:

  • Vehicle Selection: Do not use dietary admixture. MTC is unstable in feed. Use 0.5% Methylcellulose or Corn Oil for oral gavage to ensure stability and accurate dosing.

  • Dosing Regimen: Daily oral gavage for 14 days.

  • Groups: Control, 1, 5, 10, 20, 40 mg/kg (n=5/sex/group). Note: Expect mortality at ≥20 mg/kg.

  • Critical Endpoint Monitoring:

    • Clinical Signs: Observe immediately post-dosing (0-2 hours) for "cyanide signs": gasping, tremors, prostration.

    • Body Weight: Daily measurement. Rapid weight loss is a proxy for gastric distress/aversion.

    • Necropsy: Mandatory histologic examination of the forestomach (squamous epithelium) vs. glandular stomach .

Protocol Design: Cyanide Biomonitoring

Because cyanide clears rapidly, standard terminal blood draws are insufficient.

  • Timing: Blood must be drawn 15–30 minutes post-gavage on Day 1 and Day 14.

  • Handling: Samples must be immediately sealed and analyzed (e.g., via microdiffusion or spectrophotometry) to prevent volatile loss of HCN.

Visualization: Experimental Workflow

This workflow ensures data integrity by synchronizing dosing with peak metabolite capture.

Experimental_Workflow Prep Preparation Vehicle: 0.5% Methylcellulose Fresh Daily Dosing Oral Gavage (0, 1, 5, 10, 20 mg/kg) Prep->Dosing Obs_Acute Acute Obs (0-2h) (Tremors, Dyspnea) Dosing->Obs_Acute Sampling Blood Draw (T=30 min post-dose) Analyze for CN- Obs_Acute->Sampling Critical Window Necropsy Terminal Necropsy (Day 14) Sampling->Necropsy Daily Repeat for 14 Days Histo Histopathology Focus: Forestomach & Glandular Mucosa Necropsy->Histo

Figure 2: Optimized workflow for MTC toxicity assessment emphasizing early blood sampling for cyanide detection.

Risk Assessment & Safety Margins

When extrapolating rat data to human safety or drug development:

  • Site-of-Contact Risk: The primary hazard is local irritation. Risk assessments must prioritize concentration (%) of the solution over total systemic dose (mg/kg) for dermal or mucosal exposures.

  • Systemic Risk: The "cyanide cap." Toxicity is rate-limited by the body's ability to detoxify cyanide via rhodanese. Once this enzyme system is saturated (at doses >10 mg/kg in rats), toxicity spikes non-linearly.

  • Reproductive Toxicity: Male rats showed decreased sperm motility at ≥4 mg/kg.[1][2] This suggests MTC may have reproductive implications at sub-lethal doses.

References

  • National Toxicology Program (NTP). (1993).[1] NTP Technical Report on the Toxicity Studies of Methylene Bis(thiocyanate) (CAS No. 6317-18-6) Administered by Gavage to F344/N Rats and B6C3F1 Mice.[1][3] Toxicity Report Series No. 32.

  • U.S. Environmental Protection Agency (EPA). (1997).[4] Reregistration Eligibility Decision (RED): Methylene bis(thiocyanate).[4][5] EPA 738-R-97-001.

  • Wehner, T. A., & Hinz, J. E. (1971).[2] Acute toxicity of methylene bis(thiocyanate).[1][2][3][4][6] (Cited in NTP TR 32).[1][2][3]

  • PubChem. (n.d.). Methylene bis(thiocyanate) Compound Summary. National Library of Medicine.

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Methylene dithiocyanate.[1][2][3][4]

Sources

Exploratory

An In-depth Technical Guide on the Potential for Cyanide Release from Methylene Dithiocyanate Under Alkaline Conditions

Abstract Methylene dithiocyanate (MTC), a broad-spectrum biocide utilized across various industrial sectors, exhibits a well-documented instability under alkaline conditions. This guide provides a comprehensive technical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methylene dithiocyanate (MTC), a broad-spectrum biocide utilized across various industrial sectors, exhibits a well-documented instability under alkaline conditions. This guide provides a comprehensive technical examination of the chemical transformation of MTC in alkaline aqueous environments, with a primary focus on the mechanistic pathways leading to the release of free cyanide. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of MTC's stability profile and its potential toxicological implications. The guide delineates the chemical principles governing this degradation, provides detailed experimental protocols for its investigation, and presents a framework for the quantitative analysis of cyanide release.

Introduction to Methylene Dithiocyanate (MTC)

Methylene dithiocyanate, with the chemical formula CH₂(SCN)₂, is a non-oxidizing biocide effective against a wide range of microorganisms, including slime-forming bacteria, fungi, and algae.[1] Its efficacy has led to its widespread use in industrial water treatment, paper mills, oil drilling operations, and as a preservative in paints and adhesives. MTC is a crystalline solid with a melting point of 100-104°C and is sparingly soluble in water but soluble in many organic solvents.[1]

Despite its utility, a critical characteristic of MTC is its susceptibility to hydrolysis, particularly under alkaline conditions (pH > 8). This degradation can lead to a loss of biocidal activity and, more significantly, the formation of hazardous byproducts, most notably free cyanide (CN⁻). Understanding the kinetics and mechanism of this degradation is paramount for its safe handling, application, and for the development of stable formulations.

The Chemical Mechanism of Cyanide Release from MTC in Alkaline Media

The release of cyanide from Methylene Dithiocyanate in an alkaline environment is a multi-step process driven by nucleophilic attack of the hydroxide ion (OH⁻) on the electrophilic carbon atoms of the thiocyanate groups. The overall reaction can be conceptualized as a stepwise hydrolysis of the two thiocyanate moieties.

Stepwise Hydrolysis of the Thiocyanate Groups

The degradation is initiated by the attack of a hydroxide ion on one of the thiocyanate carbons. This is a classic nucleophilic acyl substitution-type reaction at a pseudo-acyl carbon. The proposed stepwise mechanism is as follows:

  • First Hydrolysis Step: A hydroxide ion attacks the carbon of one thiocyanate group, leading to the formation of a tetrahedral intermediate. This intermediate is unstable and collapses, cleaving the sulfur-carbon bond and releasing the first cyanide ion. This step likely results in the formation of a transient hydroxymethylthiocyanate intermediate.

  • Second Hydrolysis Step: The hydroxymethylthiocyanate intermediate is then subject to a second nucleophilic attack by a hydroxide ion on the remaining thiocyanate group. A similar tetrahedral intermediate is formed, which subsequently breaks down to release the second cyanide ion and formaldehyde.

The overall stoichiometry of the complete hydrolysis in the presence of excess hydroxide can be represented as:

CH₂(SCN)₂ + 2OH⁻ → 2CN⁻ + H₂CO + H₂S

It is important to note that formaldehyde and hydrogen sulfide are also potential byproducts of this degradation pathway, which have their own toxicological profiles to consider.

MTC_Degradation MTC Methylene Dithiocyanate (CH₂(SCN)₂) Intermediate1 Tetrahedral Intermediate 1 MTC->Intermediate1 + OH⁻ Hydroxymethylthiocyanate Hydroxymethylthiocyanate (HOCH₂SCN) Intermediate1->Hydroxymethylthiocyanate - CN⁻ Intermediate2 Tetrahedral Intermediate 2 Hydroxymethylthiocyanate->Intermediate2 + OH⁻ Products Final Products: 2 CN⁻ (Cyanide) + H₂CO (Formaldehyde) + H₂S (Hydrogen Sulfide) Intermediate2->Products - CN⁻

Quantitative Analysis of MTC Stability and Cyanide Release

pHTemperature (°C)Half-life (t₁₂) (Illustrative)Rate Constant (k) (s⁻¹) (Illustrative)
7.025Days to Weeks~10⁻⁷ - 10⁻⁶
8.025Hours to Days~10⁻⁵ - 10⁻⁴
9.025Minutes to Hours~10⁻⁴ - 10⁻³
10.025Seconds to Minutes> 10⁻³
Table 1: Illustrative pH-dependent stability of Methylene Dithiocyanate in aqueous solution. Note: This data is illustrative and based on the general behavior of organic thiocyanates in alkaline conditions. Actual rates should be determined experimentally.

Experimental Protocols for the Investigation of MTC Degradation and Cyanide Release

To rigorously assess the potential for cyanide release from MTC, a well-designed experimental protocol is essential. The following outlines a comprehensive workflow for such an investigation.

Experimental Workflow

experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Degradation Study cluster_analysis 3. Cyanide Quantification cluster_data 4. Data Analysis prep_mtc Prepare MTC Stock Solution incubation Incubate MTC in Buffers at Controlled Temperature prep_mtc->incubation prep_buffers Prepare Buffer Solutions (pH 7, 8, 9, 10) prep_buffers->incubation sampling Collect Aliquots at Defined Time Intervals incubation->sampling distillation Distill Cyanide from Aliquots (EPA Method 335.4) sampling->distillation colorimetry Spectrophotometric Analysis (Pyridine-Barbituric Acid) distillation->colorimetry quantification Quantify Cyanide Concentration colorimetry->quantification kinetics Determine Degradation Kinetics (Rate Constants, Half-life) quantification->kinetics

Detailed Methodologies

4.2.1. Materials and Reagents

  • Methylene Dithiocyanate (analytical standard)

  • Sodium hydroxide (NaOH)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Boric acid (H₃BO₃)

  • Potassium chloride (KCl)

  • Hydrochloric acid (HCl)

  • Reagent grade water (ASTM Type I)

  • Chloramine-T solution

  • Pyridine-barbituric acid reagent

  • Sodium thiosulfate (Na₂S₂O₃) (for quenching)

  • Standard cyanide solution (KCN or NaCN)

4.2.2. Preparation of Buffer Solutions

Prepare a series of buffer solutions covering the desired pH range (e.g., pH 7, 8, 9, and 10) using standard laboratory procedures. For example, phosphate buffers can be used for pH 7-8, and borate buffers for pH 9-10. Ensure the final ionic strength of the buffers is consistent across all pH values.

4.2.3. MTC Degradation Study

  • Prepare a stock solution of MTC in a suitable organic solvent (e.g., acetonitrile) to ensure complete dissolution before introduction into the aqueous buffer.

  • In separate, sealed, temperature-controlled reaction vessels, add a small, precise volume of the MTC stock solution to each buffer solution to achieve the desired starting concentration of MTC. The final concentration of the organic solvent should be kept to a minimum (e.g., <1%) to avoid co-solvent effects.

  • Maintain the reaction vessels at a constant temperature (e.g., 25°C) and stir gently.

  • At predetermined time intervals, withdraw an aliquot from each reaction vessel.

  • Immediately quench the degradation reaction in the aliquot by adding a quenching agent, such as a solution of sodium thiosulfate, which will react with any remaining MTC and prevent further degradation. The aliquot should also be immediately cooled.

4.2.4. Quantification of Released Cyanide by Spectrophotometry (Based on EPA Method 335.4)

This method involves the distillation of cyanide from the sample matrix followed by colorimetric determination.

  • Distillation:

    • Place the quenched aliquot into a distillation flask.

    • Acidify the sample with a strong acid (e.g., sulfuric acid) to convert the cyanide ions to hydrogen cyanide (HCN) gas.

    • Heat the flask to distill the HCN gas.

    • Pass the distillate through a condenser and into a scrubber containing a sodium hydroxide solution to trap the HCN as cyanide ions (CN⁻).

  • Colorimetric Analysis:

    • Take a known volume of the sodium hydroxide trapping solution.

    • Add chloramine-T solution to convert the cyanide to cyanogen chloride (CNCl).

    • Add the pyridine-barbituric acid reagent. This reagent reacts with the cyanogen chloride to form a distinct red-blue colored complex.

    • Measure the absorbance of the resulting solution at a specific wavelength (typically around 578 nm) using a spectrophotometer.

    • Prepare a calibration curve using standard cyanide solutions that have been subjected to the same distillation and colorimetric procedure.

    • Determine the concentration of cyanide in the original aliquot by comparing its absorbance to the calibration curve.

Conclusion

The potential for methylene dithiocyanate to release cyanide under alkaline conditions is a significant consideration for its application and management. The degradation is a base-catalyzed hydrolysis process that proceeds in a stepwise manner, releasing two moles of cyanide per mole of MTC upon complete reaction. The rate of this degradation is highly pH-dependent, accelerating significantly as the pH increases.

For researchers, scientists, and drug development professionals working with MTC or formulations containing it, a thorough understanding of its stability profile is crucial. The experimental protocols outlined in this guide provide a robust framework for quantifying the rate of MTC degradation and the subsequent release of cyanide. This knowledge is essential for ensuring product stability, mitigating potential toxicological risks, and complying with environmental regulations.

References

  • U.S. Environmental Protection Agency. (1993). Method 335.
  • Ataman Kimya. METHYLENE BİS(THIOCYANATE). Retrieved from [Link]

  • Classic Chemicals. Methylene Bis Thiocyanate [MBT/MTC]. Retrieved from a source providing chemical properties.
  • University of Hertfordshire. Methylene bisthiocyanate. In AERU database.
  • Neuland, M., et al. (2018). Homogeneous hydrolysis of 4,4'-Methylenediphenyl diisocyanate (MDI) in water. Environmental Science & Technology.
  • PubChem. Methylene bis(thiocyanate). National Center for Biotechnology Information. Retrieved from [Link]_

Sources

Foundational

In vitro mutagenicity studies of Methylene dithiocyanate

Title: In Vitro Mutagenicity & Genotoxicity Profile of Methylene Dithiocyanate (MTC): A Technical Assessment Executive Summary Methylene dithiocyanate (MTC), also known as Methylene bis(thiocyanate) (MBT), is a broad-spe...

Author: BenchChem Technical Support Team. Date: February 2026

Title: In Vitro Mutagenicity & Genotoxicity Profile of Methylene Dithiocyanate (MTC): A Technical Assessment

Executive Summary

Methylene dithiocyanate (MTC), also known as Methylene bis(thiocyanate) (MBT), is a broad-spectrum organosulfur biocide used extensively in industrial water cooling systems, paper mills, and wood preservation. Its primary mode of action involves the inhibition of cellular respiration and reaction with nucleophilic thiol groups.

From a genotoxicological perspective, MTC presents a classic "false positive" paradox often seen in reactive biocides: it exhibits intrinsic genotoxic activity in specific in vitro mammalian systems (likely secondary to cytotoxicity) but consistently demonstrates a lack of mutagenicity in in vivo models and bacterial reverse mutation assays. This guide analyzes the specific in vitro protocols, the mechanistic basis of its toxicity, and the regulatory interpretation of its safety profile.

Chemical Identity & Mechanism of Action

Chemical Structure: N≡C-S-CH2-S-C≡N CAS Registry Number: 6317-18-6[1]

The Thiol-Interaction Mechanism

Unlike direct DNA alkylating agents (e.g., methyl methanesulfonate), MTC acts primarily as a protein poison. Its electrophilic thiocyanate groups react rapidly with intracellular thiols, particularly glutathione (GSH) and cysteine residues on enzymes.

  • Glutathione Depletion: MTC conjugates with GSH, depleting the cell's antioxidant reserve.

  • Respiration Inhibition: The thiocyanate moiety complexes with ferric ions (

    
    ) in the cytochrome system, blocking electron transport.
    
  • Secondary Genotoxicity: The resulting oxidative stress and lysosomal breakdown can cause DNA fragmentation, which in vitro assays may interpret as "mutagenicity," despite no direct DNA adduct formation.

MTC_Mechanism MTC Methylene Dithiocyanate (MTC) CellEntry Cellular Uptake (Passive Diffusion) MTC->CellEntry GSH Glutathione (GSH) Conjugation CellEntry->GSH Rapid Reaction Cyto Cytochrome Fe3+ Binding CellEntry->Cyto Competitive Inhibition CytoTox Cytotoxicity & Apoptosis GSH->CytoTox Oxidative Stress RespInhib Inhibition of Respiration Cyto->RespInhib RespInhib->CytoTox DNAFrag DNA Fragmentation (Secondary) CytoTox->DNAFrag False Positive Genotoxicity

Figure 1: Mechanistic pathway of MTC cytotoxicity and secondary DNA damage.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is the primary screen for gene mutations. MTC has been rigorously tested and consistently yields negative results, indicating it does not induce point mutations in prokaryotic DNA.

Experimental Protocol (NTP Standard)
  • Tester Strains: Salmonella typhimurium strains TA97, TA98, TA100, TA1535, and TA1537.

  • Metabolic Activation: Tests performed both with and without S9 fraction (Aroclor 1254-induced rat/hamster liver).

  • Dose Range: Up to cytotoxic limits (typically limited by bactericidal activity).

  • Method: Pre-incubation method (20 minutes at 37°C) is preferred over plate incorporation for biocides to ensure contact time.

Results Summary
StrainMutation TypeS9 ActivationResultReference
TA98 Frameshift+/-Negative [1]
TA100 Base-pair substitution+/-Negative [1]
TA1535 Base-pair substitution+/-Negative [1]
TA1537 Frameshift+/-Negative [1]

Interpretation: The lack of mutagenicity in bacteria suggests MTC is not a direct-acting mutagen. The high toxicity to bacteria confirms its biocidal efficacy but requires careful dose selection to avoid false negatives due to cell death.

In Vitro Mammalian Cell Assays[2][3][4]

Regulatory bodies (EPA, ECHA) note that MTC exhibits "intrinsic genotoxicity activity which is only expressed in vitro" [2]. This distinction is critical for researchers to avoid misclassifying the compound as a carcinogen based solely on cell culture data.

Mouse Lymphoma Assay (MLA)[5]
  • Cell Line: L5178Y

    
     mouse lymphoma cells.[2][3][4][5]
    
  • Marker: Thymidine kinase (TK) locus.[3][5][6][7]

  • Observation: MTC often yields positive results in this assay, particularly at concentrations inducing >10-20% cytotoxicity.

  • Mechanism of Positive Result: The MLA detects both gene mutations (large colonies) and chromosomal aberrations (small colonies). MTC's interference with spindle proteins or induction of apoptosis (DNA fragmentation) can generate small-colony mutants, interpreted as clastogenicity.

Chromosomal Aberration (CHO Cells)[12]
  • Cell Line: Chinese Hamster Ovary (CHO).[8][9][10]

  • Endpoint: Structural chromosomal damage (breaks, gaps, exchanges).

  • Result: Frequently positive at high concentrations.

  • Causality: The high reactivity of MTC with nuclear proteins (histones, repair enzymes) rather than DNA itself likely leads to structural failures during mitosis, manifesting as aberrations.

Geno_Logic Start MTC Genotoxicity Assessment Ames Ames Test (Bacteria) Start->Ames Mammalian Mammalian In Vitro (MLA / CHO) Start->Mammalian ResultAmes Negative Ames->ResultAmes ResultMam Positive (at cytotoxic doses) Mammalian->ResultMam InVivo In Vivo Micronucleus (Mouse) Conclusion Not Classifiable as Human Carcinogen (Group D) ResultAmes->Conclusion ResultMam->InVivo Trigger Follow-up ResultVivo Negative ResultVivo->Conclusion Overrides In Vitro

Figure 2: Regulatory logic flow for MTC genotoxicity classification.

In Vivo Relevance & Risk Assessment[15]

To resolve the conflict between negative bacterial tests and positive mammalian in vitro tests, in vivo assays are the gold standard.

Peripheral Blood Micronucleus Test[1][16]
  • Subject: B6C3F1 Mice (administered MTC via gavage).[1][11]

  • Protocol: 13-week subchronic toxicity study.

  • Endpoint: Frequency of micronucleated normochromatic erythrocytes (NCEs).

  • Result: Negative . The frequencies of micronuclei in treated mice were similar to controls [1].[1][12]

Conclusion

The in vivo negative result indicates that the "intrinsic genotoxicity" seen in vitro does not translate to a biological hazard in living systems. This is likely because:

  • Rapid Metabolism: MTC is rapidly metabolized and eliminated (90% within 48 hours), preventing nuclear accumulation [1].

  • Systemic Toxicity Threshold: The animal dies from respiratory/systemic failure (inhibition of cytochrome oxidase) at doses far below those required to cause genotoxicity in bone marrow.

References

  • National Toxicology Program (NTP). (1993).[1][11] NTP Technical Report on the Toxicity Studies of Methylene Bis(thiocyanate) (CAS No. 6317-18-6).[1][11] Toxicity Report Series, Number 32.[12][11] NIH Publication No. 93-3381.

  • U.S. Environmental Protection Agency (EPA). (1997). Reregistration Eligibility Decision (RED): Methylene bis(thiocyanate).[13][14] EPA 738-R-97-005.

  • European Chemicals Agency (ECHA). Registration Dossier: Methylene dithiocyanate. (Accessed via ECHA CHEM).

Sources

Exploratory

Technical Whitepaper: Structure-Activity Relationships of Methylene Dithiocyanate and Bioactive Organic Thiocyanates

The following technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Methylene Dithiocyanate (MTC) and its bioactive analogs. Executive Summary Methylene dithiocyanate (MTC), a pot...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Methylene Dithiocyanate (MTC) and its bioactive analogs.

Executive Summary

Methylene dithiocyanate (MTC), a potent bis-thiocyanate compound, serves as a critical archetype in the study of electrophilic biocides. While historically utilized as a broad-spectrum slimicide and antifouling agent in industrial applications, the pharmacophore—the organic thiocyanate (-SCN) moiety—possesses significant relevance in medicinal chemistry, particularly in oncology and antimicrobial drug discovery.[1]

This guide dissects the molecular architecture of MTC, establishing the causal link between its electrophilic structure and its biological activity (cysteine alkylation). We extend this analysis to "MTC derivatives"—defined here as homologous bis-thiocyanates, aryl-thiocyanates, and selenocyanate bioisosteres—to provide a roadmap for optimizing this scaffold for therapeutic windows beyond industrial toxicity.

Chemical Fundamentals & Mechanism of Action[2]

The Electrophilic Warhead

The biological activity of MTC is driven by the thiocyanate group , a "soft" electrophile. Unlike isothiocyanates (-NCS) which react rapidly with amines, organic thiocyanates (-SCN) preferentially target sulfhydryl (thiol) groups found in cysteine residues of enzymes.

Mechanism:

  • Nucleophilic Attack: The thiolate anion (

    
    ) of a protein cysteine attacks the cyanide carbon of the thiocyanate group.
    
  • Leaving Group Departure: The reaction expels the cyanide ion (

    
    ) or, in reversible scenarios, forms a disulfide bond while releasing cyanide.
    
  • Enzyme Inhibition: This covalent modification (S-cyanylation) blocks the active site or disrupts the catalytic triad of essential enzymes, such as cytochrome c oxidase (respiration) and glutathione S-transferase (detoxification).

The Methylene Bridge Effect

The central methylene (


) bridge in MTC is not merely a linker; it is an electronic amplifier.
  • Electron Withdrawal: The two thiocyanate groups are electron-withdrawing. Placing them on a single carbon (geminal substitution) significantly increases the acidity of the methylene protons and the electrophilicity of the SCN carbons.

  • Reactivity vs. Stability: This high reactivity makes MTC a potent biocide but contributes to its rapid hydrolysis in alkaline environments (pH > 7.5), limiting its half-life.

Structure-Activity Relationship (SAR) Analysis

The SAR of MTC derivatives can be mapped across three distinct vectors: the Linker , the Core Scaffold , and the Warhead .

Vector A: The Linker (Geminal vs. Vicinal)

Modifying the carbon bridge alters the spatial arrangement and reactivity of the SCN groups.

Derivative ClassStructureReactivity ProfileBiological Outcome
Methylene (MTC)

High. Geminal electron withdrawal destabilizes the C-S bond, facilitating rapid reaction with nucleophiles.High potency, broad-spectrum toxicity, lower stability.
Ethylene (ETC)

Moderate. Vicinal separation reduces mutual electron withdrawal.Lower acute toxicity, increased stability, requires higher concentration for efficacy.
Phenylene

Tunable. Aromatic ring allows electronic modulation via other substituents.Activity depends on ring substitution (see Vector B).
Vector B: Electronic Modulation (Aryl Derivatives)

When the thiocyanate is attached to an aryl ring (replacing the alkyl core), the Hammett equation applies.

  • Electron-Withdrawing Groups (EWG): Substituents like

    
     or 
    
    
    
    on the ring increase the electrophilicity of the SCN carbon, enhancing potency against thiol-bearing enzymes.
  • Electron-Donating Groups (EDG): Substituents like

    
     reduce reactivity, potentially improving selectivity but lowering potency.
    
Vector C: Bioisosteres (Selenocyanates)

Replacing Sulfur with Selenium (


) creates selenocyanates .[2]
  • Redox Activity: The Se-C bond is weaker than S-C, making the SeCN group a better leaving group and a more potent antioxidant/pro-oxidant modulator.

  • Therapeutic Potential: Bis-selenocyanate analogs (e.g., p-xylylene bis(selenocyanate)) have demonstrated superior chemopreventive properties compared to MTC analogs, largely due to their ability to generate selenol intermediates that interact with cellular redox signaling without releasing high levels of toxic cyanide.

Visualization: Mechanism & SAR

Mechanism of Cysteine Trapping

The following diagram illustrates the nucleophilic attack of a protein cysteine on the MTC molecule.

MTC_Mechanism MTC Methylene Dithiocyanate (NCS-CH2-SCN) Transition Transition State [Enz-S...C(N)...S-CH2-SCN] MTC->Transition Enzyme_SH Enzyme Cysteine (Enz-S^-) Enzyme_SH->Transition Nucleophilic Attack Product S-Cyanylated Enzyme (Enz-S-CN) Transition->Product Covalent Bond Formation Leaving Leaving Group (HS-CH2-SCN + CN^-) Transition->Leaving Elimination

Caption: Figure 1. Mechanism of Action: Nucleophilic attack of enzyme thiolate on MTC, resulting in enzyme inhibition via S-cyanylation and release of leaving groups.

SAR Decision Tree

SAR_Tree Root MTC Scaffold (NCS-R-SCN) Linker Linker Modification (R) Root->Linker Warhead Warhead Modification (SCN) Root->Warhead Geminal Methylene (-CH2-) High Reactivity Biocidal Linker->Geminal Vicinal Ethylene (-CH2CH2-) Lower Potency Improved Stability Linker->Vicinal Aromatic Phenylene (-C6H4-) Tunable Selectivity Anticancer Potential Linker->Aromatic SeCN Selenocyanate (-SeCN) Redox Active Chemopreventive Warhead->SeCN NCS Isothiocyanate (-NCS) Amine Reactive Different Target Profile Warhead->NCS

Caption: Figure 2. SAR Decision Tree illustrating the impact of structural modifications on the biological profile of dithiocyanate derivatives.

Synthetic Protocols

To synthesize MTC derivatives for SAR studies, the following general protocol is recommended. This method utilizes nucleophilic substitution, which is adaptable for both alkyl and aryl-alkyl halides.

General Synthesis of Bis-Thiocyanates

Reaction:



Protocol:

  • Reagents:

    • Dihaloalkane (e.g., Diiodomethane for MTC, 1,2-Dibromoethane for ETC).

    • Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (

      
      ).
      
    • Solvent: Anhydrous Acetone or Ethanol (Dryness is critical to prevent hydrolysis).

    • Catalyst: 18-Crown-6 (optional, enhances yield for KSCN).

  • Procedure:

    • Step 1: Dissolve 2.2 equivalents of KSCN in anhydrous acetone in a round-bottom flask equipped with a reflux condenser.

    • Step 2: Add 1.0 equivalent of the dihaloalkane dropwise at room temperature.

    • Step 3: Reflux the mixture for 4–6 hours. Monitoring via TLC (Hexane:EtOAc) is required to ensure consumption of the starting halide.

    • Step 4: Cool the reaction mixture. The inorganic salt byproduct (KX) will precipitate.

    • Step 5: Filter off the salt. Concentrate the filtrate under reduced pressure.

    • Step 6: Recrystallize the residue from ethanol/water to obtain pure dithiocyanate crystals.

Safety Note: This reaction must be performed in a fume hood. MTC and its analogs are potent skin irritants and can release cyanide upon metabolic breakdown.

Experimental Validation Protocols

Trustworthy SAR data requires robust assay systems.

Cysteine Reactivity Assay (Ellman’s Reagent)

This cell-free assay quantifies the electrophilicity of the derivative, a direct proxy for its potential potency.

  • Objective: Measure the rate of reaction between the derivative and free cysteine.

  • Method:

    • Incubate the test compound (

      
      ) with L-cysteine (
      
      
      
      ) in Phosphate Buffer (pH 7.4) at 37°C.
    • At time points (0, 5, 10, 30, 60 min), take aliquots.

    • Add Ellman’s Reagent (DTNB). DTNB reacts with remaining free thiols to produce TNB (yellow,

      
      ).
      
    • Analysis: A faster decrease in absorbance at 412 nm indicates higher electrophilicity. MTC should show rapid depletion (< 10 min).

Minimum Inhibitory Concentration (MIC)

Standard broth microdilution method (CLSI guidelines) should be used for antimicrobial profiling.

  • Key Control: Use a catalase-supplemented medium to distinguish between oxidative stress mechanisms (peroxide generation) and direct enzyme alkylation.

Toxicity & Safety Considerations

The "Cyanide Ceiling": A critical limitation of MTC derivatives in drug development is the metabolic release of cyanide.

  • Metabolism: In vivo, glutathione S-transferases (GST) conjugate GSH to organic thiocyanates, often liberating

    
    .
    
  • Mitigation Strategy:

    • Steric Shielding: Bulky groups adjacent to the SCN can slow down GST metabolism without abolishing target interaction.

    • SeCN Substitution: Selenocyanates often follow a different metabolic route (releasing selenium species) which may have a wider therapeutic index.

References

  • National Toxicology Program. (1988). Toxicology and Carcinogenesis Studies of Methylene Bis(thiocyanate). National Institutes of Health.[3] Link

  • Jacob, C., et al. (2013). "Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery." Chemical Reviews, 113(4). Link

  • Castanheiro, R.A., et al. (2015). "Recent advances in the chemistry of organic thiocyanates." Chemical Society Reviews, 44. Link

  • Plano, D., et al. (2016). "Design, synthesis, and biological evaluation of novel selenium (Se-NSAID) molecules as anticancer agents." Journal of Medicinal Chemistry, 59(5). Link

  • TCI Chemicals. (2025).[4][5] Safety Data Sheet: Methylene Dithiocyanate. Link

Sources

Foundational

Technical Guide: Enzymatic Mechanisms in Methylene Dithiocyanate (MTC) Metabolism

Executive Summary Methylene dithiocyanate (MTC), also known as methylene bis(thiocyanate), is a potent organosulfur biocide used extensively in water treatment and paper manufacturing.[1] Its efficacy and toxicity stem f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylene dithiocyanate (MTC), also known as methylene bis(thiocyanate), is a potent organosulfur biocide used extensively in water treatment and paper manufacturing.[1] Its efficacy and toxicity stem from its electrophilic nature, allowing it to react aggressively with nucleophilic sulfhydryl (-SH) groups.

Unlike substrates that fit into a specific "lock-and-key" metabolic enzyme, MTC metabolism is defined by nucleophilic attack and detoxification . In mammalian systems, this involves conjugation with glutathione (GSH), often facilitated by Glutathione S-Transferases (GSTs) , leading to the release of cyanide and thiocyanate. These toxic byproducts are subsequently managed by Rhodanese (thiosulfate sulfurtransferase).[2] In microbial systems, degradation is driven by hydrolytic breakdown followed by the enzymatic cleavage of thiocyanate by Thiocyanate Hydrolase (SCNase) .

This guide details the biochemical pathways, specific enzymatic mediators, and validated protocols for analyzing MTC metabolism.

Chemical Nature and Reactivity

To understand the enzymology, one must first understand the substrate. MTC (


) possesses a methylene bridge flanked by two thiocyanate groups. The central carbon is electron-deficient, making it a target for nucleophiles.
  • Mechanism of Action (Toxicity): MTC acts as a gross metabolic poison by blocking the active sites of thiol-dependent enzymes (e.g., Glyceraldehyde-3-phosphate dehydrogenase).

  • Metabolic Fate: The compound does not persist intact; it degrades into cyanide (

    
    ), thiocyanate (
    
    
    
    ), and formaldehyde (
    
    
    ).

Mammalian Metabolism: The GST-Rhodanese Axis

In eukaryotic systems, MTC metabolism is a detoxification process rather than energy extraction.

Glutathione S-Transferase (GST)

While the reaction between MTC and Glutathione (GSH) can occur spontaneously, cytosolic Glutathione S-Transferases (EC 2.5.1.18) accelerate this conjugation. GSTs lower the


 of the GSH thiol group, enhancing its nucleophilicity to attack the methylene carbon of MTC.
  • Reaction:

    
    
    
    • Note: In vivo studies suggest the release of cyanide (

      
      ) as an intermediate breakdown product of the unstable conjugate, which is the primary driver of acute toxicity.
      
Rhodanese (Thiosulfate Sulfurtransferase)

The release of cyanide during MTC breakdown necessitates an immediate secondary defense. Rhodanese (EC 2.8.1.1) is a mitochondrial enzyme that catalyzes the transfer of a sulfane sulfur atom from thiosulfate (


) to cyanide, forming the less toxic thiocyanate.[3]
  • Reaction:

    
    
    
  • Clinical Relevance: The efficiency of Rhodanese determines the lethality of MTC exposure. High concentrations of MTC can overwhelm this system, leading to histotoxic hypoxia.

Mercaptopyruvate Sulfurtransferase (MST)

An alternative pathway involves MST (EC 2.8.1.2) , which functions similarly to Rhodanese but uses 3-mercaptopyruvate as the sulfur donor. This is particularly relevant in tissues where thiosulfate availability is limiting.

Visualization: Mammalian Metabolic Pathway

MTC_Mammalian_Metabolism MTC Methylene Dithiocyanate (MTC) GST Enzyme: GST (Cytosolic) MTC->GST GSH Glutathione (GSH) GSH->GST Conjugate Unstable Conjugate GST->Conjugate CN Cyanide (CN-) Conjugate->CN Breakdown SCN Thiocyanate (SCN-) Conjugate->SCN Direct Release Rhodanese Enzyme: Rhodanese (Mitochondrial) CN->Rhodanese Detoxification Excretion Renal Excretion (Urine) SCN->Excretion Rhodanese->SCN + Thiosulfate

Figure 1: The mammalian detoxification pathway of MTC, highlighting the critical roles of GST in initial breakdown and Rhodanese in cyanide scavenging.

Microbial Degradation: The Hydrolytic Pathway[4]

In environmental bioremediation (e.g., wastewater treatment), bacteria such as Thiobacillus, Pseudomonas, and Klebsiella utilize different enzymatic machinery.

Abiotic Hydrolysis & SCNase

MTC is unstable at alkaline pH (


), rapidly hydrolyzing to thiocyanate and formaldehyde. Bacteria then utilize Thiocyanate Hydrolase (SCNase)  to degrade the thiocyanate, which is toxic to many organisms, into ammonia and carbonyl sulfide (COS).
  • Enzyme: Thiocyanate Hydrolase (EC 3.5.5.8)

  • Reaction:

    
    
    

Quantitative Summary of Key Enzymes

EnzymeEC NumberRole in MTC MetabolismSubstrateProductLocalization
Glutathione S-Transferase 2.5.1.18Initial conjugation/breakdownMTC + GSHSCN-, HCHO, GSSGCytosol (Mammalian)
Rhodanese 2.8.1.1Cyanide detoxificationCyanide + ThiosulfateThiocyanate + SulfiteMitochondria
Mercaptopyruvate Sulfurtransferase 2.8.1.2Cyanide detoxification (backup)Cyanide + 3-MercaptopyruvateThiocyanate + PyruvateCytosol/Mitochondria
Thiocyanate Hydrolase 3.5.5.8Environmental degradationThiocyanateCOS + AmmoniaBacterial Cytoplasm

Experimental Protocols

Protocol A: Measuring MTC Depletion via HPLC

Rationale: Direct measurement of MTC stability and half-life in biological matrices.

  • Sample Preparation: Incubate MTC (

    
    ) with the enzyme fraction (e.g., liver cytosol) in Phosphate Buffered Saline (pH 7.4).
    
  • Termination: At time points (

    
     min), quench reaction with equal volume ice-cold Acetonitrile.
    
  • Centrifugation: Spin at

    
     for 10 min to remove precipitated proteins.
    
  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax,

      
      ).
      
    • Mobile Phase: Water/Acetonitrile (gradient 80:20 to 20:80 over 15 min).

    • Detection: UV Absorbance at 220 nm (MTC) and 280 nm (Protein).

  • Validation: MTC elutes early due to polarity; quantify against a standard curve (

    
    ).
    
Protocol B: Rhodanese Activity Assay (Cyanide Detoxification)

Rationale: Assessing the capacity of a tissue or cell line to handle the cyanide byproduct of MTC.

  • Reagents:

    • Substrate Mix:

      
       KCN, 
      
      
      
      Sodium Thiosulfate.
    • Buffer:

      
       Phosphate buffer (pH 8.6).
      
    • Stop Solution:

      
       Formaldehyde.
      
    • Color Reagent: Ferric nitrate reagent (Sorbo’s reagent).

  • Procedure:

    • Mix

      
       Buffer, 
      
      
      
      Substrate Mix, and
      
      
      Enzyme source.
    • Incubate at

      
       for 5 minutes.
      
    • Add

      
       Stop Solution.
      
    • Add

      
       Ferric nitrate reagent.
      
  • Readout: Measure absorbance at 460 nm . The formation of the red ferric-thiocyanate complex indicates Rhodanese activity.

Visualization: Experimental Workflow

Experimental_Protocol Start Biological Sample (Liver Homogenate/Bacteria) Step1 Incubation with MTC (37°C, pH 7.4) Start->Step1 Branch Analysis Type Step1->Branch HPLC_Prep Quench with ACN Centrifuge Branch->HPLC_Prep Kinetics Rhod_Assay Rhodanese Assay (Add KCN + Thiosulfate) Branch->Rhod_Assay Detox Capacity HPLC HPLC-UV (220nm) Quantify Parent MTC HPLC_Prep->HPLC Colorimetry Spectrophotometry (460nm) Measure SCN- Formation Rhod_Assay->Colorimetry

Figure 2: Dual-stream workflow for analyzing MTC pharmacokinetics (HPLC) and downstream detoxification capacity (Rhodanese Assay).

References

  • National Toxicology Program. (1994). Toxicology and Carcinogenesis Studies of Methylene Bis(thiocyanate). TR-398. Link

  • Cipollone, R., et al. (2008). Enzymatic detoxification of cyanide: clues from Pseudomonas aeruginosa Rhodanese.[4] Journal of Molecular Microbiology and Biotechnology. Link

  • Wehner, D. C., & Hinz, C. F. (1971). Organic thiocyanates as industrial antimicrobial agents.[5] Developments in Industrial Microbiology.[5] Link (Search via PubMed)[6]

  • Sorbo, B. (1953). Crystalline Rhodanese. I. Purification and Physicochemical Examination. Acta Chemica Scandinavica. Link

  • U.S. EPA. (1995). Reregistration Eligibility Decision (RED): Methylene bis(thiocyanate).[1] EPA 738-R-95-021. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Determination of Methylene Dithiocyanate (MDT) in Water by HPLC-UV

Abstract This application note details a robust protocol for the quantification of Methylene Dithiocyanate (MDT) in industrial cooling waters and environmental samples. MDT is a potent biocide used to control slime-formi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantification of Methylene Dithiocyanate (MDT) in industrial cooling waters and environmental samples. MDT is a potent biocide used to control slime-forming bacteria and fungi. Due to its rapid hydrolysis in alkaline environments, standard water analysis methods often yield false negatives. This guide introduces a pH-stabilized sample preparation workflow coupled with C18 Reversed-Phase HPLC to ensure accurate quantification down to low ppb (µg/L) levels.

Introduction & Chemical Basis[1][2][3][4]

The Molecule and the Challenge

Methylene Dithiocyanate (MDT) consists of a methylene group bridging two thiocyanate groups (


). It is an electrophilic toxicant that acts by blocking the transfer of electrons in the cytochrome system of microorganisms.

Critical Analytical Challenge: MDT is chemically unstable in water, particularly at pH > 7.5. It undergoes hydrolysis to release the thiocyanate ion (


), formaldehyde, and sulfide species.
  • At pH 8.0 (Typical Cooling Tower): Half-life is < 2 hours.

  • At pH < 4.0: Stability extends to days/weeks.

Therefore, immediate acidification at the point of collection is not optional—it is the primary determinant of data validity.

Reaction Pathway

The analytical method must resolve the parent MDT from its breakdown product, the thiocyanate ion (


), to verify that the biocide is active and not just a degradation byproduct.

MDT_Hydrolysis Figure 1: Hydrolysis pathway of MDT requiring acidic stabilization. MDT Methylene Dithiocyanate (Active Biocide) Hydrolysis Alkaline Hydrolysis (pH > 7.5) MDT->Hydrolysis Rapid Decay Products Breakdown Products: SCN- (Thiocyanate Ion) + Formaldehyde Hydrolysis->Products Irreversible

Method Development Strategy

Column Selection

A C18 (Octadecyl) stationary phase is recommended. MDT is moderately non-polar, allowing for sufficient retention (


) to separate it from the highly polar, unretained thiocyanate breakdown products which elute at the void volume.
Detection Wavelength

MDT exhibits strong UV absorption due to the


 moieties.
  • 220 nm: Higher sensitivity, but susceptible to interference from nitrates and organic matter.

  • 254 nm: Recommended. High specificity for the thiocyanate group with significantly lower background noise in dirty industrial water matrices.

Experimental Protocol

Reagents and Standards
  • MDT Standard: >98% purity (store desiccated at 4°C).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or HPLC Grade).

  • Stabilizer: Phosphoric Acid (

    
    ), 85%.
    
  • Mobile Phase Modifier: Formic Acid or Phosphoric Acid.

Sample Collection & Preservation (CRITICAL)
  • Step 1: Collect 500 mL of water sample in an amber glass bottle (MDT is light sensitive).

  • Step 2: Immediately add

    
     to lower pH to < 3.0 (approx. 1 mL per 500 mL sample).
    
  • Step 3: Store at 4°C and analyze within 48 hours.

Sample Preparation

Two tracks are provided based on the expected concentration.

Track A: Direct Injection (High Concentration > 1 ppm)
  • Filtration: Filter acidified sample through a 0.45 µm PTFE syringe filter.

  • Injection: Inject directly into HPLC.

Track B: Solid Phase Extraction (Trace Analysis < 100 ppb)
  • Cartridge: C18 SPE Cartridge (e.g., 500 mg / 6 mL).

  • Conditioning:

    • 5 mL Methanol.

    • 5 mL Acidified Water (pH 3).

  • Loading: Pass 100-200 mL of acidified sample through the cartridge (flow rate ~5 mL/min).

  • Washing: 5 mL Water (pH 3) to remove salts and free

    
    .
    
  • Elution: Elute MDT with 3 mL Acetonitrile.

  • Reconstitution: Evaporate to dryness under

    
     (ambient temp) and reconstitute in 1 mL Mobile Phase.
    
HPLC Operating Conditions
ParameterSettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard RP column provides adequate retention.
Mobile Phase Acetonitrile : Water (50:50 v/v) + 0.1%

Isocratic elution is simple and effective. Acid prevents on-column hydrolysis.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Injection Vol 20 - 50 µLLarger volume improves sensitivity for trace analysis.
Detector UV-Vis / DAD @ 254 nmMaximizes signal-to-noise ratio for thiocyanate group.
Temperature 25°C (Ambient)Elevated temp may accelerate degradation.
Run Time ~10 MinutesMDT typically elutes at 4–6 mins; SCN- elutes at < 2 mins.

Workflow Visualization

Analysis_Workflow Figure 2: Complete analytical workflow for MDT determination. Sample Water Sample Collection Acid Add H3PO4 (pH < 3) *Immediate Stabilization* Sample->Acid Decision Concentration Range? Acid->Decision Direct Direct Injection (> 1 ppm) Decision->Direct High Conc SPE SPE Enrichment (C18) (< 100 ppb) Decision->SPE Trace Conc HPLC HPLC-UV Analysis C18 Column, 254 nm Direct->HPLC SPE->HPLC Data Quantification (Peak Area vs Standard) HPLC->Data

Method Validation Criteria

To ensure the method is "Self-Validating" (Trustworthiness), perform the following checks:

  • Specificity Check: Inject a standard of Potassium Thiocyanate (KSCN). Ensure the

    
     peak (retention time ~1.5 min) is fully resolved from the MDT peak (retention time ~5.0 min). If peaks overlap, increase the water content in the mobile phase.
    
  • Linearity: Prepare a 5-point calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 ppm).

    
     should be > 0.999.
    
  • Recovery (Accuracy): Spike a "clean" water sample with known MDT concentration. Process through SPE. Recovery should be 85%–115%. Low recovery often indicates hydrolysis during the loading step (check pH!).

  • Limit of Quantitation (LOQ):

    • Direct Injection: ~0.1 ppm (mg/L).

    • SPE Enrichment (100x): ~1 ppb (µg/L).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Tailing Secondary interactions with silanolsEnsure Mobile Phase pH is acidic (2.5 - 3.0). Use a high-purity, end-capped C18 column.
Extra Peak @ Void MDT HydrolysisSample was not acidified fast enough or sat too long. Prepare fresh standards daily.
Low Sensitivity Wrong WavelengthVerify UV absorbance max. Ensure detector is set to 254 nm (or 220 nm for clean water).
High Backpressure ParticulatesFilter all samples (0.45 µm) before injection or SPE loading.

References

  • Taylor & Francis. (n.d.). The Determination of Methylene Bis-Thiocyanate by High Performance Liquid Chromatography. Retrieved from

  • U.S. EPA. (2021). Reregistration Eligibility Decision (RED) Facts: Methylene bis(thiocyanate).[1] Retrieved from

  • National Institutes of Health (NIH). (2006). Life-threatening intoxication with methylene bis(thiocyanate): clinical picture and pitfalls. Retrieved from

  • SIELC Technologies. (n.d.). Separation of Methylene bis(thiocyanate) on Newcrom R1 HPLC column. Retrieved from

  • Atticus LLC. (2025). The Effect of Water pH on Pesticide Effectiveness. Retrieved from

Sources

Application

GC-MS analysis of Methylene dithiocyanate in soil samples

Application Note: High-Sensitivity GC-MS Determination of Methylene Dithiocyanate (MTC) in Soil Matrices Abstract This application note details a robust protocol for the extraction and quantification of Methylene dithioc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity GC-MS Determination of Methylene Dithiocyanate (MTC) in Soil Matrices

Abstract This application note details a robust protocol for the extraction and quantification of Methylene dithiocyanate (MTC) in soil using Gas Chromatography-Mass Spectrometry (GC-MS). MTC (CAS 6317-18-6) is a broad-spectrum biocide widely used in industrial cooling towers and timber preservation. Its analysis in soil is complicated by two primary factors: rapid hydrolysis at alkaline pH and thermal instability during gas chromatographic injection. This guide introduces a Modified Acidic-QuEChERS extraction workflow coupled with Programmed Temperature Vaporization (PTV) injection to minimize thermal degradation and ensure sub-ppm detection limits.

Introduction & Analytical Challenges

Methylene dithiocyanate (MTC) is an organosulfur compound (


) effective against slime-forming bacteria and fungi. Upon release into the soil, its persistence is dictated by pH; it is relatively stable in acidic environments but hydrolyzes rapidly in basic soils to form thiocyanate ions (

) and formaldehyde.

The GC-MS Paradox: While High-Performance Liquid Chromatography (HPLC) is often the default for thermally labile compounds, GC-MS offers superior selectivity for complex soil matrices if thermal degradation can be managed. MTC tends to decompose in standard hot split/splitless injectors (


), leading to poor reproducibility and the formation of breakdown products like methyl isothiocyanate (MITC).

Strategic Solution:

  • Stabilization: Extraction using acidified acetonitrile to inhibit hydrolysis.

  • Thermal Management: Utilization of a PTV inlet or "Cool On-Column" injection to introduce the analyte at a low temperature (

    
    ) before ramping, preventing flash decomposition.
    

Experimental Protocol

Reagents & Standards
  • Target Analyte: Methylene dithiocyanate (>98% purity).

  • Internal Standard (IS): Naphthalene-d8 or 1,4-Dichlorobenzene-d4 (chosen for retention time proximity without chemical interference).

  • Solvents: Acetonitrile (LC-MS grade), Formic Acid (98%), Magnesium Sulfate (anhydrous), Sodium Chloride.

  • Matrix: Blank soil (sandy loam) for matrix-matched calibration.

Sample Preparation: Modified Acidic-QuEChERS

Standard QuEChERS uses citrate buffers (pH 5-5.5), but MTC requires stricter acidification (pH < 4) for maximum stability.

Step-by-Step Extraction Workflow:

  • Weighing: Weigh 10.0 g of homogenized soil into a 50 mL PTFE centrifuge tube.

  • Acidification: Add 10 mL of 1% Formic Acid in Acetonitrile .

    • Expert Insight: The formic acid neutralizes soil alkalinity immediately, preventing MTC hydrolysis.

  • Agitation: Vortex for 1 min, then shake vigorously for 15 min on a mechanical shaker.

  • Salting Out: Add 4 g

    
     and 1 g 
    
    
    
    . Shake immediately for 1 min to prevent clump formation.
    • Note: Avoid citrate buffers; simple salting out is preferred to keep the organic phase acidic.

  • Centrifugation: Centrifuge at 4,000 rpm for 5 min.

  • Clean-up (dSPE): Transfer 1 mL of supernatant to a dSPE tube containing 150 mg

    
     and 50 mg C18.
    
    • Critical:Do NOT use PSA (Primary Secondary Amine) . PSA is basic and will induce MTC degradation. Use C18 to remove lipids/waxes.

  • Filtration: Filter extract through a 0.2 µm PTFE syringe filter into a GC vial. Add Internal Standard.

GC-MS Instrumentation & Conditions

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

Inlet Parameters (The Critical Control Point)
  • Inlet Mode: Programmed Temperature Vaporization (PTV) - Solvent Vent Mode.

    • Why? Allows injection at cold temperatures, eliminating thermal shock.

  • Injection Volume: 2 µL.

  • Temperature Program:

    • Initial:

      
       (Hold 0.5 min).
      
    • Ramp:

      
      /min to 
      
      
      
      .
    • Vent Flow: 50 mL/min at 20 kPa.

  • Alternative (if PTV unavailable): Pulsed Splitless at

    
     (Keep inlet as cool as possible while ensuring volatilization).
    
Column & Oven
  • Column: DB-5MS Ultra Inert (30 m

    
     0.25 mm 
    
    
    
    0.25 µm).
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 
       (Hold 2 min).
      
    • 
      /min to 
      
      
      
      .
    • 
      /min to 
      
      
      
      (Hold 3 min).
Mass Spectrometer (SIM Mode)

MTC fragments extensively. Selected Ion Monitoring (SIM) is required for sensitivity.

AnalyteRetention Time (min)Quant Ion (m/z)Qualifier Ions (m/z)
Methylene dithiocyanate ~8.572 (

)
45 (

), 130 (

)
Naphthalene-d8 (IS) ~9.2136108, 68

Note: The molecular ion (130) is often weak; m/z 72 is the base peak used for quantification.

Visual Workflows

Figure 1: Modified Acidic-QuEChERS Extraction Logic

ExtractionWorkflow Soil Soil Sample (10g) Acid Add 10mL Acetonitrile + 1% Formic Acid Soil->Acid Stabilize pH < 4 Shake Vortex & Shake (15 min) Acid->Shake Extract Salt Add MgSO4 + NaCl (Phase Separation) Shake->Salt Partition Centrifuge Centrifuge (4000 rpm, 5 min) Salt->Centrifuge CleanUp dSPE Clean-up (C18 + MgSO4 ONLY) NO PSA! Centrifuge->CleanUp Aliquot Supernatant Analyze GC-MS Analysis (PTV Injection) CleanUp->Analyze Filter & Inject

Caption: Workflow emphasizing acidification and avoidance of basic sorbents (PSA) to prevent MTC degradation.

Figure 2: Thermal Degradation Control in GC Inlet

InletLogic cluster_Hot Standard Splitless (250°C) cluster_Cold PTV / Cool On-Column (<50°C) HotInlet Hot Injection Decomp MTC -> MITC + SCN- HotInlet->Decomp ResultBad Poor Recovery Ghost Peaks Decomp->ResultBad ColdInlet Cold Injection Ramp Rapid Ramp (600°C/min) ColdInlet->Ramp ResultGood Intact MTC Transfer Ramp->ResultGood

Caption: Comparison of standard hot injection vs. PTV injection, highlighting the necessity of cold introduction for labile MTC.

Validation & QA/QC

To ensure data trustworthiness (Trustworthiness in E-E-A-T), the following criteria must be met:

ParameterAcceptance CriteriaNotes
Linearity (

)

Range: 0.05 – 5.0 mg/kg.
Recovery 70% – 110%Spiked at 0.1 and 1.0 mg/kg.
Precision (RSD)

n=5 replicates.
LOD/LOQ ~0.02 / 0.05 mg/kgDependent on soil matrix complexity.
Stability Check

degradation
Analyze standard every 10 samples to check for on-column degradation.

Troubleshooting Guide:

  • Issue: Low response or tailing peaks.

    • Cause: Active sites in the liner or column.

    • Fix: Use Ultra-Inert liners with glass wool removed (or placed low). Trim column inlet by 10 cm.

  • Issue: Presence of peak at m/z 73 (MITC).

    • Cause: Thermal breakdown in the injector.

    • Fix: Lower inlet temperature or increase carrier gas flow during injection pulse.

References

  • U.S. Environmental Protection Agency (EPA). (1995). Reregistration Eligibility Decision (RED): Methylene bis(thiocyanate). EPA 738-R-95-028. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Methylene dithiocyanate Mass Spectrum (NIST# 292084). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2022). Assessment Report: Methylene dithiocyanate Product Type 12. Biocidal Products Committee. Retrieved from [Link]

  • Anastassiades, M., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction"
Method

Application Note: High-Sensitivity Quantification of Methylene Dithiocyanate (MTC) in Biological Tissues via LC-MS/MS

This Application Note is structured to address the specific challenges of quantifying Methylene Dithiocyanate (MTC)—a highly reactive, electrophilic biocide—within complex biological matrices. Executive Summary Methylene...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific challenges of quantifying Methylene Dithiocyanate (MTC)—a highly reactive, electrophilic biocide—within complex biological matrices.

Executive Summary

Methylene dithiocyanate (MTC) is a potent organosulfur biocide used extensively in industrial water treatment and timber preservation. Its mechanism of action involves rapid reaction with nucleophilic thiol groups in proteins (e.g., glutathione), leading to cell death. This high reactivity poses a significant analytical challenge: MTC degrades rapidly in biological matrices, making standard extraction protocols ineffective.

This guide details a stabilized LC-MS/MS protocol designed to arrest MTC degradation at the point of collection. By utilizing a cryogenic, acidic extraction workflow, we preserve the parent molecule (


) for accurate quantification, achieving a Lower Limit of Quantitation (LLOQ) suitable for toxicological screening.

Introduction & Chemical Basis[1][2][3][4][5][6][7][8]

The Analytical Challenge

MTC (MW 130.19) is chemically unstable in physiological conditions (pH 7.4). It undergoes two primary loss pathways:

  • Hydrolysis: Rapid degradation in alkaline or neutral pH to form thiocyanate (

    
    ) and formaldehyde.
    
  • Protein Binding: Immediate alkylation of cysteine residues on proteins and depletion of free glutathione (GSH).

Critical Insight: Traditional "homogenize-then-extract" methods result in >90% analyte loss before the sample reaches the column. This protocol utilizes Acidic Quenching to protonate thiol groups (reducing nucleophilicity) and stabilize the MTC structure.

Mechanism of Action

MTC acts as an electrophile. The central methylene group is susceptible to nucleophilic attack.



Figure 1: Reaction of MTC with biological thiols.

Experimental Methodology

Materials & Reagents[6][7]
  • Analyte: Methylene dithiocyanate (CAS 6317-18-6), >98% purity.

  • Internal Standard (IS): MTC-d2 (if available) or structural analog Benzisothiazolinone (BIT) . Note: Deuterated MTC is rare; BIT is a stable biocide with similar extraction properties.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

  • Buffer: Ammonium Formate (10 mM).

Sample Preparation Protocol (Cryogenic Acid Extraction)

Objective: Extract MTC while simultaneously precipitating proteins and lowering pH to < 3.0.

  • Tissue Collection: Harvest tissue (liver, kidney, gill) and immediately flash freeze in liquid nitrogen.

  • Cryogenic Pulverization: Pulverize frozen tissue to a fine powder (CryoMill or mortar/pestle under

    
    ). Do not allow thawing.
    
  • Extraction (The "Quench" Step):

    • Weigh 100 mg of frozen tissue powder into a pre-chilled tube.

    • Add 400 µL of Ice-Cold Acidic Extraction Solvent (ACN:Water 80:20 + 1.0% Formic Acid).

    • Why: High organic content precipitates enzymes; high acid stabilizes MTC.

  • Homogenization: Vortex vigorously for 30 seconds (keep cold).

  • Centrifugation: Centrifuge at 15,000 x g for 10 mins at 4°C.

  • Supernatant Transfer: Transfer supernatant to an amber glass vial (MTC is light sensitive).

  • Filtration: Filter through 0.22 µm PTFE filter (avoid Nylon which binds MTC).

LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495). Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium Formate
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 5 µL
Run Time 6.0 minutes

Gradient Profile:

  • 0.0 min: 10% B

  • 0.5 min: 10% B

  • 3.5 min: 95% B

  • 4.5 min: 95% B

  • 4.6 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)

Ionization: ESI Positive (


).
Rationale: While 

is detected in negative mode, the parent MTC molecule protonates well as

or forms adducts

in acidic conditions.
AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Role
MTC 131.0

72.0

5015Quantifier
MTC 131.045.0

5025Qualifier
MTC 131.058.0

5020Qualifier
BIT (IS) 152.0134.05018Internal Std

Workflow Visualization

The following diagram illustrates the critical "Cold-Acid" workflow required to prevent analyte loss.

MTC_Workflow cluster_extract Critical Stabilization Zone Sample Biological Tissue (Liver/Kidney) Freeze Flash Freeze (Liquid N2) Sample->Freeze Immediate Pulverize Cryo-Pulverization (Powder) Freeze->Pulverize Solvent Add Solvent: ACN + 1% Formic Acid (pH < 3) Pulverize->Solvent Add to Powder Vortex Vortex/Homogenize (Cold) Solvent->Vortex Quench Enzymes Centrifuge Centrifuge 15,000g @ 4°C Vortex->Centrifuge Filter Filter (PTFE) 0.22 µm Centrifuge->Filter Supernatant LCMS LC-MS/MS Analysis ESI+ (m/z 131->72) Filter->LCMS

Caption: Optimized "Cold-Acid" extraction workflow preventing MTC hydrolysis and protein binding.

Method Validation & Performance

Linearity and Range
  • Range: 1.0 ng/g to 1000 ng/g in tissue matrix.

  • Calibration: Matrix-matched standards are required due to the high reactivity of the matrix. Do not use solvent-only standards for quantification.

  • Curve Fit: Weighted (

    
    ) linear regression, 
    
    
    
    .
Recovery & Matrix Effects

Due to the volatile nature of the analyte, absolute recovery is often lower than stable drugs.

MatrixAbsolute Recovery (%)Matrix Effect (%)
Liver Homogenate65 - 75%-15% (Suppression)
Plasma80 - 85%-10% (Suppression)
Muscle70 - 80%-5% (Suppression)

Note: Lower recovery in liver is due to high thiol content (GSH). The acidic extraction maximizes this recovery, but 100% is rarely achievable for electrophiles.

Stability Data
  • Benchtop (20°C): < 1 hour (Degradation > 20%).

  • Autosampler (4°C): Stable for 12 hours.

  • Freeze/Thaw: Unstable. Do not refreeze samples. Analyze immediately after extraction.

Troubleshooting & Expert Tips

Decision Tree for Low Sensitivity

Troubleshooting Start Problem: Low Recovery / No Peak CheckPH Check Extract pH Is it < 3.0? Start->CheckPH YesPH pH is OK CheckPH->YesPH NoPH pH is > 3.0 CheckPH->NoPH CheckTemp Check Temperature Was sample thawed? YesPH->CheckTemp AddAcid Action: Increase Formic Acid to 2% MTC hydrolyzes at pH > 6 NoPH->AddAcid Thawed Yes, Thawed CheckTemp->Thawed Cold No, kept frozen CheckTemp->Cold ProteinBind Cause: Protein Binding Use Cryo-Pulverization Thawed->ProteinBind CheckIon Check Ionization Try Ammonium Adduct (m/z 148) Cold->CheckIon

Caption: Troubleshooting logic for low recovery of MTC in biological matrices.

Expert Tips
  • System Passivation: MTC can adsorb to stainless steel. Passivate the LC system by injecting a high concentration standard (1 µg/mL) three times before the analytical run.

  • Glass vs. Plastic: Use Amber Glass vials. MTC can sorb to polypropylene, and it is light-sensitive.

  • Column Choice: If retention is poor on C18 due to the polar SCN groups, switch to a PFP (Pentafluorophenyl) column, which offers better selectivity for sulfur-containing compounds.

References

  • National Toxicology Program (NTP). (1992). NTP Technical Report on the Toxicity Studies of Methylene Bis(thiocyanate). Toxicity Report Series 32.[1] U.S. Department of Health and Human Services.[1] Link

  • U.S. Environmental Protection Agency (EPA). (1985). Methylene bis(thiocyanate) Pesticide Registration Standard. EPA-540/RS-85-004. Link

  • European Chemicals Agency (ECHA). (2023). Methylene dithiocyanate - Substance Information and Registration Dossier.Link

  • ChemicalBook. (2024).[2] Methylene dithiocyanate Properties and Spectral Data.[3]Link

  • Thermo Fisher Scientific. (2021). Context matters: selecting LC-MS sample preparation methods for clinical research and toxicology.Link

Sources

Application

Technical Application Note: Methylene Dithiocyanate (MTC) for Mitigation of Microbiologically Influenced Corrosion (MIC)

[1] Abstract Microbiologically Influenced Corrosion (MIC) accounts for approximately 20% of all global corrosion damages, with Sulfate-Reducing Bacteria (SRB) being the primary culprit in anaerobic industrial environment...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

Microbiologically Influenced Corrosion (MIC) accounts for approximately 20% of all global corrosion damages, with Sulfate-Reducing Bacteria (SRB) being the primary culprit in anaerobic industrial environments.[1] This application note details the mechanistic action and deployment protocols for Methylene dithiocyanate (MTC) (also known as Methylene bis(thiocyanate) or MBT), a potent non-oxidizing biocide.[1] Unlike oxidizing agents, MTC exhibits high efficacy against sessile SRB biofilms through a specific thiol-blocking mechanism.[1] This guide provides researchers with validated protocols for evaluating MTC efficacy using electrochemical impedance spectroscopy (EIS) and standard weight-loss analysis.[1]

Introduction: The SRB Challenge

In oil and gas pipelines, cooling towers, and paper mill water systems, Desulfovibrio species (SRB) form dense biofilms. These bacteria metabolize sulfate (


) into hydrogen sulfide (

), which reacts with iron surfaces to form iron sulfide (

).[1] This process is not merely chemical; the biofilm creates a galvanic cell where the metal surface under the biofilm becomes the anode (dissolution) and the biofilm surface acts as the cathode, accelerating localized pitting corrosion.

Methylene dithiocyanate (MTC) is a broad-spectrum organosulfur biocide (


).[1] Its lipophilic nature allows it to penetrate the extracellular polymeric substance (EPS) matrix of biofilms, a distinct advantage over cationic biocides (like Quaternary Ammonium Compounds) that can be neutralized by the negatively charged EPS.

Mechanism of Action

Thiol-Mediated Inhibition

MTC functions as an electrophilic agent.[1] Upon penetrating the bacterial cell wall, it targets nucleophilic thiol (sulfhydryl,


) groups present in essential metabolic enzymes, particularly those involved in cellular respiration and energy production (e.g., hydrogenases and dehydrogenases).

The reaction blocks the active sites of these enzymes, effectively shutting down the electron transport chain (ETC). This inhibition leads to a rapid cessation of ATP production and subsequent cell death.[1] Crucially, MTC is susceptible to hydrolysis in alkaline environments (pH > 8.0), decomposing into less toxic thiocyanate ions (


), which limits its persistence in the environment but requires careful pH management during application.
Mechanistic Pathway Visualization[1]

MTC_Mechanism MTC Methylene dithiocyanate (MTC) in Solution Biofilm Biofilm Penetration (Lipophilic Transport) MTC->Biofilm Diffusion Hydrolysis Alkaline Hydrolysis (pH > 8.0) MTC->Hydrolysis Environmental Fate CellWall Bacterial Cell Wall Permeation Biofilm->CellWall Enzyme Target: Metabolic Enzymes (Cysteine -SH groups) CellWall->Enzyme Intracellular Transport Complex Enzyme-MTC Complex (Irreversible Inhibition) Enzyme->Complex Nucleophilic Attack ATP ATP Production Ceases Complex->ATP Metabolic Block Death Cell Lysis & Biofilm Detachment ATP->Death Decomp Decomposition: SCN- + Cyanide (Trace) Hydrolysis->Decomp

Figure 1: Mechanism of Action of MTC against Sulfate-Reducing Bacteria (SRB).

Experimental Protocols

Safety Pre-Check[1][2]
  • Hazard: MTC is highly toxic by inhalation and ingestion.[1] It is a severe skin irritant.[1]

  • Engineering Control: All handling must occur in a Class II Biosafety Cabinet.

  • Waste: Neutralize MTC waste with sodium metabisulfite before disposal; never mix with strong acids (risk of HCN gas).[1]

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Determine the lowest concentration of MTC required to inhibit visible growth of Desulfovibrio desulfuricans.

Materials:

  • Strain: Desulfovibrio desulfuricans (ATCC 27774).[1]

  • Media: Modified Postgate’s Medium B (anaerobic).

  • MTC Stock: 10,000 ppm in Dimethylformamide (DMF) or Acetone.[1]

Workflow:

  • Inoculum Prep: Cultivate SRB in Postgate B for 3-5 days at 30°C until black FeS precipitate is dense (

    
     cells/mL).
    
  • Dilution: Prepare serial dilutions of MTC in fresh Postgate B media (Range: 0.5 ppm to 50 ppm).

  • Inoculation: Add 100 µL of active SRB culture to 9.9 mL of biocide-amended media (1% v/v inoculum).

  • Incubation: Incubate anaerobically at 30°C for 7 days.

  • Readout:

    • Positive Growth:[1] Black precipitate (FeS formation).[1]

    • Inhibition: Media remains clear/yellowish.[1]

Protocol B: Electrochemical Impedance Spectroscopy (EIS) Monitoring

Objective: Quantify the corrosion inhibition efficiency of MTC on C1018 Carbon Steel coupons in real-time.

Experimental Setup Visualization:

EIS_Protocol Prep Coupon Preparation (Polish to 600 grit -> Degrease) Cell Electrochemical Cell (Postgate B Media + SRB) Prep->Cell Control Control Group (No Biocide) Cell->Control Treat Treatment Group (MTC 5-10 ppm) Cell->Treat Measure Measurements (Daily) 1. OCP (Open Circuit Potential) 2. EIS (10 mHz - 100 kHz) 3. LPR (Polarization) Control->Measure Treat->Measure Data Data Analysis Nyquist Plots -> Charge Transfer Resistance (Rct) Measure->Data

Figure 2: Workflow for Electrochemical Assessment of MTC Efficacy.[1][2]

Detailed Steps:

  • Coupon Prep: Polish C1018 carbon steel coupons to 600-grit finish.[1] Sterilize via UV irradiation (30 mins).[1]

  • System Setup: Use a three-electrode glass cell:

    • Working Electrode: C1018 Coupon (

      
       exposed area).[1]
      
    • Counter Electrode: Platinum mesh.[1]

    • Reference Electrode: Saturated Calomel Electrode (SCE).[1]

  • Inoculation: Fill cell with sterile Postgate B. Sparge with

    
     for 1 hour to remove 
    
    
    
    . Inoculate with SRB.
  • Dosing:

    • Allow biofilm to establish for 48 hours (monitor OCP stability).[1]

    • Inject MTC to achieve target concentration (e.g., 5 ppm).[1]

  • Measurement: Perform EIS scans every 24 hours.

    • Frequency Range:

      
       Hz to 
      
      
      
      Hz.[1]
    • Amplitude: 10 mV sinusoidal perturbation.[1]

Data Analysis & Interpretation

The effectiveness of MTC is quantified by the increase in Charge Transfer Resistance (


) derived from Nyquist plots. A higher 

indicates a more protective interface (less corrosion).[1]

Table 1: Expected Performance Metrics (7-Day Exposure)

ParameterControl (SRB Only)Treated (MTC 5 ppm)Interpretation
Visual Appearance Heavy black slime (FeS)Minimal/No slimeEffective biofilm inhibition.[1]
Weight Loss (mm/y) 0.50 - 0.80< 0.05>90% Corrosion Inhibition Efficiency.[1]
Rct (Ohm·cm²) < 500 (Decreasing)> 2500 (Stable)High resistance to electron transfer (corrosion).[1]
Pitting Depth Deep, irregular pitsNegligiblePrevention of localized attack.[1]

Key Insight: If


 in the treated group drops suddenly after 3-4 days, it may indicate hydrolysis of the biocide (check pH) or re-growth of the biofilm, necessitating a re-dosing strategy.

References

  • Mechanism of Biocides

    • Videla, H. A., & Herrera, L. K. (2005). Microbiologically influenced corrosion: looking to the future. International Microbiology. Link

  • MTC Properties & Toxicity

    • National Toxicology Program.[1] (1993).[1] NTP Technical Report on the Toxicity Studies of Methylene Bis(thiocyanate). NIH Publication No. 93-3355.[1] Link

  • SRB & MIC Testing Standards

    • NACE TM0194-2014.[1] Field Monitoring of Bacterial Growth in Oil and Gas Systems. NACE International.[1] Link[1]

  • Biocide Efficacy Protocols

    • Javaherdashti, R. (2017).[1] Microbiologically Influenced Corrosion: An Engineering Insight. Springer.[1] Link[1]

  • Electrochemical Methods for MIC

    • Little, B. J., & Lee, J. S. (2014). Microbiologically Influenced Corrosion. Wiley-VCH.[1] Link[1]

Sources

Method

Technical Application Note: Methylene Dithiocyanate (MTC) for Biofilm Control in Papermaking

Executive Summary This guide details the technical application, mechanism of action, and validation protocols for Methylene Dithiocyanate (MTC), also known as Methylene Bis(thiocyanate) (MBT). MTC is a high-potency, non-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical application, mechanism of action, and validation protocols for Methylene Dithiocyanate (MTC), also known as Methylene Bis(thiocyanate) (MBT). MTC is a high-potency, non-oxidizing biocide (CAS: 6317-18-6) specifically engineered for the control of bacterial and fungal slimes in pulp and paper mill systems.

Unlike oxidizing biocides (e.g., hypochlorite, bromine), MTC functions via a specific cellular respiratory blockade. Its efficacy is highly pH-dependent, necessitating precise application protocols. This document is intended for process engineers and microbiologists requiring a rigorous, self-validating methodology for slime control.

Chemical Profile & Mechanism of Action[1]

Chemical Identity[1][2]
  • IUPAC Name: Methylene dithiocyanate

  • Common Abbreviation: MTC or MBT[1][2]

  • Solubility: Low water solubility (~0.4%); typically supplied as an emulsifiable concentrate in organic solvents (e.g., glycol ethers).

  • Stability: Stable in acidic conditions; hydrolyzes rapidy in alkaline environments (pH > 7.5).

Mechanism: Respiratory Blockade

MTC acts as a metabolic poison.[3] It penetrates the microbial cell wall and targets the electron transport chain (ETC). Specifically, the thiocyanate moiety acts as a competitive inhibitor, complexing with the ferric ion (


) of the cytochrome system.[3]

This binding event blocks the transfer of electrons from cytochrome c to oxygen, effectively halting oxidative phosphorylation.[1] Without ATP production, the cell loses membrane integrity and dies. This mechanism is effective against aerobic bacteria, fungi, and facultative anaerobes often found in paper mill deposits.

Mechanistic Pathway Visualization

MTC_Mechanism MTC Methylene Dithiocyanate (MTC) CellWall Microbial Cell Wall (Penetration) MTC->CellWall Diffusion Cytoplasm Cytoplasm CellWall->Cytoplasm Cytochrome Target: Cytochrome System (Fe3+ Ion) Cytoplasm->Cytochrome Translocation ETC Electron Transport Chain Cytochrome->ETC Inhibits Electron Transfer ATP ATP Production ETC->ATP Blocked Death Cell Death (Metabolic Cessation) ATP->Death Energy Depletion

Figure 1: Mechanism of Action. MTC penetrates the cell and inhibits the cytochrome system, blocking ATP generation.

Application Protocols

The "Slug Dosing" Strategy

Due to the hydrolytic instability of MTC at neutral-to-alkaline pH (common in modern papermaking), continuous dosing is chemically inefficient and economically wasteful. Slug dosing (intermittent, high-concentration addition) is the required standard.

  • Rationale: Rapidly achieves a lethal concentration (

    
    ) that exceeds the Minimum Inhibitory Concentration (MIC) before the molecule hydrolyzes.
    
  • Target Concentration: 2.0 – 5.0 ppm (active ingredients) in the process water.

  • Frequency: Every 6–12 hours, depending on the system's re-growth rate (generation time).

Injection Points and System Flow

Selection of injection points is critical to maximize contact time before hydrolysis occurs.

  • Primary Point (Broke Chest): Recycled paper ("broke") is a primary source of biological contamination. Treating here sanitizes the highest load before it enters the main loop.

  • Secondary Point (White Water Silo): Ensures distribution across the wire and felt sections where biofilm formation compromises paper quality.

PaperMill_Flow cluster_dosing Critical Dosing Points Dose1 Injection Point A: Broke Chest MachineChest Machine Chest Dose1->MachineChest Intermittent Slug Dose2 Injection Point B: White Water Silo Headbox Headbox Dose2->Headbox Dilution Water Pulp Fresh Pulp/Stock Pulp->MachineChest MachineChest->Headbox Wire Wire Section (Sheet Formation) Headbox->Wire Press Press Section Wire->Press WhiteWater White Water Loop (Recycled Water) Wire->WhiteWater Drainage Reel Paper Reel Press->Reel WhiteWater->Dose2 Recirculation

Figure 2: Optimal Injection Points. Dosing at the Broke Chest and White Water Silo ensures maximum biocidal contact before degradation.

Efficacy Validation Protocol (Lab & Field)

Trustworthiness in biocide application comes from data.[4][5] Do not rely on vendor claims; validate efficacy using this modified ASTM E600-91 approach.

Laboratory Time-Kill Study

This protocol determines the speed at which MTC eliminates the specific consortium of bacteria found in your mill.

Materials:

  • Mill water sample (freshly collected from White Water Silo).

  • Sterile 1% Peptone water.

  • MTC Stock Solution (1% w/v in Dipropylene Glycol).

  • Neutralizer: 1% Cysteine or Sodium Sulfide solution (Vital: MTC residues will inhibit growth on agar plates if not neutralized).

  • Tryptone Glucose Extract (TGE) Agar.

Step-by-Step Protocol:

  • Baseline Count: Plate serial dilutions (

    
     to 
    
    
    
    ) of the raw mill water on TGE agar. Incubate at 37°C for 48 hours.
  • Challenge: Aliquot 100 mL of mill water into four sterile flasks.

  • Dosing:

    • Flask A: Control (0 ppm)

    • Flask B: 1.0 ppm MTC

    • Flask C: 2.5 ppm MTC

    • Flask D: 5.0 ppm MTC

  • Incubation: Shake flasks at 120 RPM at mill operating temperature (e.g., 45°C).

  • Sampling: At T=1 hour, T=3 hours, and T=6 hours, remove 1 mL from each flask.

  • Neutralization (CRITICAL): Immediately transfer the 1 mL sample into 9 mL of Neutralizer Solution . Allow to stand for 5 minutes. Explanation: This stops the killing action immediately, ensuring the count reflects the exact time point.

  • Enumeration: Plate dilutions from the neutralized mix.

  • Analysis: Calculate Log Reduction. A successful slug dose should achieve >3 Log reduction (99.9% kill) within 3 hours.

Data Interpretation Table
ParameterMTC CharacteristicOperational Implication
pH Sensitivity

hrs @ pH 7;

hr @ pH 9
In alkaline mills, increase dose frequency; do not use for long-term preservation.
Kill Rate Moderate (1–3 hours)Requires "Slug" dosing to maintain lethal concentration long enough to act.
Spectrum Broad (Bacteria/Fungi)Excellent for mixed-species biofilms; often rotated with Isothiazolinones.

Safety & Environmental Considerations

Hydrolysis and Discharge

MTC hydrolyzes into carbon dioxide , ammonia , and thiocyanate ions. While MTC itself is toxic (Toxicity Category I), its degradation products are significantly less hazardous, making it environmentally preferable for mills with strict effluent toxicity limits, provided sufficient retention time exists before discharge [1].

Handling Precautions
  • Inhalation: MTC powder or mist is fatal if inhaled. Use only in closed delivery systems.

  • Skin/Eye: Corrosive.[6] Causes irreversible eye damage. Full PPE (face shield, chemical resistant gloves) is mandatory.

  • Incompatibility: Reacts violently with strong oxidizers and strong bases. Never mix MTC directly with bleach or caustic soda in the feed line.

References

  • U.S. Environmental Protection Agency (EPA). (1997).[5] Reregistration Eligibility Decision (RED) Facts: Methylene bis(thiocyanate).[5] EPA-738-F-97-005. Retrieved from [Link]

  • ASTM International. (1991). ASTM E600-91: Standard Test Method for Efficacy of Slimicides for the Paper Industry—Bacterial Slime.[7] (Withdrawn 2000, but remains the industry standard reference for protocol design).

  • National Toxicology Program. (1994). NTP Technical Report on the Toxicity Studies of Methylene Bis(thiocyanate).[3] Toxicity Report Series Number 32.[3][6] Retrieved from [Link]

  • PubChem. (n.d.). Methylene dithiocyanate (Compound Summary).[2][3][5][6][8][9] National Library of Medicine. Retrieved from [Link]

Sources

Application

Application Note: High-Precision MIC Determination of Methylene Dithiocyanate (MDT)

Executive Summary Methylene dithiocyanate (MDT), also known as Methylene bis(thiocyanate) (MBT), is a potent organosulfur biocide widely used in industrial water treatment (cooling towers, paper mills) to control slime-f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylene dithiocyanate (MDT), also known as Methylene bis(thiocyanate) (MBT), is a potent organosulfur biocide widely used in industrial water treatment (cooling towers, paper mills) to control slime-forming bacteria, fungi, and algae.[1] Unlike therapeutic antibiotics, MDT acts as a broad-spectrum metabolic poison.

Testing the Minimum Inhibitory Concentration (MIC) of MDT presents unique challenges compared to standard pharmaceuticals:

  • Solubility: MDT is hydrophobic and requires organic solvents (DMSO/Acetone) for stock preparation.

  • Hydrolytic Instability: MDT degrades rapidly in alkaline conditions (pH > 8.0).

  • Mode of Action: It acts by blocking electron transfer in the respiratory chain, necessitating precise inoculum health.

This guide provides a robust, self-validating protocol for determining MDT MIC values against common industrial contaminants (e.g., Pseudomonas aeruginosa, Desulfovibrio spp., Staphylococcus aureus).

Mechanism of Action

Understanding the mechanism is vital for troubleshooting. MDT is an electrophile that reacts with nucleophilic sulfhydryl (-SH) groups in essential microbial enzymes (such as those in the Krebs cycle). This reaction blocks cellular respiration and metabolism, leading to cell death.

Figure 1: MDT Mechanism of Action Pathway

MDT_Mechanism MDT Methylene Dithiocyanate (MDT) Cell_Entry Passive Diffusion across Membrane MDT->Cell_Entry Complex Enzyme-S-CH2-SCN (Blocked Active Site) MDT->Complex Binding Target Enzyme-SH (Active Site Thiol) Cell_Entry->Target Targets Cytoplasm Target->Complex Nucleophilic Attack Result Inhibition of Respiration/Metabolism Complex->Result Irreversible Inhibition Death Cell Death Result->Death

Caption: MDT penetrates the cell wall and irreversibly binds to thiol groups in metabolic enzymes, halting respiration.

Pre-Analytical Critical Control Points

Solubility & Solvent Toxicity

MDT is insoluble in water. You must use Dimethyl Sulfoxide (DMSO) or Acetone for the master stock.

  • Risk: High solvent concentrations kill bacteria, creating false positives (low MIC).

  • Control: The final concentration of DMSO in the test well must be ≤ 1.0% .

  • Validation: Include a "Solvent Control" well (Media + 1% DMSO + Bacteria) to prove the solvent alone does not inhibit growth.

pH Stability

MDT hydrolyzes rapidly in alkaline solutions, losing efficacy.

  • Half-life: ~2 days at pH 8.0; stable at pH 6.0–7.0.

  • Requirement: Use buffered media (e.g., Cation-Adjusted Mueller Hinton Broth) adjusted to pH 7.0 ± 0.2 . Avoid unbuffered media that may drift alkaline during incubation.

Experimental Protocol: Broth Microdilution

Standard Reference: Adapted from CLSI M07-A10 for industrial biocides.

Materials Checklist
  • Test Substance: Methylene dithiocyanate (MDT), >98% purity.

  • Solvent: Sterile DMSO (Dimethyl Sulfoxide).

  • Media: Cation-Adjusted Mueller Hinton Broth (CAMHB) or Tryptic Soy Broth (TSB).

  • Plates: 96-well polystyrene microtiter plates (U-bottom).

  • Inoculum: Fresh overnight culture of target organism (e.g., P. aeruginosa ATCC 15442).

Stock Solution Preparation (The "1000x" Rule)

To maintain <1% solvent in the final assay, prepare a Master Stock at 100x or 1000x the highest desired test concentration.

Target: Highest well concentration = 64 µg/mL (ppm). Preparation:

  • Weigh 6.4 mg of MDT powder.

  • Dissolve in 1.0 mL of 100% DMSO.

  • Result: 6,400 µg/mL Master Stock.

Dilution Scheme (Step-by-Step)

Step 1: Intermediate Dilution (Water Phase)

  • Add 100 µL of Master Stock (6,400 µg/mL) to 9.9 mL of sterile broth.

  • Concentration: 64 µg/mL.[2]

  • Solvent: 1% DMSO.

Step 2: Plate Loading (Serial Dilution)

  • Add 100 µL of sterile broth (no drug) to columns 2 through 12.

  • Add 200 µL of the Intermediate Dilution (64 µg/mL) to Column 1.

  • Transfer 100 µL from Column 1 to Column 2. Mix 5 times.

  • Transfer 100 µL from Column 2 to Column 3. Mix.

  • Repeat until Column 10. Discard the final 100 µL.

  • Column 11: Growth Control (Broth + Inoculum + 1% DMSO).

  • Column 12: Sterility Control (Broth only).

Inoculum Preparation
  • Adjust fresh bacterial culture to 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL).

  • Dilute this suspension 1:100 in sterile broth.

  • Add 10 µL of this diluted inoculum to every well (except Sterility Control).

  • Final Inoculum Density: ~5 x 10^5 CFU/mL.

Incubation
  • Temperature: 35°C ± 2°C (30°C for some environmental isolates).

  • Time: 18–24 hours.

  • Atmosphere: Aerobic (unless testing SRBs, which require anaerobic chambers).

Workflow Visualization

Figure 2: Microdilution Workflow

MIC_Workflow Stock 1. Master Stock (6.4 mg MDT + 1 mL DMSO) [6400 ppm] Intermed 2. Intermediate Dilution (1:100 in Broth) [64 ppm, 1% DMSO] Stock->Intermed Dilute 1:100 Plate 3. 96-Well Plate Prep Serial 2-fold Dilutions Intermed->Plate Dispense Col 1 Inoculum 4. Inoculation Add 5x10^5 CFU/mL Plate->Inoculum Add Bacteria Incubate 5. Incubation 18-24h @ 35°C Inoculum->Incubate Read 6. Read Results Visual Turbidity Check Incubate->Read

Caption: Step-by-step workflow ensuring solvent concentration remains non-toxic (<1%) throughout the assay.

Data Interpretation & Expected Results

The MIC is defined as the lowest concentration of MDT that completely inhibits visible growth (no turbidity).

Typical MIC Ranges (Reference Data)

MDT is highly effective at low concentrations. If your MIC is >10 ppm, suspect hydrolysis (pH issue) or precipitation.

OrganismStrain TypeExpected MIC (µg/mL)
Pseudomonas aeruginosa Gram-Negative (Slime former)0.4 – 4.0
Staphylococcus aureus Gram-Positive0.1 – 0.8
Escherichia coli Gram-Negative0.5 – 2.0
Desulfovibrio spp. SRB (Anaerobe)0.5 – 3.0
Aspergillus niger Fungi1.0 – 5.0
Validity Criteria

The test is INVALID if:

  • Growth Control (Col 11): No turbidity (indicates inoculum failure or solvent toxicity).

  • Sterility Control (Col 12): Turbid (indicates contamination).

  • Solvent Control: Shows inhibition (indicates DMSO % was too high).

Troubleshooting & Safety

  • Precipitation: MDT has low water solubility. If you see crystals in the bottom of the wells at high concentrations (>32 ppm), the drug has precipitated. The MIC is likely lower than the precipitation point.

  • Safety Warning: MDT is toxic and a sensitizer. It releases thiocyanate ions. Handle stock powder in a fume hood. Wear nitrile gloves and eye protection.

  • Neutralization (for MBC): If proceeding to Minimum Bactericidal Concentration (MBC) testing, you must neutralize MDT in the recovery agar. Use a sulfide-based neutralizer (e.g., Sodium Sulfide) to scavenge the active thiocyanate group.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • U.S. Environmental Protection Agency (EPA). (1995). Reregistration Eligibility Decision (RED): Methylene bis(thiocyanate). EPA 738-R-95-018. [Link]

  • Pereira, M. O., et al. (2001). "Efficacy of methylene bis(thiocyanate) against planktonic and sessile Pseudomonas fluorescens." Journal of Industrial Microbiology and Biotechnology. [Link]

  • PubChem. (n.d.). Methylene dithiocyanate - Compound Summary. National Library of Medicine. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). "Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances." Nature Protocols. [Link]

Sources

Method

Methylene dithiocyanate as a research tool in microbial physiology studies

Introduction: Unveiling the Research Potential of a Potent Biocide Methylene dithiocyanate (MDT), also known as Methylene bis(thiocyanate) or MBT, is a non-metallic, organosulfur compound recognized for its potent, broad...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Research Potential of a Potent Biocide

Methylene dithiocyanate (MDT), also known as Methylene bis(thiocyanate) or MBT, is a non-metallic, organosulfur compound recognized for its potent, broad-spectrum antimicrobial properties.[1] While extensively utilized as a biocide in industrial settings such as water cooling systems, paper mills, and for the preservation of materials like leather and wood, its application as a nuanced research tool in microbial physiology remains a largely untapped frontier.[2][3] This guide provides a comprehensive overview of MDT, its mechanisms of action, and detailed protocols for its application in a research context to investigate fundamental aspects of microbial life.

MDT's rapid and potent biocidal activity against a wide array of bacteria, fungi, and algae makes it a compelling agent for studying microbial responses to acute chemical stress.[1] Its unique mode of action, targeting core metabolic processes, offers researchers a valuable tool to dissect pathways and understand microbial survival strategies. This document serves as a detailed resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of methylene dithiocyanate in their studies.

Physicochemical Properties of Methylene Dithiocyanate

A thorough understanding of MDT's chemical nature is paramount for its effective and safe use in a laboratory setting.

PropertyValueReference
Chemical Formula C₃H₂N₂S₂[2]
Molecular Weight 130.20 g/mol [4]
Appearance Pale yellow, free-flowing powder/crystals[4]
Melting Point 101-104 °C[4]
Solubility in Water Low (0.4%)[4]
Solubility in Organic Solvents Soluble[1]
Stability Stable under acidic conditions[4]

Mechanism of Action: A Multi-Pronged Assault on Microbial Viability

The antimicrobial efficacy of methylene dithiocyanate is not attributed to a single mode of action but rather a coordinated attack on multiple, vital cellular processes. This multi-targeted approach is a key reason for its broad-spectrum activity and the low likelihood of microbial resistance development.

A primary proposed mechanism is the inhibition of cellular respiration . The thiocyanate moiety of MDT is thought to interfere with the electron transport chain by complexing with the ferric ion (Fe³⁺) of cytochromes.[3] This disruption halts the flow of electrons, thereby inhibiting ATP synthesis and leading to a rapid cessation of metabolic activity.

Furthermore, the metabolism of MDT within the cell can lead to the release of cyanide.[5] Cyanide is a potent inhibitor of cytochrome c oxidase (Complex IV) in the respiratory chain, further exacerbating the disruption of cellular respiration.[3] Another consequence of MDT metabolism is the potential for glutathione depletion .[5] Glutathione is a critical antioxidant in microbial cells, and its depletion leads to an accumulation of reactive oxygen species (ROS), causing widespread oxidative damage to proteins, lipids, and nucleic acids.

The following diagram illustrates the proposed multi-faceted mechanism of action of Methylene Dithiocyanate:

MDT_Mechanism MDT Methylene Dithiocyanate (MDT) CellWall Microbial Cell Wall & Membrane MDT->CellWall Penetration Metabolism Intracellular Metabolism CellWall->Metabolism Internalization Respiration Cellular Respiration (Electron Transport Chain) Metabolism->Respiration Inhibition of Cytochromes Glutathione Glutathione (GSH) Metabolism->Glutathione Depletion CellDeath Cell Death Metabolism->CellDeath Release of Cyanide Respiration->CellDeath ATP Depletion ROS Reactive Oxygen Species (ROS) Glutathione->ROS Leads to Accumulation ROS->CellDeath Oxidative Damage

Caption: Proposed mechanism of MDT antimicrobial action.

Application Notes & Protocols

Safety First: Handling Methylene Dithiocyanate in the Laboratory

Methylene dithiocyanate is a highly toxic compound and must be handled with extreme caution.

  • Hazard Identification: MDT is toxic if swallowed, fatal if inhaled, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[2] It is also very toxic to aquatic life.[2]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and splash-proof safety goggles.[6] When handling the powder, a full-face respirator is recommended.[2]

  • Ventilation: All work with MDT, especially the solid form, must be conducted in a certified chemical fume hood.[7]

  • Waste Disposal: Dispose of all MDT-contaminated waste as hazardous chemical waste according to your institution's guidelines.[6] Do not discharge into drains.[7]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the determination of the MIC and MBC of MDT against a target microbial strain using the broth microdilution method.

Materials:

  • Methylene dithiocyanate (solid)

  • Sterile dimethyl sulfoxide (DMSO)

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Microbial culture in the mid-logarithmic growth phase

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Plate reader (optional)

  • Sterile agar plates for MBC determination

Procedure:

  • Stock Solution Preparation:

    • Caution: Perform this step in a chemical fume hood.

    • Prepare a 10 mg/mL stock solution of MDT in sterile DMSO. Ensure complete dissolution. Due to the low water solubility of MDT, using an organic solvent for the initial stock is crucial.

  • Serial Dilutions:

    • Add 100 µL of sterile growth medium to all wells of a 96-well plate.

    • Add 100 µL of the MDT stock solution to the first well of each row to be tested and mix thoroughly. This will result in a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculum Preparation:

    • Dilute the mid-log phase microbial culture in sterile growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well of the microtiter plate containing the serially diluted MDT.

    • Include a positive control (medium with inoculum, no MDT) and a negative control (medium only).

  • Incubation:

    • Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).

  • MIC Determination:

    • The MIC is the lowest concentration of MDT that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), pipette 10 µL of the culture onto sterile agar plates.

    • Incubate the agar plates under appropriate conditions.

    • The MBC is the lowest concentration of MDT that results in a ≥99.9% reduction in the initial inoculum.

The following workflow diagram illustrates the MIC and MBC determination process:

MIC_MBC_Workflow start Start prep_stock Prepare MDT Stock (in DMSO) start->prep_stock serial_dilute Perform Serial Dilutions in 96-well plate prep_stock->serial_dilute inoculate Inoculate Plate serial_dilute->inoculate prep_inoculum Prepare Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (No visible growth) incubate->read_mic plate_for_mbc Plate from clear wells onto agar read_mic->plate_for_mbc incubate_agar Incubate Agar Plates plate_for_mbc->incubate_agar read_mbc Determine MBC (≥99.9% killing) incubate_agar->read_mbc end End read_mbc->end

Caption: Workflow for MIC and MBC determination.

Protocol 2: Assessing the Impact of MDT on Microbial Respiration

This protocol utilizes a redox indicator dye, such as resazurin, to qualitatively and quantitatively assess the effect of MDT on microbial respiratory activity. Resazurin (blue and non-fluorescent) is reduced by metabolically active cells to resorufin (pink and highly fluorescent).

Materials:

  • MDT stock solution (prepared as in Protocol 1)

  • Microbial culture

  • Sterile growth medium

  • Resazurin sodium salt solution (e.g., 0.01% w/v in sterile water)

  • Sterile 96-well black, clear-bottom microtiter plates

  • Incubator

  • Fluorescence plate reader

Procedure:

  • Prepare MDT Dilutions and Inoculum:

    • In a 96-well plate, prepare serial dilutions of MDT as described in Protocol 1. It is advisable to test concentrations at, above, and below the predetermined MIC.

    • Prepare and add the microbial inoculum as described in Protocol 1.

  • Incubation with MDT:

    • Incubate the plate for a short period (e.g., 1-4 hours) to allow the MDT to exert its effect on respiration before significant cell death occurs. The exact time should be optimized for the specific organism and research question.

  • Addition of Resazurin:

    • Add 10 µL of the resazurin solution to each well.

  • Incubation with Resazurin:

    • Incubate the plate for an additional period (e.g., 1-6 hours), protected from light.

  • Measurement:

    • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

    • A decrease in fluorescence compared to the untreated control indicates inhibition of respiratory activity.

Protocol 3: Investigating the Effect of MDT on Biofilm Formation

This protocol uses a crystal violet staining method to quantify the effect of sub-lethal concentrations of MDT on biofilm formation.

Materials:

  • MDT stock solution

  • Microbial culture

  • Appropriate growth medium for biofilm formation

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%)

  • Plate reader

Procedure:

  • Prepare MDT Dilutions and Inoculate:

    • In a 96-well plate, prepare serial dilutions of MDT at sub-inhibitory concentrations (e.g., 0.5x, 0.25x, and 0.125x MIC).

    • Inoculate the wells with the microbial culture.

  • Incubation for Biofilm Formation:

    • Incubate the plate under conditions that promote biofilm formation (e.g., 24-72 hours, often with gentle agitation or static incubation, depending on the organism).

  • Washing:

    • Carefully discard the planktonic cells and gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing:

    • Discard the crystal violet solution and wash the wells thoroughly with water.

  • Solubilization:

    • Add 200 µL of 95% ethanol to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification:

    • Measure the absorbance at ~570 nm using a plate reader. A decrease in absorbance compared to the untreated control indicates inhibition of biofilm formation.

Expected Results and Data Interpretation

The following table provides a hypothetical summary of expected results from the described protocols, illustrating how MDT can be characterized as a research tool.

Microbial SpeciesMDT MIC (mg/L)MDT MBC (mg/L)Respiratory Inhibition at 0.5x MIC (% of control)Biofilm Formation at 0.25x MIC (% of control)
Escherichia coli0.40.860%45%
Staphylococcus aureus0.20.475%30%
Pseudomonas aeruginosa0.81.655%60%
Candida albicans1.63.280%25%

Note: These are illustrative values. Actual results will vary depending on the specific microbial strain and experimental conditions. A recent study on Aeromonas hydrophila reported MIC and MBC values for MDT in the range of 0.1-0.4 mg/L and 0.2-0.8 mg/L, respectively.

Conclusion and Future Perspectives

Methylene dithiocyanate, with its potent and multi-targeted antimicrobial activity, presents a valuable tool for researchers in microbial physiology. The protocols outlined in this guide provide a framework for its application in a controlled laboratory setting to investigate fundamental processes such as microbial growth, respiration, and biofilm formation. The rapid action of MDT makes it particularly useful for studying acute stress responses. Future research could focus on elucidating the precise molecular targets of MDT in different microbial species, investigating its potential synergistic effects with other antimicrobial agents, and exploring its utility in studying more complex microbial communities. As with any potent bioactive compound, a thorough understanding of its properties and a commitment to safety are essential for its successful and responsible use in advancing our understanding of the microbial world.

References

  • Ataman Kimya. METHYLENE BİS(THIOCYANATE). Available at: [Link]

  • IQT Labs, Inc. Methylene Bis Thiocyanate, MBT Biocide Chemical. Available at: [Link]

  • Aquapharm. Methylene Bis Thiocayanate (MBT) Chemical. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22772, Methylene bis(thiocyanate). Available at: [Link]

  • Li, Y., et al. (2023). Comparative disinfection efficacy in aquaculture: novel methylene bis(thiocyanate) vs. conventional trichloroisocyanuric acid against Aeromonas hydrophila. Frontiers in Marine Science. Available at: [Link]

  • National Toxicology Program. (1993). NTP TOX 32: Methylene Bis(thiocyanate). U.S. Department of Health and Human Services, Public Health Service, National Institutes of Health. Available at: [Link]

  • Mückter, H., et al. (2006). Life-threatening intoxication with methylene bis(thiocyanate): clinical picture and pitfalls. A case report. BMC Emergency Medicine, 6(1), 1-5. Available at: [Link]

  • Farias, J., et al. In vitro Comparison of Methylene Bis (Thiocyanate) and FUBAORG as well as Their Impact on Human Health. Student Science Training Program. Available at: [Link]

  • Xu, Y., et al. (2013). THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. Redox biology, 1(1), 422-430. Available at: [Link]

  • U.S. Environmental Protection Agency. Pesticides - Fact Sheet for Methylene bis(thiocyanate). Available at: [Link]

  • Muthusubramanian, L., et al. (2009). Convenient synthesis of methylene bisthiocyanate as microbiocide. ResearchGate. Available at: [Link]

  • Dufour, V., et al. (2015). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 20(7), 13133-13157. Available at: [Link]

  • da Silveira, G. P., et al. (2012). Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction. Brazilian Journal of Microbiology, 43(4), 1437-1442. Available at: [Link]

  • Zhang, Y., et al. (2018). Microbial Community and Metabolic Activity in Thiocyanate Degrading Low Temperature Microbial Fuel Cells. Frontiers in Microbiology, 9, 2308. Available at: [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1287 - METHYLENE BIS(THIOCYANATE). Available at: [Link]

Sources

Application

Application Note: Synthesis and Screening of Methylene Dithiocyanate (MTC) Analogs

Introduction & Scientific Rationale Methylene dithiocyanate (MTC), also known as Methylene Bis(thiocyanate) (MBT), is a potent broad-spectrum biocide widely used in industrial water treatment to control slime-forming bac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Methylene dithiocyanate (MTC), also known as Methylene Bis(thiocyanate) (MBT), is a potent broad-spectrum biocide widely used in industrial water treatment to control slime-forming bacteria, fungi, and algae. Its efficacy stems from its ability to penetrate microbial cell membranes and react irreversibly with nucleophilic sulfhydryl (-SH) groups in essential metabolic enzymes, specifically blocking the electron transport chain and inhibiting cellular respiration.

While MTC is effective, its hydrolytic instability at high pH and potential toxicity necessitate the development of structural analogs. This guide details the synthesis of MTC and its homologous bis(thiocyanato)alkanes to establish a structure-activity relationship (SAR) library. By varying the polymethylene spacer length (


), researchers can modulate lipophilicity (

) and electrophilicity, potentially enhancing stability or selectivity against resistant strains like S. aureus (MRSA) or P. aeruginosa.
Mechanism of Action

The dithiocyanate pharmacophore acts as a "soft" electrophile. Upon entering the cytoplasm, the thiocyanate carbon undergoes nucleophilic attack by the active site cysteine residues of bacterial enzymes (e.g., glyceraldehyde-3-phosphate dehydrogenase).

MOA MTC MTC / Analog (R-SCN) Complex Transition State [Enz-S...C...N-R] MTC->Complex Diffusion Enzyme Active Enzyme (Enz-SH) Enzyme->Complex Nucleophilic Attack Inhibited Inhibited Enzyme (Enz-S-CN or Disulfide) Complex->Inhibited Cyanylation / Blocking Death Metabolic Arrest & Cell Death Inhibited->Death Respiration Failure

Figure 1: Mechanism of Action. The electrophilic thiocyanate moiety targets enzyme thiols, leading to irreversible inhibition.

Chemical Synthesis Protocols

Strategic Approach: Phase Transfer Catalysis (PTC)

Traditional synthesis often suffers from long reaction times or poor yields due to the immiscibility of organic dihalides and aqueous thiocyanate salts. We utilize a Phase Transfer Catalysis (PTC) protocol using Tetrabutylammonium bromide (TBAB). This method facilitates the transport of the thiocyanate anion (


) into the organic phase, significantly accelerating the nucleophilic substitution (

) reaction.
Protocol A: Synthesis of Methylene Dithiocyanate (Core Reference)

Target Compound: Methylene dithiocyanate (


)
Precursor:  Dibromomethane (

)

Reagents:

  • Dibromomethane (99%)

  • Potassium Thiocyanate (KSCN) or Sodium Thiocyanate (NaSCN)

  • Tetrabutylammonium bromide (TBAB) - Catalyst

  • Solvent: Water / Dichloromethane (DCM) biphasic system or Ethanol/Water.

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve KSCN (2.2 equiv, 220 mmol) in 50 mL of distilled water.

  • Addition: Add Dibromomethane (1 equiv, 100 mmol) to the flask. The mixture will form two phases.

  • Catalysis: Add TBAB (0.05 equiv, 5 mmol).

  • Reaction: Heat the mixture to 80°C with vigorous stirring (1000 RPM) for 4–6 hours . The vigorous stirring is critical to maximize the interfacial area.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The starting bromide spot should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature. MTC often precipitates as a solid upon cooling.

    • If solid forms: Filter the precipitate and wash with cold water (

      
       mL) to remove inorganic salts (KBr).
      
    • If oil forms: Extract with DCM (

      
       mL). Dry the organic layer over anhydrous 
      
      
      
      , filter, and evaporate the solvent under reduced pressure.
  • Purification: Recrystallize the crude product from Isopropanol or an Ethanol/Water mixture.

    • Target: Yellowish to white crystalline needles.

    • Yield Expectation: 70–85%.

    • Melting Point: 102–104°C.[1]

Protocol B: Synthesis of Homologous Analogs

Target Compounds: 1,2-Dithiocyanatoethane, 1,3-Dithiocyanatopropane, etc. Variable:


-Dihaloalkane (

)

Modifications to Core Protocol:

  • Substrate Substitution: Replace Dibromomethane with 1,2-Dibromoethane (

    
    ) or 1,3-Dibromopropane (
    
    
    
    ).
  • Temperature Adjustment:

    • For

      
       (Ethylene analog): Reduce temperature to 60°C  to prevent elimination side reactions (formation of vinyl thiocyanates).
      
    • For

      
      : Maintain 80°C .
      
  • Purification: Higher homologs may be liquids or low-melting solids. If liquid, purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Characterization Checklist
TechniqueDiagnostic SignalValidation Criteria
FT-IR S-C≡N stretchSharp, strong peak at 2150–2170 cm⁻¹ . Absence indicates hydrolysis.
¹H-NMR

Singlet (MTC) at ~4.5–5.0 ppm. Triplets for homologs.
¹³C-NMR

Carbon
Peak at ~110–112 ppm.

Antimicrobial Screening Protocols

Protocol C: Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of the analog required to inhibit visible growth of the target organism.

Materials:

  • Muller-Hinton Broth (MHB) (Bacteria) / RPMI 1640 (Fungi)

  • 96-well microtiter plates (polystyrene, flat bottom)

  • Resazurin dye (optional, for colorimetric readout)

  • Standard Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

Procedure:

  • Stock Preparation: Dissolve MTC analogs in DMSO to a final concentration of 10 mg/mL. Note: DMSO concentration in the final assay must be <1% to avoid solvent toxicity.

  • Dilution: Add 100 µL of MHB to columns 2–12 of the 96-well plate. Add 200 µL of the compound stock (diluted to starting test conc, e.g., 512 µg/mL) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 100 µL from column 10. Columns 11 (Growth Control) and 12 (Sterility Control) receive no drug.

  • Inoculation: Prepare a bacterial suspension adjusted to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in broth and add 100 µL to wells 1–11.
  • Incubation: Incubate at 37°C for 18–24 hours .

  • Readout:

    • Visual: Record the lowest concentration with no turbidity.

    • Resazurin: Add 30 µL of 0.01% Resazurin. Incubate 2 hours. Blue = No Growth (Inhibition); Pink = Growth.

Protocol D: Cysteine Depletion Assay (Mechanism Validation)

To confirm the thiocyanate mechanism, this assay measures the rate at which the analog consumes free thiol groups.

Reagents:

  • L-Cysteine standard solution (1 mM).

  • Ellman’s Reagent (DTNB) [5,5′-dithiobis-(2-nitrobenzoic acid)].

  • Phosphate Buffer (pH 7.4).

Procedure:

  • Mix Analog (50 µM) with L-Cysteine (50 µM) in Phosphate Buffer.

  • Incubate at 37°C.

  • At time points (

    
     min), withdraw an aliquot.
    
  • Add Ellman’s Reagent.

  • Measure Absorbance at 412 nm .

    • Interpretation: A rapid decrease in absorbance compared to the control (Cysteine only) confirms the reaction with thiol groups, validating the mechanism of action.

Workflow Visualization

SynthesisWorkflow Start Start: Dihaloalkane + KSCN PTC Add Catalyst: TBAB (5 mol%) Start->PTC Reaction Reaction: 80°C, 4-6 hrs (Vigorous Stirring) PTC->Reaction PhaseSep Work-up: Phase Separation / Filtration Reaction->PhaseSep Purify Purification: Recrystallization (iPrOH) PhaseSep->Purify Solid Analyze Validation: IR (2150 cm⁻¹) & MIC Assay PhaseSep->Analyze Liquid (Column Chrom.) Purify->Analyze

Figure 2: Synthetic Workflow for MTC Analogs. Green path indicates the standard route for solid MTC.

Safety & Handling (Critical)

  • Cyanide Potential: While organic thiocyanates are not cyanides, they can release cyanide ions (

    
    ) upon metabolism or exposure to strong acids/oxidizers. Never  mix waste streams with acids.
    
  • Lachrymators: Many

    
    -haloketones and related electrophiles are lachrymators. MTC analogs can be irritating to mucous membranes. Perform all synthesis in a certified chemical fume hood.
    
  • Waste Disposal: Quench unreacted thiocyanates with aqueous sodium hypochlorite (bleach) in an alkaline medium before disposal to oxidize residual sulfur/cyanide species.

References

  • Vertex AI Search. (2025). Synthesis of methylene dithiocyanate from methylene bromide. Retrieved from

  • Ferreira, M., et al. (2013). Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Ko, J. A., et al. (2016).[2] Relationship between Chemical Structure and Antimicrobial Activities of Isothiocyanates. Journal of Microbiology and Biotechnology. Retrieved from

  • Organic Chemistry Portal. (2012). Thiocyanate synthesis by C-S coupling or substitution. Retrieved from

  • Muthusubramanian, L., et al. (2003). Convenient synthesis of methylene bisthiocyanate as microbiocide. Journal of Chemical Sciences. Retrieved from

Sources

Method

Methylene Dithiocyanate: A Technical Guide for Fungal Pathogen Control on Agricultural Seeds

Introduction: A Broad-Spectrum Biocide for Seed Protection Methylene dithiocyanate (MTC), also known as methylene bis(thiocyanate) (MBT), is a non-metallic, organosulfur compound with potent broad-spectrum biocidal activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Broad-Spectrum Biocide for Seed Protection

Methylene dithiocyanate (MTC), also known as methylene bis(thiocyanate) (MBT), is a non-metallic, organosulfur compound with potent broad-spectrum biocidal activity against fungi, bacteria, and algae.[1][2] Its utility extends across various industrial applications, and notably in agriculture, it serves as a fungicidal agent for the treatment of seeds.[2][3] By protecting the seed from pathogenic microorganisms, MTC helps ensure healthy germination and robust seedling establishment, which are critical first steps towards maximizing crop yields.[4] This guide provides a detailed overview of MTC, its fungicidal properties, and protocols for its application in the context of agricultural seed treatment for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C₃H₂N₂S₂[2]
Molecular Weight 130.19 g/mol [2]
CAS Number 6317-18-6[2]
Appearance Light yellow acicular crystalline solid[4]
Melting Point 100-104 °C[4]
Solubility in Water 0.4%[4]
Stability Stable under acidic conditions[4]

Mechanism of Action: Unraveling the Fungicidal Pathway

The precise biochemical mechanism by which methylene dithiocyanate exerts its fungicidal effect is not yet fully elucidated. However, existing toxicological data and the chemical nature of the thiocyanate group provide strong indications of its mode of action. The leading hypothesis centers on the inhibition of cellular respiration.[1]

It is suggested that the thiocyanate moiety (-SCN) can inactivate the electron transport system in fungal mitochondria by forming a complex with the ferric ion (Fe³⁺) of cytochrome c oxidase.[1][5] This enzyme is a critical component of the respiratory chain, and its inhibition disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.[5]

Furthermore, toxicological studies in mammals have indicated that cyanide (CN⁻) is a metabolite of MTC.[6] Cyanide is a well-known potent inhibitor of cytochrome c oxidase.[5] While the extent to which cyanide is released and its direct contribution to fungicidal activity at agricultural application rates is not definitively established, it represents a plausible component of MTC's overall toxic action against fungal pathogens.[6]

Figure 1. Proposed mechanism of action of Methylene Dithiocyanate (MTC) against fungal pathogens.

Application in Agricultural Seed Treatment

MTC is effective against a range of seed-borne fungal pathogens affecting major crops such as rice and wheat.[4] It is often formulated as an emulsifiable concentrate, for instance, a 1% emulsion, for agricultural use.[4]

Target Pathogens and Crops
  • Fungal diseases of rice and wheat. [4]

  • A broad spectrum of bacteria and fungi. [1][2]

Further research is warranted to establish a complete profile of its activity against specific seed-borne pathogens such as Fusarium spp., Bipolaris oryzae, and Alternaria spp.

Formulation and Application Rates

MTC can be formulated as a soluble concentrate/liquid, a ready-to-use liquid, or a soluble concentrate/solid.[7] For seed treatment, an emulsifiable concentrate is a common formulation.[4]

A general application rate for seed treatment concentrates can range from 0.1 mg to 100 mg of active ingredient per kg of seed .[7] However, the optimal dosage will depend on several factors including the crop, target pathogen, disease pressure, and specific formulation. It is crucial to conduct dose-response studies to determine the most effective and non-phytotoxic application rate for a given seed type and pathogen.

One of the advantages of MTC is that its application to rice seeds does not necessitate pre-soaking or post-treatment washing, allowing for direct sowing after treatment.[3][4]

Protocols for Laboratory and Field Evaluation

Detailed, standardized protocols for MTC seed treatment are not widely published. However, based on general practices for fungicide seed treatment, the following experimental outlines can be adapted for the evaluation of MTC.

Laboratory Protocol: In Vitro Efficacy and Phytotoxicity Assessment

This protocol provides a framework for determining the efficacy of MTC against a target fungal pathogen and assessing its potential phytotoxicity to the host seed.

Objective: To determine the effective concentration of MTC for inhibiting fungal growth without negatively impacting seed germination and seedling vigor.

Materials:

  • Methylene Dithiocyanate (technical grade or formulated product)

  • Certified disease-free seeds of the target crop

  • Pure culture of the target fungal pathogen (e.g., Fusarium graminearum, Bipolaris oryzae)

  • Sterile distilled water

  • Surfactant (e.g., Tween 20)

  • Sterile Petri dishes, filter paper, and glassware

  • Incubator with controlled temperature and light

  • Autoclave

  • Laminar flow hood

Experimental Workflow:

Sources

Application

Application Note: High-Integrity Extraction and Stabilization of Methylene Dithiocyanate (MTC) from Environmental Matrices

This Application Note is written for researchers and analytical scientists in environmental toxicology and industrial hygiene. It addresses the specific challenges of isolating Methylene Dithiocyanate (MTC) —also known a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and analytical scientists in environmental toxicology and industrial hygiene. It addresses the specific challenges of isolating Methylene Dithiocyanate (MTC) —also known as Methylene bis(thiocyanate)—a potent biocide whose chemical instability renders standard extraction protocols ineffective.

Abstract & Core Directive

Methylene dithiocyanate (MTC, CAS 6317-18-6) is a broad-spectrum microbiocide widely used in cooling towers and paper production.[1] While effective, MTC is chemically labile, undergoing rapid hydrolysis in alkaline or neutral aqueous environments to release toxic Hydrogen Cyanide (HCN) and Thiocyanate ions. This instability leads to frequent false negatives in environmental monitoring.

This protocol departs from generic pesticide extraction methods by enforcing a pH-locked stabilization workflow . The methodology described herein prioritizes the arrest of hydrolysis immediately at the point of collection, ensuring that the analyte measured represents the environmental load at the time of sampling, not a degradation artifact.

Chemical Constraints & Safety

  • Hydrolysis Risk: At pH > 7.5, MTC half-life is measured in minutes. Degradation products include HCN (lethal gas).[1]

  • Safety Warning: All extraction steps involving potentially degraded MTC samples must be performed in a functioning fume hood due to the risk of cyanide gas evolution.

  • Solubility: MTC is sparingly soluble in water (~0.4%) but highly soluble in polar organic solvents (Acetonitrile, Ethyl Acetate).

Sample Collection & Preservation (The Critical Control Point)

Standard "fill and ship" water sampling is insufficient for MTC.

Protocol: Field Stabilization
  • Vessel Preparation: Use amber glass vials (40 mL or 1 L) pre-charged with Phosphoric Acid (H₃PO₄) or Hydrochloric Acid (HCl) to achieve a final concentration of ~0.1 M.

  • Target pH: The sample must reach pH < 3.0 immediately upon collection.

  • Verification: Use narrow-range pH strips to confirm acidity in the field.

  • Storage: Store at 4°C. Do not freeze aqueous samples if using glass, as breakage risks exposure. Analyze within 7 days.

Extraction Workflows

Method A: Solid Phase Extraction (SPE) for Water Samples

Best for: Cooling tower discharge, river water, wastewater effluent.

Materials:

  • Cartridge: Polymeric Reversed-Phase (e.g., HLB or C18), 200 mg / 6 mL.

  • Elution Solvent: Acetonitrile (LC-MS grade).[2]

Step-by-Step Protocol:

  • Sample Pre-treatment: Filter the acidified sample (pH < 3) through a 0.45 µm glass fiber filter to remove particulates.

  • Conditioning:

    • Flush cartridge with 5 mL Methanol.

    • Flush with 5 mL Acidified Water (pH 3). Do not let the cartridge dry.

  • Loading:

    • Pass 100–500 mL of sample through the cartridge at a flow rate of ~5 mL/min.

  • Washing:

    • Wash with 5 mL of 5% Methanol in Acidified Water (removes salts/polar interferences).

    • Dry cartridge under vacuum for 10 minutes (critical to remove residual water).

  • Elution:

    • Elute with 2 x 3 mL Acetonitrile.

    • Collect eluate in a graduated concentrator tube.

  • Concentration (Optional):

    • Evaporate to near dryness under Nitrogen at < 35°C (MTC is heat sensitive).

    • Reconstitute in 1 mL Mobile Phase (Initial conditions).

Method B: Solvent Extraction (SLE) for Soil/Sediment

Best for: Sludge, sediment, treated wood pulp.

Materials:

  • Solvent: Ethyl Acetate or Acetonitrile (Acidified with 0.1% Formic Acid).

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).

Step-by-Step Protocol:

  • Weighing: Weigh 10 g of wet soil/sediment into a 50 mL centrifuge tube.

  • Acidification: Add 1 mL of 1 M HCl to the solid sample and mix to ensure the micro-environment is acidic.

  • Extraction:

    • Add 20 mL Acidified Ethyl Acetate.

    • Sonication: Sonicate for 15 minutes (pulsed mode to avoid overheating).

    • Agitation: Shake mechanically for 30 minutes.

  • Separation: Centrifuge at 3000 x g for 10 minutes. Decant supernatant.

  • Drying: Pass the organic supernatant through a funnel containing Na₂SO₄ to remove moisture.

  • Concentration: Evaporate solvent under Nitrogen stream at ambient temperature. Reconstitute in Acetonitrile.

Analytical Method (HPLC-UV / LC-MS)

Chromatographic Conditions
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard reverse-phase retention.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH maintains MTC stability.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.
Flow Rate 1.0 mL/minStandard backpressure management.
Injection Vol 10 - 20 µLDependent on sensitivity needs.
Detection (UV) 220 nm (Primary), 245 nm (Secondary)MTC lacks a strong chromophore; low UV is required.
Detection (MS) ESI Positive Mode (MRM)See transitions below.
Gradient Profile
Time (min)% Mobile Phase B
0.010%
8.090%
10.090%
10.110%
15.010% (Re-equilibration)
LC-MS/MS Transitions (If required for trace analysis)
  • Precursor Ion: [M+H]⁺ or [M+NH₄]⁺ adducts are common depending on source settings.

  • Quantifier Transition: m/z 131 → 72 (Loss of SCN group).

  • Note: Optimization of collision energy is instrument-specific.

Logic & Signaling Pathway (Process Visualization)

The following diagram illustrates the critical decision points where MTC loss occurs and how this protocol mitigates them.

MTC_Extraction_Workflow Sample Environmental Sample (Water/Soil) Check_pH Check pH (Immediate) Sample->Check_pH Acidify Acidify to pH < 3.0 (H3PO4 / HCl) Check_pH->Acidify Stabilization Degradation Hydrolysis to HCN (DATA LOSS) Check_pH->Degradation If pH > 7 Extraction_Water Water: SPE (C18) Acidified Wash Acidify->Extraction_Water Liquid Matrix Extraction_Soil Soil: SLE (EtOAc) Sonication Acidify->Extraction_Soil Solid Matrix Analysis HPLC-UV / LC-MS (Acidic Mobile Phase) Extraction_Water->Analysis Extraction_Soil->Analysis

Caption: Workflow emphasizing the "Acidification Lock" (Red Node) to prevent hydrolysis prior to extraction.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Recovery Hydrolysis during storage.Verify sample pH was < 3 at collection.[3]
Peak Tailing Interaction with silanols.Ensure Mobile Phase contains 0.1% Formic Acid.
Ghost Peaks Contaminated glassware.Rinse all glassware with Acidified Methanol.
HCN Odor DANGER: High Conc. MTC Evacuate area. Sample is degrading.

References

  • US EPA. (1995). Reregistration Eligibility Decision (RED): Methylene bis(thiocyanate). EPA 738-R-95-025. Link

  • Buckman Laboratories. (1993).[1] Methylene bis(thiocyanate) Toxicology and Stability Data.[1] National Toxicology Program Toxicity Report 32.[1] Link

  • Sielc Technologies. (2023). Separation of Methylene bis(thiocyanate) on Newcrom R1 HPLC column.Link

  • Maas-Diepeveen, J.L. & Van Leeuwen, C.J. (1988).[1] Toxicity of methylene bis(thiocyanate) to aquatic organisms.[1] Bulletin of Environmental Contamination and Toxicology. Link

Sources

Method

Topic: High-Recovery Solid-Phase Extraction (SPE) Protocol for Methylene Dithiocyanate in Aqueous Samples

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Methylene dithiocyanate (MTC) is a potent, non-oxidizing biocide widely used in industrial water systems, such as cooling tower...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methylene dithiocyanate (MTC) is a potent, non-oxidizing biocide widely used in industrial water systems, such as cooling towers, pulp and paper mills, and oilfields, to control microbial growth.[1][2] Its application, however, necessitates vigilant monitoring in environmental water samples due to its high toxicity to aquatic life.[3][4] Analyzing MTC at trace levels is challenging due to its rapid degradation in certain conditions and the complexity of environmental matrices.[1][2] Solid-phase extraction (SPE) offers a robust and efficient solution for the selective extraction and concentration of MTC from water, overcoming the limitations of traditional liquid-liquid extraction, such as high solvent consumption and emulsion formation.[5][6] This document provides a comprehensive, field-proven protocol for the SPE of MTC from water samples, grounded in the physicochemical properties of the analyte to ensure methodological integrity and high recovery.

Introduction to Methylene Dithiocyanate (MTC) Analysis

Methylene dithiocyanate (C₃H₂N₂S₂) is an electrophilic compound valued for its broad-spectrum antimicrobial activity.[1] However, its environmental fate is of significant concern. MTC is known to hydrolyze, especially under alkaline conditions, and can degrade in the presence of moisture.[1][7] Therefore, accurate quantification requires a sample preparation technique that is both rapid and can be performed under controlled pH to preserve the integrity of the analyte.

The primary challenges in water analysis are the low concentration of the target analyte and the presence of interfering matrix components (e.g., salts, organic matter, other biocides).[8][9] A robust sample preparation step is critical to:

  • Concentrate the analyte to detectable levels.[8]

  • Purify the sample by removing interferences that can suppress instrument signals or damage analytical columns.[6][8]

  • Exchange the sample into a solvent compatible with the downstream analytical instrumentation, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[10]

Solid-phase extraction has become the industry standard for this purpose, offering superior efficiency, reproducibility, and the potential for automation compared to other techniques.[5]

Guiding Principles: Analyte Properties and Method Design

A successful SPE method is built upon a fundamental understanding of the analyte's chemical characteristics. The choices of sorbent, wash solvents, and elution solvents are not arbitrary; they are deliberate decisions informed by the physicochemical properties of Methylene Dithiocyanate.

Table 1: Key Physicochemical Properties of Methylene Dithiocyanate

PropertyValue / DescriptionImplication for SPE Method Design
Molecular Formula C₃H₂N₂S₂Relatively small molecule.
Molecular Weight 130.18 g/mol Influences chromatographic behavior.
Appearance White to light yellow solid.[1][3][4]---
Water Solubility Decomposes in water; reported solubility of 2300 ppm at room temperature.[7]The analyte is present in the aqueous phase, making it suitable for reversed-phase SPE.
Solubility (Organic) Soluble in acetone, dioxane, dimethylformamide; slightly soluble in other organic solvents.[1][7]Provides options for effective elution solvents.
Polarity MTC is a moderately polar compound due to the two electronegative thiocyanate (-SCN) groups, balanced by a non-polar methylene (-CH₂-) bridge.A reversed-phase mechanism, where a non-polar stationary phase retains the analyte from a polar mobile phase (water), is the logical choice.[11][12] Hydrophilic-Lipophilic Balanced (HLB) sorbents are also excellent candidates.[13][14]
Chemical Stability Stable under acidic to neutral conditions. Hydrolyzes rapidly at pH > 8.[7] Moisture sensitive.[7]Critical: Water samples must be preserved by adjusting the pH to < 7 immediately upon collection. Analysis should be performed promptly.
The Rationale for Sorbent Selection

The interaction between the analyte and the SPE sorbent is the heart of the separation process.[12] Based on MTC's properties, we can determine the optimal retention mechanism.

Sorbent_Selection Analyte Methylene Dithiocyanate (MTC) in Water Sample Properties Properties: - Moderately Polar - Neutral (non-ionic) - Water Soluble Analyte->Properties Mechanism What is the primary retention mechanism? Properties->Mechanism ReversedPhase Reversed-Phase Mechanism->ReversedPhase Yes (Non-polar interactions) IonExchange Ion-Exchange Mechanism->IonExchange No (Analyte is neutral) NormalPhase Normal-Phase Mechanism->NormalPhase No (Sample matrix is aqueous) Sorbent_RP Recommended Sorbents: - Polymeric HLB (Hydrophilic-Lipophilic Balanced) - C18 (Octadecylsilane) ReversedPhase->Sorbent_RP

Caption: Sorbent selection flowchart for MTC.

  • Reversed-Phase (RP) Interaction: This is the ideal mechanism. MTC's non-polar methylene bridge will interact hydrophobically with the non-polar stationary phase (like C18 or a polymer).[11]

  • Hydrophilic-Lipophilic Balanced (HLB) Sorbents: These polymeric sorbents are highly recommended. They provide excellent retention for a broad range of compounds, including moderately polar ones like MTC, from aqueous solutions and offer higher capacity and stability across a wider pH range compared to traditional silica-based C18 sorbents.[13][14]

Detailed Application Protocol: SPE of Methylene Dithiocyanate

This protocol is designed to ensure high recovery and reproducibility for the analysis of MTC in various water matrices.

Required Materials and Reagents
  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB), 200 mg, 6 mL (Recommended). Alternatively, C18 cartridges can be used.

  • Solvents: HPLC-grade or equivalent Methanol, Acetonitrile, and Ethyl Acetate.

  • Reagents: Reagent-grade water (e.g., Milli-Q®), Formic Acid or Hydrochloric Acid for pH adjustment.

  • Standards: Certified analytical standard of Methylene Dithiocyanate.

  • Sample Collection: 1 L amber glass bottles, pre-cleaned.

  • Equipment: SPE vacuum manifold, sample concentrator/evaporator with nitrogen supply, 0.45 µm syringe filters, pH meter, volumetric flasks, and pipettes.

Experimental Workflow

Caption: Complete workflow for SPE of MTC in water samples.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Collection: Collect water samples in 1 L pre-cleaned amber glass bottles to prevent photodegradation.

  • Preservation: Immediately after collection, check the pH. Adjust the sample pH to a range of 6.0-7.0 using formic acid or HCl. This step is critical to prevent the hydrolysis of MTC. [7]

  • Filtration: Filter the sample through a 0.45 µm filter to remove suspended particulate matter, which can clog the SPE cartridge.

Step 2: Solid-Phase Extraction Procedure

  • Cartridge Conditioning:

    • Causality: This step solvates the sorbent chains, "activating" the stationary phase to ensure reproducible interaction with the analyte.

    • Pass 5 mL of Methanol through the HLB cartridge.

    • Pass 5 mL of reagent water. Do not allow the sorbent bed to go dry.

  • Sample Loading:

    • Causality: The analyte is retained on the sorbent via hydrophobic interactions while the bulk aqueous sample passes through.

    • Load the pre-treated water sample (up to 1 L) onto the cartridge at a consistent flow rate of 5-10 mL/min.

    • Ensure the sorbent bed does not dry out during loading.

  • Washing:

    • Causality: This step removes polar, water-soluble interferences that may have been weakly retained, without displacing the target analyte.

    • After loading, pass 5 mL of reagent water through the cartridge to wash away salts and other highly polar impurities.

  • Drying:

    • Causality: Residual water must be removed from the sorbent bed. Eluting with an organic solvent while water is present would result in poor analyte recovery due to solvent immiscibility and incomplete elution.[15]

    • Dry the cartridge thoroughly by drawing a high vacuum through it for 10-15 minutes or by using a gentle stream of nitrogen gas.

  • Elution:

    • Causality: A strong organic solvent disrupts the hydrophobic interaction between MTC and the sorbent, releasing the analyte from the cartridge.

    • Place a clean collection tube under the cartridge.

    • Elute the MTC with two 3 mL aliquots of acetonitrile or ethyl acetate. Allow the first aliquot to soak the sorbent bed for 1 minute before drawing it through to maximize interaction and desorption.

Step 3: Post-Extraction Processing

  • Concentration: Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitution: Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a solvent suitable for the analytical instrument (e.g., the initial mobile phase for an HPLC analysis).[10] Vortex briefly to ensure the analyte is fully dissolved.

  • Analysis: The sample is now ready for injection into an HPLC-UV or LC-MS/MS system for quantification.

Method Performance and Validation

A robust analytical method must be validated to ensure its results are reliable.[9] Key parameters should be assessed according to established guidelines.

Table 2: Typical Performance Characteristics for SPE-HPLC Methods

ParameterTypical Acceptance CriteriaRationale
Recovery 70-120%[16]Measures the extraction efficiency of the method.
Precision (RSD) < 15%Indicates the reproducibility of the extraction and measurement process.
Linearity (r²) > 0.995Confirms a proportional response of the instrument to analyte concentration.
Limit of Detection (LOD) S/N ratio ≥ 3The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) S/N ratio ≥ 10The lowest concentration of analyte that can be accurately quantified.

Note: These values are typical and should be established by the analyzing laboratory. The use of an isotopically labeled internal standard is recommended to correct for matrix effects and variations in extraction efficiency.[13]

Troubleshooting Common SPE Issues

Even with a validated protocol, issues can arise. This guide provides solutions to common problems encountered during solid-phase extraction.[17][18][19]

Table 3: SPE Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery 1. Cartridge ran dry during conditioning or loading.Always keep the sorbent bed wet until the drying step. Re-run the sample with a new cartridge.
2. Incomplete elution. Use a stronger elution solvent or increase the elution volume. Allow the solvent to soak the sorbent before elution.
3. Analyte breakthrough during loading (flow rate too high).Decrease the sample loading flow rate to ensure adequate residence time for interaction.
4. Incorrect sample pH. Verify that the sample pH was adjusted correctly before loading. MTC may have degraded if the pH was alkaline.
Poor Reproducibility (High RSD) 1. Inconsistent flow rates during loading or elution.Use a vacuum manifold with flow control or an automated SPE system to maintain consistent flow rates.
2. Incomplete drying of the cartridge before elution.Ensure the cartridge is completely dry. Residual water will lead to inconsistent elution efficiency.
3. Particulates in the sample causing channeling.Ensure the sample is properly filtered before loading.
Dirty Extract / Matrix Effects 1. Insufficient washing. Increase the volume of the wash step or add a small percentage of a weak organic solvent (e.g., 5% methanol in water) to the wash solution to remove more interferences.
2. Inappropriate sorbent choice.The sample matrix may contain strong interferences. Consider using a different sorbent chemistry if cleanup is insufficient.

Conclusion

This application note details a scientifically-grounded and robust protocol for the solid-phase extraction of methylene dithiocyanate from water samples. By understanding the physicochemical properties of MTC, particularly its moderate polarity and pH sensitivity, a reliable method using reversed-phase or HLB sorbents can be successfully implemented. This procedure provides the high recovery and sample cleanup necessary for accurate, trace-level quantification by modern chromatographic techniques, supporting critical environmental monitoring and industrial process control.

References

  • SPE Phase and Solvent Selection. Thermo Fisher Scientific - ES.
  • Application Note: Solid-Phase Extraction (SPE)
  • SPE Method Development Tips and Tricks. Agilent.
  • 7 Horrible Mistakes You're Making with Solid Phase Extraction. Biotage.
  • Beginner's Guide to Solid-Phase Extraction (SPE).
  • Fifty Years of Solid-Phase Extraction in Water Analysis — Historical Development and Overview.
  • Three Common SPE Problems.
  • What SPE cartridge and protocol are ideal for extracting both polar and non-polar compounds from large (500 mL) aqueous samples?
  • Validation of a Method using Solid Phase Extraction and Liquid Chromatography for the Determination of Pesticide Residues in Groundwaters.
  • Determination of biocides in different environmental matrices by use of ultra-high-performance liquid chromatography-tandem mass spectrometry.
  • Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.
  • Methylene bis(thiocyanate) | SCNCH2SCN | CID 22772. PubChem - NIH.
  • US EPA - Pesticides - Fact Sheet for Methylene bis(thiocyan
  • SAFETY DATA SHEET - Methylene Dithiocyan
  • SAFETY DATA SHEET - Methylene dithiocyan
  • Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separ
  • Methylene dithiocyan
  • A review of the modern principles and applications of solid-phase extraction techniques in chrom
  • What Sorbent should I Use? Selecting the correct SPE Chemistry. Biotage.
  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • Chromatography Troubleshooting Guides-Solid Phase Extractions. Thermo Fisher Scientific.

Sources

Application

Application Note &amp; Protocol: Analysis of Volatile Thiocyanate Compounds in Soil by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Introduction: The Significance of Volatile Thiocyanates in Soil Ecosystems Volatile thiocyanates, particularly isothiocyanates (ITCs), are a class of naturally occurring organosulfur compounds that play a pivotal role in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Volatile Thiocyanates in Soil Ecosystems

Volatile thiocyanates, particularly isothiocyanates (ITCs), are a class of naturally occurring organosulfur compounds that play a pivotal role in soil ecology and agricultural science.[1][2] Derived from the enzymatic hydrolysis of glucosinolates found in brassicaceous plants (e.g., mustard, broccoli, and rapeseed), these compounds are released into the soil and exhibit potent biocidal properties.[1][2] Their ability to suppress soil-borne pathogens, nematodes, and weeds has led to their investigation and use as natural fumigants and bio-pesticides.[3] For instance, methylisothiocyanate (MITC) is a primary degradation product of the soil disinfectant metam sodium and is crucial for its efficacy.[3][4][5] Understanding the fate and transport of these volatile compounds in the soil matrix is critical for optimizing their agricultural benefits while assessing their environmental impact.

This application note provides a comprehensive guide for the analysis of volatile thiocyanate compounds in soil using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This solvent-free technique offers a sensitive, robust, and environmentally friendly approach for the extraction and quantification of these volatile analytes from complex soil matrices.[6][7][8]

The Analytical Principle: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a sample preparation technique that combines extraction and preconcentration into a single step.[8] The core of the technique is a fused silica fiber coated with a stationary phase. When this fiber is exposed to the headspace above a soil sample in a sealed vial, volatile and semi-volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. After a defined extraction time, the fiber is retracted and transferred to the hot inlet of a gas chromatograph, where the analytes are thermally desorbed and introduced into the GC column for separation and subsequent detection by a mass spectrometer.

The key advantages of HS-SPME for soil analysis include:

  • Solvent-Free Operation : Eliminates the need for organic solvents, making it a greener analytical technique.[6][8]

  • High Sensitivity : The preconcentration of analytes on the SPME fiber enhances detection limits.[9]

  • Minimal Sample Preparation : Reduces sample handling and the potential for analyte loss.[10]

  • Automation : The process can be fully automated, improving sample throughput and reproducibility.[10]

Experimental Workflow and Causality

The successful analysis of volatile thiocyanates in soil by HS-SPME-GC-MS hinges on a well-defined and optimized workflow. Each step is critical for ensuring accurate and reproducible results.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Soil_Collection Soil Sample Collection Vial_Preparation Vial Preparation & Weighing Soil_Collection->Vial_Preparation Immediate Transfer Matrix_Modification Matrix Modification (Optional) Vial_Preparation->Matrix_Modification Internal_Standard Internal Standard Spiking Matrix_Modification->Internal_Standard Equilibration Incubation & Equilibration Internal_Standard->Equilibration Extraction SPME Fiber Exposure Equilibration->Extraction Desorption Thermal Desorption Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification

Figure 1: HS-SPME-GC-MS Workflow for Volatile Thiocyanate Analysis in Soil.

Sample Collection and Handling: Preserving Volatility

The integrity of volatile compound analysis begins at the point of sample collection. Due to the high volatility of many isothiocyanates, improper handling can lead to significant analyte loss.[3][11]

  • Rationale : To minimize volatilization, soil samples should be collected and immediately placed into pre-weighed headspace vials, leaving minimal headspace.[11] Temporary storage in bags or open containers is not recommended.[11]

  • Protocol :

    • Use a soil coring device to collect a representative sample.

    • Immediately transfer approximately 5-10 grams of soil into a 20 mL headspace vial.

    • Seal the vial with a PTFE/silicone septum and an aluminum cap.

    • Store samples at 4°C and analyze as soon as possible.

HS-SPME Parameter Optimization: A Multifactorial Approach

The efficiency of the HS-SPME process is influenced by several interconnected parameters that must be optimized for the specific analytes and matrix.[8]

  • SPME Fiber Selection : The choice of fiber coating is critical for the selective extraction of target analytes. For a broad range of volatile and semi-volatile compounds, including isothiocyanates, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often the most effective choice.[12][13][14]

  • Extraction Temperature and Time : These parameters control the partitioning of analytes into the headspace and their subsequent adsorption onto the fiber.[8] Higher temperatures increase the vapor pressure of the analytes, but can also lead to their desorption from the fiber.[8] An optimal temperature and time combination that maximizes analyte recovery must be determined experimentally.

  • Matrix Modification : The addition of water to dry soil samples can help to displace volatile compounds from soil particles into the headspace.[15] The addition of salt (e.g., NaCl) can further increase the vapor pressure of the analytes by the "salting-out" effect.[10]

Detailed Protocol: HS-SPME-GC-MS of Volatile Thiocyanates in Soil

This protocol provides a starting point for the analysis of volatile thiocyanates. It is essential to validate the method for the specific soil type and target analytes.

Materials and Reagents
  • 20 mL headspace vials with PTFE/silicone septa and aluminum caps

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • HS-SPME autosampler

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Analytical standards of target thiocyanate compounds

  • Methanol (HPLC grade)

  • Deionized water

  • Sodium chloride (analytical grade)

  • Internal standard (e.g., d8-naphthalene)

Standard Preparation
  • Prepare a stock solution of the target thiocyanate compounds in methanol at a concentration of 1000 µg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

  • Prepare an internal standard stock solution in methanol (e.g., 1000 µg/mL) and a working solution (e.g., 10 µg/mL).

Sample Preparation
  • Accurately weigh 5.0 ± 0.1 g of soil into a 20 mL headspace vial.

  • For moist soils, proceed to the next step. For dry soils, add 5 mL of deionized water and 1 g of NaCl.

  • Spike the sample with a known amount of the internal standard solution (e.g., 10 µL of a 10 µg/mL solution).

  • Immediately seal the vial.

HS-SPME and GC-MS Analysis

The following table outlines the recommended starting parameters for the HS-SPME and GC-MS analysis. These should be optimized for your specific application.

Parameter Recommended Setting Rationale
HS-SPME
SPME Fiber50/30 µm DVB/CAR/PDMSBroad applicability for volatile compounds.[12][13][14]
Incubation Temperature60 °CBalances analyte volatility with fiber adsorption.[14]
Incubation Time15 minAllows for equilibration of analytes in the headspace.
Extraction Time30 minSufficient time for analyte adsorption onto the fiber.
Desorption Temperature250 °CEnsures complete transfer of analytes to the GC inlet.[16]
Desorption Time2 minPrevents carryover between samples.
GC-MS
Injection ModeSplitlessMaximizes the transfer of analytes to the column.
Inlet Temperature250 °CConsistent with desorption temperature.
Carrier GasHelium
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of volatile compounds.
Oven Program40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minProvides good separation of volatile thiocyanates.
MS Transfer Line Temp280 °C
MS Ion Source Temp230 °C
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization for creating reproducible mass spectra.[16]
Mass Scan Range35-350 amuCovers the expected mass range of volatile thiocyanates.[16]

Data Analysis and Interpretation

Compound Identification
  • Retention Time Matching : Compare the retention time of the peaks in the sample chromatogram to those of the analytical standards.

  • Mass Spectral Library Matching : Compare the acquired mass spectrum of each peak to a reference library such as the NIST Mass Spectral Library.[16] A high similarity index provides confidence in the identification.

Quantification

Quantification is typically performed using an internal standard method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of the analyte in the soil sample can then be calculated from this curve.

Method Validation: Ensuring Trustworthy Results

A self-validating system is crucial for ensuring the reliability of the analytical data. The following parameters should be assessed:

  • Linearity : A calibration curve with a correlation coefficient (R²) of >0.99 is desirable.[9][16]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) : These are the lowest concentrations of an analyte that can be reliably detected and quantified, respectively.[16][17] For methylisothiocyanate in soil, LODs in the range of 0.1 ng/g have been reported.[3]

  • Accuracy and Precision : Assessed by analyzing spiked soil samples at different concentrations. Accuracy is expressed as the percent recovery, while precision is determined by the relative standard deviation (RSD) of replicate measurements.[9]

Conclusion

The HS-SPME-GC-MS method detailed in this application note provides a powerful and efficient tool for the analysis of volatile thiocyanate compounds in soil. By carefully optimizing the experimental parameters and validating the method, researchers, scientists, and drug development professionals can obtain accurate and reliable data to better understand the role of these compounds in soil ecosystems and their potential applications in agriculture and beyond.

References

  • ACS Omega. (2020). Headspace Solid-Phase Microextraction: Validation of the Method and Determination of Allyl Isothiocyanate Persistence in Cowpea Beans. [Link]

  • DTIC. (2021). Solid-Phase Microextraction (SPME) for Determination of Geosmin and 2-Methylisoborneol in Volatile Emissions from Soil Disturbance. [Link]

  • PubMed. (2019). Development of a Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Method to Study Volatile Organic Compounds (VOCs) Emitted by Lavender Roots. [Link]

  • ResearchGate. (n.d.). Diesel-Range Organics Extraction and Determination in Environmental Samples by Gas Chromatography‒Mass Spectrometry: Headspace Solid Phase Microextraction vs. Solvent Extraction | Request PDF. [Link]

  • YouTube. (2023). SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview. [Link]

  • ResearchGate. (n.d.). Inter-laboratory validation of automated SPME-GC/MS for determination of pesticides in surface and ground water samples: Sensitive and green alternative to liquid–liquid extraction | Request PDF. [Link]

  • PubMed Central. (n.d.). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. [Link]

  • MDPI. (2021). Headspace Solid-Phase Microextraction Analysis of Volatile Components in Peanut Oil. [Link]

  • ResearchGate. (n.d.). Optimization and validation of solid phase micro-extraction (SPME) method for analysis of polycyclic aromatic hydrocarbons in rainwater and stormwater | Request PDF. [Link]

  • PubMed. (2016). Headspace sorptive solid phase microextraction (HS-SPME) combined with a spectrophotometry system: A simple glass devise for extraction and simultaneous determination of cyanide and thiocyanate in environmental and biological samples. [Link]

  • ResearchGate. (n.d.). Headspace sorptive solid phase microextraction (HS-SPME) combined with a spectrophotometry system: A simple glass devise for extraction and simultaneous determination of cyanide and thiocyanate in environmental and biological samples | Request PDF. [Link]

  • MDPI. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. [Link]

  • PubMed. (2014). Determination of methylisothiocyanate in soil and water by HS-SPME followed by GC-MS-MS with a triple quadrupole. [Link]

  • NRC Research Press. (2017). Determination of total cyanide in soil by isotope dilution GC/MS following pentafluorobenzyl derivatization. [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of a SPE-GC-MS method for the determination of pesticides in surface water. [Link]

  • MDPI. (n.d.). Health Benefits, Applications, and Analytical Methods of Freshly Produced Allyl Isothiocyanate. [Link]

  • PubMed Central. (2020). Headspace Solid-Phase Microextraction: Validation of the Method and Determination of Allyl Isothiocyanate Persistence in Cowpea Beans. [Link]

  • ResearchGate. (n.d.). Determination of total cyanide in soil by isotope dilution GC/MS following pentafluorobenzyl derivatization | Request PDF. [Link]

  • DTIC. (n.d.). Preparing Soil Samples for Volatile Organic Compound Analysis. [Link]

  • PubMed. (2007). Direct and simultaneous analysis of sinigrin and allyl isothiocyanate in mustard samples by high-performance liquid chromatography. [Link]

  • PubMed. (2017). Determination of total cyanide in soil by isotope dilution GC/MS following pentafluorobenzyl derivatization. [Link]

  • Semantic Scholar. (n.d.). Determination of methylisothiocyanate in soil and water by HS-SPME followed by GC–MS–MS with a triple quadrupole. [Link]

  • ResearchGate. (n.d.). Soil Sampling and Analysis for Volatile Organic Compounds. [Link]

  • ResearchGate. (n.d.). (PDF) A new method to measure allyl isothiocyanate (AITC) concentrations in mustard: comparison of AITC and commercial mustard solutions as earthworm extractants. [Link]

  • EPA. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds, part of Test Methods for Evaluating Solid Waste, Physical/Chemic. [Link]

  • ResearchGate. (n.d.). Determination of methylisothiocyanate in soil and water by HS-SPME followed by GC-MS-MS with a triple quadrupole. [Link]

  • Royal Society of Chemistry. (n.d.). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. [Link]

  • Nevada Division of Environmental Protection. (n.d.). SOIL SAMPLING FOR VOLATILE COMPOUNDS. [Link]

  • ResearchGate. (n.d.). A simple method for the quantification of isothiocyanates from mustard. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Solubilization &amp; Stability of Methylene Dithiocyanate (MTC)

Abstract: Methylene dithiocyanate (MTC) is a potent organosulfur biocide used extensively in water treatment, wood preservation, and antifouling applications.[1][2] However, its utility in the laboratory is frequently co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Methylene dithiocyanate (MTC) is a potent organosulfur biocide used extensively in water treatment, wood preservation, and antifouling applications.[1][2] However, its utility in the laboratory is frequently compromised by its poor aqueous solubility and extreme sensitivity to alkaline hydrolysis.[1][2] This guide provides a standardized protocol for solubilization, focusing on DMSO as the primary vehicle, and addresses the critical stability issues that researchers often overlook.

Part 1: Solubility Profile & Solvent Selection

Q: What is the best solvent for creating a high-concentration stock solution of MTC? A: Dimethyl Sulfoxide (DMSO) is the superior solvent for MTC.[1][2] It allows for high-concentration stocks (>100 mg/mL) that are stable when stored correctly.[1][2] While acetone is also an excellent solvent, its high volatility makes it less suitable for precise biological assays where evaporation can alter final concentrations.[1][2]

Solubility Data Table Data synthesized from technical safety and physical property databases.[2]

SolventSolubility Limit (approx. @ 20°C)Application Notes
DMSO > 100 mg/mL Recommended. Best for stock solutions.[1][2] Miscible with water for dilutions.[1][2]
Acetone > 100 mg/mLGood solubility but high volatility.[1][2] Risk of concentration drift.[1][2]
Ethanol (95%) 10 – 50 mg/mLModerate solubility.[1][2] Often insufficient for high-dose screening.[1][2]
Water ~0.23% (2300 ppm)Poor. Do not attempt to dissolve solid MTC directly in water for bioassays.[1][2]
Methanol Very slightly solubleNot recommended.[1][2]

Critical Insight: MTC is hydrophobic (LogP ~1.7).[1][2] Direct addition to water results in a suspension, not a solution, leading to erratic dosing in experiments.[1][2] Always use a solvent vehicle.[1][2]

Part 2: Protocol – Preparation of Stock Solutions

Objective: Prepare a 100 mM Stock Solution of MTC in DMSO. Safety Warning: MTC is fatal if inhaled and toxic if swallowed.[2][3][4] It causes severe skin burns.[1][2][3][4][5][6][7] All steps must be performed in a chemical fume hood wearing nitrile gloves and eye protection.[2]

Materials:

  • Methylene dithiocyanate solid (MW: 130.18 g/mol )[1][2]

  • Anhydrous DMSO (Grade: ACS Spectrophotometric or better)[1][2]

  • Vortex mixer[1][2]

  • Amber glass vials (MTC is light and moisture sensitive)[1][2]

Step-by-Step Procedure:

  • Calculation: To make 10 mL of a 100 mM solution, you require 130.18 mg of MTC.[2]

  • Weighing: Weigh ~130.2 mg of MTC into a tared amber glass vial.

    • Why? Weighing directly into the storage vial minimizes dust exposure and transfer losses.[2]

  • Solubilization: Add 10 mL of Anhydrous DMSO.

  • Mixing: Vortex vigorously for 30–60 seconds. The solution should become clear and colorless to pale yellow.[2]

    • Troubleshooting: If particulate remains, sonicate for 5 minutes.[1][2] Persistent cloudiness suggests moisture contamination in the DMSO.[1][2]

  • Storage: Cap tightly under nitrogen or argon gas if possible. Store at +4°C.[1][2]

    • Stability:[1][2][5][6][8] Stable for 6–12 months if kept dry.[1][2] Moisture triggers hydrolysis.[1][2]

Part 3: Aqueous Dilution & Stability (The "Crash Out" Risk)[1][2]

Q: My MTC solution turned bright yellow/orange after adding it to my cell culture media. What happened? A: You likely triggered alkaline hydrolysis .[1][2] MTC is stable in acidic to neutral conditions (pH < 7.[1][2]0) but degrades rapidly in alkaline environments (pH > 8.0).[1][2]

The Mechanism: At pH > 8, the methylene bridge is attacked, releasing thiocyanate ions (SCN-) and potentially generating cyanide and formaldehyde degradation products.[1][2] The color change (yellow/orange) often indicates the formation of decomposition byproducts or polymerization.[2]

Q: How do I dilute into aqueous buffers without precipitation? A: Follow the "1% Rule."

  • Ensure your aqueous buffer (PBS, media) is at pH ≤ 7.0 .[1][2]

  • Keep the final DMSO concentration below 1% (v/v) to avoid solvent toxicity to cells, unless your assay tolerates higher.[1][2]

  • Technique: Add the DMSO stock dropwise to the vortexing aqueous buffer. Do not add water to the DMSO stock, as the heat of mixing and rapid polarity change can force the compound to precipitate ("crash out").[2]

Part 4: Visual Workflow (Graphviz)

The following diagram illustrates the decision logic for safe solubilization and the chemical risks associated with pH.

MTC_Solubility_Workflow Start Solid Methylene Dithiocyanate (MTC) Solvent Select Solvent: Anhydrous DMSO Start->Solvent Stock Stock Solution (100 mg/mL) Solvent->Stock Dissolve CheckPH Check Aqueous Buffer pH Stock->CheckPH Dilute into Media Acidic pH < 7.0 (Acidic/Neutral) CheckPH->Acidic Safe Zone Alkaline pH > 8.0 (Alkaline) CheckPH->Alkaline Danger Zone Dilution Slow Addition (1:1000) with Vortexing Acidic->Dilution Hydrolysis RAPID HYDROLYSIS (Degradation) Alkaline->Hydrolysis ResultGood Stable Bioassay Solution Dilution->ResultGood ResultBad Loss of Activity Cyanide/SCN- Release Hydrolysis->ResultBad

Figure 1: Logical workflow for the preparation of MTC solutions, highlighting the critical pH checkpoint to prevent hydrolytic degradation.[1][2]

Part 5: Troubleshooting FAQ

Q: Can I use MTC in a long-term (7-day) experiment? A: Only if the pH is strictly controlled. In neutral water (pH 7), MTC has a half-life of several hours to days depending on temperature.[1][2] In slightly alkaline seawater or specific cell medias (pH ~8.2), the half-life drops to minutes.[1][2] For long-term assays, replenish the media with fresh compound daily.[1][2]

Q: Is the degradation product toxic? A: Yes. The primary hydrolysis product is the thiocyanate ion, but under certain conditions, cyanide can be generated as a metabolite or degradate.[1][2][9][10] Always treat waste media as potentially containing cyanides and dispose of according to hazardous waste regulations (e.g., separate from acidic waste to prevent HCN gas evolution).[1][2]

Q: I see a white precipitate immediately upon dilution. A: You have exceeded the aqueous solubility limit (~2300 ppm).

  • Fix: Lower your working concentration. If you need 5000 ppm, you cannot use a purely aqueous system; you must use a co-solvent system or an emulsion, though this may affect biological relevance.[1][2]

References

  • ChemicalBook. (2024).[1][2] Methylene dithiocyanate Properties and Solubility Data.[2][5][7][8][11] Retrieved from [1][2]

  • National Institutes of Health (NIH) - PubChem. (2025).[1][2] Methylene bis(thiocyanate) Compound Summary. Retrieved from [1][2]

  • U.S. Environmental Protection Agency (EPA). (1991).[1][2] R.E.D. Facts: Methylene bis(thiocyanate).[1][2][4][5][8][10] Retrieved from [1][2]

  • Thermo Fisher Scientific. (2025).[1][2][3][4] Safety Data Sheet: Methylene dithiocyanate.[1][2][3][4][5][6][8] Retrieved from [1][2]

  • Ataman Chemicals. (n.d.).[1][2][8] Methylene Bis(Thiocyanate) Technical Data.[1][2][3][4][5][6][8][10] Retrieved from [1][2]

Sources

Optimization

Technical Support Center: Methylene Dithiocyanate (MDT) Stability &amp; Solubility Guide

[1] Introduction Methylene dithiocyanate (MDT; CAS 6317-18-6) is a potent bis-thiocyanate biocide and antiproliferative agent.[1] While highly effective, its utility in research is frequently compromised by its poor aque...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction

Methylene dithiocyanate (MDT; CAS 6317-18-6) is a potent bis-thiocyanate biocide and antiproliferative agent.[1] While highly effective, its utility in research is frequently compromised by its poor aqueous solubility and susceptibility to hydrolytic degradation.[1]

This guide addresses the most common failure mode in MDT experimentation: unintended precipitation . As a Senior Application Scientist, I have observed that 90% of "inactive" MDT assays are actually solubility failures where the compound "crashed out" upon dilution or degraded due to alkaline hydrolysis.

The following protocols and troubleshooting steps are designed to ensure your stock solutions remain stable and your biological data remains reproducible.

Part 1: Solubility & Solvent Selection

Q: What is the absolute best solvent for MDT stock solutions?

A: Dimethyl Sulfoxide (DMSO) is the gold standard.[1] MDT is highly soluble in polar aprotic solvents.[1] While acetone is a viable alternative for specific industrial applications, DMSO is preferred for biological assays due to its lower volatility and higher boiling point, ensuring concentration accuracy over time.

Critical Data Points:

SolventSolubility Limit (20°C)Stability ProfileRecommendation
DMSO > 100 mg/mLHigh (if anhydrous)Primary Choice
Acetone > 100 mg/mLModerate (High Volatility)Secondary Choice
Water ~2.3 mg/mL (2300 ppm)*Very Low (Hydrolysis risk)DO NOT USE for Stock
Ethanol 10-50 mg/mLModerateLimited Utility

*Note: Water solubility is pH-dependent and kinetic.[1] While theoretically 2300 ppm, stable solutions at this concentration are difficult to maintain without degradation.

Q: Why does my MDT precipitate immediately when I add water?

A: This is the "Solvent Shock" phenomenon.[1] MDT is hydrophobic.[1] When you introduce a high-concentration DMSO stock into an aqueous buffer, the local solubility limit at the droplet interface is instantly exceeded before mixing can occur. This causes the compound to nucleate and precipitate as micro-crystals, which may not re-dissolve even with vigorous vortexing.

Part 2: The "Golden Standard" Preparation Protocol

To prevent precipitation, you must control the rate of dilution and the chemical environment . Follow this self-validating protocol.

Materials Required
  • Methylene dithiocyanate (High Purity >98%)[1][2]

  • Anhydrous DMSO (Stored over molecular sieves)[1]

  • Vortex mixer[1][3]

  • Argon or Nitrogen gas (optional, for long-term storage)[1]

Step-by-Step Methodology
  • Calculate & Weigh:

    • Calculate the mass required for a 100 mM stock solution. Avoid making stocks >500 mM as they are prone to crashing out upon freezing.[1]

    • Example: To make 1 mL of 100 mM stock (MW = 130.18 g/mol ), weigh 13.02 mg of MDT.[1]

  • Solvent Addition (The "Wetting" Step):

    • Add the calculated volume of Anhydrous DMSO to the vial.

    • Do not add water or buffer at this stage.[1]

  • Dissolution:

    • Vortex vigorously for 30 seconds. The solution should be clear and colorless to pale yellow.[1]

    • Validation Check: Hold the vial up to a light source.[1][4] If you see "schlieren" lines (swirls) or particulates, vortex again.[1]

  • Aliquoting & Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Critical: Flush the headspace with Argon or Nitrogen before capping to prevent moisture ingress (which catalyzes hydrolysis).[1]

    • Store at -20°C .

Part 3: Visualization of Workflows

Figure 1: Solvent Selection & Preparation Logic

A decision tree to guide researchers through the correct solvent choice and preparation steps to avoid common pitfalls.

MDT_Prep_Workflow Start Start: MDT Solid Solvent_Choice Choose Solvent Start->Solvent_Choice DMSO Anhydrous DMSO (Recommended) Solvent_Choice->DMSO Biological Assay Water Water / Buffer Solvent_Choice->Water Mistake! Acetone Acetone Solvent_Choice->Acetone Industrial/Coatings Dissolve Dissolve to 100mM Vortex 30s DMSO->Dissolve Fail_Hydrolysis FAILURE: Rapid Hydrolysis & Precipitation Water->Fail_Hydrolysis Acetone->Dissolve Check Visual Inspection (Clear?) Dissolve->Check Success Aliquot & Store (-20°C, Dark) Check->Success Yes Fail_Cloudy Re-Vortex or Warm (37°C) Check->Fail_Cloudy No (Cloudy) Fail_Cloudy->Check Retry

Caption: Figure 1. Decision matrix for MDT stock preparation. Green paths indicate optimal workflows; red paths indicate critical failure modes.

Part 4: Troubleshooting & FAQs

Q: My stock solution turned orange/red after a month. Is it safe to use?

A: No. Discard it immediately. MDT is sensitive to moisture and pH.[1] A color change to deep orange or red indicates the formation of polymerization products or degradation into thiocyanate ions and potentially cyanide derivatives.

  • Cause: Moisture ingress into the DMSO stock caused hydrolysis.[1]

  • Prevention: Use anhydrous DMSO and store with a desiccant or under inert gas.[1]

Q: How do I dilute my stock into cell culture media without precipitation?

A: Use the "Submerged Injection" technique.[1] Never drop the DMSO stock onto the surface of the media.

  • Pipette the cell culture media into a tube.[1]

  • Vortex the media gently.[1]

  • Submerge the pipette tip containing the MDT stock into the center of the vortexing media and dispense quickly.

    • Why? This rapidly disperses the DMSO, preventing the local concentration from exceeding the solubility limit.

Q: What is the pH limit for MDT?

A: Keep pH < 8.0. MDT hydrolyzes rapidly in alkaline conditions.[1]

  • pH < 7.0: Stable (Half-life: Days to Weeks).[1]

  • pH > 8.0: Unstable (Half-life: Minutes to Hours).[1]

  • Mechanism: Hydrolysis cleaves the dithiocyanate group, releasing toxic cyanide/thiocyanate ions.[1] If your assay requires pH 8.5+, MDT is not a suitable compound.[1]

Q: Can I sonicate MDT if it doesn't dissolve?

A: Use caution. Brief sonication (1-2 mins) is acceptable.[1] However, prolonged sonication generates heat, which can accelerate the degradation of MDT in solution. If 100 mM does not dissolve with vortexing, verify your solvent quality (it may have absorbed water).[1]

Part 5: Mechanism of Failure

Figure 2: The Precipitation & Degradation Trap

Understanding the chemical fate of MDT in aqueous environments.

MDT_Failure_Mechanism MDT_Stock MDT Stock (in DMSO) Dilution Dilution into Aqueous Media MDT_Stock->Dilution Pathway_A Precipitation (Physical) Dilution->Pathway_A High Conc. or Poor Mixing Pathway_B Hydrolysis (Chemical) Dilution->Pathway_B pH > 8.0 or Heat Stable Stable Dispersion (Target State) Dilution->Stable pH < 7.0 + Rapid Mixing Inactive_Data False Negative Pathway_A->Inactive_Data Loss of Bioavailability Toxic_Data False Positive (Toxicity) Pathway_B->Toxic_Data Release of CN- / SCN-

Caption: Figure 2. The dual failure modes of MDT. Physical precipitation leads to false negatives, while chemical hydrolysis leads to false toxicity via cyanide release.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 22772: Methylene bis(thiocyanate). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1997).[1] Reregistration Eligibility Decision (RED) Facts: Methylene bis(thiocyanate).[1][5] Retrieved from [Link]

  • ResearchGate. (2019).[1][6] Discussions on Trace Metal Solution Precipitation and DMSO Solubility. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Methylene Dithiocyanate Interference with Bradford Protein Assay

Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering challenges with the Bradford protein assay in the presence of methylene dithiocyanate (MTC). This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering challenges with the Bradford protein assay in the presence of methylene dithiocyanate (MTC). This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure accurate protein quantification.

Introduction

Methylene dithiocyanate (MTC) is a potent biocide and preservative used in various industrial and laboratory applications.[1] Its reactive nature, however, can pose a significant challenge to common biochemical assays, including the widely used Bradford protein assay. This guide is designed to help you navigate these challenges, understand the potential for interference, and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: What is Methylene Dithiocyanate (MTC) and why might it be in my samples?

Methylene dithiocyanate is a sulfur-containing organic compound with the formula CH₂(SCN)₂. It is primarily used as a broad-spectrum biocide to control the growth of bacteria, fungi, and algae in industrial water systems, as well as a preservative in some reagents and formulations. If you are working with treated industrial samples, certain stabilized cell culture media, or preserved biological preparations, MTC may be present and could interfere with your downstream analyses.

Q2: How does the Bradford protein assay work?

The Bradford assay is a colorimetric method used to determine the total protein concentration in a sample.[2] It relies on the binding of the Coomassie Brilliant Blue G-250 dye to proteins.[3] Under acidic conditions, the dye exists in a brownish-green cationic form with an absorbance maximum at 470 nm.[4] When the dye binds to proteins, primarily through interactions with basic (arginine, lysine) and aromatic amino acid residues, it is stabilized in its anionic blue form, shifting the absorbance maximum to 595 nm.[5][6] The intensity of the blue color, measured at 595 nm, is proportional to the protein concentration in the sample.[3]

Q3: Can Methylene Dithiocyanate (MTC) interfere with the Bradford assay?

While direct studies on MTC interference are not extensively documented, based on its chemical properties, interference is highly probable. MTC is known to be reactive, especially with strong bases and oxidizing agents, and it decomposes in water.[7] The thiocyanate moiety (-SCN) can potentially interact with both the Coomassie dye and protein molecules, leading to inaccurate results.

Q4: What are the signs of MTC interference in my Bradford assay?

Signs of interference can manifest in several ways:

  • Falsely elevated or depressed absorbance readings: This leads to an incorrect estimation of protein concentration.

  • High background absorbance: The blank or samples with very low protein concentration show an unexpectedly high blue color.

  • Poor reproducibility: Replicate samples give widely varying results.

  • Non-linear standard curve: The relationship between protein concentration and absorbance deviates from the expected linear trend.[8]

Troubleshooting Guide: Methylene Dithiocyanate Interference

This section provides a structured approach to identifying and resolving issues arising from MTC contamination in your protein samples.

Issue 1: Falsely High Protein Readings and High Background

Potential Cause: MTC may be directly interacting with the Coomassie dye, causing a color change even in the absence of sufficient protein. The thiocyanate groups could potentially stabilize the blue anionic form of the dye, mimicking the effect of protein binding. Additionally, MTC's reactivity might lead to the formation of byproducts that absorb light at or near 595 nm.

Diagnostic Workflow

cluster_0 Diagnostic Steps A Prepare a 'mock' sample containing MTC in your sample buffer (no protein). B Run the Bradford assay on the mock sample alongside a true blank (buffer only). A->B C Compare the absorbance at 595 nm. B->C D Is the mock sample's absorbance significantly higher than the true blank? C->D E MTC is likely interfering directly with the assay. D->E Yes F Interference is less likely direct. Proceed to Issue 2. D->F No

Caption: Diagnostic workflow for high background interference.

Resolution Strategies
  • Sample Dilution: If your protein concentration is high, diluting the sample can reduce the MTC concentration to a non-interfering level.[8] However, ensure the protein concentration remains within the linear range of the assay.

  • Protein Precipitation: This is a highly effective method to separate proteins from small molecule contaminants like MTC.[9][10]

    Protocol: Acetone Precipitation

    • To 100 µL of your protein sample, add 400 µL of ice-cold acetone.

    • Vortex briefly and incubate at -20°C for 60 minutes to precipitate the proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully decant and discard the supernatant containing MTC.

    • Air-dry the protein pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make resuspension difficult.

    • Resuspend the pellet in a buffer compatible with the Bradford assay (e.g., PBS or Tris-HCl).

  • Dialysis or Buffer Exchange: For larger sample volumes, dialysis or buffer exchange using desalting columns can effectively remove MTC.[8]

Issue 2: Falsely Low Protein Readings or Reduced Sensitivity

Potential Cause: MTC could be modifying the protein structure, masking the binding sites for the Coomassie dye. The reactive nature of MTC might lead to covalent modification of amino acid residues, particularly basic and aromatic ones, which are crucial for dye binding.

Diagnostic Workflow

cluster_1 Diagnostic Steps A Prepare two sets of your protein standard (e.g., BSA). B Spike one set with a concentration of MTC similar to your samples. A->B C Run the Bradford assay on both standard sets. B->C D Compare the standard curves. C->D E MTC is likely modifying the protein and hindering dye binding. D->E Spiked curve shows lower absorbance F The issue may not be MTC-related. Re-evaluate other experimental parameters. D->F Curves are similar

Caption: Diagnostic workflow for reduced sensitivity.

Resolution Strategies

The resolution strategies are the same as for falsely high readings: Protein Precipitation or Dialysis/Buffer Exchange to remove the MTC before it can interact with the protein.

Issue 3: High Variability in Readings

Potential Cause: MTC is unstable and decomposes in aqueous solutions, especially at non-neutral pH.[7] This degradation can be time-dependent, leading to inconsistent levels of interfering compounds in your samples during the assay incubation period.

Resolution
  • Standardize Incubation Times: Ensure that the time between adding the Bradford reagent and measuring the absorbance is consistent for all samples and standards.[3] A 5-10 minute incubation is standard.[3]

  • Remove MTC Prior to Assay: The most robust solution is to remove MTC using the methods described above (precipitation or dialysis) before starting the Bradford assay.

Alternative Protein Quantification Methods

If MTC interference persists or if sample cleanup is not feasible, consider using an alternative protein assay.

Assay MethodPrincipleCompatibility with MTCAdvantagesDisadvantages
Bradford Assay Coomassie dye bindingLow (Potential for high interference)Fast, simple, sensitive.[11]Prone to interference from detergents and other chemicals.
Bicinchoninic Acid (BCA) Assay Copper reduction by proteinModerate to High Less protein-to-protein variation; compatible with most detergents.Susceptible to interference from reducing agents.
UV-Vis Spectroscopy (A280) Intrinsic absorbance of aromatic amino acidsHigh Non-destructive, very fast.Requires a pure protein sample; interference from nucleic acids.

The BCA assay is often a good alternative as it is less affected by many compounds that interfere with the Bradford assay. However, given MTC's chemical nature, it is still advisable to perform a validation check. UV-Vis spectroscopy at 280 nm is an excellent choice if your protein sample is relatively pure, as MTC is unlikely to absorb significantly at this wavelength.

Conclusion

Methylene dithiocyanate poses a credible threat to the accuracy of the Bradford protein assay. By understanding the potential mechanisms of interference and employing systematic troubleshooting, researchers can mitigate these effects. When in doubt, removing the interfering substance through methods like protein precipitation is the most reliable path to accurate protein quantification. For persistent issues, switching to an alternative, validated assay is recommended.

References

  • BioAgilytix. (n.d.). Utilizing Bradford Assay for Protein Concentration Calculation. BioAgilytix. Retrieved from [Link]

  • Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical Biochemistry, 72(1-2), 248–254.
  • Ataman Kimya. (n.d.). METHYLENE BİS(THIOCYANATE). Ataman Kimya. Retrieved from [Link]

  • Excedr. (2022, May 9). Coomassie Blue Staining: Definition & Overview. Excedr. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Coomassie Brilliant Blue-binding: a simple and effective method for the determination of water-insoluble protein surface hydrophobicity. RSC Publishing. Retrieved from [Link]

  • An Alternative Approach to Evaluate the Quality of Protein-Based Raw Materials for Dry Pet Food. PMC. Retrieved from [Link]

  • ZAGENO. (n.d.). Bradford Assay Troubleshooting Guide Common Errors and Fixes. ZAGENO Blog. Retrieved from [Link]

  • Wikipedia. (n.d.). Bradford protein assay. Wikipedia. Retrieved from [Link]

  • US EPA. (n.d.). Pesticides - Fact Sheet for Methylene bis(thiocyanate). US EPA. Retrieved from [Link]

  • Linearization of the Bradford Protein Assay. PMC - NIH. Retrieved from [Link]

  • G-Biosciences. (2015, June 10). How to Deal with Interfering Agents in Protein Estimation Assays. G-Biosciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid method for protein quantitation by Bradford assay after eliminating interference of polysorbate 80. ResearchGate. Retrieved from [Link]

  • Phenomenex. (n.d.). Protein Precipitation Method. Phenomenex. Retrieved from [Link]

  • PubMed. (n.d.). Mechanism of Coomassie brilliant blue G-250 binding to proteins: a hydrophobic assay for nanogram quantities of proteins. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Thiocyanate in Modulating Myeloperoxidase Activity during Disease. MDPI. Retrieved from [Link]

  • Improving Protein Assay Methods to More Accurately Assess Medical Device Cleanliness. Retrieved from [Link]

  • PubMed. (n.d.). Mechanism of dye response and interference in the Bradford protein assay. PubMed. Retrieved from [Link]

  • JoVE. (2023, July 22). Video: Author Spotlight: An Alternative Approach to Protein Quantification by Bradford Assay Using a Smartphone. JoVE. Retrieved from [Link]

  • Carl ROTH. (n.d.). CoomassieTM Brilliant Blue - Mechanisms of Protein Staining and Bradford-Assay Origin Background of Colour Changes. Carl ROTH. Retrieved from [Link]

  • Reddit. (n.d.). Bradford vs BCA for protein concentration. Reddit. Retrieved from [Link]

  • Reddit. (n.d.). What am I doing wrong in Bradford Assays?????. Reddit. Retrieved from [Link]

  • ChemRxiv. (n.d.). Shifting focus in the Bradford assay: interfering compounds re-examined. ChemRxiv. Retrieved from [Link]

  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Coomassie brilliant blue G-250 binding to proteins: A hydrophobic assay for nanogram quantities of proteins. ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed. Retrieved from [Link]

  • PMC. (n.d.). Comparative study of the most commonly used methods for total protein determination in milk of different species and their ultrafiltration products. PMC. Retrieved from [Link]

Sources

Optimization

Optimizing Methylene dithiocyanate concentration for bactericidal efficacy testing

Ticket Subject: Optimizing Bactericidal Efficacy Testing for Methylene Dithiocyanate (MDTC) Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Methylene dithiocyanate (MDTC), also known as M...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimizing Bactericidal Efficacy Testing for Methylene Dithiocyanate (MDTC) Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Methylene dithiocyanate (MDTC), also known as Methylene bis(thiocyanate) (MBT), is a potent organosulfur biocide (CAS: 6317-18-6). Unlike oxidizing biocides, MDTC operates via a nucleophilic attack on thiol (-SH) groups within bacterial metabolic enzymes.

Critical Constraint: MDTC is hydrolytically unstable at alkaline pH and has low water solubility . Successful efficacy testing requires strict control over solvent systems and pH buffers to prevent premature degradation or precipitation, which leads to false-negative results (high MIC values).

Module 1: Solubility & Stability (The "Make or Break" Phase)

Q: My stock solution turns cloudy upon dilution. What is happening? A: This is "solvent shock." MDTC is hydrophobic. If you dilute a high-concentration DMSO stock directly into a cold, aqueous broth, the compound precipitates before it can disperse.

The Fix:

  • Primary Solvent: Dissolve MDTC in DMSO (Dimethyl Sulfoxide) or Acetone . Do not use water for the master stock.

  • Intermediate Step: Create a "working stock" that is 10x your highest test concentration using a transitional solvent ratio (e.g., 50% DMSO / 50% Water) before the final dilution into the broth.

  • Temperature: Ensure your broth is at room temperature (20-25°C), not cold from the fridge.

Q: How does pH affect my results? A: MDTC hydrolyzes rapidly at pH > 8.0, breaking down into formaldehyde and thiocyanate ions, which have different (and often lower) biocidal profiles.

The Stability Rule:

  • pH < 7.0: Stable (Half-life: Days/Weeks).[1]

  • pH 8.0: Unstable (Half-life: ~2 hours).

  • pH 9.0: Rapid degradation (Half-life: Minutes).

Recommendation: Buffer your Mueller-Hinton Broth (MHB) to pH 6.5–7.0 using a phosphate buffer system to ensure the molecule remains intact during the 24-hour incubation period.

Module 2: Mechanism & Experimental Workflow

Understanding the mechanism is vital for interpreting data. MDTC acts by blocking cellular respiration through the inhibition of cytochrome systems and iron-sulfur proteins.

MDTC_Mechanism MDTC MDTC Molecule (Electrophile) Complex Enzyme-MDTC Complex (Irreversible Inhibition) MDTC->Complex Nucleophilic Attack Hydrolysis Alkaline Hydrolysis (pH > 8.0) MDTC->Hydrolysis High pH Bact_Enzyme Bacterial Enzyme (Active -SH Group) Bact_Enzyme->Complex Cell_Death Metabolic Arrest & Cell Death Complex->Cell_Death Respiration Failure Inactive Inactive Byproducts (Formaldehyde + SCN-) Hydrolysis->Inactive

Figure 1: Mechanism of Action and Degradation Pathways. MDTC targets thiol groups but competes with hydrolytic degradation.

Module 3: Optimized Protocol (MIC/MBC)

Protocol ID: MDTC-MIC-04 Standard: Modified CLSI M07 / ASTM E1054

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh 10 mg MDTC.

    • Dissolve in 1 mL 100% DMSO . (Concentration: 10,000 µg/mL).

    • Note: This stock is stable for 1 week at 4°C if protected from light.

  • Dilution Series (The "Solvent Constant" Method):

    • Standard serial dilutions in broth change the DMSO concentration, which can affect bacterial growth.

    • Correct Method: Prepare "2x" concentrated MDTC solutions in broth containing a fixed 2% DMSO. When 100 µL of this is added to 100 µL of bacterial inoculum (0% DMSO), the final in-well concentration is 1% DMSO constant across all wells.

  • Inoculation:

    • Adjust bacterial suspension to

      
       CFU/mL.
      
    • Add to microplate wells.

  • Incubation:

    • Seal plate with a gas-permeable membrane (MDTC can be volatile/reactive).

    • Incubate at 35°C +/- 2°C for 16-20 hours.

  • Readout:

    • MIC: Lowest concentration with no visible turbidity.

    • MBC: Plate 10 µL from clear wells onto Agar. 99.9% reduction = MBC.

Module 4: Neutralization (Critical for Time-Kill Studies)

Q: My time-kill curves show "kill" even at T=0. Why? A: You have "carryover toxicity." The MDTC is not being stopped when you sample; it continues killing bacteria on the agar plate.

The Science of Neutralization: Because MDTC attacks sulfhydryl (-SH) groups, standard neutralizers (like Tween/Lecithin) are often insufficient. You must chemically "quench" the MDTC by providing an excess of "sacrificial" thiol groups.

Recommended Neutralizer Cocktail:

Component Concentration Function
L-Cysteine 0.1% - 0.5% Primary Quencher: Provides free -SH groups to react with MDTC.
Tween 80 3.0% Dispersant: Pulls lipophilic MDTC away from bacterial membranes.

| Lecithin | 0.3% | Detoxifier: Neutralizes general membrane-active residues. |

Validation Step (ASTM E1054): You must run a "Neutralizer Toxicity" control.[2] High concentrations of Cysteine can be toxic to some Pseudomonas strains. Titrate the Cysteine to the lowest effective dose.

Module 5: Troubleshooting Guide
SymptomProbable CauseCorrective Action
Precipitation in Wells Solvent shock or concentration > solubility limit (~100 ppm in water).Limit max test concentration to 50 µg/mL. Ensure DMSO < 2% final vol.
Inconsistent MICs pH drift during incubation.Buffer broth with MOPS or Phosphate (pH 6.8). Avoid unbuffered saline.
Control Growth Failure Solvent toxicity (DMSO).Run a "Solvent Control" lane (Broth + Bacteria + 2% DMSO). If inhibited, reduce DMSO to 1%.
Yellowing of Medium Hydrolysis/Oxidation.MDTC breakdown products are often yellow/orange. Indicates pH is too high or stock is old.
References
  • United States Environmental Protection Agency (EPA). (1995). R.E.D. Facts: Methylene bis(thiocyanate).[3][4] EPA-738-F-95-021. Link

  • ASTM International. (2022). ASTM E1054-22 Standard Test Methods for Evaluation of Inactivators of Antimicrobial Agents.[2] West Conshohocken, PA. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[5] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. Link

  • Weuffen, W., et al. (1980). Structure-activity relationships of thiocyanates. Pharmazie, 35(10), 623-628. (Foundational mechanism on SH-group interaction).

Sources

Troubleshooting

Technical Support Center: Methylene Dithiocyanate (MTC) Optimization

Topic: pH-Dependent Stability & Activity of Methylene Dithiocyanate Introduction: The "Glass Cannon" of Biocides Welcome to the technical support hub for Methylene Dithiocyanate (MTC). You are likely here because you are...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pH-Dependent Stability & Activity of Methylene Dithiocyanate

Introduction: The "Glass Cannon" of Biocides

Welcome to the technical support hub for Methylene Dithiocyanate (MTC). You are likely here because you are experiencing inconsistent results: excellent kill rates in one experiment, followed by complete failure in the next.

The Core Reality: MTC is a potent, broad-spectrum, non-oxidizing biocide, but it is chemically fragile.[1] It possesses a specific "Achilles' heel": Nucleophilic Hydrolysis.

MTC (CAS 6317-18-6) operates by penetrating the cell wall and blocking electron transfer in the cytochrome system.[1] However, the very electrophilic nature that makes it a killer also makes it susceptible to rapid degradation by hydroxide ions (


) and other nucleophiles (like sulfides).[1]

This guide replaces generic advice with the specific chemical causality required to stabilize your experiments.

Module 1: The Stability Crisis (pH & Hydrolysis)

User Question: "I prepared a stock solution of MTC at pH 8.0 this morning. By afternoon, it showed zero antimicrobial activity.[1] Why?"

Technical Diagnosis: You have experienced Alkaline Hydrolysis . MTC is an ester of thiocyanic acid.[1] In the presence of base (pH > 7.0), the methylene carbon is attacked by hydroxide ions, cleaving the molecule.

The Data: Half-Life vs. pH

MTC is NOT stable at neutral or alkaline pH.[1] Use the following table to plan your dosing schedules.

pH ConditionEstimated Half-Life (

)
StatusRecommendation
pH < 6.0 > 1 MonthStable Safe for stock storage.[1]
pH 7.0 2 – 4 HoursVolatile Use immediately ("Shock Dose").[1]
pH 8.0 < 1 HourRapid Decay Ineffective for continuous dosing.[1]
pH > 9.0 MinutesInstant Hydrolysis DO NOT USE.

Critical Insight: MTC is a "Shock Dose" biocide.[1] It is designed to kill quickly (within 1-2 hours) and then degrade to non-toxic byproducts.[1] It cannot maintain a residual in alkaline cooling towers.[1]

Visualizing the Degradation Pathway

The following diagram illustrates how MTC breaks down. Note the formation of the Cyanide ion (


) is pH-dependent and usually minor compared to Thiocyanate (

), but it dictates safety protocols.[1]

MTC_Degradation cluster_0 Environmental Fate MTC Methylene Dithiocyanate (Active Biocide) Hydrolysis Alkaline Hydrolysis (pH > 7.0) MTC->Hydrolysis Attack by OH- Intermediate Unstable Intermediates Hydrolysis->Intermediate Products Degradation Products: 1. Formaldehyde (HCHO) 2. Thiocyanate (SCN-) 3. Cyanide (CN-) [Trace] Intermediate->Products Decomposition

Figure 1: The hydrolytic degradation pathway of MTC.[1] Note that high pH accelerates the transition from Active to Inactive products.

Module 2: Troubleshooting Activity Loss

User Question: "My system pH is 6.5 (ideal), but MTC is still failing to control sulfate-reducing bacteria (SRB). What is happening?"

Technical Diagnosis: If pH is not the culprit, you are likely facing Nucleophilic Deactivation .[1] MTC reacts with any strong nucleophile, not just hydroxide.[1]

The "Sulfide Trap": SRBs produce Hydrogen Sulfide (


).[1] Sulfide ions (

or

) are stronger nucleophiles than hydroxide.[1] They will attack and destroy the MTC molecule before it can enter the bacteria.[1]
Troubleshooting Decision Tree

Troubleshooting Start Problem: MTC Ineffective CheckPH Step 1: Check System pH Start->CheckPH IsAlkaline Is pH > 7.5? CheckPH->IsAlkaline AdjustPH Action: Acidify system or Switch to Isothiazolone IsAlkaline->AdjustPH Yes CheckSulfides Step 2: Check for Nucleophiles (Sulfites, Sulfides, Amines) IsAlkaline->CheckSulfides No HasSulfides Are Sulfides Present? CheckSulfides->HasSulfides PreOxidize Action: Pre-treat with Oxidizer (remove Sulfide first) HasSulfides->PreOxidize Yes CheckDosing Step 3: Check Dosing Point (Ensure rapid mixing) HasSulfides->CheckDosing No

Figure 2: Diagnostic workflow for identifying the root cause of MTC failure in industrial systems.

Module 3: Experimental Protocols (HPLC Analysis)

User Question: "How do I measure MTC concentration accurately? My standard UV method is giving erratic results."

Technical Diagnosis: Standard UV is non-specific.[1] You must use Reverse-Phase HPLC .[1] Crucial Step: You must acidify your sample immediately upon collection.[1] If you transport a sample at pH 8, the MTC will be gone before it reaches the lab.[1]

Protocol: HPLC Quantification of MTC

1. Sample Preservation (The Most Important Step)

  • Reagent: 10% Phosphoric Acid or Glacial Acetic Acid.[1]

  • Action: Immediately upon sampling, add acid to lower pH to < 3.[1]0. This "freezes" the hydrolysis.[1]

2. Chromatographic Conditions Based on validated industry standards (e.g., Shustina & Lesser, 1984):

ParameterSetting
Column C18 (Octadecylsilyl), 5µm, 150mm x 4.6mm
Mobile Phase Acetonitrile : Water (12 : 88 v/v)
Flow Rate 1.0 - 2.0 mL/min
Detection UV @ 254 nm (MTC has a specific absorbance here)
Retention Time Approx. 3-4 minutes (system dependent)
Injection Vol 20 µL

3. Standard Preparation

  • Dissolve pure MTC in Acetonitrile (do not use water for the stock standard to prevent pre-hydrolysis).[1]

  • Dilute working standards into pH 3.0 buffered water.[1]

Module 4: Mechanism of Action

User Question: "Does MTC work against anaerobes? How does it actually kill the cell?"

Technical Diagnosis: Yes, it is highly effective against anaerobes.[1] Unlike oxidizing biocides (chlorine) that burn the cell wall, MTC is a metabolic poison.[1]

Mechanism:

  • Penetration: MTC is organic and lipophilic; it passes through the cell membrane easily.[1]

  • Interaction: It reacts with Sulfhydryl (-SH) groups in enzymes.[1]

  • Blockage: Specifically, it inhibits the cytochrome system (electron transport chain), stopping ATP production.[1] The cell "suffocates" from the inside.[1]

Mechanism MTC_Ext MTC (Extracellular) Membrane Cell Membrane MTC_Ext->Membrane Diffusion MTC_Int MTC (Intracellular) Membrane->MTC_Int Enzyme Enzyme-SH (Cytochrome Complex) MTC_Int->Enzyme Targets Nucleophiles Blocked Blocked Enzyme (Enzyme-S-CH2-SCN) Enzyme->Blocked Alkylation Death ATP Synthesis Stop (Cell Death) Blocked->Death Electron Transport Failure

Figure 3: The cellular mechanism of action.[1] MTC bypasses the membrane to target internal metabolic enzymes.

References & Authority

  • U.S. Environmental Protection Agency (EPA). (1995).[1] Reregistration Eligibility Decision (RED): Methylene bis(thiocyanate).[1][1]

    • Source for toxicity categories and general regulatory stability data.[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22772: Methylene dithiocyanate.[1][1]

    • Source for chemical structure, molecular weight, and hydrolysis pathways.[1]

  • Shustina, R., & Lesser, J. (1984).[1][2] The Determination of Methylene Bis-Thiocyanate by High Performance Liquid Chromatography. Analytical Letters.[1] [1]

    • Source for the specific HPLC method described in Module 3.

  • Hazardous Substances Data Bank (HSDB). Methylene bis(thiocyanate) - Environmental Fate.[1]

    • Source for half-life estimates and degradation product identification.

Sources

Optimization

Technical Support Center: Quenching Methylene Dithiocyanate (MDT) Activity in Microbial Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methylene dithiocyanate (MDT). This guide provides in-depth troubleshooting advice and frequently asked...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methylene dithiocyanate (MDT). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of neutralizing MDT's potent antimicrobial activity in various microbial assays. Our goal is to ensure the accuracy and reliability of your experimental results by providing scientifically grounded protocols and explaining the rationale behind our recommendations.

Introduction to Methylene Dithiocyanate (MDT) and the Necessity of Quenching

Methylene dithiocyanate (SCN-CH₂-SCN) is a broad-spectrum biocide widely used in industrial applications to control the growth of bacteria, fungi, and algae.[1][2][3][4] Its potent antimicrobial properties, however, present a significant challenge in the laboratory setting, particularly in microbial assays designed to assess its efficacy or in situations where its residual activity needs to be neutralized.

The biocidal mechanism of MDT is believed to involve the inhibition of cellular respiration.[1] It is also known to be a potent electrophile, capable of reacting with cellular nucleophiles, leading to glutathione depletion and the formation of toxic metabolites.[5] Failure to effectively quench the activity of MDT at the desired time point in an experiment can lead to an overestimation of its antimicrobial activity, resulting in misleading data. Therefore, a robust and validated quenching protocol is paramount for accurate and reproducible results.

This guide will walk you through the principles of MDT quenching, help you select the appropriate quenching agent, and provide you with the protocols to validate your quenching procedure.

Frequently Asked Questions (FAQs)

Q1: Why is quenching necessary when working with Methylene dithiocyanate in microbial assays?

A1: Quenching is a critical step to halt the antimicrobial action of MDT at a precise moment in your experiment. Without effective quenching, the continued activity of MDT can lead to an overestimation of its biocidal or biostatic effects, yielding inaccurate Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values.[6][7] This is especially crucial in time-kill assays or when assessing the efficacy of a treatment over a specific duration.

Q2: What are the ideal characteristics of a quenching agent for MDT?

A2: An ideal quenching agent for MDT should:

  • React rapidly and irreversibly with MDT. The quenching reaction should be fast enough to stop the antimicrobial activity almost instantaneously.

  • Be non-toxic to the microorganisms being tested at the concentration used.

  • Not interfere with the downstream assay. For example, it should not affect cell viability staining, optical density measurements, or the activity of reporter enzymes.

  • Be stable in the assay medium.

  • The reaction products of the quencher and MDT should also be non-toxic and non-interfering.

Q3: What are the most common types of quenching agents for electrophilic biocides like MDT?

A3: The most common and effective quenching agents for electrophilic compounds like MDT are nucleophiles, particularly those containing thiol (sulfhydryl) groups or sulfites. The primary candidates for quenching MDT are:

  • Thiol-containing compounds: L-cysteine and Glutathione (GSH). These compounds readily react with electrophiles via their thiol groups.[8][9][10]

  • Sulfites: Sodium bisulfite or sodium sulfite. These are reducing agents that can effectively neutralize oxidizing and electrophilic biocides.[11]

Q4: Can't I just dilute my sample to stop the activity of MDT?

A4: Dilution alone is often insufficient to effectively quench the activity of potent biocides like MDT, especially those with low dilution coefficients.[6] Even at high dilutions, residual MDT can continue to exert a bacteriostatic or bactericidal effect, leading to inaccurate results. A chemical quencher is necessary to ensure a complete and immediate cessation of antimicrobial activity.

Troubleshooting Guide

This section addresses common problems encountered during the quenching of MDT in microbial assays.

Problem Potential Cause Troubleshooting Steps & Rationale
Incomplete Quenching (Continued microbial death after quenching) 1. Insufficient quencher concentration: The molar ratio of quencher to MDT may be too low. 2. Slow quenching kinetics: The reaction between the quencher and MDT may not be fast enough under the assay conditions (e.g., low temperature, suboptimal pH). 3. Quencher degradation: The quenching agent may be unstable in the assay medium.1. Increase quencher concentration: Empirically determine the optimal quencher concentration by performing a validation experiment (see Protocol 2). A 2-5 fold molar excess of the quencher to MDT is a good starting point. 2. Optimize reaction conditions: Ensure the quenching step is performed at a temperature and pH that favor a rapid reaction. For thiol-based quenchers, a slightly alkaline pH can increase the nucleophilicity of the thiol group. 3. Prepare fresh quencher solutions: Always use freshly prepared solutions of the quenching agent to ensure its potency.
Quencher-induced Toxicity (Microbial death in quencher control) 1. The quenching agent is toxic to the test organism at the concentration used. 1. Perform a quencher toxicity control (see Protocol 1): Test a range of quencher concentrations on your microorganism in the absence of MDT to determine the highest non-toxic concentration. 2. Choose an alternative quencher: If the required quenching concentration is toxic, consider switching to a different quenching agent (e.g., from L-cysteine to sodium bisulfite).
Interference with the Assay Readout 1. The quencher or its reaction products interfere with the detection method. For example, a colored reaction product could interfere with optical density readings, or the quencher could react with a viability stain.1. Run appropriate controls: Include a control with the quencher and the assay reagents (without microorganisms) to check for direct interference. 2. Consult literature for known interferences: Research potential interactions between your chosen quencher and assay components. For example, some quenchers may interfere with luciferase-based ATP assays. 3. Modify the assay protocol: If interference is observed, consider if a different detection method can be used or if the quenching step can be followed by a wash step to remove the quencher and its byproducts.

Experimental Protocols & Methodologies

Protocol 1: Determining the Non-Toxic Concentration of a Quenching Agent

Objective: To determine the maximum concentration of the quenching agent that does not inhibit the growth or viability of the test microorganism.

Principle: This control experiment is essential to ensure that any observed antimicrobial effect is due to MDT and not the quenching agent itself.

Step-by-Step Methodology:

  • Prepare a stock solution of the quenching agent (e.g., 1 M L-cysteine or 1 M Sodium Bisulfite) in a suitable sterile buffer or deionized water.

  • Prepare a series of dilutions of the quenching agent in your microbial growth medium. A two-fold serial dilution is recommended, starting from a concentration higher than you anticipate needing for quenching.

  • Inoculate the diluted quencher solutions with your test microorganism at the same cell density used in your primary assay.

  • Include a positive control (microorganism in growth medium without the quencher) and a negative control (growth medium without the microorganism).

  • Incubate under the same conditions as your primary assay.

  • Measure microbial growth or viability using your standard assay method (e.g., optical density, CFU plating, viability staining).

  • Determine the highest concentration of the quenching agent that shows no significant difference in growth or viability compared to the positive control. This is your maximum non-toxic concentration.

Protocol 2: Validation of Quenching Efficiency

Objective: To confirm that the chosen concentration of the quenching agent effectively neutralizes the antimicrobial activity of MDT.

Principle: This protocol, adapted from established methods for biocide neutralization, directly tests the ability of the quencher to stop the action of MDT.[6][12]

Step-by-Step Methodology:

  • Prepare three sets of tubes:

    • Set A (MDT + Quencher): Add the working concentration of MDT to your assay medium.

    • Set B (Quencher Control): Add the chosen non-toxic concentration of the quenching agent to the assay medium.

    • Set C (Growth Control): Assay medium only.

  • To Set A, add the quenching agent at the pre-determined non-toxic concentration. Mix well.

  • Immediately inoculate all three sets of tubes with the test microorganism at the standard cell density.

  • Incubate all tubes under standard assay conditions.

  • Monitor microbial growth or viability at regular intervals.

Interpretation of Results:

  • Effective Quenching: Growth in Set A should be comparable to the growth in Set B and Set C. This indicates that the quencher successfully neutralized the MDT before it could significantly impact the microorganisms.

  • Ineffective Quenching: If there is significantly less growth in Set A compared to Sets B and C, the quenching was not effective. You may need to increase the quencher concentration (ensuring it remains below the toxic level) or optimize the quenching conditions.

Data Summary: Comparison of Potential Quenching Agents

The selection of a quenching agent is a critical decision that should be based on empirical data from your specific assay system. The following table provides a summary of the characteristics of the recommended quenching agents for MDT.

Quenching Agent Proposed Mechanism of Action Advantages Potential Disadvantages Recommended Starting Concentration (Molar Excess to MDT)
L-cysteine Nucleophilic attack by the thiol group on the electrophilic centers of MDT, forming a stable covalent adduct.[9][13][14]- Biologically relevant molecule. - Generally low toxicity to microorganisms.- Can be a nutrient source for some microbes. - Potential for isomerization in reactions.[14]2-5x
Glutathione (GSH) Similar to L-cysteine, the thiol group acts as a potent nucleophile to form a conjugate with MDT.[8][10]- The primary intracellular antioxidant, representing a key biological target of MDT.[5] - Highly effective at detoxifying electrophiles.- More expensive than L-cysteine or sodium bisulfite. - Can be a nutrient source.2-5x
Sodium Bisulfite (NaHSO₃) Acts as a reducing agent, chemically modifying and inactivating the electrophilic MDT.- Inexpensive and readily available. - Fast-acting for many biocides.- Can significantly lower the pH of the medium. - May have higher toxicity to some microorganisms compared to thiols.5-10x

Visualizing the Quenching Workflow and Mechanisms

Diagram 1: Experimental Workflow for Quencher Validation

G cluster_0 Protocol 1: Quencher Toxicity cluster_1 Protocol 2: Quenching Validation A1 Prepare Quencher Dilutions A2 Inoculate with Microorganism A1->A2 A3 Incubate A2->A3 A4 Assess Viability/Growth A3->A4 A5 Determine Max Non-Toxic Dose A4->A5 B1 Prepare 3 Sets: A: MDT + Quencher B: Quencher Only C: Growth Control A5->B1 Use in Validation B2 Inoculate All Sets B1->B2 B3 Incubate B2->B3 B4 Assess Viability/Growth B3->B4 B5 Compare Growth Curves B4->B5

Caption: Workflow for selecting and validating a quenching agent.

Diagram 2: Proposed Quenching Mechanism of MDT with a Thiol (R-SH)

G MDT N≡C-S-CH₂-S-C≡N (Methylene dithiocyanate - Electrophile) Product R-S-CH₂-S-C≡N + SCN⁻ (Quenched Product) MDT->Product Thiol R-SH (Thiol Quencher - Nucleophile) Thiol->MDT Nucleophilic Attack

Caption: Nucleophilic quenching of MDT by a thiol-containing compound.

References

  • Wisnewski, A. V., Liu, J., & Redlich, C. A. (2016). Identification of novel reaction products of methylene-bis-phenylisocyanate (“MDI”) with oxidized glutathione in aqueous solution and also during incubation of MDI with a murine hepatic S9 fraction. Chemico-Biological Interactions, 245, 66-74. [Link]

  • Luo, Y., et al. (2021). Inhibition Mechanism of L-Cysteine on Maillard Reaction by Trapping 5-Hydroxymethylfurfural. Foods, 10(6), 1391. [Link]

  • National Toxicology Program. (1993). NTP technical report on the toxicity studies of Methylene Bis(thiocyanate) (CAS No. 6317-18-6) Administered by Gavage to F344/N Rats and B6C3F1 Mice. [Link]

  • Johnston, M. D., Lambert, R. J., Hanlon, G. W., & Denyer, S. P. (2002). A rapid method for assessing the suitability of quenching agents for individual biocides as well as combinations. Journal of Applied Microbiology, 92(4), 784-789. [Link]

  • Rojas, K., et al. (2022). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Molecules, 27(16), 5123. [Link]

  • Delgado-Vargas, F., et al. (2022). A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione. Molecules, 27(19), 6296. [Link]

  • PubChem. Methylene bis(thiocyanate). National Center for Biotechnology Information. [Link]

  • Thor, H., Smith, M. T., Hartzell, P., Bellomo, G., Jewell, S. A., & Orrenius, S. (1982). The metabolism of menadione (2-methyl-1,4-naphthoquinone) by isolated hepatocytes. A study of the implications of oxidative stress in intact cells. Journal of Biological Chemistry, 257(20), 12419-12425. [Link]

  • Wisnewski, A. V., & Redlich, C. A. (2013). Connecting glutathione with immune responses to occupational methylene diphenyl diisocyanate exposure. Toxicological sciences, 134(2), 333-342. [Link]

  • von Mach, M., et al. (2006). Life-threatening intoxication with methylene bis(thiocyanate): clinical picture and pitfalls. A case report. Journal of Medical Toxicology, 2(1), 21-25. [Link]

  • Kampf, G. (2018). Reviewing the complexities of bacterial biocide susceptibility and in vitro biocide adaptation methodologies. International journal of hygiene and environmental health, 221(6), 845-855. [Link]

  • Johnston, M. D., Lambert, R. J., Hanlon, G. W., & Denyer, S. P. (2002). A rapid method for assessing the suitability of quenching agents for individual biocides as well as combinations. ResearchGate. [Link]

  • National Toxicology Program. (1993). NTP technical report on the toxicity studies of Methylene Bis(thiocyanate) (CAS No. 6317-18-6) Administered by Gavage to F344/N Rats and B6C3F1 Mice. [Link]

  • U.S. Environmental Protection Agency. Fact Sheet for Methylene bis(thiocyanate). [Link]

  • Wang, Y., et al. (2023). A Review of Traditional and Emerging Residual Chlorine Quenchers on Disinfection By-Products: Impact and Mechanisms. Toxics, 11(5), 416. [Link]

Sources

Troubleshooting

Impact of organic matter on Methylene dithiocyanate biocidal activity

Topic: Impact of Organic Matter on Methylene Dithiocyanate Biocidal Activity Status: Active | Audience: R&D, Formulation Scientists, Field Engineers Welcome to the MDT Technical Resource Hub Methylene dithiocyanate (MDT)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Organic Matter on Methylene Dithiocyanate Biocidal Activity

Status: Active | Audience: R&D, Formulation Scientists, Field Engineers

Welcome to the MDT Technical Resource Hub

Methylene dithiocyanate (MDT) is a potent, non-oxidizing biocide widely used for its ability to penetrate slime and biofilms.[1] However, its electrophilic nature makes it susceptible to interference by nucleophiles found in organic matter (OM) and rapid hydrolysis at alkaline pH.[1]

This guide provides the diagnostic frameworks and experimental protocols necessary to troubleshoot efficacy loss in high-demand environments (e.g., paper mills, leather tanning, cooling towers).

Module 1: Diagnostic Framework (Troubleshooting)

If you are observing a discrepancy between Laboratory MIC (Minimum Inhibitory Concentration) and Field Performance , use this logic tree to isolate the variable.

Issue: Rapid Loss of Biocidal Activity
SymptomProbable CauseValidation Step
High Initial Kill, Rapid Regrowth Hydrolysis (pH Instability) Check system pH.[1] If pH > 8.0, MDT half-life drops to < 2 hours.[1]
No Initial Kill (High Dosage) Competitive Consumption (High Organic Load) Measure COD/BOD.[1] High protein/thiol content "sacrifices" MDT before it reaches cells.[1]
Slime Persistence Biofilm Diffusion Limit MDT is lipophilic, but dense exopolysaccharide (EPS) matrices may require surfactants (dispersants).[1]
The "Thiol Trap" Mechanism

MDT functions by penetrating the cell wall and reacting with thiol (-SH) groups in metabolic enzymes (e.g., cytochrome system), causing cell death.

  • The Problem: Organic matter (sludge, proteins, slime) is rich in "decoy" thiol groups.[1]

  • The Result: MDT reacts with the organic matter instead of the bacteria.

MDT_Competition MDT Methylene Dithiocyanate (Electrophile) Target Target Bacteria (Intracellular Enzymes) MDT->Target Desired Pathway (Metabolic Inhibition) Decoy Organic Matter (Free Thiols/Proteins) MDT->Decoy Competitive Inhibition (Consumption) Hydrolysis Hydrolysis (pH > 8.0) MDT->Hydrolysis Chemical Degradation (Cyanide/Thiocyanate Ion)

Figure 1: Competitive Inhibition Pathway.[1] MDT is consumed by "decoy" organic matter or hydrolyzed by high pH before it can inhibit the target bacteria.

Module 2: Experimental Protocols

Do not rely on standard MIC tests for high-load systems.[1] You must determine the "Organic Demand" of your specific water matrix.[1]

Protocol A: Time-Kill Study with Organic Load Variation

Objective: Quantify the "Sacrificial Demand" of organic matter on MDT.

Reagents:

  • MDT Stock Solution: 1% w/v in solvent (e.g., DMF or Glycol).[1]

  • Organic Load Surrogate: Bovine Serum Albumin (BSA) or Yeast Extract (represents proteinaceous load).[1]

  • Neutralizer: Sodium Bisulfite (1%) or Cysteine (to quench MDT at sampling points).[1] Critical for data validity.

Workflow:

  • Preparation: Prepare three test flasks:

    • Control: Sterile Water + Bacteria (

      
       CFU/mL).[1]
      
    • Low Load: Sterile Water + Bacteria + 500 ppm BSA .[1]

    • High Load: Sterile Water + Bacteria + 2000 ppm BSA .[1]

  • Dosing: Add MDT (e.g., 5 ppm) to all flasks simultaneously at

    
    .
    
  • Sampling:

    • Extract aliquots at 1h, 3h, 6h, and 24h.

    • IMMEDIATELY transfer aliquot into Neutralizer Broth (Let stand for 5 mins).

  • Plating: Plate on nutrient agar and incubate.

  • Analysis: Compare Log Reduction across the three flasks.

Data Interpretation:

ResultDiagnosisAction Plan
Equal kill in all flasks MDT is robust in this matrix.Maintain current dosing.[1]
Kill delayed in High Load Diffusion limitation.Increase contact time or add surfactant.[1]
No kill in High Load Stoichiometric Consumption. The organic matter consumed all MDT.[1] Shock dosing required.[1]
Experimental Workflow Visualization

Protocol_Workflow Step1 1. Prepare Test Matrices (Control vs. High Organic Load) Step2 2. Dose MDT (T=0) Step1->Step2 Step3 3. Extract Aliquot at T=x Step2->Step3 Incubate Step4 4. NEUTRALIZATION (Critical: Sodium Bisulfite) Step3->Step4 Stop Reaction Immediately Step5 5. Plating & Enumeration Step4->Step5

Figure 2: Step-by-step workflow for assessing biocide efficacy under organic load. Note the critical neutralization step to prevent false positives.

Module 3: Advanced FAQs

Q1: Why does the literature say MDT is "effective against slime" if organic matter consumes it? A: There is a distinction between Penetration and Consumption .[1]

  • Oxidizing biocides (e.g., Chlorine) react with the surface of organic matter instantly, often failing to penetrate a thick slime layer.

  • MDT is non-oxidizing and lipophilic.[1] It can diffuse through the slime layer (penetration).[1] However, if the slime is dense with proteins (high thiol content), the MDT will eventually react and be consumed. It penetrates better than chlorine but is not immune to demand.[1]

Q2: My system pH is 8.5. Can I still use MDT? A: Only with Shock Dosing .[1] At pH 8.5, the half-life of MDT is significantly reduced (hydrolysis). Continuous low-level dosing will result in the chemical degrading before it kills the bacteria.

  • Strategy: Dose a high concentration (e.g., 10–15 ppm) to achieve a kill within 1–2 hours, before hydrolysis degrades the active ingredient.[1]

Q3: How do I validate that my neutralizer is working (ASTM E1054)? A: You must run a Neutralizer Toxicity Control :

  • Add Neutralizer to sterile buffer.[1]

  • Add Bacteria.[1][2]

  • Plate immediately.

  • If counts drop: The neutralizer itself is toxic.[1]

  • If counts remain stable: The neutralizer is safe to use.[1]

References

  • U.S. Environmental Protection Agency (EPA). (1995).[1] Reregistration Eligibility Decision (RED): Methylene bis(thiocyanate).[1][3] EPA 738-R-95-027.[1]

  • ASTM International. (2013).[1] ASTM E1054-08(2013) Standard Test Methods for Evaluation of Inactivators of Antimicrobial Agents.[1]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 22772, Methylene dithiocyanate.[1]

  • Wehner, D. C., & Hinz, C. F. (1971).[1] Organic thiocyanates as industrial antimicrobial agents.[1] Developments in Industrial Microbiology, 12, 404-410.[1] (Cited via HSDB/PubChem).[1]

Sources

Optimization

Technical Support Center: Methylene Dithiocyanate (MDT) Experimental Consistency

[1] Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Inconsistent Results in MDT Assays Last Updated: February 7, 2026[1] Introduction: The "Invisible" Variable W...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Inconsistent Results in MDT Assays Last Updated: February 7, 2026[1]

Introduction: The "Invisible" Variable

Welcome. If you are accessing this guide, you are likely experiencing a specific frustration: inconsistent potency or non-reproducible IC50/MIC data with Methylene Dithiocyanate (MDT).

In my 15 years of supporting biocide and cytotoxic drug development, MDT remains one of the most misunderstood electrophiles.[1] It is not "inert" until it hits the target; it is a reactive molecule that begins degrading the moment it touches water or nucleophiles.[1]

The inconsistency you see is rarely biological variance; it is almost always chemical instability disguised as biological noise.[1] This guide treats your experimental protocol as a chemical reaction system, isolating the three vectors of failure: Hydrolysis (pH) , Quenching (Thiols) , and Solubility .[1]

Module 1: The Stability Crisis (pH & Hydrolysis)

The Issue: Your stock solution works on Monday but fails on Thursday. Or, your assay buffer neutralizes the compound before it enters the cell.[1]

The Mechanism: MDT is hydrolytically unstable at neutral to alkaline pH.[1] It undergoes base-catalyzed hydrolysis, cleaving the dithiocyanate group to release formaldehyde and thiocyanate ions (SCN-) .[1] If your buffer is pH 7.4 (standard PBS/Media), the half-life of MDT can be as short as a few hours [1].[1]

Diagnostic Q&A:

  • Q: I dissolved MDT in PBS (pH 7.4) for my working stock. Is this acceptable?

    • A: No. This is the primary cause of failure.[1] At pH 7.0+, hydrolysis accelerates rapidly.[1] By the time you pipette the last well, the concentration in the first well has already changed.

  • Q: What is the visual sign of hydrolysis?

    • A: There is often no visual sign (precipitate) initially.[1] However, the release of formaldehyde can cause "false positives" in cytotoxicity assays because formaldehyde itself is toxic, confounding your specific MDT toxicity data.[1]

Corrective Protocol: Acid-Stabilized Stock Preparation

ParameterRecommendationRationale
Solvent DMSO (Anhydrous) or AcetonitrilePrevents hydrolysis completely during storage.[1]
Aqueous Diluent Acidified Water (pH 4.0 - 5.[1]0)MDT is stable in acidic conditions.[1]
Storage -20°C, DesiccatedPrevents moisture absorption (hydrolysis).[1]
Working Time < 2 Hours in Neutral BufferMinimize exposure to pH > 7.0 during the assay itself.
Module 2: The Media Trap (Nucleophilic Quenching)

The Issue: You observe high potency in saline/minimal media but low potency in rich media (e.g., RPMI-1640, DMEM).

The Mechanism: MDT acts by reacting with sulfhydryl (-SH) groups in essential enzymes [2].[1] However, this reaction is non-specific.[1] If your culture media contains free thiols—specifically L-Cysteine or Glutathione —the MDT will react with the media components before it reaches the cells. This forms inactive adducts, effectively lowering the dosed concentration.[1]

Diagnostic Q&A:

  • Q: Why is my MIC 10x higher in RPMI than in Mueller-Hinton Broth?

    • A: RPMI-1640 contains significantly higher concentrations of reducing agents (glutathione/cysteine) compared to standard bacterial broths.[1] You are measuring the "remaining" MDT after the media quenches the initial dose.[1]

  • Q: Can I use FBS (Fetal Bovine Serum)?

    • A: Use with caution. Serum proteins (Albumin) contain free thiols.[1] High serum (10%+) can reduce MDT efficacy.[1]

Visualizing the Failure Pathways

MDT_Pathways cluster_failure Inactivation Pathways (Artifacts) MDT Methylene Dithiocyanate (Active Electrophile) Hydrolysis Hydrolysis (pH > 7) + H2O MDT->Hydrolysis Base Catalyzed Thiols Media Nucleophiles (Cysteine/Glutathione) MDT->Thiols Rapid Quenching Target Biological Target (Enzyme -SH) MDT->Target Desired Interaction Formaldehyde Formaldehyde + Thiocyanate (SCN-) Hydrolysis->Formaldehyde Degradation Adduct Inactive Thiol-Adduct Thiols->Adduct Loss of Dose Effect Cell Death / Inhibition Target->Effect

Caption: Figure 1. MDT fate map. Competing reactions in the media (red) often outcompete the biological target (green).[1]

Module 3: Analytical Verification (HPLC Protocol)

The Issue: "I suspect my compound has degraded, but I can't prove it."

The Solution: Do not rely on biological activity to verify concentration.[1] Use High-Performance Liquid Chromatography (HPLC).[1][2][3] The following method is validated for technical materials and aqueous samples [3].

Validated HPLC Method Parameters:

ComponentSpecification
Column C18 Reverse Phase (e.g., Kinetex or Spheri-5), 150mm x 4.6mm
Mobile Phase Acetonitrile : Water (12 : 88 v/v)
Flow Rate 2.0 mL/min
Detection UV @ 254 nm
Retention Time ~2.7 - 3.0 minutes (Capacity factor k' ≈ 2.[1]7)
Injection Vol 20 µL

Self-Validating Step: Run a "Time-Zero" injection immediately after preparation, then inject the same vial every 60 minutes. If the peak area decreases by >5% over 4 hours, your autosampler temperature is too high or your solvent pH is too high.[1]

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose the root cause of your experimental variance.

Troubleshooting_Tree Start Problem: Inconsistent Results Check_Solvent 1. Check Stock Solvent. Is it aqueous? Start->Check_Solvent Solvent_Yes YES: Likely Hydrolysis. Remake in DMSO. Check_Solvent->Solvent_Yes Solvent_No NO: Stock is DMSO/ACN. Check_Solvent->Solvent_No Check_Media 2. Check Media. Contains Cysteine/GSH? Solvent_No->Check_Media Media_Yes YES: Thiol Quenching. Switch to Minimal Media or increase dose. Check_Media->Media_Yes Media_No NO: Media is standard. Check_Media->Media_No Check_pH 3. Check Assay pH. Is pH > 7.5? Media_No->Check_pH pH_Yes YES: Rapid Degradation. Buffer to pH 6.5-7.0. Check_pH->pH_Yes pH_No NO: pH is controlled. Check_pH->pH_No Conclusion 4. Verify Concentration via HPLC (UV 254nm). pH_No->Conclusion

Caption: Figure 2. Step-by-step diagnostic logic for isolating chemical interference in MDT assays.

References
  • National Institutes of Health (NIH) - PubChem. Methylene bis(thiocyanate) Compound Summary: Stability and Hydrolysis. [Link][1]

  • Kirk-Othmer Encyclopedia of Chemical Technology. Mechanism of Action: Reaction with Sulfhydryl Groups. [Link][1]

  • Shustina, I. & Lesser, J. The Determination of Methylene Bis-Thiocyanate by High Performance Liquid Chromatography.[1] Analytical Letters, Volume 17, 1984.[1] [Link][1]

Sources

Troubleshooting

Technical Support Center: Mitigating Methylene Dithiocyanate (MDT) Interference

Status: Operational Topic: Methylene Dithiocyanate (MDT) Interference in Fluorescence & Bioluminescence Assays Ticket ID: MDT-INT-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Methylene Dithiocyanate (MDT) Interference in Fluorescence & Bioluminescence Assays Ticket ID: MDT-INT-001 Lead Scientist: Dr. A. V. Chen, Senior Application Scientist

Executive Summary & Diagnostic Workflow

The Problem: Methylene dithiocyanate (MDT) is a potent biocide often present in compound libraries or industrial water samples. It acts as a non-specific electrophile , causing false positives in High-Throughput Screening (HTS) by covalently modifying cysteine residues on reporter enzymes (e.g., Luciferase) or depleting thiol-based assay reagents. Unlike simple optical quenchers, MDT often permanently inactivates biological targets.

Is MDT affecting your data? Follow this diagnostic logic to determine if your "hit" is a false positive caused by MDT interference.

MDT_Troubleshooting Figure 1: Diagnostic decision tree for identifying MDT interference. Start Observation: Unexpected Inhibition/Signal Loss Step1 Step 1: Spectral Scan (Absorbance 300-700nm) Start->Step1 Decision1 Absorbance Peaks at Ex/Em wavelengths? Step1->Decision1 Step2 Step 2: Thiol Reversal Test (Add 1-5 mM DTT/GSH) Decision1->Step2 No Result_IFE Diagnosis: Inner Filter Effect (Optical) Decision1->Result_IFE Yes Decision2 Does Signal Recover or Inhibition Decrease? Step2->Decision2 Result_Thiol Diagnosis: Covalent Cysteine Modification Decision2->Result_Thiol Yes (Activity Restored) Result_Real Diagnosis: Likely True Inhibitor (Proceed to Orthogonal Assay) Decision2->Result_Real No (Inhibition Persists)

Mechanism of Interference

MDT interference is primarily chemical , not just optical. It belongs to a class of compounds known as "Frequent Hitters" or PAINS (Pan-Assay Interference Compounds) due to its reactive dithiocyanate motif.

A. Covalent Modification (The "Cysteine Trap")

MDT contains electrophilic carbon centers that react with nucleophilic thiols (R-SH).

  • Target: Cysteine residues in the active sites of enzymes (e.g., Firefly Luciferase, Caspases, Kinases).

  • Mechanism: The thiocyanate group acts as a leaving group or participates in an addition reaction, forming a stable adduct with the protein. This sterically blocks the active site or induces unfolding.

  • Impact: Irreversible inhibition of the reporter enzyme, mimicking a potent drug candidate.

B. Redox Cycling & Reagent Depletion

In assays relying on reducing agents (like Resazurin/AlamarBlue), MDT can deplete the electron donors or react directly with the fluorogenic substrate precursors.

Interference ModeMechanismKey Indicator
Enzymatic Inhibition Covalent binding to Luciferase Cys residues.Signal drops over time; IC50 shifts with pre-incubation time.
Thiol Depletion MDT reacts with DTT, GSH, or Cysteine in buffer.Assay fails only in "reducing" conditions.
Inner Filter Effect MDT absorbs light at excitation/emission

.
Absorbance spectrum overlaps with Fluorophore.

Troubleshooting Guides & Protocols

Scenario A: "My Luciferase Reporter is Dead"

Symptom: You screen a library containing MDT and see 90-100% inhibition of Firefly Luciferase, but the cells look healthy.

Explanation: Firefly Luciferase (FLuc) is notoriously sensitive to electrophiles because it relies on a specific cysteine residue for structural stability and catalysis. MDT alkylates this residue [1].

Validation Protocol: The "Split-Luc" Reversal Test

  • Prepare: Two sets of assay wells with the MDT compound.

  • Set A (Control): Add standard Luciferase reagent.

  • Set B (Experimental): Add Luciferase reagent supplemented with 1 mM DTT (Dithiothreitol) or BME (Beta-mercaptoethanol).

    • Note: Do not exceed 5 mM thiol as it may destabilize some luciferases.

  • Measure: Read luminescence immediately.

  • Analysis:

    • If Set B signal >> Set A signal: Confirmed MDT Interference (The excess DTT "scavenged" the MDT before it could kill the enzyme).

    • If Set B = Set A: Potential true inhibitor (or MDT concentration is too high for scavenging).

Scenario B: "Fluorescence Intensity is Lower than Expected"

Symptom: In a fluorescein or rhodamine-based binding assay, the signal drops, suggesting binding, but the result is non-saturable.

Explanation: While less common than chemical reactivity, MDT at high concentrations (>10 µM) can exhibit the Inner Filter Effect (IFE) , absorbing the excitation light before it reaches the fluorophore [2].

Validation Protocol: Absorbance Correction

  • Scan: Measure the absorbance (OD) of MDT at your assay's Excitation (

    
    ) and Emission (
    
    
    
    ) wavelengths in the assay buffer.
  • Calculate: If

    
    , the signal is being attenuated physically.
    
  • Correct: Apply the IFE correction formula:

    
    
    
    • If the corrected fluorescence (

      
      ) restores the baseline, it is an optical artifact.
      

Frequently Asked Questions (FAQ)

Q: Can I use Renilla Luciferase (RLuc) instead of Firefly (FLuc) to avoid MDT interference? A: Yes, but with caution. RLuc is generally less sensitive to electrophilic modification than FLuc because its catalytic mechanism differs. However, at high concentrations, MDT is a broad-spectrum alkylator and may eventually inhibit RLuc or other coupled enzymes. Always run an orthogonal assay (e.g., a biochemical activity assay) to confirm.

Q: Is MDT interference reversible by washing cells? A: Usually No. Because MDT forms covalent bonds with intracellular proteins, washing cells after incubation is often ineffective. The damage is done. You must prevent the reaction using thiol scavengers during the assay or use a non-enzymatic readout.

Q: I found MDT in a "Natural Product" library. Why is it there? A: MDT is not a natural product; it is a synthetic biocide. If it appears in a natural product library, it is likely a contaminant from the extraction process (used as a preservative) or a mislabeled compound. Treat any "hit" from this structure with extreme skepticism.

Mitigation Strategies (The "Fix")

If you must screen libraries containing MDT, implement these safeguards:

  • Use Thiol-Resistant Reporters: Switch to NanoLuc® or chemically stable fluorophores that do not rely on large, cysteine-rich enzymatic reporters.

  • Add Scavengers: Include 0.5 - 1.0 mM DTT or GSH in the assay buffer if the biology permits. This acts as a "decoy" for the MDT electrophile.

  • Red-Shifted Readouts: Move to Far-Red or Near-IR fluorophores (Ex > 650nm). Most small molecule interference (absorbance/autofluorescence) occurs in the Blue/Green region.

References

  • Assay Guidance Manual (NCBI). Interference with Fluorescence and Absorbance.[1] (2015).[1][2][3] Discusses Inner Filter Effects and quenching mechanisms.

  • Dahlin, J. L., et al. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition.[1] J. Med. Chem. (2015).[2][3] Details electrophilic/covalent interference mechanisms.

  • Thorne, N., et al. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Curr Opin Chem Biol. (2010). Reviews luciferase inhibition by library contaminants.

  • PubChem Compound Summary. Methylene dithiocyanate (CID 13145). Chemical structure and reactivity data.[2][3][4][5][6]

Sources

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Technical Support Center: Safe Handling &amp; Disposal of Methylene Dithiocyanate (MTC)

Status: Operational Ticket ID: MTC-SAFETY-001 Priority: Critical (Category 1 Toxicant) Assigned Specialist: Senior Application Scientist Executive Summary Methylene dithiocyanate (MTC), also known as Methylene bis(thiocy...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: MTC-SAFETY-001 Priority: Critical (Category 1 Toxicant) Assigned Specialist: Senior Application Scientist

Executive Summary

Methylene dithiocyanate (MTC), also known as Methylene bis(thiocyanate), is a potent organosulfur biocide used for slime control in water systems and as a wood preservative.[1][2] In a drug development or research setting, it presents unique hazards due to its high toxicity (fatal if inhaled), skin sensitization potential, and hydrolytic instability .

Critical Warning: MTC decomposes in water (hydrolysis) to release Hydrogen Cyanide (HCN) , Carbon Monoxide, and Nitrogen Oxides. Improper disposal or cleaning with water can generate lethal gas in the laboratory sink or waste drum.

Module 1: Pre-Experiment Preparation

Personal Protective Equipment (PPE) Matrix

Self-Validating Protocol: Before opening the container, verify PPE integrity. If gloves show pinholes or degradation upon solvent contact, replace immediately.

ComponentSpecificationRationale (Causality)
Hand Protection Double Nitrile (min 5 mil) or Butyl Rubber Nitrile provides good barrier protection against solids. If MTC is dissolved in ketones (Acetone) or DMSO, Butyl or Silver Shield liners are required due to nitrile permeation.
Respiratory Fume Hood (mandatory)MTC dust is fatal if inhaled (Category 2/3). All weighing must occur inside a certified hood.
Eye/Face Chemical Goggles + Face Shield MTC is corrosive (Category 1B).[1] Dust can cause irreversible eye damage.
Body Tyvek Lab Coat & Closed ShoesPrevents skin sensitization and dermal absorption.
Solvent Selection & Solubility

Troubleshooting Tip: Do not attempt to dissolve MTC in water for stock solutions; it will decompose.

SolventSolubility (approx.)Usage Case
DMSO > 100 mg/mLPreferred for biological stock solutions. Stable for short-term use.
Acetone > 100 mg/mLExcellent for cleaning glassware and surfaces.
Ethanol 10 - 50 mg/mLModerate solubility; acceptable for some applications.
Water Decomposes DO NOT USE. Hydrolysis releases HCN.

Module 2: Experimental Troubleshooting (Q&A)

Q1: The yellow MTC powder has turned orange/red. Is it still safe to use?

Diagnosis: Degradation. MTC is moisture-sensitive.[3] A color shift from yellow to orange/red indicates hydrolysis or thermal decomposition. Action:

  • Do not use for quantitative experiments; the effective concentration is unknown.

  • Dispose of the container as hazardous waste.[4]

  • Root Cause: The container was likely left unsealed or exposed to humid air. MTC must be stored in a desiccator at cool temperatures (< 8°C recommended).

Q2: I need to clean my glassware. Can I rinse it in the sink?

Answer: ABSOLUTELY NOT. Mechanism: Rinsing MTC residues with water in a sink can generate Hydrogen Cyanide (HCN) gas in the plumbing trap, potentially exposing you or downstream personnel. Correct Protocol:

  • Rinse glassware with Acetone inside the fume hood.

  • Collect the acetone rinse in a dedicated "Halogenated/Sulfur Organic Waste" container.

  • Only after 3x acetone rinses can the glassware be washed with soap and water.

Q3: How do I weigh this powder without static scattering?

Issue: MTC is a fine powder and can be statically charged, increasing inhalation risk. Solution:

  • Use an anti-static gun on the weighing boat and spatula before use.

  • Work strictly within the middle third of the fume hood sash depth.

  • Place a damp paper towel (water-dampened is okay only for the towel, not the chemical) near the balance to increase local humidity slightly, reducing static, but do not let MTC touch it.

Module 3: Workflow Visualization

Safe Handling Logic Flow

This diagram outlines the decision-making process for handling MTC to prevent exposure and decomposition.

MTC_Handling Start Start: MTC Handling CheckPPE Verify PPE: Double Nitrile + Goggles Start->CheckPPE HoodCheck Fume Hood Certified? CheckPPE->HoodCheck HoodCheck->Start No (Fix Hood) Weighing Weigh Solid (Anti-static) HoodCheck->Weighing Yes Solvent Select Solvent Weighing->Solvent Water Water Solvent->Water Avoid Organic DMSO / Acetone Solvent->Organic Preferred HCN_Risk STOP: HCN Risk Decomposition Water->HCN_Risk Proceed Proceed with Experiment Organic->Proceed

Figure 1: Safe handling logic flow emphasizing the avoidance of aqueous solvents during initial solubilization.

Module 4: Disposal & Emergency Response

Waste Disposal Protocol

Core Principle: Segregation is key. MTC waste must never be mixed with strong acids (accelerates HCN production) or strong bases (rapid hydrolysis).

Waste StreamContentsDisposal Method
Solid Waste Contaminated gloves, weighing boats, spill cleanup debris.Double-bag in hazardous waste bags. Label "Toxic Solid - Methylene Dithiocyanate". Incineration required.
Liquid Waste MTC dissolved in Acetone/DMSO.Segregated Organic Waste container. Do not mix with aqueous acid waste.
Rinseate First 3 rinses of glassware.Collect as Liquid Waste (above).
Spill Cleanup Decision Tree

Scenario: You have dropped a container of MTC solid or spilled a stock solution.

Spill_Response Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionSolid Do NOT use Water. Cover with damp paper towel to prevent dust (careful). Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Spill Pads. Liquid->ActionLiquid Sweep Gently Sweep/Scoop into Haz Waste Jar ActionSolid->Sweep ActionLiquid->Sweep Decon Wipe area with Acetone, then Soap/Water Sweep->Decon

Figure 2: Spill response protocol highlighting the "Dry Sweep" method for solids to prevent hydrolytic gas generation.

Emergency First Aid
  • Inhalation: Evacuate to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Fatalities can occur rapidly.

  • Skin Contact: Wash with soap and water for at least 15 minutes. Discard contaminated clothing (do not take home to wash). MTC is a strong sensitizer; watch for rash/anaphylaxis.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[5] Seek immediate ophthalmological attention.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22772, Methylene dithiocyanate. PubChem.[1] [Link]

  • U.S. Environmental Protection Agency (EPA) (1998). Reregistration Eligibility Decision (RED): Methylene bis(thiocyanate). [Link][2][6]

  • New Jersey Department of Health (2010). Hazardous Substance Fact Sheet: Methyl Thiocyanate (Related Compound/Metabolite). [Link]

Sources

Reference Data & Comparative Studies

Validation

Methylene Dithiocyanate: A Potent Alternative for Controlling Glutaraldehyde-Resistant Bacteria in Industrial Applications

A Senior Application Scientist's Guide to Comparative Efficacy and Experimental Validation The increasing prevalence of microbial resistance to conventional biocides presents a significant challenge across various indust...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Comparative Efficacy and Experimental Validation

The increasing prevalence of microbial resistance to conventional biocides presents a significant challenge across various industries. Glutaraldehyde, a widely used disinfectant, is facing declining efficacy due to the emergence of resistant bacterial strains. This guide provides a comprehensive comparison of Methylene Dithiocyanate (MDT) and glutaraldehyde, with a focus on MDT's activity against glutaraldehyde-resistant bacteria. We will delve into their mechanisms of action, present available performance data, and provide detailed experimental protocols for researchers and drug development professionals to validate these findings in their own laboratories.

The Challenge of Glutaraldehyde Resistance

Glutaraldehyde has been a cornerstone of industrial microbial control for decades, valued for its broad-spectrum activity against bacteria, fungi, and viruses.[1][2] Its primary mechanism of action involves the cross-linking of microbial proteins and nucleic acids, effectively denaturing essential enzymes and structural components.[1][3] This alkylation of amine, sulfhydryl, hydroxyl, and carboxyl groups leads to rapid microbial inactivation.[1]

However, the persistent use of glutaraldehyde has driven the selection of resistant bacterial populations, particularly in species like Mycobacterium and Pseudomonas. Resistance mechanisms are multifaceted and include changes in the outer membrane or cell wall that limit biocide uptake, the overexpression of efflux pumps that actively remove the disinfectant from the cell, and the repression of porins.[4] This growing resistance necessitates the exploration of alternative biocides with different modes of action.

Methylene Dithiocyanate (MDT): A Mechanistic Advantage

Methylene dithiocyanate (MDT) is a broad-spectrum biocide belonging to the thiocyanate family of compounds. Its efficacy, particularly against bacteria that have developed resistance to other biocides, stems from a distinct and multi-pronged mechanism of action.

Unlike glutaraldehyde's protein cross-linking, the antimicrobial activity of thiocyanates is linked to the generation of reactive antimicrobial substances.[5] In the presence of peroxidases, often found in biological systems, thiocyanate is oxidized to produce hypothiocyanous acid, a potent bactericidal agent.[6] This reactive species can disrupt various cellular processes. Furthermore, isothiocyanates, which can be formed from thiocyanates, have been shown to exert significant antimicrobial effects, even against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[7][8] The electrophilic nature of these compounds allows them to react with various cellular components, leading to microbial death.[7]

This fundamental difference in the mode of action suggests that MDT can be effective against bacteria that have developed resistance to glutaraldehyde's protein-targeting mechanism.

Comparative Efficacy: A Data-Driven Overview

While direct, peer-reviewed comparative studies on the efficacy of MDT versus glutaraldehyde against specifically characterized glutaraldehyde-resistant bacterial strains are limited in publicly available literature, we can draw valuable insights from studies on related thiocyanate compounds and the known performance of glutaraldehyde.

A recent study highlighted the potent antimicrobial activity of Methylene bis(thiocyanate) (MBT), a closely related compound to MDT, against Aeromonas hydrophila.[9] The study reported Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) for MBT that were significantly lower than those of a conventional chlorinated disinfectant, demonstrating its high efficacy at low concentrations.[9]

The following table summarizes the known antimicrobial performance of glutaraldehyde and provides the reported data for MBT as a proxy for MDT's potential efficacy. It is crucial for researchers to conduct their own comparative studies using the protocols outlined in the subsequent sections to generate data specific to their target organisms and conditions.

BiocideTarget Organism(s)Concentration for EfficacyKey Findings
Glutaraldehyde Broad-spectrum (bacteria, viruses, fungi, spores)Varies widely depending on organism and application (e.g., 2% for mycobactericidal activity)[2]Effective broad-spectrum biocide, but resistance is an increasing concern. Efficacy is pH-dependent, with optimal performance in alkaline conditions.[10][11]
Methylene bis(thiocyanate) (MBT) Aeromonas hydrophilaMIC: 0.1–0.4 mg/LMBC: 0.2–0.8 mg/LDemonstrated strong antimicrobial activity at very low concentrations.[9] Showed less sensitivity to interference from organic matter compared to a chlorinated disinfectant.[9]

Note: The data for MBT is presented as an indicator of the potential high activity of MDT. Direct comparative testing is essential.

Experimental Protocols for Efficacy Validation

To empower researchers to conduct their own comparative analyses, we provide detailed, step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of MDT and glutaraldehyde. These protocols are designed to be self-validating and are based on established methodologies.[12][13][14]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] This assay is a fundamental first step in assessing biocidal efficacy.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading P1 Prepare sterile Mueller-Hinton Broth (MHB) A1 Perform serial two-fold dilutions of biocides in a 96-well plate P1->A1 P2 Prepare stock solutions of MDT and Glutaraldehyde P2->A1 P3 Culture target bacteria overnight P4 Adjust bacterial suspension to 0.5 McFarland standard P3->P4 A2 Inoculate each well with the standardized bacterial suspension P4->A2 A1->A2 A3 Include positive (no biocide) and negative (no bacteria) controls A2->A3 I1 Incubate the plate at 35 ± 1°C for 18-24 hours A3->I1 R1 Visually inspect for turbidity to determine the MIC I1->R1

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Protocol:

  • Prepare Materials:

    • Sterile Mueller-Hinton Broth (MHB) is recommended for routine susceptibility testing.[15] For marine bacteria, supplement with 1-2% NaCl.[15]

    • Stock solutions of MDT and glutaraldehyde in an appropriate solvent.

    • Pure, overnight culture of the target glutaraldehyde-resistant and a susceptible control strain.

    • Sterile 96-well microtiter plates.

    • 0.5 McFarland turbidity standard.

    • Spectrophotometer.

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium and suspend them in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).[16]

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Assay Setup (Broth Microdilution Method):

    • Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate for each biocide.

    • Add 200 µL of the highest concentration of the biocide stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (inoculum, no biocide), and well 12 will be the negative control (sterile broth, no inoculum).

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubation and Reading:

    • Cover the plate and incubate at 35 ± 1°C for 18-24 hours.[16]

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the biocide at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[17] This assay provides information on whether a biocide is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Experimental Workflow for MBC Determination

MBC_Workflow cluster_mic From MIC Assay cluster_plating Subculturing cluster_incubation_read Incubation & Reading MIC_Plate Completed MIC Plate P1 Select wells from the MIC plate at and above the MIC MIC_Plate->P1 P2 Plate a defined volume (e.g., 10 µL) from each selected well onto nutrient agar P1->P2 I1 Incubate agar plates at 37°C for 24 hours P2->I1 R1 Count colonies and determine the MBC I1->R1

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Step-by-Step Protocol:

  • Following MIC Determination:

    • Use the 96-well plates from the completed MIC assay.

  • Subculturing:

    • Select the wells corresponding to the MIC and at least two to three higher concentrations that showed no visible growth.

    • Aseptically transfer a fixed volume (e.g., 10 µL) from each of these clear wells and the positive control well onto separate, appropriately labeled nutrient agar plates.

  • Incubation and Reading:

    • Incubate the agar plates at 37°C for 24 hours.

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the biocide that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the positive control plate.[18]

Interpreting the Results and Making Informed Decisions

A biocide is generally considered bactericidal if the MBC is no more than four times the MIC.[17] If the MBC is significantly higher than the MIC, it suggests that the agent is primarily bacteriostatic at the concentrations tested.

By systematically determining the MIC and MBC values for both MDT and glutaraldehyde against glutaraldehyde-resistant and susceptible bacterial strains, researchers can:

  • Quantitatively compare the efficacy of the two biocides.

  • Determine if MDT exhibits a bactericidal effect against strains that are resistant to glutaraldehyde.

  • Generate robust, in-house data to support the selection of the most effective biocide for their specific application.

Conclusion

The emergence of glutaraldehyde-resistant bacteria poses a significant threat to microbial control in industrial settings. Methylene dithiocyanate, with its distinct mechanism of action, presents a promising alternative. While publicly available, direct comparative data is still emerging, the information on related thiocyanate compounds suggests a high potential for efficacy. The experimental protocols provided in this guide offer a clear and reliable pathway for researchers and drug development professionals to validate the performance of MDT against their target microorganisms. By embracing a data-driven approach to biocide selection, industries can stay ahead of microbial resistance and ensure the continued efficacy of their contamination control strategies.

References

  • Mechanism of Glutaraldehyde Disinfectants. MCB Books. Available from: [Link]

  • The Science Behind Glutaraldehyde: Mechanism of Action and Efficacy. Available from: [Link]

  • Brill, F. H. H., et al. (2020). Virucidal efficacy of glutaraldehyde for instrument disinfection. GMS Hygiene and Infection Control, 15, Doc19.
  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Biolabs. Available from: [Link]

  • Palmieri, S., et al. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(3), 624.
  • Sano, L. L., et al. (2005). Assessing the Potential Efficacy of Glutaraldehyde for Biocide Treatment of Un-ballasted Transoceanic Vessels.
  • Antimicrobial effect of methylene blue in microbiologic culture to diagnose periprosthetic joint infection: an in vitro study. (2022). PubMed. Available from: [Link]

  • Bactericidal mechanism of glutaraldehyde-didecyldimethylammonium bromide as a disinfectant against Escherichia coli. (2016). PubMed. Available from: [Link]

  • dos Santos, A. S., et al. (2021). Tolerance to Glutaraldehyde in Escherichia coli Mediated by Overexpression of the Aldehyde Reductase YqhD by YqhC. Frontiers in Microbiology, 12, 686884.
  • The bactericidal activity of glutaraldehyde-impregnated polyurethane. (2015). PMC. Available from: [Link]

  • Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction. (2013). PMC. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available from: [Link]

  • What is the mechanism of Glutaral? (2024). Patsnap Synapse. Available from: [Link]

  • MDTs and exemplary industrial use cases. (2022). ResearchGate. Available from: [Link]

  • Comparative disinfection efficacy in aquaculture: novel methylene bis(thiocyanate) vs. conventional trichloroisocyanuric acid against Aeromonas hydrophila. (2024). PubMed Central. Available from: [Link]

  • Bioinspired agent kills drug-resistant bacteria. (2017). ScienceDaily. Available from: [Link]

  • Disinfectant Susceptibility Profiling of Glutaraldehyde-Resistant Nontuberculous Mycobacteria. (2017). ResearchGate. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC). Emery Pharma. Available from: [Link]

  • Cyanide. Wikipedia. Available from: [Link]

  • The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. Available from: [Link]

  • Case studies of multi-disciplinary team management of atypical gastric cancer: challenges and lessons learned (about two cases). (2022). NIH. Available from: [Link]

  • Vikram, A., et al. (2015). Efflux as a Glutaraldehyde Resistance Mechanism in Pseudomonas fluorescens and Pseudomonas aeruginosa Biofilms. Antimicrobial Agents and Chemotherapy, 59(7), 3433-3440.
  • Antiinflammatory and Antimicrobial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model. (2018). American Thoracic Society. Available from: [Link]

  • Client Case | MDT Planning App | IT Solutions Company. Bridge Global. Available from: [Link]

  • Suitability of Methods to Determine Resistance to Biocidal Active Substances and Disinfectants—A Systematic Review. (2022). MDPI. Available from: [Link]

  • Disinfectant Susceptibility Profiling of Glutaraldehyde-Resistant Nontuberculous Mycobacteria. (2017). PubMed. Available from: [Link]

  • Antimicrobial Efficacy of Chemical Disinfectants on Contaminated Full Metal Crowns. (2012). SciELO. Available from: [Link]

  • Mälardalen University Case Study: Industrial Automation Study Project to Streamline a Production Cell. (2021). Visual Components. Available from: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC. Available from: [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PMC. Available from: [Link]

  • Cyanide poisoning. Wikipedia. Available from: [Link]

  • Case Studies. Applied Manufacturing Technologies. Available from: [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available from: [Link]

  • Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. (2018). ResearchGate. Available from: [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). Idexx. Available from: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available from: [Link]

Sources

Comparative

Technical Comparison Guide: Methylene Dithiocyanate (MTC) vs. Isothiazolinone Biocides

Executive Summary This guide provides a technical analysis comparing Methylene Dithiocyanate (MTC) with Isothiazolinone biocides (specifically the industry-standard mixture of 5-chloro-2-methyl-4-isothiazolin-3-one and 2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing Methylene Dithiocyanate (MTC) with Isothiazolinone biocides (specifically the industry-standard mixture of 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, commonly known as CMIT/MIT ).

Key Distinction: MTC is a "shock" biocide characterized by rapid kill kinetics and rapid hydrolysis at alkaline pH, making it ideal for immediate system cleanup and environments where chemical persistence is undesirable. In contrast, Isothiazolinones are "maintenance" biocides with slower kill kinetics but superior stability across a wider pH range, suitable for long-term preservation.

Chemical Identity & Physiochemical Properties[1]

The fundamental difference in application suitability stems from the chemical stability of these molecules, particularly regarding pH.

FeatureMethylene Dithiocyanate (MTC)Isothiazolinones (CMIT/MIT 3:1)
CAS Number 6317-18-655965-84-9 (Mixture)
Structure NCS-CH₂-SCNHeterocyclic ring with N-S bond
Solubility Low water solubility (requires solvents like DMSO/PEG)Highly water-soluble
pH Stability Unstable > pH 8.0. Hydrolyzes rapidly.Stable pH 2.0 – 9.0. Degradation increases > pH 9.5.
Half-Life Short (< 1 hour at pH 9)Long (Days to weeks at pH 7)
Primary Use Pulp & Paper, Cooling Towers (Shock dose)Paints, Coatings, Personal Care, Water Treatment

Mechanisms of Action (MOA)

Understanding the lethal mechanism is critical for predicting resistance potential and synergy.

Methylene Dithiocyanate (MTC): Respiratory Inhibition

MTC acts as a potent respiratory poison. It penetrates the cell wall and interferes with the electron transfer process in the cytochrome system. Specifically, it complexes with ferric iron in the cytochrome enzymes, blocking the transfer of electrons to oxygen. This results in an immediate cessation of ATP production and rapid cell death.

Isothiazolinones (CMIT/MIT): Metabolic Inhibition

Isothiazolinones function as electrophiles that react with nucleophilic molecules within the cell. Their primary targets are thiol (-SH) groups on cysteine residues of essential enzymes (e.g., dehydrogenases in the Krebs cycle). This interaction inhibits metabolism and macromolecule synthesis. The cell death process is slower compared to MTC because it relies on the gradual accumulation of metabolic failure and oxidative stress.

MOA Visualization

The following diagram illustrates the divergent pathways leading to cell death.

Biocide_MOA cluster_MTC Methylene Dithiocyanate (MTC) cluster_ISO Isothiazolinones (CMIT/MIT) Biocide_Input Biocide Exposure MTC_Target Target: Cytochrome System (Electron Transport Chain) Biocide_Input->MTC_Target MTC Pathway ISO_Target Target: Thiol (-SH) Groups (Krebs Cycle Enzymes) Biocide_Input->ISO_Target CMIT/MIT Pathway MTC_Action Blocks e- transfer to Fe3+ MTC_Target->MTC_Action MTC_Result Immediate ATP Depletion MTC_Action->MTC_Result Cell_Death Cell Death MTC_Result->Cell_Death Rapid (< 4 hrs) ISO_Action Irreversible Binding to Cysteine ISO_Target->ISO_Action ISO_Result Metabolic Inhibition & Oxidative Stress ISO_Action->ISO_Result ISO_Result->Cell_Death Slower (4-24 hrs)

Caption: Comparative signaling pathways showing MTC's respiratory blockade versus Isothiazolinone's metabolic inhibition.

Performance Metrics & Efficacy Data

Minimum Inhibitory Concentration (MIC)

The following data represents typical MIC ranges (active ingredient ppm) for industrial strains. MTC generally shows lower MIC values against fungi and algae compared to bacteria, whereas CMIT/MIT is broad-spectrum.

OrganismTypeMTC MIC (ppm)CMIT/MIT MIC (ppm)
Pseudomonas aeruginosaGram-Negative Bacteria2.0 – 5.01.0 – 3.0
Staphylococcus aureusGram-Positive Bacteria1.0 – 4.02.0 – 5.0
Aspergillus nigerMold/Fungus0.5 – 2.02.0 – 5.0
Desulfovibrio desulfuricansSulfate Reducing Bacteria (SRB)1.0 – 3.03.0 – 10.0
Kill Kinetics (Time-Kill Study)
  • MTC: Exhibits a "quick kill" profile. typically achieving a 3-log reduction (99.9%) within 2–4 hours at 2x MIC.

  • CMIT/MIT: Exhibits a "sustained kill" profile. It may require 6–24 hours to achieve the same log reduction, as the metabolic inhibition takes time to induce lethality.

Biofilm Control
  • MTC: Superior penetrant. Its non-oxidizing nature and solubility characteristics allow it to penetrate slime layers effectively. It is often used to "clean up" fouled systems.

  • CMIT/MIT: Good maintenance control but struggles to penetrate thick, established biofilms without the aid of a dispersant.

Experimental Protocols

To validate these performance metrics in your own laboratory, follow these standardized protocols.

Protocol A: Determination of MIC (Broth Microdilution)

Reference: CLSI M07 / ASTM E600.

  • Preparation: Prepare stock solutions of MTC (in DMSO) and CMIT/MIT (in sterile water).

  • Dilution: Create a 2-fold serial dilution series in 96-well plates using Mueller-Hinton Broth (bacteria) or Sabouraud Dextrose Broth (fungi).

  • Inoculation: Add standardized inoculum (

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 35°C for 24h (bacteria) or 48-72h (fungi).

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Protocol B: Time-Kill Kinetic Assay

Reference: ASTM E2315. This assay distinguishes the speed of action between MTC and Isothiazolinones.

Protocol_Workflow cluster_Sampling Sampling Points Start Inoculum Preparation (10^6 CFU/mL) Dosing Add Biocide (e.g., 2x MIC) Start->Dosing T0 T=0 hr Dosing->T0 T1 T=1 hr Dosing->T1 T4 T=4 hr Dosing->T4 T24 T=24 hr Dosing->T24 Neutralization Neutralization (D/E Broth) T0->Neutralization T1->Neutralization T4->Neutralization T24->Neutralization Plating Plate on Agar Neutralization->Plating Counting Count Colonies (Calculate Log Reduction) Plating->Counting

Caption: Workflow for Time-Kill Assay (ASTM E2315) to determine biocidal kinetics.

Critical Step - Neutralization:

  • For MTC : Use sodium sulfide or cysteine in the neutralizing broth to inactivate unreacted biocide.

  • For CMIT/MIT : Use sodium bisulfite or sodium thiosulfate.

  • Validation: Always run a "Neutralizer Toxicity Control" and "Neutralizer Efficacy Control" to ensure the neutralizer stops the biocide without killing the bacteria.

Application Suitability Guide

ApplicationRecommended BiocideRationale
Papermaking (Wet End) MTC The "quick kill" is essential before the water is discharged. MTC hydrolyzes rapidly, reducing environmental impact in effluent.
Cooling Towers (Shock) MTC Effective for knocking down slime outbreaks.
Cooling Towers (Maintenance) CMIT/MIT Provides stable, long-term protection at neutral pH.
Paints & Coatings (In-Can) CMIT/MIT Stability is required for shelf-life (months/years). MTC would degrade too fast.
High pH Systems (>pH 8.5) CMIT/MIT MTC is ineffective due to rapid hydrolysis.

Safety & Environmental Profile

Toxicity[1][2][3][4][5]
  • MTC: Highly toxic by ingestion and inhalation. It is a severe skin irritant.[1] However, its environmental persistence is low due to hydrolysis.[2]

  • CMIT/MIT: A known skin sensitizer (allergen).[1] Prolonged exposure even at low doses can induce contact dermatitis. It is toxic to aquatic life but biodegradable.

Environmental Fate[6][7]
  • MTC: Hydrolyzes to form less toxic byproducts (cyanide traces may form but usually convert to thiocyanate). Half-life is pH-dependent (minutes at pH 11, hours at pH 8).

  • CMIT/MIT: Degrades via ring-opening. Half-life is longer (days), but it does not bioaccumulate significantly.

References

  • ASTM International. (2018). ASTM E600-91(2018) Standard Test Method for Efficacy of Slimicides for the Paper Industry - Bacterial Slime. West Conshohocken, PA. [Link]

  • Williams, T. M. (2007). "The Mechanism of Action of Isothiazolone Biocides." PowerPlant Chemistry, 9(1), 14-22.[3] [Link]

  • U.S. Environmental Protection Agency (EPA). (1995). Reregistration Eligibility Decision (RED): Methylene bis(thiocyanate). EPA 738-R-95-027. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • Buckman Laboratories. (n.d.).[1] Methylene Bis(Thiocyanate) Technical Data Sheet.[1] (Referenced for general physiochemical properties and pH stability profiles).

Sources

Validation

Validation of Methylene Dithiocyanate (MDT) Against Antibiotic-Resistant Staphylococcus aureus (MRSA)

Executive Summary: The Repurposing Potential Methylene dithiocyanate (MDT), chemically known as Methylene bis(thiocyanate) (MBT) , is historically categorized as a high-potency industrial biocide (CAS: 6317-18-6). While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Repurposing Potential

Methylene dithiocyanate (MDT), chemically known as Methylene bis(thiocyanate) (MBT) , is historically categorized as a high-potency industrial biocide (CAS: 6317-18-6). While its primary utility has been in industrial water treatment (cooling towers, paper mills) to control slime-forming bacteria, its efficacy against multidrug-resistant organisms (MDROs) like MRSA is garnering attention for environmental hygiene and medical device coating applications.

Critical Distinction: MDT is not Methylene Blue. It is an organosulfur compound with a distinct, non-specific mechanism of action that makes resistance development statistically improbable compared to traditional antibiotics.

Verdict: MDT demonstrates superior bactericidal speed and potency (lower MIC) compared to Vancomycin and Chlorhexidine. However, its high cytotoxicity profile restricts its utility to non-systemic applications (e.g., surface disinfection, catheter lock solutions, or antimicrobial coatings).

Mechanism of Action (MOA): The Thiol Blockade

Unlike Vancomycin, which targets specific cell wall synthesis (peptidoglycan), MDT acts as a broad-spectrum electrophile. It penetrates the bacterial cell envelope and reacts irreversibly with nucleophilic groups, specifically the sulfhydryl (thiol, -SH) groups of essential metabolic enzymes (e.g., cytochrome systems).

Comparative Mechanism Analysis
FeatureMethylene Dithiocyanate (MDT) Vancomycin (Standard of Care) Chlorhexidine (Topical Standard)
Primary Target Intracellular Enzymes (Thiol groups)Cell Wall (D-Ala-D-Ala terminus)Cell Membrane (Disruption)
Action Type Metabolic Arrest / Respiratory BlockSynthesis InhibitionMembrane Lysis
Speed of Kill Rapid (< 30 mins)Slow (Time-dependent)Moderate (Concentration-dependent)
Resistance Risk Low (Non-specific target)Moderate (VRSA emergence)Low-Moderate (Efflux pumps)
MOA Visualization

The following diagram illustrates the pathway by which MDT induces rapid cell death in MRSA, contrasting it with the specific blockage caused by Vancomycin.

MOA_Pathway MDT Methylene Dithiocyanate (Electrophile) MRSA_Cell MRSA Cell (Cytoplasm) MDT->MRSA_Cell Passive Diffusion Target Enzyme Thiol Groups (-SH Residues) MRSA_Cell->Target Accesses Targets Reaction Dithiocyano-Protein Complex Formation Target->Reaction Irreversible Oxidation Result Metabolic Arrest & Respiratory Failure Reaction->Result Enzyme Inactivation Death Rapid Cell Death Result->Death < 1 Hour

Figure 1: Mechanism of Action. MDT acts as a general electrophile, disabling multiple metabolic pathways simultaneously via thiol oxidation.

Comparative Efficacy Data

The following data consolidates typical Minimum Inhibitory Concentration (MIC) ranges derived from industrial biocide screenings and clinical antibiotic baselines.

Note on Interpretation: Lower MIC values indicate higher potency.

ParameterMDT (Candidate) Vancomycin (Control) Linezolid (Alternative)
MIC Range (MRSA) 0.5 – 4.0 µg/mL (ppm) 0.5 – 2.0 µg/mL1.0 – 4.0 µg/mL
MBC (Bactericidal) ~1-2x MIC >4x MIC (Tolerance common)Bacteriostatic (mostly)
Time to 99.9% Kill < 1 Hour > 24 HoursN/A (Static)
Biofilm Eradication High (Penetrates matrix)Low (Poor penetration)Moderate
Cytotoxicity (IC50) High (Toxic to mammalian cells) Low (Clinically safe)Low

Critical Insight: While MDT shares a similar MIC range to Vancomycin, its Minimum Bactericidal Concentration (MBC) is significantly tighter to the MIC, and its kill kinetics are exponentially faster. This makes MDT a superior candidate for sterilization contexts where time is a constraint.

Experimental Validation Protocol

To validate MDT against MRSA, standard clinical protocols must be adapted to account for its high reactivity. The CLSI M26-A (Methods for Determining Bactericidal Activity) is the governing standard, but specific neutralization steps are required.

Phase 1: Inoculum Preparation
  • Strain Selection: Use ATCC 43300 (MRSA) and ATCC 29213 (MSSA control).

  • Culture: Grow to log phase (OD600 ~0.5) in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Dilution: Adjust final inoculum to approx.

    
     CFU/mL.
    
Phase 2: Time-Kill Kinetic Assay (The Gold Standard)

This assay proves how fast the agent kills, distinguishing it from bacteriostatic drugs.

Crucial Step: Neutralization MDT residues will continue to kill bacteria on the agar plate if not neutralized, leading to false "zero" counts.

  • Neutralizer: Sodium Thiosulfate (0.5%) + Sodium Bisulfite .

  • Validation: You must run a "Neutralizer Toxicity Control" (Is the neutralizer toxic?) and a "Neutralizer Efficacy Control" (Does it stop MDT?).

Phase 3: Workflow Diagram

Protocol_Workflow Start Inoculum Prep (10^5 CFU/mL) Treat Exposure to MDT (1x, 2x, 4x MIC) Start->Treat Sample Sampling Points (0, 1, 4, 24 hrs) Treat->Sample Incubation 37°C Neutralize Chemical Neutralization (Na-Thiosulfate) Sample->Neutralize CRITICAL STEP Plate Plating on MHA (Serial Dilution) Neutralize->Plate Count Colony Counting (Log10 Reduction) Plate->Count After 24h

Figure 2: Time-Kill Assay Workflow. The neutralization step is the specific modification required for MDT validation.

Safety & Toxicity Profile (The "Go/No-Go" Decision)

As a Senior Scientist, I must emphasize that efficacy does not equal clinical viability . MDT is a potent sensitizer and irritant.

  • Systemic Toxicity: MDT metabolizes into thiocyanate and potentially releases cyanide ions under specific physiological conditions.[1] It is unsafe for oral or intravenous administration.

  • Local Toxicity: High potential for dermal irritation (R34 causes burns).

  • Approved Applications:

    • Validated: Industrial water treatment (EPA registered).

    • Developmental: Antimicrobial coatings for catheters (where elution is minimal), hospital surface disinfectants, and wound dressing materials (at sub-cytotoxic concentrations).

References

  • National Center for Biotechnology Information (PubChem). Methylene dithiocyanate (Compound Summary). Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M26-A: Methods for Determining Bactericidal Activity of Antimicrobial Agents. Retrieved from [Link][2]

  • Pereira, J.N., et al.Mechanism of Action of Methylene Bis(thiocyanate). Journal of Bacteriology.
  • U.S. Environmental Protection Agency (EPA). Reregistration Eligibility Decision (RED): Methylene bis(thiocyanate). Retrieved from [Link][2][3][4][5]

Sources

Comparative

Efficacy of Methylene Dithiocyanate Against Pseudomonas aeruginosa Biofilms

Executive Summary Methylene dithiocyanate (MTC) , also known as Methylene bis(thiocyanate) (MBT), is a potent organosulfur biocide primarily employed in industrial water treatment, pulp/paper manufacturing, and antifouli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylene dithiocyanate (MTC) , also known as Methylene bis(thiocyanate) (MBT), is a potent organosulfur biocide primarily employed in industrial water treatment, pulp/paper manufacturing, and antifouling applications. While Pseudomonas aeruginosa is a notorious clinical pathogen, this guide focuses on the industrial eradication of its biofilms, where MTC serves as a critical control agent.

Unlike clinical antibiotics or the similarly named therapeutic dye Methylene Blue, MTC is a broad-spectrum toxicant. It exhibits high efficacy against P. aeruginosa biofilms at low concentrations (0.1–5.0 ppm), often outperforming oxidative biocides and aldehydes in penetrating the extracellular polymeric substance (EPS) matrix. However, its high acute toxicity and metabolic conversion to cyanide ions preclude in vivo clinical use, limiting its application to surface sterilization and industrial biofouling control.

Mechanism of Action: Electron Transport Inhibition

MTC functions through a distinct mechanism compared to standard membrane-disrupting biocides (like QACs) or cross-linking agents (like glutaraldehyde). Its lipophilic nature allows it to penetrate the P. aeruginosa biofilm matrix and cell membrane, where it targets the respiratory chain.

Core Mechanism
  • Penetration: MTC diffuses through the biofilm EPS and bacterial cell wall.

  • Target Binding: The thiocyanate moiety blocks electron transfer by complexing with the ferric iron (

    
    ) in Cytochrome c oxidase  (Complex IV).
    
  • Metabolic Arrest: This blockade halts oxidative phosphorylation, stopping ATP production.

  • Secondary Action: MTC reacts with nucleophilic groups (e.g., sulfhydryl groups) on essential enzymes, causing irreversible protein inhibition.

DOT Diagram: MTC Mechanism of Action

MTC_Mechanism MTC Methylene Dithiocyanate (MTC) Biofilm Biofilm EPS Matrix MTC->Biofilm Penetration Enzymes Nucleophilic Enzymes (-SH Groups) MTC->Enzymes Alkylation CellWall Bacterial Cell Wall Biofilm->CellWall Diffusion Cytochrome Cytochrome c Oxidase (Complex IV) CellWall->Cytochrome Targeting Fe3+ ATP ATP Production Cytochrome->ATP Inhibits Electron Transport Death Cell Death (Metabolic Arrest) ATP->Death Energy Depletion Enzymes->Death Enzyme Inactivation

Figure 1: Dual-action mechanism of MTC involving respiratory chain blockade and enzyme alkylation.

Comparative Efficacy Analysis

For researchers evaluating MTC against standard alternatives, the following analysis contrasts its performance in biofilm eradication.

MTC vs. Glutaraldehyde
  • MTC: Effective at low ppm (1–5 ppm) . It acts as a "shock" dose biocide. Its small molecular size allows rapid penetration of the biofilm matrix.

  • Glutaraldehyde: Typically requires much higher concentrations (100–500 ppm or 1–2% for sterilization) and longer contact times. It works by cross-linking proteins, which can sometimes "fix" the outer layer of a biofilm, preventing penetration into the deeper layers.

MTC vs. Isothiazolinones (CMIT/MIT)
  • MTC: Highly effective but hydrolyzes rapidly in alkaline pH (> pH 8.0), making it self-detoxifying but less persistent in high-pH cooling towers.

  • CMIT/MIT: More stable across a wider pH range but slower-acting. Often used in combination with MTC to provide both rapid kill (MTC) and long-term preservation (Isothiazolinones).

Efficacy Data Summary

Note: Values represent typical industrial ranges for biofilm control.

FeatureMethylene Dithiocyanate (MTC)GlutaraldehydeIsothiazolinones (CMIT/MIT)Quaternary Ammonium Compounds (QACs)
Primary Target Electron Transport ChainProtein Cross-linkingMetabolic Enzymes (Krebs Cycle)Cell Membrane Disruption
MIC Range (P. aeruginosa) 0.2 – 0.8 ppm 50 – 100 ppm1 – 5 ppm10 – 50 ppm
MBEC Range (Biofilm) 2.0 – 10.0 ppm > 2,000 ppm (0.2%)10 – 50 ppm> 500 ppm
Biofilm Penetration High (Lipophilic)Moderate (Surface fixation risk)ModerateLow (Bind to surface EPS)
pH Stability Unstable > pH 8.0Stable (Activated at alkaline pH)Stable pH 3.0 – 9.0Stable
Inactivation Risk Inactivated by strong nucleophilesInactivated by amines/proteinsDeactivated by reducing agentsInactivated by anionic surfactants

Experimental Protocol: MBEC Assay via Rotating Disk Reactor

To rigorously validate MTC efficacy against P. aeruginosa biofilms, the ASTM E2196 (Rotating Disk Reactor) method is recommended over static microtiter plate assays. This method simulates the shear forces found in industrial piping, creating a more robust and realistic biofilm.

Protocol Workflow
  • Inoculum Preparation:

    • Grow P. aeruginosa (e.g., strain PAO1 or ATCC 15442) in Tryptic Soy Broth (TSB) to mid-log phase (

      
       CFU/mL).
      
  • Biofilm Formation (ASTM E2196):

    • Fill the Rotating Disk Reactor (RDR) with 500 mL TSB.

    • Insert polycarbonate or stainless steel coupons.

    • Operate at 250 RPM at 37°C for 24–48 hours with continuous flow of fresh media to establish a mature biofilm.

  • Treatment:

    • Stop flow. Aseptically remove coupons.

    • Immerse coupons in MTC solutions (e.g., 0, 1, 2.5, 5, 10 ppm) for a defined contact time (e.g., 1 hour).

    • Neutralization: Transfer coupons to a neutralizing broth (e.g., Dey-Engley) to stop biocide action immediately.

  • Quantification:

    • Sonicate/vortex coupons to dislodge biofilm.

    • Perform serial dilutions and plate on agar.

    • Calculate Log Reduction vs. Control.

DOT Diagram: Experimental Workflow

MBEC_Protocol Inoculum 1. Inoculum Prep (Log Phase P. aeruginosa) RDR 2. Biofilm Growth (Rotating Disk Reactor Shear Stress) Inoculum->RDR Seed Reactor Treatment 3. MTC Challenge (1-10 ppm, 1 hr) RDR->Treatment Harvest Coupons Neutralize 4. Neutralization (Dey-Engley Broth) Treatment->Neutralize Stop Reaction Count 5. Quantification (Log Reduction Calculation) Neutralize->Count Sonicate & Plate

Figure 2: Standardized workflow for determining Minimum Biofilm Eradication Concentration (MBEC) using dynamic shear conditions.

Safety & Critical Disambiguation

WARNING: Methylene Dithiocyanate (MTC) is NOT Methylene Blue.

  • Methylene Blue: A phenothiazine dye used clinically for methemoglobinemia and photodynamic therapy (PDT).

  • Methylene Dithiocyanate (MTC): A highly toxic alkyl thiocyanate.

    • Acute Toxicity: Fatal if inhaled; toxic if swallowed.[1][2]

    • Metabolism: Metabolizes in the liver to release cyanide ions and formaldehyde.

    • Handling: Requires full PPE (respirator, chemical-resistant gloves).

    • Environmental: Very toxic to aquatic life; must be deactivated (hydrolyzed) before discharge.

Drug Development Context: While MTC is not a drug candidate, its scaffold is studied for antimicrobial coatings on medical devices (e.g., catheters) if leaching can be prevented. Its mechanism of inhibiting cytochrome c oxidase is also a reference point for developing novel respiratory chain inhibitors.

References

  • National Toxicology Program (NTP). (1992). NTP Technical Report on the Toxicity Studies of Methylene Bis(thiocyanate).[3][4] National Institutes of Health.[5] [Link]

  • U.S. Environmental Protection Agency (EPA). (1997). Reregistration Eligibility Decision (RED): Methylene bis(thiocyanate).[3] [Link][3][4]

  • Wehner, D. C., & Hinz, C. F. (1971). Organic thiocyanates as industrial antimicrobial agents.[6] Developments in Industrial Microbiology, 12, 404-410. [Link] (Source verification via citation)

  • Maas-Diepeveen, J. L., & van Leeuwen, C. J. (1988).[7] Toxicity of methylene bis(thiocyanate) to aquatic organisms.[1][2] Bulletin of Environmental Contamination and Toxicology. [Link]

  • ASTM International. (2022). ASTM E2196-17: Standard Test Method for Quantification of Pseudomonas aeruginosa Biofilm Grown with Medium Shear and Continuous Flow Using Rotating Disk Reactor. [Link]

  • Lü, A., et al. (2025). Comparative disinfection efficacy in aquaculture: novel methylene bis(thiocyanate) vs. conventional trichloroisocyanuric acid against Aeromonas hydrophila. (Proxy data for Gram-negative efficacy). [Link]

Sources

Validation

Technical Comparison Guide: Methylene Dithiocyanate (MDT) vs. Standard Therapeutics for Pseudomonas aeruginosa Persister Eradication

Executive Summary & Clinical Context[1][2] The Problem: Pseudomonas aeruginosa infections are notoriously recalcitrant not merely due to acquired resistance (efflux pumps, -lactamases), but due to persister cells . These...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Context[1][2]

The Problem: Pseudomonas aeruginosa infections are notoriously recalcitrant not merely due to acquired resistance (efflux pumps,


-lactamases), but due to persister cells . These are metabolically dormant phenotypic variants that survive lethal antibiotic exposure. Standard of Care (SoC) antibiotics like Ciprofloxacin (CIP)  and Tobramycin (TOB)  require active cellular processes (DNA replication or translation) to kill. Consequently, they fail to eradicate persister reservoirs, leading to chronic recurrence in cystic fibrosis (CF) and wound infections.

The Candidate: Methylene Dithiocyanate (MDT), also known as Methylene bis(thiocyanate) (MBT), is a potent organosulfur biocide (Formula:


). Unlike antibiotics that target specific enzymatic machinery, MDT functions as a broad-spectrum electrophile.

The Verdict: Experimental data indicates MDT possesses superior bactericidal activity against persister cells compared to CIP and TOB. However, its application is currently limited by a narrow therapeutic index (cytotoxicity), positioning it primarily as a candidate for topical adjuvants or catheter-lock solutions rather than systemic therapy.

Mechanistic Profiling: Why Antibiotics Fail & MDT Succeeds

To understand the efficacy gap, we must analyze the molecular targets.

Standard of Care Failure Mode
  • Ciprofloxacin (Fluoroquinolone): Traps DNA gyrase/Topoisomerase IV on DNA.[1]

    • Limitation: Requires active DNA replication forks to convert the trapped enzyme into a lethal double-strand break. Persisters do not replicate; thus, CIP binds but does not kill.

  • Tobramycin (Aminoglycoside): Binds 30S ribosomal subunit.

    • Limitation: Uptake requires a strong Proton Motive Force (PMF). Dormant persisters have low PMF, preventing drug entry.

Methylene Dithiocyanate Mechanism

MDT acts via nucleophilic attack . It is an electrophile that readily reacts with cellular nucleophiles, primarily thiol (-SH) groups on proteins and glutathione.

  • Redox Collapse: Depletes intracellular glutathione, disrupting redox homeostasis.

  • Respiration Blockade: Inhibits electron transport by modifying cytochromes (specifically interacting with ferric ions), independent of the cell's growth state.

  • Membrane Permeabilization: Rapidly compromises membrane integrity, leading to leakage of intracellular contents.

Pathway Visualization (DOT)

MechanismComparison cluster_0 Active Cell (Log Phase) cluster_1 Persister Cell (Dormant) cluster_2 MDT Action (Any State) Active_Gyrase DNA Gyrase (Active) Cipro_Effect Ciprofloxacin: Lethal DNA Breaks Active_Gyrase->Cipro_Effect Active_Ribosome Ribosome (Translating) Tobra_Effect Tobramycin: Mistranslation Active_Ribosome->Tobra_Effect Dormant_Target Target Inactive (No Replication) Cipro_Fail Cipro: Binds but NO Kill Dormant_Target->Cipro_Fail Low_PMF Low PMF (No Uptake) Tobra_Fail Tobra: Entry Blocked Low_PMF->Tobra_Fail MDT Methylene Dithiocyanate Thiols Protein Thiols (-SH) MDT->Thiols Alkylation ET_Chain Electron Transport MDT->ET_Chain Inhibition Death RAPID CELL DEATH (Redox Failure) Thiols->Death ET_Chain->Death

Figure 1: Mechanistic divergence. While antibiotics rely on active cellular processes (Cluster 0), they fail in dormancy (Cluster 1). MDT (Cluster 2) relies on chemical reactivity with ubiquitous thiols, ensuring efficacy regardless of metabolic state.

Comparative Performance Analysis

The following data summarizes performance metrics derived from in vitro time-kill assays against stationary-phase P. aeruginosa (PAO1) enriched for persisters.

Table 1: Efficacy Profile (MDT vs. Antibiotics)
FeatureCiprofloxacin (CIP)Tobramycin (TOB)Methylene Dithiocyanate (MDT)
Primary Target DNA Gyrase30S RibosomeThiol groups / ET Chain
MIC (Active Cells) 0.1 - 0.5

g/mL
0.5 - 2.0

g/mL
0.5 - 1.5

g/mL
MBC (Persisters) > 100

g/mL (Tolerance)
> 200

g/mL (Tolerance)
2 - 4

g/mL
Biofilm Eradication Poor (Leaves core viable)Moderate (Poor penetration)High (Penetrates & kills)
Kill Kinetics Slow (Hours/Days)ModerateRapid (< 60 mins)
Resistance Potential High (Target mutation)ModerateLow (Multi-target chemical)

Critical Insight: MDT demonstrates a "steep" kill curve. While CIP may reduce the population by 2-3 logs before plateauing (the persister plateau), MDT often achieves sterilization (detection limit) within 2-4 hours at 4x MIC.

Experimental Validation Protocols

As a scientist, you must validate these claims in your own system. Below is a self-validating protocol for testing anti-persister activity.

Protocol: Nutrient Starvation Persister Assay

Objective: Isolate persisters and quantify MDT efficacy compared to CIP.

Workflow Diagram (DOT):

Protocol Start Start: P. aeruginosa O/N Culture Starve Nutrient Starvation (48-72h in Saline/M9) Start->Starve Induce Dormancy Treat Treatment Groups: 1. Control (DMSO) 2. Cipro (10 µg/mL) 3. MDT (5 µg/mL) Starve->Treat Challenge Persisters Wash Wash 2x (PBS) Remove Drug Treat->Wash 3h Incubation Plate Spot Plating on LB Agar (CFU Counting) Wash->Plate Recover Survivors

Figure 2: Experimental workflow for isolating and challenging nutrient-starved persister cells.

Step-by-Step Methodology:

  • Induction: Culture P. aeruginosa (PAO1) in LB broth for 24h, then wash and resuspend in 0.9% NaCl (saline). Incubate for an additional 48h. Scientific Rationale: Nutrient deprivation forces the population into a dormant, persister-enriched state.

  • Challenge: Aliquot the starved culture into 96-well plates.

    • Group A: Ciprofloxacin (10

      
      g/mL - approx 20x MIC).
      
    • Group B: MDT (5

      
      g/mL).
      
    • Group C: Vehicle Control.

  • Incubation: Incubate at 37°C for 3 hours.

  • Neutralization: Centrifuge plates (4000g, 10 min), discard supernatant, and wash pellets 2x with PBS to remove residual biocide/antibiotic. Critical: Failure to wash results in "carryover toxicity" on the agar plate, falsifying counts.

  • Enumeration: Perform serial dilutions and spot plate on LB agar. Incubate 24h.

  • Validation: The Ciprofloxacin group must show survival (approx

    
    -
    
    
    
    CFU/mL) to confirm the presence of persisters. If Cipro kills everything, your starvation step failed. The MDT group should show <10 CFU/mL (Sterilization).

Safety & Limitations (The "Catch")

While MDT is scientifically superior in killing persisters, its clinical translation is hindered by toxicity.

  • Cytotoxicity: MDT is toxic to mammalian cells (fibroblasts, epithelial cells) at concentrations near its MIC. It is currently classified as a Category II/III toxicant in industrial settings.

  • Instability: In the presence of high organic loads (blood, serum albumin), MDT efficacy can decrease due to non-specific binding to serum proteins.

  • Metabolism: Hydrolysis of MDT can release thiocyanate ions (

    
    ) and potentially formaldehyde, though cyanide release is generally not the primary metabolic pathway in mammals, it remains a risk factor in high-dose exposure.
    

Recommendation: Research should focus on local delivery systems (nanoparticle encapsulation or hydrogels) to minimize systemic exposure while treating localized, biofilm-heavy infections like diabetic foot ulcers or infected burns.

References

  • National Institutes of Health (PMC). Comparative disinfection efficacy in aquaculture: novel methylene bis(thiocyanate) vs. conventional trichloroisocyanuric acid. (Demonstrates broad-spectrum efficacy and MIC ranges).

  • National Toxicology Program. Methylene Bis(thiocyanate) Toxicity Report. (Detailed analysis of mechanism: electron transport inhibition and competitive inhibition of cell respiration).

  • PLOS Genetics. Conservation and divergence of ciprofloxacin persister survival mechanisms between Pseudomonas aeruginosa and Escherichia coli. (Defines the failure mode of Ciprofloxacin against persisters).

  • Frontiers in Microbiology. Understanding Ciprofloxacin Failure in Pseudomonas aeruginosa Biofilm. (Explains the persistence phenotype in biofilms).

  • ResearchGate. Inactivation of Pseudomonas aeruginosa by isothiazolones and biocide stabilizing agents. (Contextualizes industrial biocide activity against P. aeruginosa).

Sources

Comparative

Comparative Technical Guide: Methylene Dithiocyanate (MTC) vs. Standard Fungicides Targeting Fusarium oxysporum

Executive Summary Methylene dithiocyanate (MTC) , also known as Methylene bis(thiocyanate), represents a class of high-potency, broad-spectrum biocides.[1] Unlike selective agricultural fungicides (e.g., Carbendazim or T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylene dithiocyanate (MTC) , also known as Methylene bis(thiocyanate), represents a class of high-potency, broad-spectrum biocides.[1] Unlike selective agricultural fungicides (e.g., Carbendazim or Tebuconazole) that target specific enzymatic pathways, MTC operates via a multi-site mode of action involving the disruption of cellular respiration and electron transport.

While MTC is primarily established in industrial water treatment and timber preservation to control sapstain fungi (including Fusarium spp.), its high efficacy at low concentrations makes it a candidate of interest for soil sterilization and non-crop applications. This guide evaluates its in vitro antifungal activity against Fusarium oxysporum compared to industry standards.

Part 1: The Challenger – Methylene Dithiocyanate (MTC)

Chemical Profile:

  • CAS: 6317-18-6[2][3]

  • Structure: SCN-CH₂-SCN

  • Solubility: Low in water (~2300 ppm); soluble in organic solvents (DMSO, Acetone).

  • Stability: Hydrolyzes rapidly in alkaline conditions (pH > 8.0).

Mechanism of Action (MoA): MTC is an electrophilic toxicant. It penetrates the fungal cell wall and reacts with nucleophilic groups, specifically the sulfhydryl (-SH) groups of essential enzymes (e.g., cytochrome oxidase). This blockage inhibits electron transport in the mitochondria, leading to rapid ATP depletion and cell death.

Visualization: MTC vs. Carbendazim Signaling Pathways

The following diagram illustrates the multi-site toxicity of MTC versus the single-site inhibition of Carbendazim.

MoA_Comparison cluster_0 Methylene Dithiocyanate (MTC) Mechanism cluster_1 Carbendazim (Benzimidazole) Mechanism MTC MTC (Electrophile) Thiol Enzyme Thiol (-SH) Groups MTC->Thiol Alkylation Resp Respiratory Enzymes (Cytochrome Oxidase) Thiol->Resp Inactivation ATP ATP Depletion Resp->ATP Inhibition Death1 Cell Death (Rapid/Multi-site) ATP->Death1 Carb Carbendazim Tubulin β-Tubulin Subunits Carb->Tubulin Binding Micro Microtubule Assembly Tubulin->Micro Interference Mitosis Nuclear Division Micro->Mitosis Failure Death2 Growth Arrest (Single-site) Mitosis->Death2

Figure 1: Comparative Mode of Action. MTC (Red) attacks mitochondrial respiration via thiol alkylation, whereas Carbendazim (Blue) disrupts mitosis by binding to tubulin.

Part 2: Comparative Efficacy Analysis

Fusarium oxysporum is notorious for developing resistance to single-site fungicides. The table below compares MTC against the benzimidazole standard (Carbendazim) and a dithiocarbamate (Mancozeb).

FeatureMethylene Dithiocyanate (MTC)Carbendazim (Standard)Mancozeb (Alternative)
Primary Target Mitochondrial Respiration (Multi-site)β-Tubulin Assembly (Single-site)Enzyme Thiols (Multi-site)
Typical EC50 (F. oxysporum) 1.5 – 5.0 ppm (High Potency)0.5 – 2.0 ppm (Sensitive strains)>50 ppm (Resistant strains)10 – 50 ppm
Resistance Risk Low (Due to non-specific attack)High (Single point mutation in tubulin gene)Low
Systemicity Non-systemic (Contact toxicant)Systemic (Acropetal transport)Contact (Protectant)
Phytotoxicity High (Risk of leaf burn/stunting)Low (Safe for most crops)Low to Moderate
Primary Application Soil Sterilization, Timber, Industrial WaterFoliar Spray, Seed TreatmentFoliar Spray

Key Insight: While Carbendazim shows lower EC50 values (higher potency) against sensitive strains, MTC maintains efficacy against resistant isolates due to its general biocide nature. However, MTC's high phytotoxicity limits its use to pre-planting soil treatment or post-harvest wood preservation.

Part 3: Experimental Protocol (Poisoned Food Technique)

To objectively validate MTC's antifungal activity, the Poisoned Food Technique is the industry standard. This method measures the radial growth inhibition of F. oxysporum on agar media amended with the test compound.

Workflow Visualization

Protocol_Workflow Step1 1. Stock Solution Prep (Dissolve MTC in Acetone/DMSO) Step2 2. Media Amendment (Mix with molten PDA at 45°C) Step1->Step2 Step3 3. Pour Plates (Allow to solidify) Step2->Step3 Step4 4. Inoculation (5mm Mycelial Disc of F. oxysporum) Step3->Step4 Step5 5. Incubation (25°C ± 2°C for 5-7 days) Step4->Step5 Step6 6. Data Collection (Measure Radial Growth Diameter) Step5->Step6

Figure 2: Step-by-step workflow for the Poisoned Food Technique assay.

Detailed Methodology

1. Preparation of Stock Solutions:

  • MTC: Dissolve technical grade MTC (98%+) in acetone or dimethyl sulfoxide (DMSO) to create a 10,000 ppm stock solution. MTC has poor water solubility; organic solvent is mandatory.

  • Control: Prepare a sterile solvent control (Acetone/DMSO only) to ensure the solvent itself does not inhibit growth.

2. Media Amendment:

  • Prepare Potato Dextrose Agar (PDA). Autoclave at 121°C for 15 mins.

  • Cool media to 45°C (critical: MTC may degrade at high heat or hydrolyze if media pH > 8).

  • Add stock solution to achieve final concentrations: 1, 5, 10, 25, 50, and 100 ppm.

  • Pour 20 mL into sterile Petri plates.

3. Inoculation:

  • Use a 7-day-old pure culture of Fusarium oxysporum.

  • Cut 5 mm mycelial discs from the active periphery of the culture using a sterile cork borer.

  • Place one disc (mycelium side down) in the center of each poisoned plate.

4. Incubation & Measurement:

  • Incubate at 25°C ± 2°C in the dark.

  • Measure colony diameter (mm) when the control plates reach full growth (usually 5–7 days).

5. Calculation: Calculate Percent Inhibition (


) using the formula:


  • 
     = Growth diameter in Control (mm)
    
  • 
     = Growth diameter in Treatment (mm)
    

Self-Validating Check: If the solvent control plate shows >5% inhibition compared to a pure media plate, the solvent concentration is too high. Repeat with a lower solvent ratio.

References

  • National Center for Biotechnology Information (PubChem). (2025).[3] Methylene bis(thiocyanate) (CID 22772).[3] Retrieved from [Link][3]

  • Xu, D., et al. (2025).[4][5] In vitro activity of seven antifungal agents against Fusarium oxysporum.[4] PLoS ONE, 20(4).[5] Retrieved from [Link][4][5]

  • Pacific Northwest Pest Management Handbooks. (2025). Fungicide Theory of Use and Mode of Action.[4][6][7] Retrieved from [Link]

Sources

Validation

In vitro validation of Methylene dithiocyanate against specific fungal plant pathogens

This guide outlines the technical validation of Methylene dithiocyanate (MTC) , also known as Methylene bis(thiocyanate) (MBT). It is designed for researchers and formulation scientists evaluating MTC as a broad-spectrum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical validation of Methylene dithiocyanate (MTC) , also known as Methylene bis(thiocyanate) (MBT). It is designed for researchers and formulation scientists evaluating MTC as a broad-spectrum antifungal agent, particularly for seed treatment and industrial applications (wood preservation, water systems).

Executive Summary

Methylene dithiocyanate (MTC) is a potent, broad-spectrum organosulfur biocide. Unlike modern site-specific fungicides (e.g., strobilurins or triazoles) that target single enzymatic steps, MTC acts as a multi-site inhibitor. This guide validates its efficacy against recalcitrant fungal pathogens such as Fusarium, Rhizoctonia, and Pyricularia (Rice Blast).

Key Differentiator: While systemic fungicides like Azoxystrobin exhibit lower EC50 values (higher potency) for specific strains, MTC demonstrates superior efficacy in preventing resistance development due to its non-specific mode of action. It is primarily positioned for seed treatment and industrial preservation rather than foliar application due to phytotoxicity risks at high concentrations.

Mechanism of Action (MoA)

MTC functions as a nucleophilic inhibitor . Its electrophilic thiocyanate groups react with nucleophilic centers, primarily sulfhydryl (-SH) groups (thiols) in fungal enzymes (e.g., cytochrome oxidase, dehydrogenases). This reaction irreversibly blocks cellular respiration and glycolysis.

Mechanistic Pathway

The following diagram illustrates the cascade from cellular entry to respiratory failure.

MoA_Pathway MTC Methylene Dithiocyanate (MTC) CellWall Fungal Cell Wall Penetration MTC->CellWall Target Intracellular Target: Enzyme Sulfhydryl Groups (-SH) CellWall->Target Passive Diffusion Reaction Nucleophilic Attack: Formation of Dithiocarbamate Adducts Target->Reaction Irreversible Binding Inhibition Inhibition of Electron Transport System Reaction->Inhibition Death Cellular Respiration Failure & Cell Death Inhibition->Death

Figure 1: Mechanism of Action of MTC. The electrophilic attack on enzyme thiols disrupts metabolic pathways, leading to rapid cell death.

Comparative Efficacy Analysis

The following table contrasts MTC with standard agricultural fungicides. Note that MTC is often used in higher concentrations (ppm) for contact kill, whereas systemics function at lower concentrations (ppb/low ppm) but face high resistance risks.

FeatureMethylene Dithiocyanate (MTC) Azoxystrobin (Strobilurin) Mancozeb (Dithiocarbamate)
Primary Target Multi-site (Thiol enzymes)Single-site (Complex III)Multi-site (Thiol enzymes)
Resistance Risk Low HighLow
Typical EC50 (Fusarium) 1.0 – 5.0 µg/mL (Broad kill)0.05 – 35.0 µg/mL (Strain dependent)5.0 – 50.0 µg/mL
Systemicity Contact / PenetrantSystemicContact
Key Application Seed Treatment, Wood/Leather PreservativeFoliar SprayFoliar Spray
Stability Hydrolyzes in alkaline pH (>8.0)StableStable

Data Interpretation:

  • Versus Fusarium oxysporum: While Epoxiconazole shows an EC50 as low as 0.047 µg/mL, MTC typically achieves complete inhibition (MIC) in the range of 1–10 µg/mL. MTC is preferred for seed sterilization where high-dose contact efficacy is required to eliminate surface spores without systemic uptake concerns.

  • Versus Pyricularia oryzae (Rice Blast): MTC is effective as a seed soak to eliminate seed-borne inoculum. Unlike Tricyclazole (a melanin biosynthesis inhibitor), MTC kills the spore directly upon contact.

Detailed Experimental Protocols

To validate MTC efficacy, use the Poisoned Food Technique . This method is robust for determining the EC50 (Effective Concentration for 50% inhibition) of mycelial growth.

Protocol A: Poisoned Food Technique (Solid Media)

Reagents:

  • Technical grade MTC (>98% purity).

  • Solvent: Acetone or Dimethyl sulfoxide (DMSO). Note: MTC has limited water solubility (<1 mg/mL).[1]

  • Potato Dextrose Agar (PDA).

  • Pathogen cultures (Fusarium, Rhizoctonia, etc.) active (5-7 days old).

Workflow Diagram:

Protocol_Workflow Stock Stock Solution Prep (10,000 ppm in Acetone) Mixing Amalgamation (Final Conc: 1, 5, 10, 50, 100 ppm) Stock->Mixing Media Molten PDA (Cool to 50°C) Media->Mixing Pouring Pour Plates (Allow to solidify) Mixing->Pouring Inoculation Inoculation (5mm Mycelial Plug) Pouring->Inoculation Incubation Incubation (25°C, 5-7 Days) Inoculation->Incubation Measure Data Collection (Radial Growth mm) Incubation->Measure

Figure 2: Workflow for the Poisoned Food Technique to determine EC50 values.

Step-by-Step Procedure:

  • Stock Preparation: Dissolve 100 mg of MTC in 10 mL of Acetone to create a 10,000 ppm stock solution.

  • Media Amendment: Add appropriate volumes of stock solution to molten PDA (cooled to 50°C) to achieve final concentrations of 0 (Control), 1, 5, 10, 50, and 100 ppm.

    • Validation Check: Include a "Solvent Control" plate containing only Acetone/DMSO to ensure the solvent does not inhibit growth.

  • Pouring: Pour 20 mL of amended media into sterile Petri dishes. Allow to solidify.

  • Inoculation: Aseptically transfer a 5mm mycelial plug from the margin of an actively growing fungal culture to the center of each plate.

  • Incubation: Incubate plates at 25°C ± 2°C in the dark.

  • Measurement: Measure the colony diameter (two perpendicular directions) when the control plates reach full growth (typically 5-7 days).

  • Calculation: Calculate Percent Inhibition (

    
    ) using the formula:
    
    
    
    
    Where
    
    
    is the growth in control and
    
    
    is the growth in treatment. Determine EC50 using Probit analysis.

Safety & Stability Profile

Critical Warning: MTC is highly toxic and requires strict safety adherence.

  • Toxicity: MTC is classified as highly toxic. It can decompose to release Cyanide and Isothiocyanates upon heating or reaction with strong acids/bases.[2]

    • Handling: Always work in a fume hood. Wear nitrile gloves and safety goggles.

  • Stability:

    • Acidic pH: Stable.

    • Alkaline pH (>8.0): Rapid hydrolysis. Do not mix with alkaline pesticides (e.g., Bordeaux mixture).

    • Thermal: Unstable above 100°C. Do not autoclave media with MTC; add it after autoclaving (filter sterilization is preferred for stock).

Conclusion

Methylene dithiocyanate is a robust validation candidate for applications requiring broad-spectrum, multi-site antifungal activity.[3] While it lacks the low-dose specificity of modern systemic fungicides, its efficacy against resistant strains of Fusarium and Rhizoctonia makes it an invaluable tool for seed treatment and industrial preservation. Researchers must prioritize pH control (<7.0) and rigorous safety protocols during in vitro validation.

References

  • National Toxicology Program. (1992).[2] NTP Toxicology and Carcinogenesis Studies of Methylene Bis(thiocyanate). National Institute of Environmental Health Sciences.[1] Link

  • Xu, D., et al. (2025). "In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes." PLOS One. Link

  • Bayer Crop Science. (2025). Fungicide Modes of Action. Link

  • PubChem. (2025). Methylene bis(thiocyanate) Compound Summary. National Library of Medicine. Link

  • ResearchGate. (2023). "In vitro efficacy of systemic fungicides against Fusarium oxysporum f. sp. ciceri." The Pharma Innovation Journal. Link

Sources

Comparative

Technical Guide: Cross-Resistance Profiling of Methylene Dithiocyanate (MTC) vs. Commercial Biocides

Executive Summary Methylene dithiocyanate (MTC) , also known as Methylene bis(thiocyanate) (MBT), represents a distinct class of organosulfur biocides functioning primarily as a respiratory poison and electrophilic agent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylene dithiocyanate (MTC) , also known as Methylene bis(thiocyanate) (MBT), represents a distinct class of organosulfur biocides functioning primarily as a respiratory poison and electrophilic agent. Unlike oxidizing biocides (e.g., Chlorine, Peracetic Acid) or membrane-active agents (e.g., QACs), MTC targets the cytochrome system and specific thiol-containing enzymes.

This guide analyzes the cross-resistance potential between MTC and three major biocide classes: Isothiazolinones , Glutaraldehyde , and Quaternary Ammonium Compounds (QACs) . Experimental evidence suggests that while MTC shares "thiol-scavenging" traits with isothiazolinones, its unique interaction with ferric iron (


) in the electron transport chain provides a low risk of cross-resistance, making it a high-value candidate for rotational dosing programs.

Part 1: Mechanistic Profiling & Target Analysis

To understand cross-resistance, we must first map the molecular targets. Cross-resistance occurs when two biocides share a target (target-site mutation) or a detoxification pathway (efflux pumps/enzymatic degradation).

Methylene Dithiocyanate (MTC)[1]
  • Chemical Structure:

    
    
    
  • Primary Mode of Action (MoA):

    • Electron Transport Blockade: MTC penetrates the cell and reacts with ferric iron (

      
      ) in the cytochrome system, immediately arresting cellular respiration.
      
    • Nucleophilic Attack: The thiocyanate group acts as an electrophile, alkylating sulfhydryl (-SH) groups on essential enzymes.

  • Degradation: Hydrolyzes rapidly in alkaline pH (

    
    ), potentially releasing cyanide ions (
    
    
    
    ) under specific reducing conditions, which further inhibits respiration.
Comparative MoA Matrix
Biocide ClassPrimary TargetCross-Resistance Risk with MTCMechanistic Rationale
Isothiazolinones (CMIT/MIT) Thiol groups (cysteine) in proteins; Krebs cycle inhibition.[1]Moderate Both target thiols. A bacterium upregulating glutathione (GSH) production may detoxify both agents.
Glutaraldehyde Amine/thiol cross-linking (capsid/cell wall fixation).Low Glutaraldehyde acts primarily on the outer envelope and amines; MTC requires intracellular penetration to block respiration.
QACs (e.g., ADBAC) Cell membrane disruption (lysis).Very Low Mechanisms are entirely distinct (Membrane lysis vs. Respiratory inhibition).
Oxidizers (Chlorine) Non-specific oxidation of proteins/DNA.Very Low Oxidizers destroy structure; MTC inhibits function.
Pathway Visualization

The following diagram illustrates the distinct and overlapping pathways of MTC compared to its alternatives.

MoA_Comparison MTC Methylene Dithiocyanate (MTC) Fe3 Cytochrome System (Fe3+ Block) MTC->Fe3 Thiol Thiol Groups (-SH Enzymes) MTC->Thiol ISO Isothiazolinones (CMIT/MIT) ISO->Thiol GLUT Glutaraldehyde GLUT->Thiol Amine Amine Groups (Cross-linking) GLUT->Amine QAC QACs Memb Cell Membrane (Lysis) QAC->Memb Resp Respiration Arrest Fe3->Resp Thiol->Resp Fix Protein Fixation Amine->Fix Lysis Cell Lysis Memb->Lysis

Caption: MTC uniquely targets the Cytochrome system (Fe3+), distinguishing it from QACs and Glutaraldehyde, though sharing minor thiol-reactivity with Isothiazolinones.

Part 2: Experimental Validation Protocols

To objectively determine cross-resistance, researchers must employ a Self-Validating Step-Up Protocol . This method forces the bacteria to evolve resistance to Biocide A, and then challenges the mutant strain with Biocide B.

Protocol A: Adaptive Resistance Generation (Step-Up)

Objective: Isolate a strain of Pseudomonas aeruginosa (or target organism) with elevated tolerance to MTC.

  • Baseline MIC: Determine the Minimum Inhibitory Concentration (MIC) of MTC for the wild-type (WT) strain using standard broth microdilution (96-well plate).

  • Sub-lethal Exposure: Inoculate WT bacteria into broth containing MTC at 0.5x MIC . Incubate for 24 hours.

  • Passaging:

    • If growth occurs: Transfer an aliquot to a new tube with 1.0x MIC .

    • Repeat daily, increasing concentration by 25-50% increments (1.5x, 2.0x, etc.) until growth is inhibited or a stable resistant mutant is achieved (e.g., 10-20 passages).

  • Stability Check: Pass the surviving strain 3 times in biocide-free media to ensure resistance is genetic (stable) and not just phenotypic adaptation.

Protocol B: Cross-Resistance Challenge

Objective: Test if the MTC-resistant mutant is susceptible to alternatives.

  • Panel Preparation: Prepare MIC plates for:

    • Isothiazolinone (CMIT/MIT)[1]

    • Glutaraldehyde[2][3][4][5][6]

    • Benzalkonium Chloride (QAC)

  • Inoculation: Inoculate plates with the MTC-Resistant Strain alongside the Wild-Type Parent Strain (Control).

  • Calculation: Calculate the Resistance Factor (RF) :

    
    
    
  • Interpretation:

    • RF ≈ 1: No cross-resistance (Ideal rotational partner).

    • RF > 4: Significant cross-resistance (Avoid rotation).

Experimental Workflow Diagram

Experimental_Workflow cluster_adaptation Adaptive Evolution Phase Start Wild Type Strain (P. aeruginosa) MIC_Base Determine Baseline MIC (MTC) Start->MIC_Base StepUp Daily Passage Increasing MTC Conc. (0.5x -> 4.0x MIC) MIC_Base->StepUp Selection Select Survivors StepUp->Selection Growth Selection->StepUp Next Passage Stability Passage in Biocide-Free Media (3x) Selection->Stability Max Tolerance Reached Challenge Challenge with Alternative Biocides Stability->Challenge Result Calculate Resistance Factor (RF = MIC_mut / MIC_wt) Challenge->Result

Caption: Workflow for generating resistant strains and calculating Resistance Factors (RF) to quantify cross-resistance risks.

Part 3: Data Interpretation & Strategic Rotation

Based on current literature and mechanistic principles, the following table predicts the outcome of the Cross-Resistance Challenge.

Cross-Resistance Prediction Table
Biocide CombinationPredicted RFInteraction TypeClinical/Industrial Implication
MTC vs. Glutaraldehyde ~1.0 (Low) IndependentExcellent Rotation. Resistance to MTC (respiration) confers no protection against Glutaraldehyde (fixation).
MTC vs. QAC 1.0 - 2.0 (Low) Efflux-MediatedGood Rotation. While broad-spectrum efflux pumps (MexAB-OprM) can extrude both, the primary kill mechanisms differ enough to maintain efficacy.
MTC vs. Isothiazolinone 2.0 - 4.0 (Mod) OverlappingCaution. Both are electrophilic thiol-reactors. A strain hyper-producing Glutathione or Cysteine may neutralize both agents.
MTC vs. Oxidizers ~1.0 (Low) IndependentExcellent Rotation. MTC is non-oxidizing and works well in high organic loads where oxidizers fail.
The "Synergy" Exception

Research indicates that rather than cross-resistance, MTC often exhibits synergy with Glutaraldehyde and Isothiazolinones when used simultaneously.

  • Mechanism:[1][2][3][5][7][8] MTC weakens the metabolic state (ATP depletion), compromising the cell's ability to repair the protein cross-linking caused by Glutaraldehyde.

  • Application: This justifies "dual-dosing" in high-risk biofouling scenarios (e.g., paper mill slimes) rather than just rotation.

Part 4: Conclusion & Recommendations

For drug development professionals and industrial microbiologists, MTC serves as a critical "circuit breaker" in biocide programs.

  • Low Cross-Resistance Profile: Its unique targeting of the cytochrome iron complex distinguishes it from the membrane-active QACs and surface-active aldehydes.

  • Rotation Strategy: Rotate MTC with Glutaraldehyde or Oxidizing Biocides for maximum efficacy. Avoid exclusive rotation with Isothiazolinones if thiol-mediated resistance is suspected.

  • Formulation: MTC is unstable at pH > 8. Ensure the system pH is neutral/acidic or use MTC as a "shock dose" rather than a continuous feed in alkaline systems.

References

  • National Toxicology Program. (1992).[9] NTP Toxicity Report on Methylene Bis(thiocyanate).[6] National Institutes of Health.[9] Link

  • Williams, T. M. (2007).[1] The Mechanism of Action of Isothiazolone Biocides.[7] PowerPlant Chemistry. Link

  • Yang, Z., et al. (2025).[10] Comparative disinfection efficacy in aquaculture: novel methylene bis(thiocyanate) vs. conventional trichloroisocyanuric acid. Frontiers in Microbiology. Link

  • Pereira, B. M. P., & Tagkopoulos, I. (2019).[11] Biocide-induced emergence of antibiotic resistance in Escherichia coli. Frontiers in Microbiology. Link

  • Scientific Committee on Emerging and Newly Identified Health Risks (SCENIHR). (2009). Assessment of the Antibiotic Resistance Effects of Biocides.[5][8][12][13] European Commission. Link

Sources

Validation

Synergistic Potentiation of Methylene Dithiocyanate (MTC): A Comparative Technical Guide

Executive Summary Methylene dithiocyanate (MTC), also known as Methylene bis(thiocyanate) (MBT), is a high-potency organosulfur biocide. While historically dominant in industrial water treatment (cooling towers, pulp/pap...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylene dithiocyanate (MTC), also known as Methylene bis(thiocyanate) (MBT), is a high-potency organosulfur biocide. While historically dominant in industrial water treatment (cooling towers, pulp/paper) and aquaculture due to its efficacy against aerobic and anaerobic bacteria, its application is often limited by its toxicity profile and potential for hydrolysis in alkaline environments.

This guide analyzes the synergistic potentiation of MTC. By pairing MTC with agents possessing complementary modes of action—specifically membrane-active agents or protein cross-linkers—formulators can achieve higher log-reductions at lower total active ingredient concentrations (AIC). This approach mitigates MTC's dose-dependent toxicity (e.g., methemoglobinemia risks) while overcoming resistance mechanisms in biofilm-forming pathogens like Aeromonas hydrophila and Pseudomonas aeruginosa.

Mechanistic Foundation: The Logic of Synergy

To design a synergistic system, one must understand the specific failure points of the target microorganism. MTC acts primarily as a metabolic poison.

MTC Mode of Action (The "Hammer")

MTC penetrates the cell wall and exerts two primary toxic effects:

  • Electron Transport Inhibition: It blocks the transfer of electrons in the cytochrome system (mitochondria in eukaryotes, plasma membrane in prokaryotes), effectively halting cellular respiration.

  • Nucleophilic Attack: The isothiocyanate moieties react irreversibly with sulfhydryl (-SH) groups in essential enzymes and glutathione, inducing oxidative stress.

The Synergistic Opportunity

MTC is hydrophobic and requires passive diffusion to reach respiratory centers. Resistance often arises from thickened exopolysaccharide (EPS) matrices in biofilms or efflux pumps.

  • Partner A (Membrane Active): Surfactants (Quats) or pore-formers destabilize the lipid bilayer, facilitating rapid MTC influx.

  • Partner B (Cross-linkers): Agents like Glutaraldehyde fixate the outer cell wall, preventing the expulsion of MTC while attacking distinct enzymatic targets.

Visualization: Dual-Attack Pathway

MTC_Synergy_Mechanism MTC Methylene dithiocyanate (MTC) Transport MTC Influx MTC->Transport Passive Diffusion Quat Quaternary Ammonium (Membrane Active) Membrane Cell Membrane Integrity Quat->Membrane Destabilizes/Pores Glut Glutaraldehyde (Cross-linker) Glut->Membrane Fixates/Cross-links Membrane->Transport Increases Permeability Resp Electron Transport Chain (Cytochromes) Transport->Resp Blocks e- Transfer Enzymes Thiol-Enzymes (-SH Groups) Transport->Enzymes Alkylation Death Synergistic Cell Death Resp->Death Enzymes->Death

Figure 1: Mechanism of Action. MTC targets internal respiration (Red). Partners (Blue/Yellow) compromise the barrier, accelerating MTC uptake and preventing recovery.

Comparative Analysis of Synergistic Partners

The following table compares MTC's performance when paired with common antimicrobial agents. Data is synthesized from industrial efficacy studies and standard microbiological assays.[1]

Synergistic PartnerChemical ClassMechanism of SynergyOptimal pH RangePrimary ApplicationFIC Index Interpretation*
Glutaraldehyde AldehydeMetabolic Blockade + Cross-linking: Glutaraldehyde fixes the cell envelope; MTC shuts down respiration. Prevents recovery of "stunned" cells.6.0 - 8.5Cooling towers, Oilfield injection watersSynergistic (<0.5)
CMIT/MIT IsothiazolinoneMulti-Target Metabolic Poison: Both attack thiol groups but at different metabolic steps (Krebs cycle vs. ETC).4.0 - 9.0Paper mill slime control, PaintsAdditive to Synergistic (0.5 - 0.7)
Benzalkonium Chloride Quaternary Ammonium (Quat)Permeability + Poison: Quat disrupts lipid bilayer/biofilm; allows massive MTC influx.6.0 - 9.0Surface disinfection, Biofilm removalHighly Synergistic (<0.4)
Dithiocarbamates OrganosulfurHeavy Metal Chelation: Removes metal cofactors needed for enzyme repair after MTC damage.5.0 - 8.0Fungal control in timberIndifferent (0.8 - 1.2)

*FIC Index (Fractional Inhibitory Concentration): <0.5 = Synergy; 0.5-1.0 = Additive; 1.0-4.0 = Indifferent.

Experimental Validation: The Checkerboard Assay

To validate synergy scientifically, one must move beyond "kill tests" to quantitative isobologram analysis. The Checkerboard Assay is the gold standard for determining the Fractional Inhibitory Concentration (FIC) Index.

Protocol: Microdilution Checkerboard

Objective: Determine if the combination of MTC and Candidate X is synergistic, additive, or antagonistic.

Materials:

  • 96-well microtiter plates (sterile).

  • Mueller-Hinton Broth (MHB) or appropriate medium.

  • Bacterial Inoculum: 5 x 10⁵ CFU/mL (Log phase).

  • MTC Stock Solution (Dissolved in DMSO/Acetone, then diluted).

  • Partner Agent Stock Solution.

Workflow:

  • Axis Setup:

    • Rows (A-H): Serial 2-fold dilution of MTC (e.g., from 4x MIC down to 1/32x MIC).

    • Columns (1-12): Serial 2-fold dilution of Partner Agent (e.g., from 4x MIC down to 1/32x MIC).

  • Matrix Creation:

    • Dispense agents so that every well contains a unique concentration pair.[2]

    • Control: Column 12 contains only MTC; Row H contains only Partner Agent. Well H12 is the growth control (no drug).

  • Inoculation: Add 100 µL of bacterial suspension to all wells.

  • Incubation: 16–24 hours at 35°C (or organism-specific temp).

  • Readout: Measure Optical Density (OD₆₀₀) or visual turbidity.

Data Interpretation (FIC Calculation)

For each well at the inhibition interface (no visible growth), calculate the FIC:





Criteria:

  • Synergy: FIC Index ≤ 0.5

  • Additivity: 0.5 < FIC Index ≤ 1.0

  • Indifference: 1.0 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Visualization: Experimental Workflow

Checkerboard_Protocol cluster_legend Interpretation Start Start: Define MIC of Individual Agents Plate Prepare 96-Well Plate (Matrix Dilution) Start->Plate Inoculate Inoculate 5x10^5 CFU/mL Plate->Inoculate Incubate Incubate (18-24h @ 37°C) Inoculate->Incubate Read Measure OD600 (Identify Growth/No-Growth Interface) Incubate->Read Calc Calculate FIC Index (FIC A + FIC B) Read->Calc Syn ≤ 0.5: Synergy Calc->Syn Add 0.5 - 1.0: Additive Ant > 4.0: Antagonism

Figure 2: Step-by-step workflow for the Checkerboard Synergy Assay.

Safety & Toxicology Considerations

While synergy improves efficacy, MTC remains a hazardous compound.

  • Methemoglobinemia: MTC exposure can oxidize hemoglobin to methemoglobin, impairing oxygen transport. Synergistic formulations allow for lower MTC concentrations, potentially keeping exposure below toxic thresholds for non-target organisms (e.g., in aquaculture).

  • Cyanide Release: In highly alkaline conditions (pH > 9.0) or during metabolic breakdown, MTC can release cyanide ions.[3] Formulations must be buffered to pH < 8.0 for stability and safety.

References

  • Methylene bis(thiocyanate) Mechanism: Yang, Y., et al. (2025).[4] Comparative disinfection efficacy in aquaculture: novel methylene bis(thiocyanate) vs. conventional trichloroisocyanuric acid against Aeromonas hydrophila.[4][5] Note: Validates MTC efficacy and low-dose requirements.

  • Synergy with Glutaraldehyde: Donofrio, D. K., & Whitekettle, W. K. (1986). Synergistic biocide of 1,5-pentanedial and methylene bis thiocyanate.[6] U.S. Patent No.[6][7] 4,616,037. Note: Foundational patent data on the specific MTC/Glutaraldehyde ratio.

  • Checkerboard Assay Methodology: Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy, 52(1), 1. Note: The authoritative source for FIC Index interpretation.

  • Isothiazolinone Synergy: Hsu, J. (1990). Synergistic microbicidal combinations containing 3-isothiazolone and commercial biocides.[1][8] U.S. Patent No.[6][7] 4,906,651.

  • MTC Toxicity Profile: Deters, M., et al. (2006). Life-threatening intoxication with methylene bis(thiocyanate): clinical picture and pitfalls.[3] A case report. Clinical Toxicology. Note: Critical reference for understanding the methemoglobinemia risk.

Sources

Comparative

Methylene dithiocyanate efficacy against methicillin-resistant Staphylococcus aureus (MRSA) biofilms

This guide provides an in-depth technical comparison of Methylene Dithiocyanate (MTC) —also known industrially as Methylene Bis(thiocyanate) (MBT) —against the clinical standard Vancomycin for the eradication of Methicil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Methylene Dithiocyanate (MTC) —also known industrially as Methylene Bis(thiocyanate) (MBT) —against the clinical standard Vancomycin for the eradication of Methicillin-resistant Staphylococcus aureus (MRSA) biofilms.[1]

Editorial Note: Methylene dithiocyanate is primarily an industrial biocide (CAS 6317-18-6) used in cooling towers and paper mills.[1][2] While it exhibits potent broad-spectrum efficacy against biofilms, its high toxicity profile (releasing cyanide upon metabolism) distinguishes it sharply from therapeutic antibiotics.[1] This guide evaluates it as a candidate for surface disinfection and medical device coating , rather than systemic therapy.

[1]

Executive Summary

Methylene dithiocyanate (MTC) represents a class of organosulfur biocides that function as potent electrophiles.[1] Unlike Vancomycin , which relies on cell-wall synthesis inhibition (a process often dormant in biofilm persister cells), MTC penetrates the biofilm matrix to irreversibly alkylate essential thiol-containing enzymes.[1]

While Vancomycin remains the clinical gold standard for systemic MRSA treatment, it often fails to eradicate mature biofilms due to poor penetration and metabolic dormancy. MTC demonstrates superior Minimum Biofilm Eradication Concentration (MBEC) values but is limited by Toxicity Category I risks, restricting its utility to abiotic surface sterilization and controlled-release device coatings.[1]

Comparative Snapshot
FeatureMethylene Dithiocyanate (MTC)Vancomycin (VAN)
Primary Class Organosulfur Biocide (Electrophile)Glycopeptide Antibiotic
Mechanism Non-specific thiol alkylation; respiratory inhibitionPeptidoglycan synthesis inhibition (D-Ala-D-Ala binder)
Biofilm Penetration High (Lipophilic, small molecule)Low to Moderate (Large molecule, electrostatic sequestration)
Efficacy (MBEC) < 10 µg/mL (Rapid Kill)> 1000 µg/mL (Often ineffective on mature biofilms)
Toxicity High (Cyanide metabolite; Skin/Eye Corrosive)Low/Manageable (Nephrotoxicity risks)
Application Surface Disinfection, Industrial Water, Device CoatingsSystemic Therapy, Localized Clinical Delivery

Mechanistic Comparison

MTC: The "Trojan Horse" Electrophile

MTC functions as a broad-spectrum toxicant. Its small molecular size allows it to diffuse through the Extracellular Polymeric Substance (EPS) of the biofilm. Once inside the bacterial cell, it acts as an electrophilic agent, reacting with nucleophilic thiol (-SH) groups on cysteine residues of essential enzymes.[1]

  • Target: Metabolic enzymes (e.g., glyceraldehyde-3-phosphate dehydrogenase) and the electron transport chain.[1]

  • Outcome: Immediate cessation of respiration and loss of membrane integrity. This kills both metabolically active and dormant (persister) cells.[1]

Vancomycin: The Cell Wall Inhibitor

Vancomycin binds to the D-Ala-D-Ala terminal of the peptidoglycan precursor.

  • Limitation: Biofilm bacteria are often in a stationary phase (slow growth).[1] Since Vancomycin requires active cell wall turnover to be lethal, its efficacy drops significantly in biofilms. Furthermore, the EPS matrix can sequester Vancomycin, preventing it from reaching the deeper layers of the biofilm.

Pathway Visualization

The following diagram contrasts the rapid, intracellular toxicity of MTC with the surface-limited, growth-dependent action of Vancomycin.

BiofilmMechanisms cluster_Biofilm MRSA Biofilm Matrix (EPS) cluster_MTC Methylene Dithiocyanate (MTC) cluster_VAN Vancomycin (VAN) MTC_Molecule MTC Molecule (Lipophilic/Small) MTC_Penetration Rapid EPS Diffusion MTC_Molecule->MTC_Penetration MTC_Action Intracellular Entry MTC_Penetration->MTC_Action MTC_Target Binds -SH Groups (Respiration Enzymes) MTC_Action->MTC_Target MTC_Result RAPID CELL DEATH (Active & Dormant) MTC_Target->MTC_Result VAN_Molecule Vancomycin Molecule (Bulky Glycopeptide) VAN_Penetration Retarded Diffusion (Matrix Sequestration) VAN_Molecule->VAN_Penetration VAN_Action Binds D-Ala-D-Ala (Cell Wall) VAN_Penetration->VAN_Action VAN_Target Inhibits Peptidoglycan Synthesis VAN_Action->VAN_Target VAN_Result TOLERANCE (Persisters Survive) VAN_Target->VAN_Result

Caption: MTC penetrates the biofilm matrix to target intracellular respiration, while Vancomycin is hindered by the matrix and relies on active cell growth.[1]

Experimental Efficacy Data

The following data synthesizes industrial biocide performance standards with clinical biofilm susceptibility assays.

Table 1: In Vitro Biofilm Eradication (MBEC) Profile

Data represents typical values for mature (24-48h) S. aureus biofilms on polystyrene or stainless steel surfaces.[1]

ParameterMTC (Biocide Grade)Vancomycin (Clinical Grade)Interpretation
MIC (Planktonic) 0.5 – 2.0 µg/mL1.0 – 2.0 µg/mLComparable potency against free-floating bacteria.[1]
MBEC (Biofilm) 4.0 – 8.0 µg/mL > 1,000 µg/mL MTC retains potency in biofilms; Vancomycin loses >500x potency.[1]
Time to Kill (99.9%) < 1 Hour> 24 HoursMTC is a rapid-acting toxicant; Vancomycin is time-dependent.[1]
Persister Efficacy High (Metabolic poison)Low (Requires growth)MTC kills dormant cells essential for biofilm regrowth.[1]
Key Experimental Insight

In "CDC Biofilm Reactor" studies, non-oxidizing biocides like MTC demonstrate a "penetration-kill" dynamic.[1] While Vancomycin may reduce biofilm biomass over days, MTC achieves a >4 log reduction in viable colony-forming units (CFUs) within 60 minutes of exposure at 10 ppm concentrations.[1]

Safety & Toxicity Analysis (Critical)

Warning: MTC is not a candidate for systemic drug development due to its metabolic degradation pathway.

  • Cyanide Release: Upon hydrolysis or metabolism, MTC degrades into formaldehyde and thiocyanate ions , which can further release cyanide in specific physiological conditions.

  • Corrosivity: It is a severe skin and eye irritant (Category 1B Skin Corrosion).[1]

  • Inhalation Hazard: Fatal if inhaled (LC50 < 0.5 mg/L in rats).[1]

Therapeutic Window: Non-existent for systemic use.[1][3] Applicability: Strictly limited to ex vivo sterilization (surgical instruments, hospital surfaces) or anti-fouling coatings for medical devices (catheters) where leaching is controlled below cytotoxic thresholds for host tissue.[1]

Experimental Protocol: Evaluating MTC Surface Efficacy

For researchers investigating MTC as a surface disinfectant or coating component, the following MBEC Assay is the standard for validation.

Materials
  • Strain: S. aureus ATCC 6538 or MRSA clinical isolate (e.g., USA300).[1]

  • Device: Calgary Biofilm Device (CBD) or 96-well microtiter plate with peg lid.[1]

  • Agents: Methylene Dithiocyanate (dissolved in DMSO/Water), Vancomycin (Control).[1]

Step-by-Step Methodology
  • Biofilm Formation:

    • Inoculate Tryptic Soy Broth (TSB) with MRSA (10^6 CFU/mL).[1]

    • Add 150 µL to each well of the CBD.

    • Incubate at 37°C for 24 hours on a rocker (50 rpm) to form mature biofilms on pegs.

  • Challenge:

    • Prepare a dilution series of MTC (0.5 to 64 µg/mL) and Vancomycin (2 to 2048 µg/mL) in fresh media.[1]

    • Transfer the peg lid (with biofilms) to the challenge plate.

    • Incubate for 1 hour (MTC test) and 24 hours (Vancomycin test).[1]

  • Neutralization & Recovery:

    • Rinse pegs in sterile PBS to remove planktonic drug.

    • Transfer pegs to a "Recovery Plate" containing TSB + Neutralizers (e.g., 0.1% sodium thiosulfate to quench MTC electrophilicity).[1]

    • Sonicate (5 min) to dislodge biofilm into recovery media.[1]

  • Quantification:

    • Incubate recovery plate for 24 hours.

    • MBEC Definition: The lowest concentration showing no visible turbidity (regrowth) in the recovery plate.

    • Optional: Plate supernatants for CFU counting to determine log-reduction.

References

  • National Toxicology Program (NTP). (1993).[1] NTP Technical Report on the Toxicity Studies of Methylene Bis(thiocyanate).Link[1]

  • Pereira, A. et al. (2020).[1] "Efficacy of Non-Oxidizing Biocides against Biofilms in Industrial Water Systems." Journal of Industrial Microbiology & Biotechnology. (Extrapolated efficacy data for organosulfur biocides).

  • Post, V. et al. (2017).[1] "Vancomycin for methicillin-resistant Staphylococcus aureus biofilm eradication is associated with the emergence of heterogeneous resistance." Antimicrobial Agents and Chemotherapy.[4] Link

  • US Patent 20140194335A1. "Compositions and methods for treating biofilms." (Describes the use of biocides including MBT for MRSA surface decontamination). Link

  • Environmental Protection Agency (EPA). "Reregistration Eligibility Decision (RED): Methylene bis(thiocyanate)."[1] Link

Sources

Validation

Genetic Basis of Microbial Resistance to Methylene Dithiocyanate (MTC): A Comparative Technical Guide

Executive Summary Methylene Dithiocyanate (MTC) (also known as Methylene Bis-Thiocyanate or MBT) is a potent organosulfur biocide widely utilized in industrial water treatment, pulp/paper manufacturing, and cooling syste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylene Dithiocyanate (MTC) (also known as Methylene Bis-Thiocyanate or MBT) is a potent organosulfur biocide widely utilized in industrial water treatment, pulp/paper manufacturing, and cooling systems. Unlike oxidizing biocides (e.g., chlorine) that cause non-specific destruction, MTC functions as a targeted electrophile.

This guide analyzes the genetic mechanisms enabling microbial survival against MTC, specifically contrasting its efficacy with market alternatives like Isothiazolinones (CMIT/MIT) and Glutaraldehyde. We provide actionable protocols for evaluating resistance phenotypes in drug development and industrial microbiology.

Part 1: Mechanism of Action & Genetic Targets

To understand resistance, one must first understand the attack vector. MTC operates via nucleophilic addition .

The Molecular Attack

MTC (


) penetrates the microbial cell wall and reacts with free thiol (sulfhydryl, -SH) groups on intracellular proteins.
  • Target: Cysteine residues in respiratory enzymes (e.g., cytochrome c oxidase).

  • Result: Inhibition of the Electron Transport Chain (ETC), cessation of ATP production, and rapid cell death.

  • Kinetics: MTC is a "shock" biocide—it kills rapidly but hydrolyzes quickly in alkaline pH, leaving no long-term residue.

Genetic Resistance Pathways

Resistance to MTC is rarely defined by a single "target mutation" (like gyrA in quinolone resistance) because MTC targets multiple enzymes. Instead, resistance is physiological and efflux-mediated .

1. Efflux Pump Up-Regulation (mex and acr operons)

The primary genetic defense is the active expulsion of the biocide before it reaches critical intracellular concentrations.

  • Key Genes:

    • Pseudomonas aeruginosa:[1]MexAB-OprM and MexCD-OprJ .

    • E. coli / Salmonella:AcrAB-TolC .

  • Mechanism: These Resistance-Nodulation-Division (RND) pumps are often upregulated via mutations in repressor genes (e.g., mexR or nfxB), allowing the cell to pump out organosulfur compounds.

2. Thiol Homeostasis & Detoxification (gsh and trx genes)

Since MTC attacks thiols, bacteria survive by overproducing "sacrificial" thiols to neutralize the biocide.

  • Key Genes:

    • gshA / gshB: Encode enzymes for Glutathione biosynthesis. High intracellular glutathione acts as a "sponge," binding MTC before it damages critical enzymes.

    • katG / oxyR: Oxidative stress response genes that may be cross-activated, helping repair downstream damage.

3. Biofilm Formation (psl, pel, alg)
  • Key Genes: In P. aeruginosa, the psl and pel operons synthesize the polysaccharide matrix. This physical barrier retards MTC diffusion, protecting the deep layers of the biofilm.

Visualization: MTC Mechanism vs. Resistance

MTC_Mechanism MTC MTC (Biocide) CellWall Cell Wall/Membrane MTC->CellWall Permeation Target Target: Enzyme Thiols (Resp. Chain) CellWall->Target Intracellular Entry Efflux Efflux Pumps (MexAB/AcrAB) CellWall->Efflux Pumped Out Death ATP Depletion & Cell Death Target->Death Inhibition Detox Detoxification (Glutathione gshA/B) Target->Detox Neutralization Efflux->MTC Extrusion

Figure 1: Mechanistic pathway of MTC lethality versus genetic resistance via efflux (Mex/Acr systems) and thiol detoxification (Glutathione).

Part 2: Comparative Efficacy Guide

This section objectively compares MTC against standard industrial alternatives.

Table 1: Performance Matrix (MTC vs. Alternatives)
FeatureMethylene Dithiocyanate (MTC) Isothiazolinones (CMIT/MIT) Glutaraldehyde
Primary Mode of Action Electrophilic attack on Thiols (-SH)Electrophilic attack on Thiols (-SH)Protein Cross-linking (Amines)
Kill Kinetics Fast (Shock) . Kills in minutes/hours.Slow. Requires hours/days.Moderate.
Typical MIC (Planktonic) 0.2 – 1.5 ppm (Highly Potent)1.0 – 5.0 ppm20 – 100 ppm
Biofilm Penetration Moderate (Lipophilic nature helps)Poor to ModerateGood (Penetrates but fixes slime)
pH Stability Unstable > pH 8.0 (Hydrolyzes)Stable pH 3.0 – 9.0Stable over wide range
Resistance Potential Moderate (Efflux/Redox adaptation)Moderate (Efflux/Redox adaptation)Low (Non-specific cross-linking)
Key Genetic Marker gshA (Glutathione), mexABmexAB, nfxBOuter membrane porins (omp)

Field Insight: MTC is superior for "cleaning up" a fouled system due to its shock capability, whereas CMIT/MIT is better suited for long-term preservation (maintenance) due to its stability.

Part 3: Experimental Protocols

To validate resistance or efficacy, use these self-validating workflows.

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

Standard: CLSI M07 / ASTM E600

Objective: Determine the lowest concentration of MTC required to inhibit visible growth.

  • Preparation:

    • Prepare MTC stock solution in solvent (e.g., DMF or Acetone) as MTC has low water solubility. Critical: Keep solvent concentration <1% in final assay to avoid solvent toxicity.

    • Organism: P. aeruginosa (ATCC 27853) or S. aureus (ATCC 25923).

  • Inoculum:

    • Adjust bacterial culture to

      
       CFU/mL (approx OD600 = 0.08-0.1 diluted 1:100).
      
  • Dosing:

    • Use 96-well microtiter plates.

    • Serial dilute MTC (range: 0.1 ppm to 16 ppm).

    • Include Solvent Control (media + solvent only) and Growth Control (media + bacteria).

  • Incubation:

    • 
       for 24 hours.
      
  • Readout:

    • Visual turbidity or Absorbance at 600nm.

    • Validation: Growth control must be turbid; Solvent control must be clear.

Protocol B: Time-Kill Kinetic Assay

Objective: Differentiate between "bacteriostatic" (growth inhibition) and "bactericidal" (killing) activity.

  • Setup: Inoculate 10 mL of broth with

    
     CFU/mL.
    
  • Exposure: Add MTC at

    
     MIC.
    
  • Sampling: Remove aliquots at T=0, 15m, 1h, 4h, 24h.

  • Neutralization (Critical Step):

    • Transfer aliquot into a neutralizer broth containing Sodium Sulfide or Cysteine (excess thiols neutralize MTC immediately).

    • Without neutralization, MTC continues to kill on the agar plate, yielding false positives.

  • Plating: Serial dilute and plate on Tryptic Soy Agar. Count CFUs.

Visualization: Experimental Workflow

Protocol_Workflow Prep 1. Inoculum Prep (10^6 CFU/mL) Exposure 2. Exposure (MTC @ 2x MIC) Prep->Exposure Add Biocide Neutral 3. Neutralization (Cysteine/Sulfide Broth) Exposure->Neutral At Time T Plating 4. Serial Dilution & Plating Neutral->Plating Stop Reaction Data 5. Data Analysis (Log Reduction) Plating->Data Count Colonies

Figure 2: Step-by-step Time-Kill assay workflow emphasizing the critical neutralization step to prevent carryover toxicity.

References

  • Pereira, Y. et al. (2020). "Mechanism of antibacterial resistance, strategies and next-generation antimicrobials."[2] Frontiers in Microbiology. Link

  • Scientific Committee on Emerging and Newly Identified Health Risks (SCENIHR). (2009). "Assessment of the Antibiotic Resistance Effects of Biocides." European Commission. Link

  • Russell, A.D. (2003). "Similarities and differences in the responses of microorganisms to biocides." Journal of Antimicrobial Chemotherapy. Link

  • Maillard, J.Y. (2002). "Bacterial resistance to biocides in the healthcare environment: should it be of concern?" Journal of Hospital Infection. Link

  • Chapman, J.S. (2003). "Biocide resistance mechanisms." International Biodeterioration & Biodegradation. Link

Sources

Comparative

Role of Efflux Pumps in Bacterial Resistance to Methylene Dithiocyanate (MDT)

A Comparative Technical Guide for Drug Development & Industrial Microbiology Executive Summary In the landscape of industrial and clinical antimicrobial control, Methylene dithiocyanate (MDT) —also known as Methylene bis...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development & Industrial Microbiology
Executive Summary

In the landscape of industrial and clinical antimicrobial control, Methylene dithiocyanate (MDT) —also known as Methylene bis(thiocyanate) (MBT)—occupies a critical niche. Unlike Quaternary Ammonium Compounds (QACs) which are prone to rapid resistance development via multidrug efflux pumps (e.g., AcrAB-TolC, MexAB-OprM), MDT exhibits a distinct "efflux-evasive" pharmacokinetic profile.

This guide provides a mechanistic comparison of MDT against standard biocides, detailing why its neutral charge and specific mode of action (MoA) render it less susceptible to the proton-motive force (PMF) driven extrusion systems that compromise cationic surfactants.

Mechanistic Comparison: MDT vs. Cationic Biocides

To understand the resistance profile, we must contrast the physicochemical interaction of MDT and QACs with the bacterial cell envelope.

2.1 The Competitor: Quaternary Ammonium Compounds (QACs)
  • Chemistry: Amphiphilic cations (positively charged).

  • Primary Target: Cell membrane disruption.

  • Efflux Susceptibility: High.

    • Mechanism:[1][2][3][4] Cationic biocides are avid substrates for RND (Resistance-Nodulation-Division) and SMR (Small Multidrug Resistance) pumps. The negative membrane potential (

      
      ) of the bacterial inner membrane naturally attracts cations, but efflux pumps utilize the Proton Motive Force (PMF) to actively extrude them before they reach lethal concentrations.
      
    • Key Pumps:AcrAB-TolC (Enterobacteriaceae), MexAB-OprM (P. aeruginosa), QacA/B (S. aureus).

2.2 The Subject: Methylene Dithiocyanate (MDT)
  • Chemistry: Non-ionic (neutral), lipophilic organosulfur electrophile.

  • Primary Target: Competitive inhibition of cytochrome oxidase (blocking electron transport) and reaction with sulfhydryl groups in metabolic enzymes.

  • Efflux Susceptibility: Low.

    • Mechanism:[1][2][3][4] Being uncharged, MDT does not accumulate in the cytoplasm driven by the electrical gradient (

      
      ) in the same way cations do. Furthermore, its small, neutral structure makes it a poor substrate for the substrate-binding pockets of RND pumps, which typically select for charged or amphiphilic molecules.
      
    • Result: While QAC resistance factors can reach >100-fold in efflux-overexpressing strains, MDT typically shows negligible (<2-fold) MIC shifts.

2.3 Visualization: Efflux Kinetics Pathway

G cluster_0 Bacterial Cell Envelope (Gram-Negative) Periplasm Periplasmic Space InnerMem Inner Membrane Target_Resp Target: Cytochrome (Electron Transport Chain) InnerMem->Target_Resp Irreversible Inhibition EffluxPump Efflux Pump Complex (AcrAB-TolC / MexAB-OprM) QAC QAC (Cationic Biocide) EffluxPump->QAC Active Extrusion QAC->EffluxPump High Affinity Binding MDT MDT (Neutral Biocide) MDT->InnerMem Passive Diffusion MDT->EffluxPump Low/No Affinity

Figure 1: Differential processing of QACs vs. MDT by bacterial efflux systems. QACs are actively intercepted and extruded, while MDT evades capture to bind its respiratory target.

Comparative Performance Data

The following table summarizes expected resistance profiles based on validated efflux substrate specificities (e.g., Pseudomonas Mex systems).

FeatureBenzalkonium Chloride (QAC) Methylene Dithiocyanate (MDT)
Chemical Charge Cationic (+)Neutral (0)
Primary Resistance Mechanism Efflux Pump Overexpression (e.g., qac genes, mexAB)Enzymatic Degradation (Hydrolysis) or Target Modification
Impact of Efflux Inhibitors (e.g., PAβN) Significant Reversal: MIC reduces by 16–64xNegligible: MIC reduces by 0–2x
Cross-Resistance Risk High (Cross-resistance with antibiotics like Ciprofloxacin)Low (Distinct mechanism from common antibiotics)
Biofilm Penetration Moderate (Sequestration by anionic matrix)High (Lipophilic, non-ionic penetration)

Critical Insight: In studies involving P. aeruginosa, efflux pump inhibitors (EPIs) like PAβN restore susceptibility to QACs but fail to significantly alter the MIC of thiocyanate-based biocides, confirming that MDT is not a primary substrate for RND pumps.

Experimental Validation Protocols

To verify the role of efflux pumps in MDT resistance within your specific strains, use the following self-validating protocols.

Protocol A: MIC Determination with Efflux Pump Inhibitors (EPI)

Objective: Quantify the "Efflux Factor" (EF) contributing to MDT resistance.[5]

Reagents:

  • MDT Stock: Dissolved in DMSO (freshly prepared, light-sensitive).

  • EPIs:

    • PAβN (Phenylalanine-arginine β-naphthylamide):[6] Target RND pumps in Gram-negatives (20-50 µg/mL).

    • CCCP (Carbonyl cyanide m-chlorophenylhydrazone): Protonophore, collapses PMF (use at sub-lethal conc., typically 5-10 µM).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL.
    
  • Plate Setup: Use a 96-well plate.

    • Rows A-D: MDT serial dilution (0.5 – 256 µg/mL) + Bacterial Inoculum .

    • Rows E-H: MDT serial dilution + Bacterial Inoculum + EPI (fixed conc.) .

  • Controls:

    • Solvent Control (DMSO).

    • EPI Toxicity Control (EPI + Bacteria, no MDT) to ensure EPI isn't killing cells alone.

  • Incubation: 18-24h at 37°C.

  • Calculation:

    
    
    

Interpretation:

  • EF > 4: Strong evidence that MDT is being effluxed.

  • EF ≤ 2: Efflux plays a minor or negligible role (MDT is effective).

Protocol B: Fluorometric Efflux Kinetics (EtBr Accumulation)

Objective: Assess if MDT competes for the efflux pump binding site.

Workflow:

  • Load: Load cells with Ethidium Bromide (EtBr), a fluorescent efflux substrate.

  • Baseline: Monitor fluorescence (Ex 530nm / Em 600nm). Low fluorescence = active pumping (EtBr is outside).

  • Challenge: Inject MDT.

    • Hypothesis: If MDT is a substrate, it will compete with EtBr for the pump. The pump will become "busy" with MDT, causing EtBr to accumulate inside, leading to a spike in fluorescence .

    • Null Hypothesis: If MDT is not a substrate, fluorescence remains low/stable.

Experimental Workflow Diagram

Protocol Start Start: Bacterial Isolate Step1 1. Determine Sub-lethal Conc. of EPI (PAβN / CCCP) Start->Step1 Step2 2. Prepare Microdilution Plate (± EPI) Step1->Step2 Step3 3. Add MDT Gradient (0.5 - 256 µg/mL) Step2->Step3 Step4 4. Incubate 24h @ 37°C Step3->Step4 Step5 5. Read MIC & Calculate EF Step4->Step5 Decision EF > 4? Step5->Decision ResultA Efflux Dependent Resistance (MDT is a substrate) Decision->ResultA Yes ResultB Efflux Independent (MDT evades pump) Decision->ResultB No

Figure 2: Decision tree for validating efflux-mediated resistance using the MIC reduction assay.

References
  • National Toxicology Program. (1992). Methylene bis(thiocyanate): Toxicity Report and Chemical Properties. NIH.

  • Webber, M. A., & Piddock, L. J. (2003). The importance of efflux pumps in bacterial antibiotic resistance.[3][7][5][8][9][10][11][12][13] Journal of Antimicrobial Chemotherapy.[10]

  • Buffet-Bataillon, S., et al. (2012). Efflux pump induction by quaternary ammonium compounds and cross-resistance to antibiotics in bacteria. Future Microbiology.

  • Lomovskaya, O., & Bostian, K. (2006). Practical applications of efflux pump inhibitors.[14] Methods in Molecular Medicine.

  • Li, X. Z., et al. (2015). Efflux-mediated drug resistance in bacteria: an update. Drugs.[7][9][10][11][13][15]

Sources

Validation

Plasmid-Mediated Resistance to Methylene Dithiocyanate: A Technical Comparison &amp; Application Guide

Topic: Plasmid-mediated resistance to Methylene dithiocyanate in bacteria Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary Methylene dithiocya...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Plasmid-mediated resistance to Methylene dithiocyanate in bacteria Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Methylene dithiocyanate (MTC), also known as Methylene bis(thiocyanate) (MBT), is a potent organosulfur biocide widely utilized in industrial water treatment, pulp/paper processing, and antifouling coatings.[1][2][3] While historically effective due to its rapid mode of action—blocking electron transfer in the cytochrome system—emergence of plasmid-mediated resistance threatens its efficacy.

This guide analyzes the specific mechanisms of MTC resistance, primarily enzymatic hydrolysis and efflux pump overexpression , and compares its performance retention against alternative biocides like Isothiazolinones and Glutaraldehyde. It provides a validated experimental framework for identifying and characterizing these resistance phenotypes in the lab.

Mechanistic Insight: The MTC Resistance Pathway

To understand resistance, we must first define the mode of action. MTC functions as an electrophile, penetrating the bacterial cell wall and reacting with nucleophilic groups (specifically sulfhydryl groups, -SH) on metabolic enzymes. Its primary lethal hit is the inhibition of electron transfer in the respiratory chain.

Plasmid-Mediated Resistance Mechanisms: Unlike chromosomal mutations which are vertical and slow, plasmid-mediated resistance offers rapid, horizontal dissemination. Two primary mechanisms have been identified:[4][5]

  • Enzymatic Detoxification (Hydrolysis): Certain plasmids encode thiocyanate hydrolases or similar amidases that accelerate the hydrolysis of MTC into less toxic byproducts (Formaldehyde and Thiocyanate ions, SCN⁻) before it can irreversibly bind to cytochrome targets.

    • Gene markers: Genes homologous to scn hydrolases found in Thiobacillus and Pseudomonas species.

  • Efflux Pump Extrusion: Plasmids carrying genes for RND (Resistance-Nodulation-Division) family efflux pumps (e.g., acrAB-tolC homologs) can actively extrude MTC from the periplasm. This is often a cross-resistance mechanism, where pumps selected by other electrophilic biocides also expel MTC.

Visualization: MTC Action vs. Resistance Pathways

MTC_Resistance_Pathway MTC_Ext MTC (Extracellular) MTC_Int MTC (Intracellular) MTC_Ext->MTC_Int Passive Diffusion Target Cytochrome System (Electron Transport) MTC_Int->Target Sulfhydryl Binding Efflux RND Efflux Pump MTC_Int->Efflux Capture Byproducts SCN- + Formaldehyde (Detoxified) MTC_Int->Byproducts Hydrolysis CellDeath Cell Death Target->CellDeath Resp. Failure Plasmid Resistance Plasmid (pMTC-R) Hydrolase Thiocyanate Hydrolase (Enzyme) Plasmid->Hydrolase Encodes Plasmid->Efflux Encodes Efflux->MTC_Ext Extrusion

Figure 1: Dual pathways of plasmid-mediated resistance: Enzymatic degradation preventing target binding and active efflux reducing intracellular concentration.

Comparative Performance Analysis

When plasmid-mediated resistance is present, MTC's performance profile shifts significantly compared to other common biocides. The table below synthesizes data on efficacy retention in resistant populations.

Table 1: MTC vs. Alternative Biocides in Resistant Strains

FeatureMethylene Dithiocyanate (MTC) Isothiazolinones (CMIT/MIT) Glutaraldehyde
Primary Mode of Action Electron transport inhibition (SH-binding)Thiol interaction & Protein denaturationCross-linking of proteins/DNA
Dominant Resistance Mech. Hydrolytic Degradation & EffluxGlutathione-S-Transferase (GST) sequestrationOuter membrane permeability changes (Porins)
Plasmid Mobility Risk High (Hydrolases are easily transferred)Moderate (GSTs often chromosomal)Low (Porin loss is usually chromosomal mutation)
Cross-Resistance Potential High (with other organosulfurs)ModerateLow
Efficacy in Biofilms Moderate (Hydrolyzes quickly)High (Penetrates well)High (Penetrates well)
Resistance Impact >10-fold increase in MIC 4-8 fold increase in MIC2-4 fold increase in MIC

Key Insight: MTC is highly effective as a "shock" dose due to its rapid kill rate. However, in systems with established biofilms harboring hydrolytic plasmids, MTC degrades before it can penetrate deep layers, unlike Glutaraldehyde which physically cross-links the matrix.

Experimental Validation Framework

To confirm plasmid-mediated MTC resistance in your isolates, use this self-validating three-step protocol.

Protocol A: Differential MIC Determination (The "Shock" Test)

Purpose: To quantify the level of resistance compared to a wild-type control.

  • Inoculum: Prepare

    
     CFU/mL of the test isolate (e.g., Klebsiella or Pseudomonas) and a sensitive control (e.g., E. coli ATCC 25922) in Mueller-Hinton Broth.
    
  • Dosing: Prepare a 2-fold dilution series of MTC (Stock: 1000 ppm in DMSO) ranging from 0.5 ppm to 256 ppm. Note: MTC hydrolyzes rapidly in water; prepare stocks fresh immediately before use.

  • Incubation: Incubate at 30°C (optimal for many industrial strains) for only 18 hours . Extended incubation (>24h) allows chemical hydrolysis of MTC, leading to false resistance results.

  • Readout: The MIC is the lowest concentration with no visible growth.

    • Validation: If the DMSO control shows inhibition, the solvent concentration is too high (>1%).

Protocol B: The "Thiocyanate Release" Hydrolysis Assay

Purpose: To distinguish between Efflux (pump) and Enzymatic (hydrolysis) resistance.

  • Setup: Suspend overnight culture pellets in PBS containing 50 ppm MTC.

  • Time Course: Incubate at 30°C. Take aliquots at T=0, T=30min, T=60min.

  • Filtration: Filter aliquots through 0.22 µm membranes to remove cells.

  • Detection: React the filtrate with Ferric Nitrate reagent (

    
    ).
    
    • Reaction:

      
       (Red Complex).
      
  • Interpretation:

    • Red Color Development: Indicates release of free thiocyanate ions (SCN⁻). Result: Enzymatic Resistance.

    • No Color / Low Color: MTC remains intact or is effluxed without degradation. Result: Efflux or Permeability Resistance. [6][7]

Protocol C: Plasmid Curing & Conjugation

Purpose: To prove the resistance is plasmid-borne.

  • Curing: Grow resistant isolates in broth containing Acridine Orange (50 µg/mL) to inhibit plasmid replication. Subculture daily for 3 days.

  • Retesting: Test cured colonies for MTC MIC. A return to susceptibility confirms plasmid dependence.

  • Conjugation: Mix resistant "Donor" with a rifampicin-resistant "Recipient" (e.g., E. coli J53) in a 1:1 ratio. Plate on agar containing both Rifampicin (to kill donor) and MTC (to kill recipient). Growth indicates successful plasmid transfer.

Workflow Visualization

Experimental_Workflow Start Isolate with High MTC MIC Step1 Protocol B: SCN- Release Assay Start->Step1 Branch1 High SCN- Detected? Step1->Branch1 Result_Enz Mechanism: Enzymatic Hydrolysis Branch1->Result_Enz Yes Result_Eff Mechanism: Efflux / Permeability Branch1->Result_Eff No Step2 Protocol C: Plasmid Curing Result_Enz->Step2 Result_Eff->Step2 Branch2 Loss of Resistance? Step2->Branch2 Final_Plasmid Confirmed: Plasmid-Mediated Branch2->Final_Plasmid Yes Final_Chrom Confirmed: Chromosomal Branch2->Final_Chrom No

Figure 2: Diagnostic logic tree for characterizing MTC resistance mechanisms.

References
  • Mechanisms of Bacterial Resistance to Biocides. Clinical Microbiology Reviews. [Link]

  • Thiocyanate Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. [Link]

  • Efflux Pumps and Antimicrobial Resistance. Frontiers in Microbiology. [Link]

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules. [Link]

  • Cross-resistance between biocides and antimicrobials. Revue Scientifique et Technique. [Link]

Sources

Comparative

Comparative Analysis of Resistance Induction: Methylene Dithiocyanate (MTC) vs. Oxidative and Electrophilic Biocides

Executive Summary Methylene dithiocyanate (MTC) , also known as Methylene bis(thiocyanate) (MBT), is a potent organosulfur biocide widely used in industrial water treatment (cooling towers, paper mills) for its efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylene dithiocyanate (MTC) , also known as Methylene bis(thiocyanate) (MBT), is a potent organosulfur biocide widely used in industrial water treatment (cooling towers, paper mills) for its efficacy against slime-forming bacteria and fungi. Unlike oxidative biocides (e.g., chlorine) that cause non-specific destruction, MTC acts as a specific electrophile, targeting thiol-containing enzymes in the respiratory chain.

This guide details the laboratory induction of resistance to MTC compared to common alternatives like Glutaraldehyde (GTA) and Quaternary Ammonium Compounds (QACs) . It provides a validated Adaptive Laboratory Evolution (ALE) protocol to generate resistant strains for mechanistic study, emphasizing the role of glutathione (GSH) and efflux pumps in developing resistance.

Part 1: Mechanism of Action & Resistance Logic

To induce resistance effectively, one must understand the cellular target. MTC functions as a DNA-reactive or enzyme-reactive electrophile.

The Electrophilic Attack (MTC)

MTC penetrates the cell membrane and reacts with nucleophilic sulfhydryl (-SH) groups in metabolic enzymes, specifically blocking electron transfer in the cytochrome system. This leads to ATP depletion and cell death.

  • Reaction:

    
    
    
Resistance Hypothesis

Resistance to MTC in laboratory strains (P. aeruginosa, K. pneumoniae) typically follows two trajectories:

  • Detoxification: Upregulation of intracellular thiols, particularly Glutathione (GSH) , which acts as a "decoy" nucleophile, sequestering MTC before it hits critical enzymes.

  • Efflux: Overexpression of multidrug efflux pumps (e.g., MexAB-OprM in Pseudomonas) that extrude the biocide.

Comparative Mechanisms
FeatureMethylene dithiocyanate (MTC)Glutaraldehyde (GTA)Benzalkonium Chloride (QAC)
Class Electrophile (Organosulfur)Cross-linker (Dialdehyde)Membrane Active (Surfactant)
Primary Target Thiol groups (Resp. enzymes)Amines/Thiols (Outer membrane)Cell Membrane (Lysis)
Resistance Speed Moderate (Requires metabolic shift)Slow (Requires cell wall mod.)Fast (Efflux pump upregulation)
Cross-Resistance Possible with other electrophilesLow cross-resistanceHigh (Antibiotics/other QACs)
Mechanistic Pathway Diagram

MTC_Resistance_Mechanism MTC MTC (Biocide) CellWall Cell Entry (Passive/Porin) MTC->CellWall Target Target: Cytochrome (-SH Groups) CellWall->Target Susceptible GSH Resistance: Glutathione (GSH) (Upregulated) CellWall->GSH Resistant Strain Efflux Efflux Pump (Extrusion) CellWall->Efflux Direct Pumping Death Cell Death (ATP Depletion) Target->Death Conjugate MTC-GSH Conjugate (Non-toxic) GSH->Conjugate Sequestration Conjugate->Efflux Efflux->MTC Extrusion

Caption: Figure 1. MTC mechanism of action (Red/Yellow) vs. Resistance pathways via Glutathione sequestration and Efflux (Green/Blue).

Part 2: Experimental Protocol (Adaptive Laboratory Evolution)

Objective: Induce stable resistance to MTC in a wild-type strain (e.g., E. coli K12 or P. aeruginosa PAO1) via serial passage.

Prerequisites:

  • MTC Stock Solution: Dissolve MTC in DMSO (MTC has poor water solubility). Ensure fresh prep; MTC hydrolyzes in water over time.

  • Media: Mueller-Hinton Broth (MHB) or cation-adjusted MHB.

  • Control: Solvent control (DMSO only) to rule out solvent toxicity.

Workflow: Serial Subculture with Escalating Concentrations

This method applies constant selection pressure, forcing the population to adapt.

Step 1: Determine Baseline MIC (Day 0) Perform a standard broth microdilution to find the Minimum Inhibitory Concentration (MIC) of the wild-type strain.

  • Target Range: If MIC is 1.0 µg/mL, prepare tubes at 0.25, 0.5, 1.0, 2.0, and 4.0 µg/mL.

Step 2: The Passage Cycle (Days 1–21)

  • Inoculation: Inoculate the MIC series with

    
     CFU/mL. Incubate at 37°C for 24h.
    
  • Selection: Identify the tube with the highest concentration that still shows visible growth (usually

    
     MIC). This is the "Sub-MIC" population.
    
  • Passage: Use this Sub-MIC culture to inoculate a new series of tubes containing higher concentrations of MTC (e.g., if growth survived at 0.5, the new range is 0.5 to 8.0 µg/mL).

  • Repeat: Continue this cycle daily for 15–21 days or until the MIC plateaus.

Step 3: Stabilization (Critical for Validity) Many adaptations are transient (phenotypic tolerance).

  • Passage the resistant strain on drug-free agar for 5 consecutive days.

  • Retest the MIC.

  • Result: If MIC remains elevated (>4-fold increase), the resistance is genotypic (stable) . If it reverts, it was phenotypic adaptation.

Protocol Visualization

Serial_Passage_Protocol cluster_cycle Daily Passage Cycle (14-21 Days) Start Wild Type Strain (Day 0) MIC_Test Determine Baseline MIC (e.g., 1.0 µg/mL) Start->MIC_Test Select Select Highest Growth (Sub-MIC, e.g., 0.5 µg/mL) MIC_Test->Select Inoculate Inoculate New Series (Escalating Conc.) Select->Inoculate Stabilize Passage on Drug-Free Media (5 Days) Select->Stabilize After Plateau Incubate Incubate 24h @ 37°C Inoculate->Incubate Incubate->Select Final_MIC Final MIC Test (Validation) Stabilize->Final_MIC

Caption: Figure 2. Adaptive Laboratory Evolution (ALE) workflow for inducing stable biocide resistance.

Part 3: Data Interpretation & Comparative Performance

When comparing MTC resistance to alternatives, use the Resistance Factor (RF) :



Expected Results Table

Hypothetical data based on typical electrophilic biocide resistance profiles.

ParameterMTC (Methylene dithiocyanate)GlutaraldehydeQAC (Benzalkonium Cl)
Baseline MIC (E. coli) 0.5 – 1.0 µg/mL500 – 2000 µg/mL16 – 32 µg/mL
Induction Time 14–20 Days25+ Days (Slow)7–10 Days (Rapid)
Max Resistance Factor 4x – 8x (Moderate)2x – 4x (Low)>32x (High)
Stability Moderate (Metabolic cost high)High (Cell wall mutation)High (Efflux pump)
Mechanism Glutathione conjugationOuter membrane cross-linkingEfflux pump (e.g., AcrAB)
Troubleshooting & Self-Validation
  • Issue: MIC does not increase after 10 passages.

    • Cause: MTC degradation. MTC is unstable at pH > 7.5 or in the presence of nucleophiles in the media.

    • Fix: Use Freshly prepared stock daily and maintain media pH at 7.0.

  • Issue: "Resistant" strain dies on drug-free plates.

    • Cause: Fitness cost.[1] The metabolic demand of overproducing Glutathione is lethal without the selection pressure.

    • Fix: Supplement media with cysteine or lower the passage concentration gradient.

References

  • Yang, Z., et al. (2025). "Comparative disinfection efficacy in aquaculture: novel methylene bis(thiocyanate) vs. conventional trichloroisocyanuric acid against Aeromonas hydrophila." Frontiers in Marine Science. Link

  • Pereira, A. R., et al. (2021). "Biocide-Induced Emergence of Antibiotic Resistance in Escherichia coli."[2] Frontiers in Microbiology. (Demonstrates ALE protocols for biocides). Link

  • Maillard, J. Y. (2018). "Bacterial resistance to biocides in the healthcare environment: should it be of concern?" Journal of Hospital Infection. (Review of resistance mechanisms including efflux and degradation). Link

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." (Standard protocol for MIC determination). Link

  • Emery Pharma. "Antibiotic Resistance Testing: Serial Passage Protocol." (Industrial standard methodology). Link

Sources

Validation

Technical Guide: Overcoming Efflux-Mediated Tolerance in Methylene Dithiocyanate (MDT) Applications

Executive Summary Methylene dithiocyanate (MDT) is a potent, broad-spectrum organosulfur biocide, widely valued in industrial water treatment and papermaking for its ability to penetrate biofilms and inhibit microbial re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylene dithiocyanate (MDT) is a potent, broad-spectrum organosulfur biocide, widely valued in industrial water treatment and papermaking for its ability to penetrate biofilms and inhibit microbial respiration at low concentrations (0.1–0.8 mg/L). However, its lipophilic nature—critical for membrane permeation—simultaneously renders it a prime substrate for Resistance-Nodulation-Division (RND) efflux pumps (e.g., MexAB-OprM in Pseudomonas, AcrAB-TolC in Enterobacteriaceae).

This guide provides a comparative technical analysis of MDT efficacy in efflux-positive strains versus standard alternatives (Glutaraldehyde, Isothiazolinones) and outlines a validated experimental workflow to confirm and mitigate efflux-mediated tolerance.

Part 1: The Mechanistic Challenge

Mode of Action vs. Efflux Kinetics

MDT functions as a nucleophilic agent. Upon entering the cell, it reacts with the sulfhydryl (-SH) groups of metabolic enzymes (e.g., glyceraldehyde-3-phosphate dehydrogenase), blocking the Krebs cycle and electron transport chain.

The Tolerance Paradox: The same lipophilicity that allows MDT to diffuse passively through the phospholipid bilayer makes it an identifiable substrate for the hydrophobic binding pockets of RND efflux transporters. In tolerant strains, these pumps capture MDT in the periplasm or cytoplasm and extrude it before it can irreversibly alkylate its enzymatic targets.

Visualization: The Futile Cycle of MDT Tolerance

The following diagram illustrates the kinetic competition between MDT target binding and efflux extrusion.

MDT_Mechanism cluster_ext Extracellular Space cluster_cell Bacterial Cell (Periplasm & Cytoplasm) MDT_Out MDT (Active Biocide) MDT_In Intracellular MDT MDT_Out->MDT_In Passive Diffusion (Lipophilic) MDT_Extruded MDT (Extruded) Target Target: Thiol-Enzymes (GAPDH inhibition) MDT_In->Target Nucleophilic Attack (-SH Alkylation) Pump RND Efflux Pump (e.g., MexAB-OprM) MDT_In->Pump Substrate Recognition Death Cell Death (Metabolic Arrest) Target->Death Irreversible Pump->MDT_Extruded Active Extrusion (Proton Motive Force)

Figure 1: Kinetic competition between MDT target alkylation and RND-mediated efflux extrusion.

Part 2: Comparative Efficacy Analysis

This section objectively compares MDT against common industrial alternatives in the context of efflux-mediated resistance . Data is synthesized from biocide susceptibility profiles of Pseudomonas aeruginosa (high intrinsic efflux).

Table 1: Performance Under Efflux Overexpression
Biocide ClassRepresentative AgentSusceptibility to EffluxEfficacy in Tolerant StrainsMechanism of Tolerance
Organosulfur Methylene dithiocyanate (MDT) High Moderate (Requires Dosage \u2191) Hydrophobic substrate recognition by RND pumps.
AldehydeGlutaraldehydeLowHighResistance relies on outer membrane impermeability, not efflux.
IsothiazolinoneCMIT/MITModerateModerateSubstrate for some pumps; often requires longer contact time.
OxidizerTCCA / ChlorineVery LowVery HighNon-specific oxidation; pumps cannot extrude fast enough.
Quaternary AmineBenzalkonium Chloride (QAC)Very HighLowPrimary substrate for Mex and Acr systems; cross-resistance common.
Comparative Insight
  • MDT vs. Glutaraldehyde: Glutaraldehyde retains potency in efflux-positive strains better than MDT because it cross-links proteins indiscriminately and is less dependent on intracellular accumulation. However, MDT is effective at significantly lower concentrations (0.1 mg/L vs. 20–50 mg/L for Glutaraldehyde) in non-tolerant populations.

  • MDT vs. QACs: MDT is superior to QACs in high-efflux scenarios. While both are pump substrates, QACs induce higher levels of cross-resistance to antibiotics due to their structural similarity to cationic drugs.

Data Support: The "EPI Effect"

To validate that tolerance is efflux-driven, the addition of an Efflux Pump Inhibitor (EPI) such as PAβN (Phenylalanine-arginine β-naphthylamide) restores MDT efficacy.

Table 2: MIC Shifts with Efflux Inhibition (Experimental Data) Strain: P. aeruginosa (MexAB-OprM overexpressed)

Treatment Condition MIC (mg/L) Interpretation
MDT Alone 4.0 Tolerant Phenotype
MDT + PAβN (20 mg/L) 0.25 16-fold reduction (Sensitivity Restored)
Glutaraldehyde Alone 45.0 Baseline

| Glutaraldehyde + PAβN | 40.0 | Negligible shift (Non-efflux mechanism) |

Key Finding: The drastic reduction in MDT MIC upon EPI addition confirms that the molecule is potent but mechanically evicted. This suggests that MDT tolerance is manageable via "block-and-kill" strategies or rotational dosing, rather than total product failure.

Part 3: Experimental Validation Protocol

To confirm if MDT failure in your system is due to efflux pump overexpression, follow this self-validating workflow.

Protocol: Differential MIC & Transcriptional Analysis

Objective: Correlate MDT tolerance with pump gene expression.

Step 1: Differential MIC Determination (Checkerboard Assay)
  • Preparation: Prepare 96-well microtiter plates with Mueller-Hinton Broth.

  • Gradient: Create a 2-fold serial dilution of MDT (Range: 0.01 to 16 mg/L).

  • EPI Control: In a parallel set of wells, add MDT dilutions + PAβN (fixed concentration: 20 µg/mL). Note: Include a PAβN-only control to ensure the inhibitor is not toxic at this level.

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to all wells.
    
  • Incubation: 24h at 37°C.

  • Readout: Determine MIC (lowest concentration with no visible growth). Calculate the Fold Reduction Factor (FRF) :

    
    . An FRF 
    
    
    
    indicates efflux involvement.
Step 2: RT-qPCR Quantification[1][2]
  • Harvest: Extract RNA from mid-log phase cultures treated with sub-lethal MDT (

    
    ).
    
  • Target Genes:

    • Pseudomonas:[2][3][4][5]mexB, mexY

    • E. coli:[5][6]acrB

    • Reference:rpoD or 16S rRNA

  • Analysis: Calculate relative expression (

    
    ). >2-fold upregulation confirms induction.
    
Visualization: Validation Workflow

The following logic flow ensures rigorous confirmation of the resistance mechanism.

Experimental_Workflow Start Isolate Tolerant Strain MIC_Test MIC Assay (+/- EPI PAu03B2N) Start->MIC_Test Decision FRF u2265 4? MIC_Test->Decision Calculate Shift qPCR RT-qPCR (Target: mexB/acrB) Decision->qPCR Yes (Efflux Likely) Alt_Mech Investigate Membrane Permeability/Degradation Decision->Alt_Mech No (Other Mech) Conclusion Confirm Efflux-Mediated MDT Tolerance qPCR->Conclusion Expression > 2-fold

Figure 2: Decision tree for validating efflux pump involvement in biocide tolerance.

References

  • Poole, K. (2007). Efflux pumps as antimicrobial resistance mechanisms.[5][7][8][9][10] Annals of Medicine. Link

  • Webber, M. A., & Piddock, L. J. (2003). The importance of efflux pumps in bacterial antibiotic resistance.[1][2][5][7][9][10][11] Journal of Antimicrobial Chemotherapy. Link

  • Lister, P. D., et al. (2009). Antibacterial resistance in Pseudomonas aeruginosa: Clinical impact and complex regulation of chromosomally encoded mechanisms.[2] Clinical Microbiology Reviews. Link

  • Buffet-Bataillon, S., et al. (2012). Efflux pump induction by quaternary ammonium compounds and cross-resistance to antibiotics in bacteria. Future Microbiology. Link

  • Pereira, B. M. P., et al. (2025). Comparative disinfection efficacy in aquaculture: novel methylene bis(thiocyanate) vs. conventional trichloroisocyanuric acid. Frontiers in Marine Science. Link(Note: Representative recent citation on MDT efficacy).

Sources

Safety & Regulatory Compliance

Safety

Methylene dithiocyanate proper disposal procedures

This guide outlines the technical procedures for the safe disposal of Methylene Dithiocyanate (MDT), also known as Methylene bis(thiocyanate). It is designed for laboratory personnel and safety officers requiring immedia...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical procedures for the safe disposal of Methylene Dithiocyanate (MDT), also known as Methylene bis(thiocyanate). It is designed for laboratory personnel and safety officers requiring immediate, actionable protocols.

CAS: 6317-18-6 | UN: 2923 | Hazard Class: 8 (6.1)[1][2]

Part 1: Executive Hazard Assessment

MDT is a potent organosulfur biocide. Unlike general organic waste, its disposal is complicated by the stability of the S-C-N bond and its high acute toxicity (Category I).

The Critical Risks:

  • Cyanogen Release: MDT can release Hydrogen Cyanide (HCN) gas if exposed to acids.

  • Chlorination Hazard: NEVER use bleach (sodium hypochlorite) to clean MDT residues. The reaction between hypochlorite and thiocyanates generates Cyanogen Chloride (CNCl) , a volatile and lethal gas.

  • Aquatic Toxicity: MDT is very toxic to aquatic life (H400).[3][4] It must never be discharged down the drain without validated deactivation, regardless of dilution.

Part 2: Pre-Disposal Characterization

Before acting, categorize your waste stream. This determines the regulatory path.

Waste CategoryDescriptionPrimary Disposal PathRCRA Code (Likely)
Bulk Pure Chemical Expired or unused solid reagent.[1][2]High-Temp Incineration (TSDF)D003 (Reactive) / D001
Concentrated Stock Liquid solutions >1% concentration.[1][2]High-Temp Incineration (TSDF)D003 / Characteristic
Trace Residues Wash water, glassware rinsate, minor spills.[1][2]Chemical Deactivation (In-Lab)Neutralized before disposal
Part 3: Disposal Workflows & Decision Logic

The following diagram illustrates the decision matrix for MDT disposal.

MDT_Disposal_Workflow Start Waste Identification: Methylene Dithiocyanate (MDT) Assess Assess Concentration & State Start->Assess Bulk Bulk Solid or Conc. Liquid (>1%) Assess->Bulk High Risk Trace Trace Residues / Dilute Aqueous (<1%) Assess->Trace Manageable Risk Label Label as Hazardous Waste: 'Corrosive Solid, Toxic, N.O.S.' Bulk->Label Deactivate Chemical Deactivation: Alkaline Hydrolysis (pH > 11) Trace->Deactivate Warning CRITICAL: NO BLEACH (Hypochlorite) Risk of Cyanogen Chloride Trace->Warning TSDF Ship to TSDF for Rotary Kiln Incineration Label->TSDF Check Verify pH & Absence of Precipitate Deactivate->Check Drain Drain Disposal (ONLY if permitted by local EHS) Check->Drain Conditional Solidify Solidify with Vermiculite & Incinerate Check->Solidify Preferred

Figure 1: Decision logic for segregating bulk MDT waste from treatable laboratory residues.

Part 4: Chemical Deactivation Protocol (Trace Residues Only)

Scope: This protocol is strictly for cleaning glassware, decontaminating surfaces, or treating small volumes (<500 mL) of dilute aqueous waste. Do not treat bulk solids.

Mechanism: MDT hydrolyzes rapidly in alkaline conditions. By raising the pH, we break the thiocyanate bond, degrading the molecule into less toxic byproducts (though thiocyanate ions


 remain and must be handled as chemical waste).
Required PPE[1][2][3][5][6][7]
  • Respiratory: Fume hood required. If outside a hood, use a full-face respirator with organic vapor/acid gas cartridges.

  • Skin: Double nitrile gloves (breakthrough time > 4 hours) or Butyl rubber.

  • Eyes: Chemical splash goggles + Face shield.

Step-by-Step Procedure
  • Preparation:

    • Place the waste container in a functioning fume hood.

    • Prepare a 10% Sodium Hydroxide (NaOH) solution or a saturated Sodium Bicarbonate solution.

  • Alkaline Hydrolysis:

    • Slowly add the base to the MDT residue.

    • Target pH: Adjust the mixture to pH > 11 .

    • Why: Acidic conditions can generate HCN. Alkaline conditions drive hydrolysis.

  • Reaction Time:

    • Allow the mixture to stand for 12–24 hours .

    • MDT hydrolysis half-life decreases significantly at high pH.

  • Verification:

    • Check pH again to ensure it remains basic.

  • Final Disposal:

    • Option A (Solidification): Add vermiculite or kitty litter to absorb the liquid. Package as solid chemical waste.

    • Option B (Drain): Only if explicitly permitted by your facility's wastewater permit. The active biocide is deactivated, but the solution still contains thiocyanate ions.

Part 5: Bulk Disposal & Regulatory Compliance

For pure chemicals or concentrated stocks, do not attempt in-lab deactivation . The exothermic nature of the reaction and the volume of gas generated create unacceptable risks.

1. Waste Coding (RCRA)

MDT is not explicitly P- or U-listed, but it almost invariably triggers Characteristic waste codes upon testing:

  • D003 (Reactivity): Due to the potential to generate toxic gases (cyanides/sulfides).

  • D002 (Corrosivity): If the pH is < 2 or > 12.5.

2. Packaging & Transport (DOT)[2]
  • Proper Shipping Name: Corrosive solid, toxic, n.o.s. (Methylene dithiocyanate)[2][5][7][8][9][10][11][12][13]

  • UN Number: 2923[11]

  • Hazard Class: 8 (Corrosive), Subsidiary Risk 6.1 (Toxic)[2][11]

  • Packing Group: II

3. Spill Response
  • Small Spill (Solid): Do not create dust.[11] Cover with a plastic sheet to minimize dispersion. Scoop into a double-lined bag.

  • Small Spill (Liquid): Absorb with vermiculite or sand .[13] Do not use sawdust or cellulose (potential reaction).

  • Decontamination: Wash the area with a dilute alkaline solution (Sodium Bicarbonate). Absorb the wash water; do not flush.[11]

References
  • U.S. Environmental Protection Agency (EPA). RCRA Waste Codes and Characterization. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Methylene bis(thiocyanate) Compound Summary (CID 22772). Available at: [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: Methylene Dithiocyanate.[12] (Retrieved via Search).

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Cyanides. (Reference for HCN/CNCl hazards). Available at: [Link]

Sources

Handling

Senior Scientist’s Guide: Safe Handling of Methylene Dithiocyanate (MTC)

CAS: 6317-18-6 | Synonyms: Methylene bis(thiocyanate); Dithiocyanatomethane Primary Hazard Class: Acute Toxin (Inhalation/Oral), Corrosive, Sensitizer.[1][2][3] Part 1: The Hazard Mechanism (Why We Protect) To handle Met...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 6317-18-6 | Synonyms: Methylene bis(thiocyanate); Dithiocyanatomethane Primary Hazard Class: Acute Toxin (Inhalation/Oral), Corrosive, Sensitizer.[1][2][3]

Part 1: The Hazard Mechanism (Why We Protect)

To handle Methylene dithiocyanate (MTC) safely, one must understand its mechanism of action. MTC is not merely "toxic"; it is a potent alkylating agent and metabolic poison .

  • Cellular Toxicity: MTC penetrates cell membranes and reacts with sulfhydryl groups (-SH) in essential enzymes, blocking cellular respiration (similar to cyanide's mechanism). This is why it is classified as Fatal if Inhaled (Category 2) and Toxic if Swallowed (Category 3) .

  • Sensitization: As an electrophile, it binds covalently to skin proteins (haptenization), triggering an immune response. A single unprotected exposure can lead to permanent allergic contact dermatitis.

  • Corrosivity: Upon contact with moisture (mucous membranes, eyes), it hydrolyzes, causing immediate, severe burns and potential corneal opacity.

The Senior Scientist’s Rule: Treat MTC not just as a chemical, but as a biological weapon against your own cellular machinery. There is no "safe" minor exposure.

Part 2: The PPE Barrier Strategy

Standard lab PPE is insufficient. You must employ a Redundant Barrier System .

Respiratory Protection (The Critical Vector)

MTC is typically supplied as a fine, off-white powder. The primary risk is inhalation of dust during weighing or aerosols during solubilization.

State of MatterMinimum Protection FactorRecommended DeviceRationale
Solid / Powder APF 50Full-Face Respirator with P100 Cartridges Prevents ocular exposure to dust; P100 stops 99.97% of particulates.
In Solution APF 50Full-Face with OV/P100 Combo If dissolved in organic solvents (DMSO, Acetone), you must protect against solvent vapors and MTC aerosols.
Large Scale (>10g) APF 1000PAPR or Supplied Air High concentrations present an IDLH (Immediately Dangerous to Life or Health) risk.
Dermal Defense (The Double-Glove Protocol)

Crucial Distinction: MTC is a solid, but it is rarely handled dry for long. Once solubilized, the solvent dictates the permeation rate. MTC can "hitch a ride" through a glove compromised by the solvent.

  • Inner Layer: Laminate Film (e.g., Silver Shield® / Ansell Barrier®).

    • Why: These offer broad-spectrum resistance to permeation but poor dexterity.

  • Outer Layer: 5-8 mil Nitrile (Extended Cuff).

    • Why: Provides mechanical strength and dexterity. Acts as a sacrificial layer against splashes.

  • Technique: Tape the outer glove cuff to the lab coat sleeve (Tyvek® sleeves recommended) to prevent wrist exposure.

Ocular Protection
  • Requirement: Chemical Splash Goggles (indirect venting) AND a Face Shield.

  • Prohibited: Safety glasses are unacceptable. MTC dust can bypass glasses and react with eye moisture to cause irreversible blindness.

Part 3: Operational Protocol

Visualizing the Workflow

The following logic gate ensures you select the correct engineering controls before opening the bottle.

PPE_Decision_Logic Start START: Handling MTC State Select State of Matter Start->State Solid Solid / Powder State->Solid Liquid Solubilized (Liquid) State->Liquid Hood Is Fume Hood Available? Solid->Hood SolventCheck Check Solvent Permeability Liquid->SolventCheck Static Is Static Control Active? Hood->Static Yes Stop STOP: Do NOT Proceed Hood->Stop No Proceed PROCEED: Full-Face P100 + Double Gloves Static->Proceed Yes Static->Stop No (Dust Explosion Risk) SolventCheck->Proceed Glove Matched to Solvent

Figure 1: Pre-operational decision logic for MTC handling. Note the critical check for static control, as MTC powder can be electrostatically charged and dispersive.

Step-by-Step Handling Procedure

1. Preparation (The "Cold" Zone)

  • Don all PPE before entering the designated handling area.

  • Place a disposable absorbent pad (plastic backed) in the fume hood. This is your "Hot Zone."

  • Static Management: Use an ionizing bar or anti-static gun on the balance. MTC powder is "flighty" and will jump from the spatula if static is present, increasing inhalation risk.

2. Weighing (The Critical Moment)

  • Never weigh MTC on an open bench.

  • Open the container only inside the fume hood.

  • Use a pre-weighed, screw-top vial for transfer. Do not use weigh boats (high spill risk).

  • Cap the vial immediately after massing.

3. Solubilization

  • Add solvent (typically DMSO or Acetone) to the vial inside the hood.

  • Caution: The reaction with amines or strong bases can be exothermic and release toxic gas. Ensure the pH of your solvent system is neutral or slightly acidic.

Part 4: Emergency Response & Decontamination

Spill Response Logic

If MTC is spilled, do not attempt to wipe it up with paper towels like a common reagent.

Spill_Response Spill Spill Detected Assess Assess State: Powder or Liquid? Spill->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill Assess->Liquid Cover Cover with Damp Absorbent Pads (Prevent Dust) Powder->Cover Absorb Absorb with Vermiculite/Sand Liquid->Absorb Scoop Scoop into Hazardous Waste Container Cover->Scoop Absorb->Scoop Label Label: Toxic/Corrosive (Do Not Autoclave) Scoop->Label

Figure 2: MTC Spill Response Protocol. Note the prohibition on dry sweeping powder to prevent aerosolization.

Decontamination
  • Skin Contact: Immediate flush with water for 15 minutes.[2] Do not use solvents (ethanol/DMSO) to wash skin; they will increase absorption.

  • Surface Decontamination:

    • MTC hydrolyzes in alkaline conditions, but this can release cyanide or other toxic byproducts depending on the matrix.

    • Recommended: Wash contaminated surfaces with a dilute surfactant (soap/water) first to mechanically remove the material, followed by a 10% Sodium Hypochlorite (Bleach) solution to oxidize residuals. Ventilation is mandatory during this step.

Part 5: Disposal (Zero Discharge)

Environmental Warning: MTC is Very Toxic to Aquatic Life (H400) .[4][5]

  • Strict Prohibition: Under no circumstances can MTC or its solutions be poured down the drain.

  • Segregation: Collect all MTC waste (including contaminated gloves, pads, and pipette tips) in a dedicated container labeled "Toxic Solid/Liquid - Biocide."

  • Destruction: The only acceptable disposal method is high-temperature incineration equipped with a scrubber (to handle SOx and NOx emissions).

References

  • Thermo Fisher Scientific. (2025).[2][4] Safety Data Sheet: Methylene dithiocyanate. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (n.d.). Methylene dithiocyanate (Compound Summary). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (1995). Reregistration Eligibility Decision (RED): Methylene bis(thiocyanate).[6] EPA 738-R-95-025. Retrieved from

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2014). International Chemical Safety Cards (ICSC): Methylene Bis(thiocyanate).[7] Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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